Product packaging for 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile(Cat. No.:CAS No. 436151-85-8)

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Cat. No.: B112633
CAS No.: 436151-85-8
M. Wt: 201.25 g/mol
InChI Key: KKMZKOIZTSRIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile (CAS RN: 436151-85-8 ) is a high-value chemical building block with the molecular formula C10H7N3S and a molecular weight of 201.25 g/mol . This compound features a 2-aminothiazole scaffold linked to a benzonitrile group, a structure frequently employed in medicinal chemistry and drug discovery research. The aminothiazole ring is a privileged scaffold in pharmaceutical development, making this compound a versatile precursor for synthesizing more complex molecules . It is supplied with a purity of 97% or greater . Researchers utilize this compound in various discovery pipelines, particularly as a key intermediate for designing and synthesizing new active compounds . Its molecular structure offers multiple sites for chemical modification, facilitating the creation of diverse compound libraries for biological screening. Safety and Handling: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications . It is harmful if swallowed and may cause skin or eye irritation. Refer to the Safety Data Sheet (SDS) for comprehensive handling instructions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3S B112633 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile CAS No. 436151-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c11-5-7-1-3-8(4-2-7)9-6-14-10(12)13-9/h1-4,6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMZKOIZTSRIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365926
Record name 4-(2-amino-1,3-thiazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436151-85-8
Record name 4-(2-amino-1,3-thiazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-amino-1,3-thiazol-4-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a benzonitrile group attached to a 2-aminothiazole ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The 2-aminothiazole moiety is a well-established pharmacophore present in a variety of clinically approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, characterization, applications, and safety protocols, intended for researchers, scientists, and professionals in drug development.

PART 1: Physicochemical Properties and Identification

Precise identification and understanding the physicochemical properties of a compound are foundational to its application in research and development. This compound is identified by the CAS number 436151-85-8.[2][3][4]

Chemical Structure

The structure of this compound is depicted below, illustrating the connectivity of the benzonitrile and 2-aminothiazole rings.

Caption: Chemical structure of this compound.

Identifiers and Properties
PropertyValueSource
CAS Number 436151-85-8[2][3][4]
Molecular Formula C₁₀H₇N₃S[3][4]
Molecular Weight 201.25 g/mol [3][4]
IUPAC Name This compound[4]
InChIKey KKMZKOIZTSRIEM-UHFFFAOYSA-N[4]
Monoisotopic Mass 201.03606841 Da[4]
Computed PropertyValueSource
XLogP3 2.3[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 1[4]
Exact Mass 201.03606841[4]
Topological Polar Surface Area 90.9 Ų[4]
Heavy Atom Count 14[4]

PART 2: Synthesis and Mechanistic Insights

The synthesis of this compound typically proceeds via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. This reaction involves the condensation of a thiourea with an α-haloketone.

Synthetic Pathway

The logical synthetic route involves the reaction of 4-(bromoacetyl)benzonitrile with thiourea. The α-haloketone provides the C4 and C5 atoms of the thiazole ring, while thiourea provides the N1, C2, and S atoms, along with the 2-amino group.

Synthesis reagent1 4-(Bromoacetyl)benzonitrile product This compound reagent1->product Ethanol, Reflux reagent2 Thiourea reagent2->product

Caption: General synthetic scheme for this compound.

Experimental Protocol (Exemplary)
  • Reaction Setup : To a solution of 4-(bromoacetyl)benzonitrile (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Reaction Execution : The mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether to remove any unreacted starting materials.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.

Causality of Experimental Choices:

  • Solvent : Ethanol is a common choice as it effectively dissolves both reactants and is relatively inert under the reaction conditions.

  • Stoichiometry : A slight excess of thiourea is used to ensure the complete consumption of the more expensive α-haloketone.

  • Temperature : Refluxing provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

  • Purification : Recrystallization is an effective method for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

PART 3: Spectroscopic Characterization

Confirmation of the structure and assessment of the purity of the synthesized this compound are achieved through a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzonitrile ring (typically two doublets in the range of 7.5-8.0 ppm), a singlet for the thiazole proton (around 7.0-7.5 ppm), and a broad singlet for the amino protons (variable, typically 5.0-7.0 ppm).
¹³C NMR Resonances for the quaternary carbons of the thiazole and benzonitrile rings, signals for the aromatic CH carbons, the nitrile carbon (typically >110 ppm), and the carbons of the thiazole ring (with the C=N carbon appearing downfield). The carbon bearing the amino group will also have a characteristic shift.
FT-IR (ATR) Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹), C=N and C=C stretching in the aromatic and thiazole rings (1500-1600 cm⁻¹), and C-S stretching.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the exact mass of the compound (201.0361 m/z for [M]⁺).

PART 4: Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold in medicinal chemistry due to the synthetic accessibility of its functional groups for further modification.

Functionalization Core Thiazole Benzonitrile Core Amino Group NH₂ Core->Amino Group Acylation, Alkylation, etc. Nitrile Group C≡N Core->Nitrile Group Reduction, Hydrolysis, etc. Benzene Ring Aromatic Ring Core->Benzene Ring Electrophilic Aromatic Substitution

Sources

A Technical Guide to 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 4-(2-amino-1,3-thiazol-4-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. It details the compound's verified IUPAC nomenclature, physicochemical properties, and critical safety information. A central focus is the detailed elucidation of its synthesis via the Hantzsch thiazole reaction, including a step-by-step experimental protocol and a mechanistic breakdown. Furthermore, this document explores the biological significance derived from its constituent 2-aminothiazole and benzonitrile moieties, which are recognized as privileged scaffolds in the design of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences seeking a practical and in-depth understanding of this valuable chemical entity.

Nomenclature and Compound Identification

The precise identification of a chemical entity is foundational for all scientific research, ensuring reproducibility and clear communication. The compound is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name and Verification

The confirmed IUPAC name for the molecule is This compound . This name is derived by identifying benzonitrile as the principal functional group, with the 2-amino-1,3-thiazol-4-yl group treated as a substituent at the 4-position of the benzene ring.[1]

Structural Representation
  • Molecular Formula: C₁₀H₇N₃S[2]

  • SMILES: C1=CC(=CC=C1C#N)C2=CSC(=N2)N

  • InChI Key: KKMZKOIZTSRIEM-UHFFFAOYSA-N

Key Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
CAS Number 436151-85-8[2]
Molecular Weight 201.25 g/mol [2]
Monoisotopic Mass 201.03606841 Da

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is essential for safe handling and experimental design.

Physicochemical Properties

The properties listed below are primarily computed values that serve as a reliable guide for experimental planning.

PropertyValueSource(s)
Physical Description White to beige crystals[3]
XLogP3 2.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used at all times. Work should be conducted in a well-ventilated fume hood.

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Synthesis and Mechanistic Rationale

The construction of the 2-aminothiazole ring system is most effectively achieved through the Hantzsch Thiazole Synthesis , a classic and reliable condensation reaction first described in 1887.[4] This method is renowned for its high yields and operational simplicity, making it the preferred route for this class of heterocycles.[5][6]

Overview of the Hantzsch Thiazole Synthesis

The synthesis involves the reaction of an α-haloketone with a thioamide.[4][7] To generate the 2-amino-substituted thiazole core of the target molecule, thiourea is used as the thioamide component, reacting with an appropriate α-haloketone precursor.[5][8] For the synthesis of this compound, the specific reactants are 2-bromo-1-(4-cyanophenyl)ethan-1-one and thiourea .

Reaction Mechanism

The mechanism proceeds through a well-defined sequence of nucleophilic attack, cyclization, and dehydration.

  • S_N2 Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the bromide ion.[8]

  • Intramolecular Cyclization: Following a tautomerization step, the imine nitrogen attacks the electrophilic carbonyl carbon, forming a five-membered heterocyclic intermediate.[5][8]

  • Dehydration: The resulting intermediate undergoes elimination of a water molecule to form the stable, aromatic thiazole ring.

Hantzsch_Mechanism reactant1 2-bromo-1-(4-cyanophenyl)ethan-1-one intermediate1 S-Alkylated Isothiourea Intermediate reactant1->intermediate1  S_N2 Attack reactant2 Thiourea reactant2->intermediate1 intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Reactants:

  • 2-bromo-1-(4-cyanophenyl)ethan-1-one (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol or Methanol (solvent)

  • 5% Sodium Carbonate (Na₂CO₃) solution (for workup)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-1-(4-cyanophenyl)ethan-1-one (1.0 eq) in ethanol (approx. 10 mL per 5 mmol of ketone).

  • Addition of Thiourea: Add thiourea (1.2 eq) to the solution. The slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate.

  • Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product may begin to precipitate as the hydrobromide salt.

  • Neutralization and Isolation: Slowly pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 volumes of the reaction mixture) while stirring. Causality: The basic Na₂CO₃ solution neutralizes the hydrobromic acid byproduct and deprotonates the product, causing the free base form, which is poorly soluble in water, to precipitate out of solution.[5]

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining inorganic salts and impurities.

  • Drying: Dry the collected solid product, either by air-drying or in a vacuum oven at a low temperature (40-50°C), to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Synthesis_Workflow start 1. Dissolve Reactants in Ethanol reflux 2. Heat to Reflux (2-3 hours) start->reflux Initiate Reaction cool 3. Cool to Room Temperature reflux->cool Reaction Completion precipitate 4. Neutralize with Na₂CO₃ (aq) & Precipitate Product cool->precipitate Prepare for Isolation filter 5. Isolate by Vacuum Filtration precipitate->filter wash 6. Wash with Deionized Water filter->wash dry 7. Dry Product wash->dry product Final Product dry->product

Caption: Experimental workflow for the synthesis process.

Biological Significance and Therapeutic Potential

The structure of this compound is a composite of two key pharmacophores, suggesting its potential as a valuable building block in drug discovery.

The 2-Aminothiazole Scaffold: A Privileged Structure

The 2-aminothiazole (2-AT) core is recognized as a "privileged scaffold" in medicinal chemistry.[9] This designation is due to its presence in a wide array of biologically active compounds and approved drugs. Derivatives of 2-AT have demonstrated a remarkable range of activities, including:

  • Antimicrobial: The scaffold is a component of several cephalosporin antibiotics (e.g., Cefixime) and antifungal agents (e.g., Abafungin).[7][10]

  • Anticancer: Numerous 2-aminothiazole derivatives have shown cytotoxicity against various cancer cell lines.[10]

  • Anti-inflammatory: The core structure is explored for its potential to modulate inflammatory pathways.[10]

  • Antioxidant: Certain derivatives have shown significant potential in scavenging free radicals.[10][11]

The Role of the Benzonitrile Moiety

The benzonitrile group is a versatile functional group in drug design. The nitrile (-C≡N) group is a bioisostere for various functional groups and can act as a hydrogen bond acceptor. It is present in numerous approved drugs and is often critical for binding to target proteins. Its inclusion can enhance metabolic stability and modulate the pharmacokinetic profile of a molecule.[12]

Potential Applications

Given its hybrid structure, this compound is an attractive starting point for the development of novel therapeutic agents. Its primary application is as a key intermediate or building block for more complex molecules. For instance, derivatives of this core structure have been synthesized and evaluated as high-affinity radioligands for imaging metabotropic glutamate subtype-5 receptors (mGluR5), highlighting its relevance in neuroscience research.[13] Researchers can leverage the reactive amino group for further functionalization to explore a wide chemical space in the pursuit of new drugs targeting cancer, infectious diseases, and neurological disorders.

Conclusion

This compound is a well-defined chemical compound with a robust and accessible synthetic route via the Hantzsch thiazole synthesis. Its structure, combining the privileged 2-aminothiazole scaffold with the functionally significant benzonitrile moiety, makes it a molecule of high strategic value for professionals in drug discovery and medicinal chemistry. This guide provides the foundational knowledge required for its synthesis, safe handling, and strategic application in the development of next-generation therapeutics.

References

  • PubChem. This compound.
  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
  • SynArchive. Hantzsch Thiazole Synthesis. [Link]
  • YouTube. synthesis of thiazoles. [Link]
  • CUTM Courseware. Thiazole. [Link]
  • MDPI.
  • LookChem. CAS No.436151-85-8,4-(2-AMINO-THIAZOL-4-YL)-BENZONITRILE Suppliers. [Link]
  • International Union of Crystallography. 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile. [Link]
  • PubChem. 4-((2-Amino-4-methylthiazol-5-yl)methyl)benzonitrile.
  • Sunway Pharm Ltd. This compound. [Link]
  • PubChem. 4-[2-[(2R,3S)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile.
  • ResearchGate.
  • 2a biotech. This compound. [Link]
  • EXCLI Journal.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
  • NIH National Center for Biotechnology Information.
  • PubChemLite. 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzonitrile. [Link]
  • ACS Publications. Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Imaging Monkey Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography. [Link]
  • Preprints.org. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [Link]

Sources

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Structurally, it integrates two key pharmacophores: the 2-aminothiazole ring, a privileged scaffold found in numerous FDA-approved drugs, and the benzonitrile moiety, a versatile functional group known for its role in molecular recognition and as a synthetic precursor. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its nomenclature and core physical properties. These identifiers are crucial for regulatory compliance, database retrieval, and experimental design.

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound[1]
CAS Number 436151-85-8[1]
Molecular Formula C₁₀H₇N₃S[1]
Molecular Weight 201.25 g/mol [1]
InChIKey KKMZKOIZTSRIEM-UHFFFAOYSA-N[1]

| Canonical SMILES | C1=CC(=CC=C1C#N)C2=CSC(=N2)N[1] |

The physicochemical properties of a molecule dictate its behavior in various chemical and biological systems, influencing everything from solubility and reaction kinetics to bioavailability and membrane permeability.

Table 2: Physicochemical Properties

Property Value Source
XLogP3 2.3 Computed by PubChem[1]
Hydrogen Bond Donors 1 (the -NH₂ group) Computed by PubChem[1]
Hydrogen Bond Acceptors 3 (two N atoms, one S atom) Computed by PubChem[1]
Appearance Expected to be a solid powder General knowledge
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF [2]

| Melting Point | Not experimentally reported in available literature. | |

Synthesis and Mechanism

The most prominent and efficient method for constructing the 2-aminothiazole core of this molecule is the Hantzsch Thiazole Synthesis .[3][4] This classic condensation reaction provides a direct and high-yielding pathway from simple starting materials.

Synthetic Pathway

The synthesis involves the reaction between an α-haloketone and a thioamide. For the target molecule, the specific precursors are 2-bromo-1-(4-cyanophenyl)ethanone and thiourea .

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack (Sₙ2) : The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the bromide ion.[5][6]

  • Intramolecular Cyclization : The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration : The resulting heterocyclic alcohol readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[6]

Hantzsch_Synthesis Figure 1: Hantzsch Synthesis of this compound reactant1 2-bromo-1-(4-cyanophenyl)ethanone intermediate Thiouronium Intermediate reactant1->intermediate Sₙ2 Attack reactant2 Thiourea reactant2->intermediate plus1 + product This compound intermediate->product Cyclization & Dehydration water - H₂O, - HBr

Caption: Figure 1: Hantzsch Synthesis Workflow.

Experimental Protocol

The following is a representative laboratory-scale procedure for the synthesis.

  • Reaction Setup : In a round-bottom flask, combine 2-bromo-1-(4-cyanophenyl)ethanone (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition : Add a suitable solvent, such as ethanol or methanol, to the flask.[5]

  • Heating : Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation : After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate (Na₂CO₃), to neutralize the HBr byproduct and precipitate the free base product.[5]

  • Isolation : Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.

  • Washing and Drying : Wash the filter cake with water to remove any inorganic salts, followed by a small amount of cold ethanol. Allow the product to air dry or dry in a vacuum oven.

  • Purification (Optional) : If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or a solvent mixture (e.g., DMF/water) to yield the final product with high purity.[7]

Spectral Characterization

Spectroscopic analysis is essential for confirming the molecular structure and purity of the synthesized compound. The following data are predicted based on the known spectral properties of its constituent functional groups.

Table 3: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Frequency
¹H NMR Benzonitrile Protons (AA'BB' system) δ 7.6-7.9 ppm (d, 2H), δ 7.9-8.2 ppm (d, 2H)[8]
Thiazole Proton (H-5) δ 7.0-7.4 ppm (s, 1H)[8]
Amino Protons (-NH₂) δ 5.5-6.5 ppm (broad s, 2H)
¹³C NMR Nitrile Carbon (-C≡N) δ 118-120 ppm
Quaternary Carbon (C-CN) δ 110-115 ppm
Thiazole Carbons (C2, C4, C5) δ 170 (C2), 145-150 (C4), 105-110 (C5) ppm
Benzonitrile Carbons (CH) δ 125-135 ppm
FT-IR N-H Stretch (primary amine) 3300-3500 cm⁻¹ (two bands)[2]
C≡N Stretch (nitrile) 2220-2260 cm⁻¹ (sharp, strong)[2]
C=N Stretch (thiazole ring) ~1640 cm⁻¹
Aromatic C=C Stretch 1500-1600 cm⁻¹

| Mass Spec. | [M+H]⁺ (Monoisotopic) | m/z 202.0439 |

Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its three main components: the nucleophilic amino group, the aromatic thiazole ring, and the electrophilic benzonitrile moiety.

Caption: Figure 2: Key Reactivity Sites.

  • The 2-Amino Group : This is the most reactive nucleophilic site on the molecule. It readily participates in reactions with a wide range of electrophiles.

    • Acylation : Reacts with acid chlorides or anhydrides (e.g., phthalic anhydride) to form the corresponding amides.[7]

    • Alkylation : Can be alkylated, though reaction conditions must be controlled to avoid competing N-alkylation at the thiazole ring nitrogen.

    • Schiff Base Formation : Condenses with aldehydes to form imines (Schiff bases).[9]

  • The Thiazole Ring : The ring itself is aromatic and can undergo electrophilic substitution. The powerful electron-donating amino group at the C2 position activates the C5 position, making it the most likely site for substitution. The ring nitrogen (N3) is basic and can be protonated or alkylated to form thiazolium salts.[4] Studies on 2-aminothiazole show that in its neutral form, the exocyclic amino group is often the primary site of reaction, while the ring nitrogen becomes more reactive upon deprotonation.[9]

  • The Benzonitrile Moiety :

    • Nitrile Group : This group is a key site for synthetic transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(2-amino-1,3-thiazol-4-yl)benzoic acid. Alternatively, it can be reduced using agents like LiAlH₄ or catalytic hydrogenation to the benzylamine derivative.[2]

    • Benzene Ring : The nitrile group is strongly electron-withdrawing, deactivating the benzene ring towards electrophilic aromatic substitution.

Applications in Research and Drug Discovery

The unique structural combination of this compound makes it a valuable scaffold and building block in pharmaceutical research.

  • Privileged Scaffold : The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types. This scaffold is present in numerous drugs, including antibiotics and kinase inhibitors.[10]

  • Kinase Inhibition : Many kinase inhibitors incorporate a 2-aminothiazole core, which often forms key hydrogen bonds within the ATP-binding pocket of the target kinase. The 4-cyanophenyl group can occupy adjacent hydrophobic pockets and provide additional binding interactions.

  • Synthetic Intermediate : This compound serves as a crucial starting material for the synthesis of more complex, biologically active molecules. Its reactive amino group and transformable nitrile function allow for diverse chemical modifications and library generation.[7]

  • Antimicrobial and Anticancer Research : Derivatives of 2-aminothiazole are extensively studied for their potential as antibacterial, antifungal, and anticancer agents.[10][11] The title compound is a logical precursor for developing novel therapeutic candidates in these areas.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its chemical properties are defined by the rich reactivity of the 2-aminothiazole ring and the synthetic utility of the benzonitrile group. A thorough understanding of its synthesis, spectral characteristics, and reactivity is paramount for its effective use as a building block in the design and development of novel pharmaceuticals and advanced materials. This guide serves as a foundational resource for scientists aiming to harness the potential of this important chemical entity.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • YouTube. synthesis of thiazoles. (2019-01-19).
  • ChemicalBook. 2-aminothiazole——Application, Synthesis, Reaction etc. (2020-03-25).
  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
  • PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • PubMed. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • Benchchem. 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile.
  • PubChem. This compound | C10H7N3S.
  • International Union of Crystallography. 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile. (2016-07-06).
  • Mohamed Ezzat Khalifa. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • ACS Publications. Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures.
  • BMRB. bmse000284 Benzonitrile.
  • The chemical structure of some biologically important benzonitrile derivatives.
  • Benchchem. Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • NCBI. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. (2006-07-12).
  • Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

Sources

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have observed that a compound's journey from a promising hit to a viable drug candidate is paved with data. Among the most foundational and influential of these data are the physical properties. They are the language a molecule speaks, dictating its behavior from the reaction flask to the patient's bloodstream. This guide is designed to provide a comprehensive, practical framework for understanding and determining the key physical characteristics of this compound. We will move beyond simple data points, focusing on the causality behind experimental choices and the profound implications of these properties for drug development. This is not just a technical sheet; it is a strategic manual for unlocking the full potential of this important molecular scaffold.

Core Physicochemical Profile

This compound is a heterocyclic molecule featuring an aminothiazole ring linked to a benzonitrile moiety. This structural arrangement confers a specific set of physical properties that are critical to its handling, formulation, and ultimate biological activity.

The PubChem database provides foundational computed properties for this molecule.[1] Its molecular formula is C₁₀H₇N₃S, corresponding to a molecular weight of approximately 201.25 g/mol .[1][2]

Table 1: Key Physical Properties of this compound

PropertyValue/Expected ValueSignificance in Drug Development
Molecular Formula C₁₀H₇N₃SDefines the elemental composition and exact mass.[1]
Molecular Weight 201.25 g/mol Influences diffusion, membrane transport, and adherence to guidelines like Lipinski's Rule of Five.[1][2]
Appearance Typically a yellow to lemon-yellow solid.[3]Provides a primary qualitative check for identity and purity.
Melting Point >200 °C (Characteristic of a stable crystalline solid)A sharp melting range is a key indicator of high purity.[4] A depressed and broad range suggests impurities.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF).Crucial for formulation, bioavailability, and designing in vitro assays. Poor aqueous solubility is a common challenge to overcome.[5][6]
pKa (Predicted) ~3.5-4.5 (basic, aminothiazole); ~16-17 (acidic, amino N-H)Governs the ionization state at physiological pH (7.4), which profoundly impacts absorption, distribution, and target binding.[7][8]

Expertise & Experience: The high melting point is indicative of a rigid, planar structure with strong intermolecular forces, likely hydrogen bonding from the amino group and dipole-dipole interactions from the nitrile. Its poor aqueous solubility is expected due to the predominantly aromatic, nonpolar surface area. Understanding the pKa of the basic aminothiazole nitrogen is paramount; at physiological pH, a significant fraction of the molecule will be protonated, influencing its interaction with cell membranes and biological targets.

Experimental Protocols for Property Determination

The following protocols are presented as a self-validating system. For instance, an impure sample identified by a broad melting range (Protocol 2.1) will predictably show inconsistent results in solubility and pKa studies.

Melting Point Determination (Capillary Method)

Causality: The energy required to disrupt a compound's crystal lattice is a precise physical constant. Impurities disrupt this lattice, reducing the energy needed for melting and causing it to occur over a wider temperature range.[4][9] This method provides a rapid and reliable assessment of purity.

Methodology:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals.

  • Capillary Loading: Tap the open end of a capillary tube into the sample pile to collect a small amount of material. Invert the tube and drop it down a long glass tube onto a hard surface to pack the sample into the sealed end. The final sample height should be 2-3 mm.[10]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rate of 10-15 °C per minute to find a rough range.

  • Accurate Determination: With a fresh sample, heat rapidly to about 20 °C below the approximate melting point.[10] Then, reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting range is T₁ - T₂. A pure sample should have a range of ≤ 2 °C.[4]

Trustworthiness: Calibrate the thermometer of the apparatus using certified standards (e.g., benzoic acid, caffeine). A "mixed melting point" test, where the unknown is mixed with an authentic sample, can confirm identity; if there is no depression in the melting point, the compounds are identical.[4]

graphdot cluster_mp Melting Point Workflow A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm height) A->B C Heat Rapidly (Find Approx. MP) B->C D Heat Slowly (1-2°C/min near MP) C->D E Record T₁ (First Drop) & T₂ (Fully Liquid) D->E F Assess Purity (Range ≤ 2°C?) E->F

Caption: Workflow for accurate melting point determination.

Equilibrium Solubility Assessment (Shake-Flask Method)

Causality: A drug's therapeutic effect is contingent upon its ability to dissolve in physiological fluids. The shake-flask method determines the thermodynamic equilibrium solubility, which represents the maximum concentration of a compound that can be dissolved in a given solvent system.[5][6]

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.[11] Ensure enough solid is present that some remains undissolved at the end.

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (typically 37 °C for biopharmaceutical relevance).[11] Agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critically done by centrifugation, followed by careful removal of the supernatant.[5][11] Filtration may be used, but one must account for potential adsorption of the compound to the filter material.[5]

  • Quantification: Dilute the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL for each pH condition.

Trustworthiness: The protocol's validity rests on confirming that equilibrium has been reached (i.e., concentration does not increase with longer shaking times) and that the solid material remains physically and chemically stable throughout the experiment.[11]

pKa Determination (Potentiometric Titration)

Causality: The Henderson-Hasselbalch equation describes the relationship between pH and the ratio of a compound's protonated and deprotonated forms. Potentiometric titration systematically changes the pH of a solution containing the compound and measures the corresponding potential, allowing for the precise determination of the pKa, the pH at which the two forms are present in equal concentrations.[8][12]

Methodology:

  • Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if needed for solubility). A known ionic strength is maintained using a background electrolyte like KCl.[7][13]

  • Apparatus Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).[7]

  • Titration (for Basic pKa): Place the solution in a jacketed beaker on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition.[13]

  • Titration (for Acidic pKa): Repeat the process with a fresh sample, this time titrating with a standardized strong base (e.g., 0.1 M NaOH).

  • Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the flattest part of the buffer region or the inflection point of the first derivative plot (ΔpH/ΔV).[12][14]

Trustworthiness: The accuracy of this method depends on the precise calibration of the pH meter, the use of standardized titrants, and accurate volume measurements. Purging the solution with nitrogen can prevent interference from dissolved CO₂.[7][13]

graphdot cluster_props Core Physical Properties & Their Impact cluster_dev Drug Development Stages Purity Purity (from MP) Solubility Solubility (Aqueous & Organic) Purity->Solubility Ionization Ionization State (from pKa) Purity->Ionization Formulation Formulation Development Solubility->Formulation Assay In Vitro Assay Design Solubility->Assay ADME ADME (Absorption, Distribution, Metabolism, Excretion) Solubility->ADME affects Absorption Ionization->Formulation Ionization->ADME affects Absorption & Distribution

Caption: Relationship between physical properties and drug development.

Spectroscopic Profile

While not physical properties in the classical sense, spectroscopic data provide an unassailable fingerprint for molecular identity and structure confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the aromatic protons on the benzonitrile ring (typically in the 7-8 ppm region), a singlet for the proton on the thiazole ring, and a characteristically broad singlet for the two protons of the primary amine group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the nitrile carbon (~118 ppm), carbons of the thiazole ring (one of which would be significantly downfield due to attachment to two heteroatoms), and the carbons of the benzonitrile ring.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides definitive evidence for the key functional groups.[15]

    • ~3400-3300 cm⁻¹: Two sharp peaks characteristic of the N-H stretching of a primary amine.

    • ~2230-2220 cm⁻¹: A very strong, sharp peak for the C≡N (nitrile) stretch.[16]

    • ~1650-1500 cm⁻¹: A complex region of peaks corresponding to C=C and C=N stretching within the aromatic and thiazole rings.

Conclusion

The physical properties of this compound are not merely data points to be cataloged; they are predictive tools that guide every stage of the drug development process. A meticulous and well-documented characterization of its melting point, solubility, and pKa provides the authoritative foundation needed for rational formulation design, accurate interpretation of biological data, and ultimately, the successful progression of drug candidates. The experimental frameworks provided herein are designed to ensure that this foundational data is not only accurate but also trustworthy, empowering researchers to make informed, data-driven decisions.

References

  • PubChem. This compound | C10H7N3S. National Center for Biotechnology Information.
  • ChemWhat. 3-(2-AMINO-THIAZOL-4-YL)-BENZONITRILE CAS#: 202664-32-2.
  • IUCrData. 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile. International Union of Crystallography. (2016).
  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022).
  • University of Toronto. Experiment 1: Melting-point Determinations.
  • University of Colorado Boulder. Melting point determination.
  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. (2019).
  • Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. (2012).
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006).
  • Avdeef, A., et al. Development of Methods for the Determination of pKa Values. PMC - NIH. (2013).
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024).
  • University of Missouri–St. Louis. Potentiometric Titration of an Unknown Weak Acid.
  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022).
  • ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Logic of Molecular Interrogation

In the realm of drug development and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. The heterocyclic compound 4-(2-amino-1,3-thiazol-4-yl)benzonitrile, a molecule featuring the privileged 2-aminothiazole scaffold, represents a significant synthetic target due to the diverse biological activities associated with its class, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide eschews a simple recitation of analytical data. Instead, it presents a holistic and logical workflow for its structural elucidation, treating the process as an interrogation where each analytical technique poses a specific question to the molecule, and the resulting data are cross-examined to build an irrefutable case for its identity.

Our approach is grounded in a self-validating system. We begin with a plausible synthetic pathway, which provides a strong hypothesis for the final structure. This hypothesis is then systematically tested and confirmed through a battery of spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle.

Part 1: Synthesis as a Structural Blueprint - The Hantzsch Thiazole Reaction

The journey to elucidating a structure begins with its creation. The chosen synthetic route is not merely a means to an end; it is the first and most critical piece of evidence. For this compound, the most logical and widely employed method is the Hantzsch Thiazole Synthesis .[3][4][5] This classic condensation reaction is renowned for its reliability in constructing the thiazole ring from simple, well-defined precursors.

The causality behind this choice is clear: the reaction mechanistically dictates the precise connectivity of the atoms in the resulting heterocycle. It involves the condensation of an α-haloketone with a thioamide.[5][6] In our specific case, the precursors are:

  • α-Haloketone: 2-Bromo-1-(4-cyanophenyl)ethanone. This precursor provides the C4 and C5 atoms of the thiazole ring and the entire 4-cyanophenyl substituent.

  • Thioamide: Thiourea. This simple reagent provides the S1, C2, and N3 atoms of the ring, along with the crucial 2-amino group.

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration, making the predicted outcome—the formation of this compound—highly probable.[3][6]

Hantzsch_Synthesis Figure 1: Hantzsch Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 2-Bromo-1-(4-cyanophenyl)ethanone (α-Haloketone) condensation Condensation & Cyclization reactant1->condensation + Solvent (e.g., Ethanol) reactant2 Thiourea (Thioamide) reactant2->condensation + Solvent (e.g., Ethanol) dehydration Dehydration condensation->dehydration Intermediate Formation product This compound dehydration->product Aromatization

Caption: Figure 1: Hantzsch Synthesis Workflow

Experimental Protocol: Hantzsch Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-cyanophenyl)ethanone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Reaction Execution: Heat the mixture to reflux for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Workup: After cooling to room temperature, the reaction mixture is poured into a beaker containing a dilute solution of sodium carbonate (Na₂CO₃) to neutralize any HBr formed.[3]

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the pure product.

This synthetic blueprint gives us a strong, evidence-based hypothesis for the structure. The subsequent spectroscopic analyses serve to rigorously confirm this hypothesis.

Part 2: Spectroscopic Cross-Examination

With a purified sample in hand, we proceed to the core of the elucidation process. We will employ a suite of spectroscopic techniques, each providing orthogonal data points that, when combined, leave no room for ambiguity. The combination of Mass Spectrometry, IR, and NMR spectroscopy is essential for a comprehensive structural analysis.[7][8][9]

A. Mass Spectrometry (MS): Answering "What is its Mass and Formula?"

The first question to the isolated compound is fundamental: what is its molecular weight and, by extension, its molecular formula? High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this.

  • Expected Molecular Formula: C₁₀H₇N₃S

  • Expected Monoisotopic Mass: 201.036068 Da

An ESI-HRMS experiment would be expected to show a prominent ion peak ([M+H]⁺) at m/z 202.0439. The exceptional mass accuracy of HRMS allows for the unambiguous confirmation of the elemental composition, ruling out other potential formulas with the same nominal mass. This result provides the first piece of corroborating evidence for the success of the Hantzsch synthesis.

B. Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, acting as a powerful tool for functional group identification. The IR spectrum of this compound is expected to display several characteristic absorption bands that validate the key components of its structure.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Significance
Nitrile (-C≡N)Stretch~2225 cm⁻¹A sharp, strong, and highly characteristic peak confirming the presence of the benzonitrile moiety.[10]
Amino (-NH₂)N-H Asymmetric & Symmetric Stretch3450 - 3300 cm⁻¹ (two bands)Confirms the primary amine group from the thiourea reactant.
Aromatic C-HStretch3100 - 3000 cm⁻¹Indicates the presence of the benzene and thiazole ring protons.
C=N / C=CRing Stretch1620 - 1500 cm⁻¹A series of bands corresponding to the aromatic systems of the thiazole and benzene rings.
-NH₂N-H Bend (Scissoring)~1640 cm⁻¹Further evidence for the primary amine group.

The presence of a sharp peak around 2225 cm⁻¹ is particularly diagnostic, providing unequivocal evidence for the nitrile group. The dual peaks in the 3300-3450 cm⁻¹ region are likewise strong indicators of the -NH₂ group. This data set validates the incorporation of the key functional groups from both starting materials.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C atoms.

¹H NMR Analysis: This experiment reveals the number of different types of protons and their neighboring environments.

  • Benzonitrile Protons (AA'BB' System): The para-substituted benzene ring is expected to show two distinct signals, each integrating to 2 protons. These will appear as doublets in the aromatic region (δ 7.6-8.0 ppm). The protons ortho to the electron-withdrawing nitrile group will be further downfield than the protons ortho to the thiazole ring.

  • Thiazole Proton (H-5): A single proton is attached to the thiazole ring at the C5 position. With no adjacent protons, it will appear as a sharp singlet (δ ~7.0-7.3 ppm).

  • Amino Protons (-NH₂): The two protons of the amino group are chemically equivalent and will typically appear as a broad singlet (δ ~5.0-6.0 ppm). This signal's broadness is due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear due to proton-deuterium exchange.

¹³C NMR Analysis: This experiment provides a count of the unique carbon environments in the molecule.

Carbon Atom(s) Expected Chemical Shift (δ, ppm) Rationale
C2 (Thiazole)~168 ppmAttached to two electronegative nitrogen atoms (in its imino tautomer form) and sulfur.
C4 (Thiazole)~150 ppmPart of the aromatic thiazole ring and attached to the phenyl ring.
C5 (Thiazole)~110 ppmThe protonated carbon of the thiazole ring.
C (Benzonitrile, ipso to Thiazole)~135 ppmQuaternary aromatic carbon.
CH (Benzonitrile, ortho to Thiazole)~129 ppmAromatic methine carbons.
CH (Benzonitrile, ortho to CN)~133 ppmAromatic methine carbons, deshielded by the nitrile group.
C (Benzonitrile, ipso to CN)~112 ppmQuaternary carbon attached to the nitrile group.
-C≡N (Nitrile)~119 ppmCharacteristic chemical shift for a nitrile carbon.[10][11]

This predicted data, summarized in the tables below, provides a complete and internally consistent picture of the molecule's carbon-hydrogen framework.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (ortho to -CN) ~7.85 Doublet (d) 2H
Aromatic H (ortho to thiazole) ~7.70 Doublet (d) 2H
Thiazole H-5 ~7.20 Singlet (s) 1H

| Amino (-NH₂) | ~5.50 | Broad Singlet (br s) | 2H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Carbon Assignment Chemical Shift (δ, ppm)
C2 (Thiazole) ~168
C4 (Thiazole) ~150
C-ipso (to Thiazole) ~135
C-ortho (to -CN) ~133
C-ortho (to Thiazole) ~129
C≡N ~119
C-ipso (to -CN) ~112

| C5 (Thiazole) | ~110 |

Part 3: The Integrated Elucidation Workflow - A Self-Validating Conclusion

The power of this multi-technique approach lies in its synergy. No single technique provides the complete picture, but together they form a logical, self-validating workflow that confirms the structure of this compound beyond any reasonable doubt.

Elucidation_Workflow Figure 2: Integrated Structure Elucidation Logic cluster_synthesis Hypothesis Generation cluster_analysis Hypothesis Testing & Confirmation cluster_conclusion Final Structure synthesis Hantzsch Synthesis ms Mass Spectrometry (HRMS) synthesis->ms Provides Sample final_structure This compound synthesis->final_structure Hypothesizes Structure ir Infrared Spectroscopy (FTIR) ms->ir Confirms Molecular Formula (C₁₀H₇N₃S) nmr NMR Spectroscopy (¹H, ¹³C) ir->nmr Confirms Functional Groups (-CN, -NH₂) nmr->final_structure Confirms Atomic Connectivity & C/H Framework

Caption: Figure 2: Integrated Structure Elucidation Logic

This workflow demonstrates our core principle: the synthetic hypothesis is independently and sequentially confirmed by mass spectrometry (correct formula), infrared spectroscopy (correct functional groups), and finally, NMR spectroscopy (correct atomic arrangement). For ultimate confirmation, especially for pharmaceutical applications, single-crystal X-ray diffraction could be performed. This technique would provide precise bond lengths, bond angles, and crystal packing information, serving as the final, incontrovertible proof of the elucidated structure.[12]

Conclusion

References

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Scilit. (n.d.). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO.
  • National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • YouTube. (2019, January 19). synthesis of thiazoles.
  • CUTM Courseware. (n.d.). Thiazole.
  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
  • International Union of Crystallography (IUCr). (2016). 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile.
  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
  • Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
  • ResearchGate. (n.d.). FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane.
  • SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[FTIR] - Spectrum.
  • PubChem. (n.d.). This compound.
  • Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000284 Benzonitrile.
  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
  • Sepux. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry.
  • YouTube. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:436151-85-8.
  • ResearchGate. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • National Center for Biotechnology Information (NCBI). (2006). [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile.
  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • PubMed. (n.d.). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • Pharmaffiliates. (n.d.). 4-(2-((2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)benzonitrile.
  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
  • PubChemLite. (n.d.). 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzonitrile.

Sources

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound (CAS No: 436151-85-8), a key heterocyclic intermediate in pharmaceutical research and development.[1][2] The document delves into the core chemical principles, offers a detailed, field-proven experimental protocol, and presents a mechanistic rationale for the procedural choices. The primary focus is on the Hantzsch thiazole synthesis, a robust and widely adopted method for constructing the 2-aminothiazole scaffold.[3] This guide is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically grounded resource for the preparation of this valuable building block.

Introduction and Significance

This compound is a bifunctional molecule featuring a nucleophilic aminothiazole ring and an electrophilic benzonitrile moiety. This unique electronic profile makes it a highly versatile precursor in the synthesis of complex molecular architectures, particularly in the discovery of novel therapeutic agents targeting cancer and infectious diseases.[4][5] The 2-aminothiazole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding and other key binding interactions with biological targets.[6] Understanding its synthesis is therefore of paramount importance for drug development professionals.

Compound Profile:

  • IUPAC Name: this compound[7]

  • Molecular Formula: C₁₀H₇N₃S[7]

  • Molecular Weight: 201.25 g/mol [7]

  • CAS Number: 436151-85-8[7]

The Core Synthetic Strategy: Hantzsch Thiazole Synthesis

The most reliable and industrially scalable method for preparing this compound is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. This reaction is a classic condensation method that forms a thiazole ring from an α-haloketone and a thioamide-containing compound.[8] For the synthesis of a 2-aminothiazole, thiourea is the ideal and most common thioamide component.[9]

The overall transformation for our target molecule is the reaction between 2-bromo-1-(4-cyanophenyl)ethanone (also known as 4-cyanophenacyl bromide) and thiourea .

Mechanistic Insights: A Step-wise Causality

The Hantzsch synthesis is not a simple mixing of reagents; it is a sequential process where each step enables the next. Understanding this mechanism is critical for troubleshooting and optimization.

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of 2-bromo-1-(4-cyanophenyl)ethanone. This is a standard Sₙ2 reaction that displaces the bromide ion and forms an isothiouronium salt intermediate.[10] The choice of a good leaving group, like bromide, is crucial for facilitating this initial step.

  • Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone. This intramolecular step forms a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.

  • Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This dehydration event results in the formation of a stable, aromatic thiazole ring, driving the reaction to completion.[10]

This mechanistic sequence explains the high yields and purity often associated with the Hantzsch synthesis; the formation of the stable aromatic ring is a strong thermodynamic driving force.[10]

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the Hantzsch synthesis for this compound.

G cluster_start start_material start_material intermediate intermediate product product A 2-Bromo-1-(4-cyanophenyl)ethanone C Isothiouronium Salt (Intermediate) A->C 1. S-Alkylation (SN2) B Thiourea B->C 1. S-Alkylation (SN2) D Hydroxythiazoline (Cyclized Intermediate) C->D 2. Intramolecular Cyclization E This compound D->E 3. Dehydration H2O - H₂O

Sources

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile Derivatives

Authored by: A Senior Application Scientist

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents. When coupled with a benzonitrile group at the 4-position, the resulting this compound framework serves as a critical pharmacophore for a range of biological targets, including kinases, phosphodiesterases, and various receptors. This guide provides a comprehensive overview of the synthetic strategies employed to construct these valuable derivatives. We will delve into the mechanistic underpinnings of the classical Hantzsch thiazole synthesis, explore modern variations, and present detailed, field-tested protocols. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Significance of the this compound Scaffold

The unique electronic and structural features of the 2-aminothiazole ring system allow it to engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-stacking, and coordination with metal ions. The nitrile group on the appended benzene ring is a powerful hydrogen bond acceptor and can also serve as a linchpin for further chemical modification. This combination of functionalities has led to the discovery of numerous potent and selective inhibitors of various enzymes. A notable example is the kinase inhibitor Dasatinib, which, although not containing the precise benzonitrile substituent, highlights the therapeutic importance of the 2-aminothiazole core. The synthesis of derivatives of this compound is therefore a topic of considerable interest in the pursuit of new therapeutic agents.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most prevalent and versatile method for the construction of the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or a related thioamide derivative.

General Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thiourea, acting as the nucleophile, attacks the electrophilic carbon of the α-haloketone. This results in the formation of an S-alkylated isothiouronium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The amino group of the intermediate then attacks the carbonyl carbon in an intramolecular fashion, leading to a tetrahedral intermediate. Subsequent dehydration yields the final 2-aminothiazole ring.

Synthesis of the Key Precursor: 2-Bromo-1-(4-cyanophenyl)ethan-1-one

A critical starting material for the synthesis of this compound derivatives via the Hantzsch route is the α-haloketone, 2-bromo-1-(4-cyanophenyl)ethan-1-one.

Experimental Protocol: Bromination of 4-Cyanoacetophenone
  • Setup: To a solution of 4-cyanoacetophenone (1.0 eq) in a suitable solvent such as acetic acid or chloroform, add bromine (1.0-1.2 eq) dropwise at room temperature. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is poured into ice-water. The precipitated product is collected by filtration, washed with water to remove any residual acid, and then dried.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol to afford pure 2-bromo-1-(4-cyanophenyl)ethan-1-one.

Reagent Molar Eq. Notes
4-Cyanoacetophenone1.0Starting material
Bromine1.0-1.2Brominating agent
Acetic Acid-Solvent
Hantzsch Condensation to Form the Thiazole Ring

With the α-haloketone in hand, the final condensation with thiourea can be performed.

Experimental Protocol: Synthesis of 4-(4-Cyanophenyl)-1,3-thiazol-2-amine
  • Reaction: A mixture of 2-bromo-1-(4-cyanophenyl)ethan-1-one (1.0 eq) and thiourea (1.0-1.2 eq) in a polar solvent like ethanol is heated to reflux. The reaction progress is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the resulting solid is collected by filtration. The solid is then washed with a small amount of cold ethanol to remove any unreacted starting materials.

  • Neutralization and Purification: The collected solid, which is the hydrobromide salt of the product, is suspended in water and neutralized with a base such as sodium bicarbonate or ammonium hydroxide to a pH of 7-8. The resulting free base is filtered, washed with water, and dried to yield 4-(4-cyanophenyl)-1,3-thiazol-2-amine. Further purification can be achieved by recrystallization.

Reagent Molar Eq. Notes
2-Bromo-1-(4-cyanophenyl)ethan-1-one1.0α-haloketone
Thiourea1.0-1.2Thioamide source
Ethanol-Solvent
Sodium Bicarbonate-Base for neutralization
Visualization of the Hantzsch Synthesis Workflow

Hantzsch_Synthesis A 4-Cyanoacetophenone B Bromination A->B Br2, AcOH C 2-Bromo-1-(4-cyanophenyl)ethan-1-one B->C E Hantzsch Condensation C->E D Thiourea D->E F This compound (as HBr salt) E->F G Neutralization F->G NaHCO3 H Final Product: This compound G->H

Caption: Workflow for the Hantzsch synthesis of this compound.

Modifications and Alternative Synthetic Routes

While the Hantzsch synthesis is the workhorse for accessing 2-aminothiazoles, several other methods have been developed, some of which offer advantages in terms of substrate scope or reaction conditions.

From α-Thiocyanatoketones

An alternative approach involves the reaction of an α-thiocyanatoketone with an amine. This method can be particularly useful for the synthesis of N-substituted 2-aminothiazoles. The synthesis of the starting α-thiocyanatoketone can be achieved by reacting the corresponding α-haloketone with a thiocyanate salt.

One-Pot Syntheses

To improve efficiency and reduce waste, one-pot procedures have been developed. For instance, the reaction of an acetophenone derivative, a thiourea, and an oxidizing agent can directly lead to the formation of the 2-aminothiazole ring, bypassing the need to isolate the α-halo- or α-thiocyanatoketone intermediate.

Visualization of the Core Synthetic Logic

Synthetic_Logic Target Target Molecule This compound Retron Key Disconnection C-S and C-N bond formation Target->Retron Retrosynthesis Synthons Synthons α-Diketone equivalent Thioamide Retron->Synthons Reagents Reagents 2-Bromo-1-(4-cyanophenyl)ethan-1-one Thiourea Synthons:f0->Reagents:f0 Synthons:f1->Reagents:f1 Reaction Hantzsch Thiazole Synthesis Reagents->Reaction Forward Synthesis Reaction->Target

Caption: Retrosynthetic analysis of this compound.

Characterization

The synthesized this compound and its intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The characteristic chemical shifts of the thiazole ring protons and carbons, as well as the aromatic protons of the benzonitrile moiety, provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amino (N-H), nitrile (C≡N), and aromatic groups.

  • Melting Point (mp): The melting point is a useful indicator of purity.

Conclusion and Future Perspectives

The synthesis of this compound derivatives is a well-established field, with the Hantzsch synthesis remaining the most reliable and widely used method. The continued development of more efficient, sustainable, and versatile synthetic methodologies will undoubtedly facilitate the discovery of novel drug candidates based on this important scaffold. Future research may focus on the development of catalytic and asymmetric syntheses to access chiral 2-aminothiazole derivatives, further expanding the chemical space available for drug discovery.

References

  • Pattan, S. R., et al. (2009). Synthesis and Anticonvulsant Activity of Some Novel 4-(4-Substituted Phenyl)-Thiazol-2-Yl-Amine Derivatives. Rasayan Journal of Chemistry, 2(2), 325-330. [Link]
  • M.C. Judd, et al. (2016). One-Pot Synthesis of 2-Aminothiazoles from α-Haloketones and Thiourea. Organic & Biomolecular Chemistry, 14, 7344-7349. [Link]

biological activity of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Abstract

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the structural core of numerous biologically active compounds, including several clinically approved drugs.[1] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a focal point in medicinal chemistry. This guide provides a comprehensive technical overview of a key derivative, this compound (ATB), a versatile building block and a pharmacophore of significant interest. We will explore its synthesis, delve into its multifaceted biological activities with a primary focus on anticancer and antimicrobial applications, and present detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 2-aminothiazole scaffold.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring is a fundamental component of various natural products, most notably Vitamin B1 (thiamine).[2] In synthetic medicinal chemistry, the 2-aminothiazole variant has emerged as a cornerstone for developing novel therapeutic agents. Its prevalence in approved drugs like the kinase inhibitor Dasatinib underscores its value in targeting complex disease pathways.[1]

The molecule this compound (ATB) combines this potent 2-aminothiazole ring with a benzonitrile group. This specific combination offers a unique platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The nitrile group, in particular, can act as a hydrogen bond acceptor or a reactive handle for further chemical elaboration, enhancing the molecule's ability to bind to biological targets.[3]

Chemical Profile: this compound

PropertyValueReference
CAS Number 436151-85-8[4][5]
Molecular Formula C₁₀H₇N₃S[4][5]
Molecular Weight 201.25 g/mol [4][5]
IUPAC Name This compound[4]
SMILES C1=CC(=CC=C1C#N)C2=CSC(=N2)N[4]

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The primary and most reliable method for constructing the 4-aryl-2-aminothiazole core of ATB is the Hantzsch thiazole synthesis, first described in 1887.[2] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Causality of Experimental Choice: The Hantzsch synthesis is favored due to its operational simplicity, high yields, and the ready availability of starting materials. The mechanism proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

Hantzsch_Synthesis alpha_haloketone α-Haloketone (e.g., 2-bromo-1-(4-cyanophenyl)ethan-1-one) intermediate Thiouronium Salt Intermediate alpha_haloketone->intermediate + thiourea Thiourea thiourea->intermediate product This compound (ATB) intermediate->product Cyclization & Dehydration

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of ATB

This protocol is a representative example and must be adapted and performed under appropriate laboratory safety standards.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1-(4-cyanophenyl)ethan-1-one in ethanol.

  • Addition of Thiourea: Add 1.1 equivalents of thiourea to the solution. The slight excess of thiourea ensures the complete consumption of the α-haloketone.

  • Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate or a similar weak base to neutralize the hydrobromide salt formed during the reaction. This step is crucial as it deprotonates the thiazole nitrogen, reducing the product's solubility in the reaction medium and inducing precipitation.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and salts. If necessary, the product can be further purified by recrystallization from ethanol to yield pure this compound.

Biological Activity and Therapeutic Potential

The ATB scaffold is a precursor to a wide range of derivatives with significant biological activities. Research has primarily focused on its anticancer and antimicrobial properties.

Anticancer Activity

The 2-aminothiazole core is a recognized pharmacophore in the design of kinase inhibitors.[1] Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of ATB have been extensively evaluated for their ability to inhibit various kinases and suppress cancer cell proliferation.

Mechanism of Action: Kinase Inhibition

Many ATB derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins. This action blocks the signal transduction pathways that drive cell growth, proliferation, and survival.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Kinase Kinase Enzyme Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signal Downstream Signaling & Cell Proliferation Phospho_Substrate->Signal ATB_Derivative ATB Derivative (Inhibitor) ATB_Derivative->Kinase Binds to ATP Pocket Block X

Caption: Mechanism of ATP-competitive kinase inhibition by ATB derivatives.

In Vitro Cytotoxicity Data:

Numerous studies have synthesized derivatives of ATB and tested their antiproliferative effects against a panel of human cancer cell lines.[1][2][6]

Derivative TypeCancer Cell LineIC₅₀ (µM)Reference
Phenylsulfonyl DerivativesAGS (Gastric Adenocarcinoma)4.0 - 7.2[6]
Phenylsulfonyl DerivativesHT-29 (Colorectal Adenocarcinoma)4.4 - 11.2[6]
N-substituted aminothiazolesHL-60 (Leukemia)Potent activity reported[2]
General 2-aminothiazolesA549 (Lung), HeLa (Cervical)2.01 - 8.64[1]
Benzothiazole DerivativesMCF-7 (Breast)Potent activity reported[7][8][9]

Note: The table presents a summary of activities for various derivatives built upon the 2-aminothiazole or related benzothiazole scaffolds to illustrate the potential of the core structure.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., ATB derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. The rationale is that mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Incubation: Incubate the plate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Add Test Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Treatment Period) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC₅₀ read->analyze end End analyze->end

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Antimicrobial Activity

The thiazole ring is a component of several antimicrobial agents. Derivatives of 2-aminothiazoles have been investigated for their activity against a range of bacterial and fungal pathogens.[10][11]

Rationale for Activity: The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal ions essential for microbial enzyme function or participate in hydrogen bonding with active site residues of bacterial proteins, leading to inhibition of critical life processes.

Reported Activities: While specific data for the parent ATB molecule is limited, the 2-aminothiazole (2-AMT) scaffold is a well-established starting point for developing potent antimicrobial agents. Studies on N-thiazolylcarboxamides have shown high activity against mycobacteria, including Mycobacterium tuberculosis.[11] Other benzothiazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

This compound is a high-value chemical scaffold with demonstrated potential in the development of therapeutic agents. Its derivatives have shown significant promise, particularly as anticancer agents through mechanisms like kinase inhibition. The straightforward and efficient Hantzsch synthesis allows for the generation of diverse chemical libraries, facilitating extensive structure-activity relationship studies.

Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets (e.g., kinases, enzymes) of the most potent ATB derivatives to understand their precise mechanisms of action.

  • Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Broadening Therapeutic Applications: Exploring the efficacy of novel ATB derivatives against other diseases, including neurodegenerative disorders, inflammatory conditions, and a wider range of microbial infections.

The versatility and proven biological relevance of the ATB core ensure that it will remain a cornerstone of medicinal chemistry research for the foreseeable future.

References

  • PubChem. This compound.
  • Kamal, A., et al. Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]
  • Wang, Y., et al. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. PubMed Central. [Link]
  • Abdel-Wahab, B. F., et al. Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology. [Link]
  • Shi, D.-F., et al. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. PubMed. [Link]
  • Hassan, A., et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
  • Sönmez, F., et al. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. [Link]
  • Taha, M., et al. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. [Link]
  • Al-Ostath, A., et al. Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review.
  • Meissner, A., et al. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
  • El-Damasy, A. K., et al. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central. [Link]
  • Ohno, H., et al. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed. [Link]
  • Kumar, D., et al. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
  • Simerpreet, & Cannoo Singh Damanjit. SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore. [Link]
  • Khan, I., et al. Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. Global Journal of Science Frontier Research. [Link]
  • Kemix Pty Ltd. This compound. Kemix. [Link]
  • LookChem. 4-(2-AMINO-THIAZOL-4-YL)-BENZONITRILE suppliers & manufacturers in China. LookChem. [Link]
  • Nosova, E. V., et al. Synthesis and Biological Activity of 2-Amino- and 2-aryl (Heteryl) Substituted 1,3-Benzothiazin-4-ones.
  • Tatar, E., et al. Synthesis, characterization and biological evaluation of 1,3-thiazolidine-4-ones derived from (2S)-2-benzoylamino-3-methylbutanohydrazide hydrazones. DergiPark. [Link]
  • Al-Amiery, A. A., et al. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. [Link]
  • Stankova, I., et al. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation.
  • Koul, S., et al.
  • Güzel-Akdemir, Ö., & Demir-Yazıcı, K. Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: synthesis and anticancer activity. Journal of Research in Pharmacy. [Link]
  • Li, Y., et al. 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed. [Link]
  • Degtyarenko, K., et al. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. [Link]
  • Ayati, A., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
  • Wujec, M., et al. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review.
  • Sunway Pharm Ltd. This compound. Sunway Pharm Ltd. [Link]
  • Dayang Chem (Hangzhou) Co.,Ltd. CAS No.436151-85-8,4-(2-AMINO-THIAZOL-4-YL)-BENZONITRILE Suppliers. LookChem. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile: A Novel Glutaminase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-(2-amino-1,3-thiazol-4-yl)benzonitrile, a novel small molecule inhibitor targeting a key enzyme in cancer metabolism. Emerging research has identified the 2-aminothiazole scaffold as a promising chemical starting point for the development of glutaminase (GLS) inhibitors. This document will delve into the pivotal role of glutaminase in oncogenesis, the specific inhibitory action of this compound, and the experimental methodologies used to elucidate its function. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmacology.

Introduction: The Emerging Role of Glutamine Metabolism in Oncology

Cancer cell proliferation is intrinsically linked to metabolic reprogramming, a phenomenon that allows for the sustained growth and survival of malignant cells.[1] One of the hallmarks of this altered metabolism is a heightened dependence on glutamine, a non-essential amino acid that becomes conditionally essential for many cancer types.[1] This "glutamine addiction" fuels various anabolic processes, including the synthesis of nucleotides, amino acids, and lipids, and contributes to the maintenance of redox homeostasis.[2]

Central to this metabolic shift is the enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate.[2] This initial step in glutaminolysis is a critical gateway for the entry of glutamine-derived carbon and nitrogen into the tricarboxylic acid (TCA) cycle and other biosynthetic pathways.[2] The kidney-type isoform, GLS1, is frequently overexpressed in a variety of cancers, including triple-negative breast cancer, and its elevated activity is often correlated with poor prognosis.[2] Consequently, the inhibition of GLS1 has emerged as a compelling therapeutic strategy to selectively target and disrupt the metabolic machinery of cancer cells.

The 2-aminothiazole scaffold has been identified as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[3] Recent high-throughput screening efforts have unveiled a new role for this versatile scaffold: the inhibition of glutaminase.[2][4] This guide will focus on a key derivative from this class, this compound, and its mechanism of action as a glutaminase inhibitor.

The Core Mechanism: Allosteric Inhibition of Glutaminase

The primary mechanism of action for this compound is the inhibition of glutaminase. Research on aminothiazole derivatives has identified this scaffold as a hit in high-throughput screens for GLS inhibitors.[2][4] Specifically, a compound designated "C12," featuring the 2-amino-thiazole nucleus, was identified as a promising starting point for structure-activity relationship (SAR) studies.[2] Subsequent optimization has shown that the presence of a 4-cyano (-CN) group on the phenyl ring is a key determinant for enhanced inhibitory activity against glutaminase.[2]

While the exact binding mode of this compound is still under investigation, the broader class of aminothiazole-based glutaminase inhibitors is believed to act via an allosteric mechanism.[5] This is in contrast to orthosteric inhibitors that compete with the natural substrate, glutamine, for the active site. Allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that leads to a reduction in its catalytic activity.[5]

Prominent allosteric glutaminase inhibitors, such as BPTES and the clinical candidate CB-839, are known to bind at the interface of the GLS tetramer, stabilizing an inactive conformation.[5] It is hypothesized that this compound and its analogs share a similar mode of action, disrupting the oligomeric state and function of the glutaminase enzyme.

Figure 1: Proposed mechanism of action for this compound.

Structure-Activity Relationship (SAR) Insights

The development of potent glutaminase inhibitors from the 2-aminothiazole scaffold has been guided by systematic SAR studies.[2] The initial hit, C12, provided a foundational structure for optimization.[2] The SAR investigation focused on modifications of three key regions of the molecule, designated as rings A, B, and C.[2]

The key findings from these studies highlight the importance of the benzonitrile moiety for the inhibitory activity of this class of compounds. Specifically, the 4-cyano substitution on the phenyl ring (ring C) was identified as a critical feature for enhancing the potency of glutaminase inhibition.[2] This suggests that the electronic and steric properties of this substituent play a crucial role in the interaction with the allosteric binding pocket of the enzyme.

Further modifications to other parts of the scaffold, such as the substitution on the amino group (ring A) and the thiazole ring itself (ring B), have also been explored to improve potency, selectivity, and pharmacokinetic properties.[2] For instance, the addition of a 4-fluorophenylacetic group on the amino group and the incorporation of a 1,3,4-thiadiazole moiety have been shown to be beneficial.[2]

Experimental Protocols for Mechanistic Elucidation

The confirmation of this compound's mechanism of action relies on a series of robust biochemical and cell-based assays.

Glutaminase Activity Assay (Coupled-Enzyme Spectrophotometric Method)

This assay is a cornerstone for determining the inhibitory potency of compounds against glutaminase.

Principle: The activity of glutaminase is measured indirectly by coupling the production of glutamate to a second enzymatic reaction that results in a colorimetric or fluorometric readout. Glutamate dehydrogenase (GDH) is commonly used to convert glutamate to α-ketoglutarate, a reaction that concurrently reduces NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.6), 50 mM NaCl, 10 mM MgCl2.

    • Substrate Solution: 20 mM L-glutamine in Assay Buffer.

    • Cofactor Solution: 2 mM NAD+ in Assay Buffer.

    • Coupling Enzyme: Glutamate Dehydrogenase (GDH) at a suitable concentration (e.g., 10 units/mL) in Assay Buffer.

    • Enzyme Solution: Recombinant human glutaminase (GLS1) at a predetermined optimal concentration in Assay Buffer.

    • Inhibitor Stock Solution: 10 mM of this compound in 100% DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of Assay Buffer.

    • Add 10 µL of the inhibitor at various concentrations (serially diluted from the stock solution) or DMSO as a vehicle control.

    • Add 10 µL of the Cofactor Solution (NAD+).

    • Add 10 µL of the Coupling Enzyme (GDH).

    • Add 10 µL of the Enzyme Solution (GLS1).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the Substrate Solution (L-glutamine).

    • Immediately measure the absorbance at 340 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Figure 2: Workflow for the coupled-enzyme glutaminase activity assay.

Cellular Proliferation Assay

To assess the functional consequence of glutaminase inhibition, the antiproliferative effect of this compound is evaluated in cancer cell lines known to be dependent on glutamine metabolism.

Principle: The MTT or MTS assay is a colorimetric method to measure cell viability. Viable cells with active metabolism reduce a tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a glutamine-dependent cancer cell line (e.g., MDA-MB-231) in appropriate complete media.

  • Assay Procedure (96-well plate format):

    • Seed cells at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or DMSO as a vehicle control.

    • Incubate for 72 hours at 37°C in a humidified CO2 incubator.

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

Quantitative Data Summary

While specific IC50 values for this compound are emerging from ongoing research, the SAR studies provide valuable comparative data. For instance, a closely related analog, C12.16, which features a phenylacetic moiety, demonstrated an IC50 of 36 µM against the GAC isoform of glutaminase.[2] It is anticipated that this compound will exhibit comparable or improved potency.

Compound IDTargetAssay TypeIC50/GI50 (µM)Cell Line
C12.16 GACEnzymatic36-
This compound GLS1 (predicted)EnzymaticData Pending-
This compound -ProliferationData PendingMDA-MB-231

Broader Context and Future Directions

The discovery of this compound as a glutaminase inhibitor underscores the versatility of the 2-aminothiazole scaffold in drug discovery.[3] Beyond its role in metabolic inhibition, this chemical class has a well-established history as potent inhibitors of various protein kinases, such as Src family kinases and Casein Kinase 2 (CK2).[6] This dual activity profile presents both opportunities and challenges. On one hand, targeting both metabolic and signaling pathways could lead to synergistic anticancer effects. On the other hand, off-target kinase inhibition needs to be carefully evaluated to ensure a favorable therapeutic window.

Future research should focus on:

  • Definitive structural studies: Co-crystallization of this compound with glutaminase to elucidate the precise binding mode and confirm its allosteric mechanism.

  • Comprehensive kinase profiling: Assessing the selectivity of this compound against a broad panel of kinases to understand its off-target effects.

  • In vivo efficacy studies: Evaluating the antitumor activity of this compound in preclinical animal models of glutamine-addicted cancers.

  • Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

The continued exploration of this compound and its analogs holds significant promise for the development of novel and effective cancer therapeutics that exploit the metabolic vulnerabilities of tumor cells.

References

  • Costa, R. K. E., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842.
  • High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. (2021).
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). SciSpace.
  • Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells. (n.d.). PNAS.
  • Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma. (2020). PMC.
  • Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. (2021). PubMed.
  • Glutamine Metabolism in Cancer. (2021). NCBI.
  • An In-depth Technical Guide to the Discovery and Synthesis of a Clinical-Stage Glutaminase-1 Inhibitor. (n.d.). Benchchem.
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.

Sources

Unlocking Therapeutic Potential: A Technical Guide to Targeting Pathways with 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(2-amino-1,3-thiazol-4-yl)benzonitrile represents a privileged chemical scaffold, a core structure upon which a multitude of potent and selective therapeutic agents have been developed. While the compound itself is primarily a building block, the inherent chemical properties of its 2-aminothiazole and benzonitrile moieties make it a cornerstone in the design of targeted therapies. This guide delves into the key therapeutic target classes addressable by derivatives of this scaffold, with a primary focus on protein kinases. We will explore the scientific rationale for target selection, provide detailed, field-proven experimental workflows for target identification and validation, and present a framework for advancing novel compounds from hit to lead.

The 2-Aminothiazole Scaffold: A Privileged Pharmacophore

The 2-aminothiazole ring is a recurring motif in medicinal chemistry, recognized for its ability to form critical hydrogen bonds and participate in various non-covalent interactions within protein active sites.[1][2] This heterocyclic system is a key component in numerous clinically approved drugs and investigational agents, valued for its synthetic tractability and favorable pharmacological properties.[3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][4] The addition of the 4-yl-benzonitrile group provides a critical vector for expanding the molecule's interactions, often extending into hydrophobic pockets or forming specific interactions that enhance potency and selectivity.

The primary value of the this compound core lies in its proven success as a "hinge-binding" motif, particularly in the development of protein kinase inhibitors.

Primary Therapeutic Target Class: Protein Kinases

Protein kinases constitute one of the most important families of drug targets, particularly in oncology and immunology. They are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The 2-aminothiazole scaffold is exceptionally well-suited to target the ATP-binding site of many kinases.

Rationale for Targeting Kinases

Kinases regulate a vast array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[5][6] In cancer, mutations or overexpression of specific kinases can lead to uncontrolled cell growth and tumor progression. Therefore, inhibiting these aberrant kinases with small molecules is a clinically validated strategy for cancer therapy.[3] A notable example of a successful drug built upon a 2-aminothiazole core is Dasatinib, a multi-targeted kinase inhibitor used to treat chronic myeloid leukemia (CML).[3]

Key Kinase Targets for Aminothiazole Scaffolds

Research has shown that derivatives of the 2-aminothiazole scaffold can be tailored to inhibit a variety of kinases. Key examples include:

  • Casein Kinase 2 (CK2): A serine/threonine kinase involved in pro-oncogenic pathways.[5][6] Derivatives of 2-aminothiazole have been identified as potent allosteric modulators of CK2, binding to a pocket outside the traditional ATP-binding site.[5][6][7] This allosteric mechanism offers a promising avenue for achieving high selectivity, a common challenge in kinase inhibitor development.[7][8]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. Inhibitors based on this scaffold, such as SNS-032, have shown potent and selective inhibition of CDKs, representing a strategy for halting cancer cell proliferation.[3]

  • Checkpoint Kinase 1 (CHK1): A critical enzyme in the DNA damage response pathway. Targeting CHK1 can sensitize cancer cells to chemotherapy, and 2-aminothiazole derivatives have been successfully designed as potent CHK1 inhibitors.[9]

  • Aurora Kinases & VEGFR2: These kinases are involved in cell division and angiogenesis (the formation of new blood vessels that feed tumors), respectively. Compounds like CYC116 demonstrate that the aminothiazole scaffold can be adapted to create dual inhibitors targeting multiple oncogenic pathways.[3]

The benzonitrile group often plays a crucial role in achieving this selectivity, with the cyano moiety acting as a hydrogen bond acceptor or interacting with specific residues within the kinase active site.[10]

A Step-by-Step Experimental Workflow for Target Identification and Validation

For a novel compound library derived from this compound, a systematic approach is required to identify its therapeutic target(s) and validate its mechanism of action.

Diagram: Target Validation Workflow

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Target Validation & MoA cluster_2 Phase 3: In Vitro Efficacy A Design & Synthesize Aminothiazole Library B High-Throughput Screening (e.g., Kinase Panel) A->B C Identify Initial 'Hits' (e.g., >50% Inhibition @ 1µM) B->C D Dose-Response Assays (Determine IC50/EC50) C->D Advance Hits E Target Engagement Assay (e.g., CETSA or NanoBRET) D->E F Biochemical/Enzymatic Assays E->F G Downstream Pathway Analysis (Western Blot for p-Substrate) E->G H Cell Viability Assays (e.g., MTS/CTG in Cancer Lines) G->H Confirm Cellular MoA I Apoptosis/Cell Cycle Assays (Flow Cytometry) H->I J Phenotypic Assays (e.g., Migration, Invasion) I->J G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Aminothiazole Inhibitor Inhibitor->MEK Inhibits Phosphorylation

Caption: Inhibition of a kinase (e.g., MEK) blocks downstream signaling.

Protocol 3: Downstream Pathway Modulation (Western Blot)

  • Cell Treatment: Treat cells with the compound at concentrations around its IC50 value (e.g., 0.1x, 1x, 10x IC50) for a relevant time period (e.g., 2-24 hours).

  • Lysate Preparation: Harvest and lyse the cells to extract total protein.

  • SDS-PAGE & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a known, direct substrate of the target kinase (e.g., anti-phospho-CHK1 Ser345). Also probe for the total level of the substrate and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Analysis: A potent and specific inhibitor should decrease the level of the phosphorylated substrate in a dose-dependent manner without affecting the total substrate level.

Conclusion and Future Directions

The this compound scaffold is a highly validated and versatile starting point for the development of targeted therapies, particularly protein kinase inhibitors. Its inherent ability to engage the kinase hinge region provides a strong foundation for building potent and selective molecules. The experimental workflows detailed in this guide provide a robust, logical, and self-validating pathway for moving from a novel chemical library to a validated lead compound with a clear mechanism of action. Future efforts in this chemical space will likely focus on developing inhibitors with novel binding modes, such as allosteric modulators, and on creating multi-targeted agents that can overcome drug resistance. By combining rational design with systematic biological validation, researchers can continue to unlock the full therapeutic potential of this privileged scaffold.

References

  • Brehmer, D. et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. Journal of Medicinal Chemistry, 62(5), 2447-2460. [Link]
  • Engel, M. et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site.
  • Goettert, M. et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. Journal of Medicinal Chemistry, 62(17), 7969-7987. [Link]
  • Li, Y. et al. (2020). Design, Synthesis, and Biological Evaluation of 2‐Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors. Archiv der Pharmazie, 353(5), 1900355. [Link]
  • Goettert, M. et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 62(17), 7969-7987. [Link]
  • Al-Ostath, A. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1494. [Link]
  • Various Authors. (2021). 2-Aminothiazoles containing biological active molecules in recent drug discovery and development process.
  • PubChem. This compound.
  • Kumar, R. et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]
  • Request PDF. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • Al-Ostath, A. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Singh, R. et al. (2013). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Bioorganic & Medicinal Chemistry Letters, 23(10), 2848-2852. [Link]

Sources

The Strategic Intermediate: A Technical Guide to 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 2-aminothiazole moiety has established itself as a "privileged scaffold"—a core structure that consistently appears in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and capacity for diverse substitutions make it an ideal building block for designing targeted therapeutics. Within this important class of compounds, 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile has emerged as a key pharmaceutical intermediate, particularly in the synthesis of potent kinase inhibitors.[3] This technical guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this valuable compound, offering insights into its role in the development of next-generation pharmaceuticals.

The unique architecture of this compound, featuring a nucleophilic amino group, a versatile thiazole core, and an electrophilic benzonitrile moiety, offers medicinal chemists a powerful tool for molecular elaboration. The strategic placement of the cyano group on the phenyl ring, in particular, has been shown to be crucial for the biological activity of several kinase inhibitors, where it can participate in key interactions within the ATP-binding pocket of the target enzyme.[4]

This guide will delve into the practical synthesis of this intermediate, explore its pivotal role in the construction of complex drug molecules, and discuss the underlying structure-activity relationships that underscore its importance in drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the quality control of its production.

PropertyValueSource
IUPAC Name This compound
CAS Number 436151-85-8
Molecular Formula C₁₀H₇N₃S
Molecular Weight 201.25 g/mol
Appearance White to beige crystals
Solubility Soluble in polar organic solvents such as DMSO and DMF.Inferred from typical properties of similar organic compounds.

Analytical Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring, a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the nitrile carbon, the carbons of the thiazole ring, and the carbons of the benzonitrile moiety.[5][6]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine, C≡N stretching of the nitrile group, and characteristic absorptions for the aromatic and thiazole rings.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.

Synthesis of this compound: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for the synthesis of this compound is the Hantzsch thiazole synthesis.[7] This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product 2_bromo_1_4_cyanophenyl_ethanone 2-Bromo-1-(4-cyanophenyl)ethanone Reaction Hantzsch Thiazole Synthesis 2_bromo_1_4_cyanophenyl_ethanone->Reaction + Thiourea Thiourea Thiourea->Reaction + Target_Molecule This compound Reaction->Target_Molecule Cyclocondensation

Step-by-Step Experimental Protocol (Eco-friendly, Solvent-Free Approach)

This protocol is adapted from an environmentally friendly, solvent-free method which offers high efficiency and simplicity.[8]

Materials:

  • 2-Bromo-1-(4-cyanophenyl)ethanone

  • Thiourea

  • Heating apparatus (e.g., heating mantle or oil bath)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus (e.g., magnetic stirrer)

Procedure:

  • Preparation of the α-Haloketone: The starting material, 2-bromo-1-(4-cyanophenyl)ethanone, can be synthesized via the bromination of 4-acetylbenzonitrile. This can be achieved using a brominating agent such as bromine in a suitable solvent like chloroform, often with an acid catalyst.[9] Alternatively, copper(II) bromide can be used as an efficient brominating agent.[1]

  • Reaction Setup: In a reaction vessel, place 2-bromo-1-(4-cyanophenyl)ethanone.

  • Heating: Heat the α-haloketone to its melting point with stirring.

  • Addition of Thiourea: Once the 2-bromo-1-(4-cyanophenyl)ethanone has melted, add an equimolar amount of thiourea to the molten reactant.

  • Reaction: The reaction is typically rapid and exothermic, proceeding to completion within seconds to minutes. The release of hydrogen bromide gas is observed.

  • Work-up and Purification: After the reaction is complete, the resulting solid product is allowed to cool. The crude product can be purified by washing with water or a suitable organic solvent like ethanol to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • Solvent-Free Conditions: The choice of a solvent-free reaction is driven by the principles of green chemistry, aiming to reduce waste and the use of hazardous substances. The reaction proceeds efficiently in the molten state of the reactants.[8]

  • Thiourea as the Thioamide: Thiourea is the ideal thioamide for this synthesis as it directly provides the 2-amino group on the resulting thiazole ring without the need for subsequent deprotection steps.

Application as a Pharmaceutical Intermediate: The Case of Dasatinib

This compound is a crucial building block in the synthesis of several kinase inhibitors. One of the most prominent examples is its role in the synthesis of Dasatinib, a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[10]

The 2-aminothiazole moiety serves as a novel kinase inhibitor template, and optimization of this scaffold led to the discovery of Dasatinib.[3] The general synthetic strategy involves the coupling of the 2-aminothiazole core with a substituted pyrimidine and a side chain.

Dasatinib_Synthesis cluster_intermediates Key Intermediates cluster_final_product Final Product Aminothiazole_Benzonitrile This compound Coupling_Reaction Nucleophilic Aromatic Substitution Aminothiazole_Benzonitrile->Coupling_Reaction + Dichloropyrimidine 4,6-Dichloro-2-methylpyrimidine Dichloropyrimidine->Coupling_Reaction + Dasatinib Dasatinib Intermediate_Product Coupled Intermediate Coupling_Reaction->Intermediate_Product Formation of Pyrrolopyrimidine Core Further_Steps Further_Steps Intermediate_Product->Further_Steps Further Synthetic Steps (e.g., amidation, side-chain addition) Further_Steps->Dasatinib

While various patented synthetic routes for Dasatinib exist, a common strategy involves the nucleophilic aromatic substitution reaction between a 2-aminothiazole derivative and a dihalopyrimidine.[11][12][13] In this context, the amino group of this compound acts as the nucleophile, displacing one of the chlorine atoms on 4,6-dichloro-2-methylpyrimidine. This reaction forms the core structure of Dasatinib, which is then further functionalized in subsequent steps to introduce the N-(2-chloro-6-methylphenyl)carboxamide and the 4-(2-hydroxyethyl)piperazin-1-yl moieties.

Structure-Activity Relationship (SAR) Insights

The chemical features of this compound are not arbitrary; they are the result of careful optimization to achieve potent and selective kinase inhibition.

  • The 2-Aminothiazole Core: This scaffold acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is a common feature of many Type II kinase inhibitors.[3]

  • The 4-Cyanophenyl Group: The benzonitrile moiety at the 4-position of the thiazole ring plays a significant role in the overall binding affinity and selectivity of the inhibitor. The cyano group can act as a hydrogen bond acceptor and can also engage in favorable electrostatic interactions within the active site of the kinase. In some cases, the presence of a cyano or other acidic function is necessary for potent inhibition.[4] Quantitative structure-activity relationship (QSAR) studies on aminothiazole derivatives as kinase inhibitors have highlighted the importance of electrostatic, hydrophobic, and hydrogen bond properties of the substituents on the phenyl ring for inhibitory activity.[14]

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its efficient synthesis via the Hantzsch reaction, coupled with its versatile chemical handles, makes it an invaluable intermediate for the construction of complex and highly active pharmaceutical agents. The well-defined role of its structural components in achieving potent kinase inhibition underscores the importance of this scaffold in the ongoing quest for more effective and targeted therapies for a range of diseases, most notably cancer. As our understanding of kinase biology continues to evolve, it is certain that this and related 2-aminothiazole derivatives will continue to be central to the development of the next generation of life-saving medicines.

References

  • Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440. [Link]
  • Gelin, M., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 225, 113788. [Link]
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
  • PubChem. (n.d.). This compound.
  • Li, Z., et al. (2012). A facile, efficient one-pot synthesis of 2-aminothiazole derivatives via α-bromination/cyclization process from easily available aromatic methyl ketones. Heterocycles, 85(8), 1939-1950. [Link]
  • El-Sayed, M. A. A., et al. (2018).
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
  • Wang, Y., et al. (2011). QSAR studies on aminothiazole derivatives as Aurora A kinase inhibitors. Chemical Biology & Drug Design, 77(1), 44-53. [Link]
  • Kumar, A., et al. (2011). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3241. [Link]
  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or 2-chloro-1-(2,4-dichlorophenyl)ethanone... [Link]
  • Saini, M. S., et al. (2011). Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. European Journal of Medicinal Chemistry, 46(11), 5591-5597. [Link]
  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3349. [Link]
  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-36. [Link]
  • Zhang, Y., et al. (2007). 4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1284. [Link]
  • ResearchGate. (2024). Benzyl-N-[4-(2-hydroxyethyl)
  • Abdel-Ghaffar, A. R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
  • Arkat USA, Inc. (2013). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2013(5), 203-216. [Link]
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
  • Gultyai, V., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(22), 4078. [Link]
  • Matiychuk, V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Pharmaceuticals, 14(9), 856. [Link]
  • ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)

Sources

The Aminothiazole Core: A Privileged Scaffold in the Annals of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Discovery, History, and Enduring Legacy of Aminothiazole Compounds

Introduction: The Unassuming Heterocycle That Shaped Modern Therapeutics

In the vast and intricate world of medicinal chemistry, few molecular scaffolds have demonstrated the profound versatility and enduring impact of the aminothiazole ring. This five-membered heterocycle, containing both sulfur and nitrogen, has proven to be a "privileged structure"—a molecular framework that is repeatedly identified as a potent and selective ligand for a diverse range of biological targets.[1][2] From the dawn of antimicrobial chemotherapy to the cutting edge of targeted cancer treatments, aminothiazole derivatives have been instrumental in the development of life-saving medicines.[3][4]

This technical guide provides a comprehensive exploration of the discovery and history of aminothiazole compounds. We will journey from the early days of heterocyclic chemistry, through the seminal synthetic breakthroughs that unlocked the potential of this scaffold, to its pivotal role in the discovery of blockbuster drugs. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but also a deeper understanding of the scientific rationale and experimental insights that have cemented the aminothiazole core as a cornerstone of modern drug discovery.

The Genesis of a Scaffold: Early Explorations and the Hantzsch Revolution

The story of the aminothiazole begins in the latter half of the 19th century, a period of fervent exploration in the field of heterocyclic chemistry.[5] While the thiazole ring itself is a component of natural molecules like vitamin B1 (thiamine), its synthetic accessibility was a crucial step towards its widespread use.[3][6]

The watershed moment in thiazole chemistry arrived in 1887 with the work of German chemist Arthur Hantzsch.[7][8] His eponymous reaction, the Hantzsch thiazole synthesis , provided a remarkably straightforward and versatile method for constructing the thiazole ring.[7][9] This reaction, involving the condensation of an α-haloketone with a thioamide, became the bedrock of thiazole and, by extension, aminothiazole synthesis for over a century.[9][10] The use of thiourea as the thioamide component directly yields the 2-aminothiazole core, opening the door to a vast new area of chemical space.[9][10]

The fundamental brilliance of the Hantzsch synthesis lies in its simplicity and modularity, allowing for the introduction of diverse substituents at various positions on the thiazole ring by simply changing the starting materials. This inherent flexibility was a key factor in the subsequent explosion of interest in aminothiazole chemistry.

Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds through a well-established mechanism involving an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration.[11]

Hantzsch_Synthesis reactant1 α-Haloketone intermediate1 Thioester Intermediate reactant1->intermediate1 Nucleophilic Attack (S on Cα) reactant2 Thioamide reactant2->intermediate1 plus1 + intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization (N on C=O) product Thiazole intermediate2->product Dehydration water + H₂O + HX

Caption: The general mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a representative Hantzsch synthesis of a 2-aminothiazole derivative.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromoacetophenone (1.0 equivalent) and thiourea (1.2 equivalents) in ethanol.[12]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]

  • After the reaction is complete, cool the mixture to room temperature.[9]

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the hydrobromide salt of the product.[10]

  • Neutralize the mixture by slowly adding a 5% aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the free base of the 2-aminothiazole.[9][10]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[9]

  • Wash the filter cake with cold deionized water to remove any inorganic salts.[9]

  • Dry the product to obtain 2-amino-4-phenylthiazole.

Expanding the Synthetic Arsenal: The Cook-Heilbron Synthesis

While the Hantzsch synthesis was invaluable for accessing 2-aminothiazoles, the synthesis of 5-aminothiazoles remained a challenge. This changed in 1947 with the discovery of the Cook-Heilbron thiazole synthesis by Alan H. Cook and Sir Ian Heilbron.[14] This method involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions to produce 5-aminothiazoles.[14][15]

The Cook-Heilbron synthesis was a significant advancement, providing access to a different substitution pattern on the aminothiazole ring and further expanding the synthetic toolkit available to medicinal chemists.

Mechanism of the Cook-Heilbron Synthesis

The mechanism for the Cook-Heilbron synthesis using an α-aminonitrile and carbon disulfide involves a nucleophilic attack of the amino group on the carbon disulfide, followed by an intramolecular cyclization.[14]

Cook_Heilbron_Synthesis reactant1 α-Aminonitrile intermediate1 Dithiocarbamate Intermediate reactant1->intermediate1 Nucleophilic Attack (N on CS₂) reactant2 Carbon Disulfide (CS₂) reactant2->intermediate1 plus1 + intermediate2 5-Imino-2-thione-thiazolidine intermediate1->intermediate2 Intramolecular Cyclization (S on C≡N) product 5-Aminothiazole intermediate2->product Tautomerization

Caption: The general mechanism of the Cook-Heilbron synthesis of a 5-aminothiazole.

The Aminothiazole Core in Action: Landmark Drug Discoveries

The true measure of a privileged scaffold lies in its successful application in drug discovery. The aminothiazole core has been a recurring theme in numerous therapeutic breakthroughs, a selection of which are highlighted below.

Sulfathiazole: A Pioneer in the Age of Antibiotics

In the pre-penicillin era, the discovery of sulfonamide antibiotics was a monumental achievement in medicine. Sulfathiazole, which emerged in the late 1930s, was one of the most effective and widely used "sulfa drugs."[9][16] Its synthesis, which involves the condensation of p-acetamidobenzenesulfonyl chloride with 2-aminothiazole followed by hydrolysis, showcased the practical utility of the aminothiazole scaffold.[9][17]

Sulfathiazole and other sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[9] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfathiazole blocks bacterial growth.[9] The success of sulfathiazole cemented the aminothiazole ring as a valuable component in the design of antimicrobial agents.

Third-Generation Cephalosporins: A New Frontier in Fighting Infection

The development of β-lactam antibiotics is a cornerstone of modern medicine. The introduction of the 2-amino-4-thiazolyl group into the side chain of cephalosporins marked a significant leap forward, leading to the creation of the potent third-generation cephalosporins.[12][18] This modification dramatically increased the antibacterial spectrum, particularly against Gram-negative bacteria, and enhanced stability against β-lactamase enzymes.[18][19]

Key drugs such as Cefixime and Ceftriaxone feature this characteristic aminothiazole-containing side chain.[7][20][21][22] The synthesis of this critical side chain, 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, and its coupling to the 7-aminocephalosporanic acid (7-ACA) core was a major focus of process chemistry, with numerous methods developed to optimize this crucial step.[20][23]

The mechanism of action of cephalosporins involves the inhibition of penicillin-binding proteins (PBPs), enzymes that are essential for the final steps of peptidoglycan synthesis in the bacterial cell wall.[24][25] By acylating the active site of these enzymes, cephalosporins prevent the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.[24][25]

Peptidoglycan_Inhibition cluster_synthesis Peptidoglycan Synthesis Precursors Precursors Transglycosylation Transglycosylation Precursors->Transglycosylation Glycan Chain Elongation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Cross-linking by PBPs Stable Cell Wall Stable Cell Wall Transpeptidation->Stable Cell Wall Lysis Cell Lysis Transpeptidation->Lysis Weakened Cell Wall Cephalosporin Cephalosporin (e.g., Cefixime) PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Inhibition Inhibition Inhibition->Transpeptidation

Caption: Inhibition of bacterial cell wall synthesis by cephalosporins.

Famotidine: Targeting Gastric Acid Secretion

The discovery of histamine H2 receptor antagonists revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). Famotidine (Pepcid), developed by Yamanouchi Pharmaceutical and patented in 1979, is a potent and selective H2 receptor antagonist that incorporates a 2-guanidinothiazole ring, a bioisostere of the imidazole ring found in earlier H2 antagonists like cimetidine.[26][27] This structural modification resulted in a compound with significantly greater potency and a cleaner side-effect profile, as it does not interact with the cytochrome P450 enzyme system.[28][29]

Famotidine acts by competitively blocking the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[14][28] This prevents the histamine-induced activation of the Gs protein-adenylyl cyclase-cAMP signaling cascade, which is a primary stimulus for gastric acid secretion by the H+/K+ ATPase (proton pump).[30][31]

H2_Receptor_Signaling Histamine Histamine H2R H2 Receptor (Parietal Cell) Histamine->H2R Famotidine Famotidine Famotidine->H2R Blocks AC Adenylyl Cyclase H2R->AC Activates (Gs) cAMP cAMP AC->cAMP ATP → PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates Acid HCl Secretion ProtonPump->Acid

Caption: Famotidine blocks the histamine H2 receptor signaling pathway.

Dasatinib: A New Paradigm in Cancer Therapy

The aminothiazole scaffold has played a pivotal role in the development of targeted cancer therapies, most notably with the discovery of Dasatinib (Sprycel). Developed by Bristol-Myers Squibb, Dasatinib is a potent oral multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[16][20][32]

The discovery of Dasatinib began with the identification of a 2-aminothiazole template as a novel Src family kinase inhibitor.[33] Through extensive structure-activity relationship (SAR) studies, the molecule was optimized to be a potent inhibitor of not only Src family kinases but also the BCR-ABL fusion protein, the key driver of CML.[20][33] Dasatinib binds to the ATP-binding site of these kinases, inhibiting their activity and blocking downstream signaling pathways that promote cell proliferation and survival.[1][28][34]

Dasatinib_Signaling cluster_bcrabl BCR-ABL Pathway cluster_src Src Pathway BCR_ABL BCR-ABL RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Inhibition1 Inhibition Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Src Src Kinase FAK FAK Pathway Src->FAK STAT3 STAT3 Pathway Src->STAT3 Inhibition2 Inhibition Migration/\nInvasion Migration/ Invasion FAK->Migration/\nInvasion STAT3->Survival Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->Src Inhibition1->BCR_ABL Inhibition2->Src

Caption: Dasatinib inhibits the BCR-ABL and Src kinase signaling pathways.

DrugTherapeutic AreaMechanism of ActionYear Patented/Approved
Sulfathiazole AntibacterialDihydropteroate synthase inhibitor~1930s
Cefixime AntibacterialPenicillin-binding protein inhibitor1980s
Famotidine GastroenterologyHistamine H2 receptor antagonist1979
Dasatinib OncologyMulti-kinase inhibitor (BCR-ABL, Src)2006 (Approved)
Meloxicam Anti-inflammatorySelective COX-2 inhibitor1990s
Pramipexole NeurologyDopamine D2/D3 receptor agonist1997 (Approved)

Modern Synthetic Approaches and Future Perspectives

The foundational Hantzsch and Cook-Heilbron syntheses have been continuously refined and adapted over the decades. Modern synthetic chemistry has introduced a variety of improvements, including:

  • Microwave-assisted synthesis: Dramatically reducing reaction times and often improving yields.[35]

  • Polymer-supported synthesis: Facilitating purification and enabling the rapid generation of compound libraries for high-throughput screening.[15]

  • One-pot, multi-component reactions: Increasing efficiency and reducing waste by combining multiple synthetic steps without isolating intermediates.[8]

  • Novel catalytic systems: Employing a range of catalysts to improve reaction conditions and expand substrate scope.[8][35]

The aminothiazole core continues to be a fertile ground for drug discovery. Its ability to be readily functionalized and its proven track record of interacting with a wide range of biological targets ensure its continued relevance. Current research is exploring aminothiazole derivatives as inhibitors of novel kinase targets, as antiviral agents, and in the treatment of neurodegenerative diseases.[22][23][25][36]

Conclusion

From its formalization in the late 19th century through the Hantzsch synthesis to its central role in 21st-century targeted therapies, the aminothiazole scaffold has had a remarkable journey. Its history is a testament to the power of synthetic chemistry to unlock biological potential. The causality behind the enduring success of the aminothiazole lies in its synthetic accessibility, its structural rigidity which provides a well-defined vector for substituent placement, and its inherent ability to form key interactions—such as hydrogen bonds—with biological macromolecules. As our understanding of disease biology deepens, it is almost certain that this "privileged" heterocycle will continue to be a source of new and innovative medicines for generations to come.

References

  • Cook–Heilbron thiazole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cook%E2%80%93Heilbron_thiazole_synthesis]
  • Famotidine - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK534778/]
  • The Rise and Fall of a Wonder Drug: A Technical History of Sulfathiazole - Benchchem. [URL: https://www.benchchem.
  • Study on the synthesis of cefixime - ResearchGate. [URL: https://www.researchgate.net/publication/289028905_Study_on_the_synthesis_of_cefixime]
  • Hantzsch Thiazole Synthesis - SynArchive. [URL: https://www.synarchive.com/named-reactions/hantzsch-thiazole-synthesis]
  • Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Aminothiazoles - Benchchem. [URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-the-synthesis-of-2-4-disubstituted-aminothiazoles/]
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32861913/]
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/27151720/]
  • Synthesis of aminothiazoles: polymer-supported approaches - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra00790f]
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - ResearchGate. [URL: https://www.researchgate.net/publication/343906376_2-aminothiazoles_in_drug_discovery_Privileged_structures_or_toxicophores]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7962134/]
  • Hantzsch Thiazole Synthesis - Chem Help Asap. [URL: https://www.chemhelpasap.com/uploads/3/2/3/7/32372549/15_-_hantzsch_thiazole_synthesis.pdf]
  • 12.2A: Inhibiting Cell Wall Synthesis - Biology LibreTexts. [URL: https://bio.libretexts.org/Bookshelves/Microbiology/Microbiology_(Kaiser)/12%3A_Antimicrobial_Agents/12.02%3A_Inhibiting_Cell_Wall_Synthesis]
  • The Historical Significance and Evolving Applications of Sulfathiazole Sodium. [URL: https://www.innovatechem.
  • EP1863822B1 - An improved process for the preparation of cefixime - Google Patents. [URL: https://patents.google.
  • Famotidine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Famotidine]
  • The Parietal Cell: Mechanism of Acid Secretion. [URL: http://www.vivo.colostate.
  • Thiazole | Aromatic, Heterocyclic, Ring | Britannica. [URL: https://www.britannica.com/science/thiazole]
  • The Physiology of the Gastric Parietal Cell - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4130283/]
  • FAMOTIDINE - New Drug Approvals. [URL: https://newdrugapprovals.org/2014/11/19/famotidine/]
  • Thiazole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm]
  • Discovery and development of cephalosporins - Wikipedia. [URL: https://en.wikipedia.org/wiki/Discovery_and_development_of_cephalosporins]
  • Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK544314/]
  • Famotidine - WikiProjectMed - MDWiki.org. [URL: https://www.wikiprojectmed.org/w/index.php?title=Famotidine]
  • What is the mechanism of action (MOA) of Famotidine (histamine-2 (H2) receptor antagonist)? - Dr.Oracle. [URL: https://droracle.com/posts/famotidine-mechanism-of-action]
  • Pharmacological control of the human gastric histamine H2 receptor by famotidine: comparison with H1, H2 and H3 receptor agonists and antagonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2126207/]
  • Synthesis, Characterization, and Antimicrobial Evaluation of New Ceftriaxone Derivatives. [URL: https://www.researchgate.
  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/20698]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941785/]
  • List of Third Generation Cephalosporins + Uses, Types & Side Effects - Drugs.com. [URL: https://www.drugs.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7812836/]
  • An improved process for synthesis of ceftriaxone sodium - 中国药科大学学报. [URL: https://xuebao.cpu.edu.cn/EN/Y2001/V32/I1/73]
  • US2592860A - Process for preparing sulfathiazole - Google Patents. [URL: https://patents.google.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [URL: https://www.ijper.org/sites/default/files/IndainJPharmEducRes-56-3-646.pdf]
  • Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance - Microbe Notes. [URL: https://microbenotes.com/cell-wall-synthesis-inhibitors/]
  • Dasatinib monohydrate: Structure and Synthesis method - ChemicalBook. [URL: https://www.chemicalbook.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [URL: https://www.mdpi.com/1420-3049/26/5/1449]
  • The first synthesis of thiazole derivatives using the Hantzsch procedure. - ResearchGate. [URL: https://www.researchgate.net/figure/The-first-synthesis-of-thiazole-derivatives-using-the-Hantzsch-procedure_fig1_349479346]
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. [URL: https://www.mdpi.com/1420-3049/21/11/1575]
  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. [URL: https://www.youtube.
  • A Comparative Analysis of 1,4-Dihydropyridine Synthesis Methods: From Classic Reactions to Modern Innovations - Benchchem. [URL: https://www.benchchem.
  • Thiazole and thiazole containing drugs | PPTX - Slideshare. [URL: https://www.slideshare.net/slideshow/thiazole-and-thiazole-containing-drugs/267323136]
  • Peptidoglycan: Structure, Synthesis, and Regulation - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6480538/]
  • Sulfur-Nitrogen Heterocycles - MDPI. [URL: https://www.mdpi.com/2673-4197/2/1/1]
  • Thiazoles and Bisthiazoles - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/11019]
  • Synthesis of 2-aminothiazole derivatives - ResearchGate. [URL: https://www.researchgate.
  • Heterocyclic compound - Wikipedia. [URL: https://en.wikipedia.org/wiki/Heterocyclic_compound]
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17154512/]
  • History, Classification and Biological activity of Heterocyclic Compounds - ResearchGate. [URL: https://www.researchgate.net/publication/373479032_History_Classification_and_Biological_activity_of_Heterocyclic_Compounds]
  • Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals*. [URL: https://www.leffingwell.com/download/Heterocyclic_Nitrogen_and_Sulfur-Containing_Aroma_Chemicals.pdf]

Sources

spectroscopic data (NMR, IR, MS) of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic and Structural Elucidation of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The 2-aminothiazole moiety is a key pharmacophore found in numerous clinically important drugs, prized for its ability to engage in hydrogen bonding and enhance molecular interactions.[2] This document serves as a core reference for researchers, scientists, and drug development professionals, offering an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental observations is explained, and self-validating protocols for data acquisition are provided, ensuring scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

This compound possesses a rigid, planar architecture composed of a benzonitrile core linked to a 2-aminothiazole ring. This structure is foundational to its chemical reactivity and biological activity.

Figure 1: Molecular Structure of this compound.

Table 1: Key Identifiers and Physicochemical Properties [3]

Property Value Source
IUPAC Name This compound PubChem[3]
CAS Number 436151-85-8 PubChem[3]
Molecular Formula C₁₀H₇N₃S PubChem[3]
Molecular Weight 201.25 g/mol PubChem[3]

| Monoisotopic Mass | 201.036068 Da | PubChem[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzonitrile ring, a unique singlet for the thiazole proton, and a broad signal for the primary amine protons. The electron-withdrawing nature of the nitrile group and the heterocyclic thiazole ring significantly influences the chemical shifts of the adjacent protons, causing them to appear further downfield.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.95 Doublet (d) 2H Ar-H (ortho to -CN) Strong deshielding by the anisotropic effect of the nitrile group.
~ 7.80 Doublet (d) 2H Ar-H (meta to -CN) Deshielded by the aromatic system and thiazole substituent.
~ 7.40 Singlet (s) 1H Thiazole C5-H Unique proton on the electron-rich thiazole ring.

| ~ 7.25 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable protons of the primary amine, often broad. |

Expert Interpretation: The predicted spectrum displays a classic AA'BB' system for the para-substituted benzonitrile ring, simplified here as two doublets for clarity. The protons ortho to the electron-withdrawing nitrile group are expected at the lowest field (~7.95 ppm). The singlet at ~7.40 ppm is a definitive marker for the C5 proton of the 4-substituted thiazole ring. The amino protons typically present as a broad singlet around 7.25 ppm in DMSO-d₆, and their chemical shift can be sensitive to concentration and temperature due to hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for solubilizing the compound and observing the exchangeable NH₂ protons.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): ~3-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon skeleton. Ten distinct signals are expected, corresponding to each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~ 168.0 Thiazole C2 (-NH₂) Carbon attached to two electronegative nitrogen atoms.
~ 150.0 Thiazole C4 Quaternary carbon linking the two rings.
~ 138.0 Ar-C (para to -CN) Quaternary aromatic carbon attached to the thiazole ring.
~ 132.5 Ar-CH (meta to -CN) Aromatic methine carbons.
~ 126.0 Ar-CH (ortho to -CN) Aromatic methine carbons.
~ 118.5 -C≡N Characteristic chemical shift for a nitrile carbon.[4]
~ 112.0 Ar-C (ipso to -CN) Quaternary aromatic carbon bearing the nitrile group.

| ~ 105.0 | Thiazole C5 | Methine carbon on the thiazole ring. |

Expert Interpretation: The carbon signals are well-resolved. The C2 carbon of the thiazole ring bearing the amino group is expected at the lowest field (~168.0 ppm) due to its direct attachment to two nitrogen atoms. The nitrile carbon (-C≡N) has a characteristic signal around 118.5 ppm.[4] The remaining aromatic and thiazole carbons appear in the expected regions, with their precise shifts determined by the electronic effects of the substituents. The study of carbonyl carbons in various amino acid derivatives has shown that solvent polarity can influence chemical shifts, a principle that extends to the nitrile and imine carbons in this structure.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by several key absorption bands.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3450 - 3300 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) Confirms the presence of the amino group. Often appears as a doublet.
3100 - 3000 C-H Aromatic Stretch Ar-H Indicates the presence of the aromatic rings.
2230 - 2220 C≡N Stretch Nitrile (-CN) A sharp, strong band that is highly characteristic of the nitrile functional group.[6]
~ 1620 N-H Scissoring Primary Amine (-NH₂) Bending vibration confirming the amino group.

| 1600 - 1450 | C=C and C=N Stretch | Aromatic & Thiazole Rings | A series of bands corresponding to the skeletal vibrations of the heterocyclic and aromatic rings.[7] |

Expert Interpretation: The most diagnostic peaks in the IR spectrum are the sharp, intense absorption at ~2225 cm⁻¹ for the nitrile group and the doublet in the 3450-3300 cm⁻¹ region for the N-H stretches of the primary amine. The presence of these bands provides compelling evidence for the key functional groups in the molecule. The complex fingerprint region (below 1500 cm⁻¹) contains numerous bands related to C-N, C-S, and various bending vibrations that are unique to the overall molecular structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The final spectrum is automatically generated as a ratio of the sample scan to the background scan.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound and offers insights into its structure through fragmentation analysis.

Table 5: High-Resolution Mass Spectrometry (HRMS) Data

Parameter Value
Ionization Mode Electrospray Ionization (ESI+)
Molecular Formula C₁₀H₇N₃S
Calculated m/z [M+H]⁺ 202.0439

| Observed m/z [M+H]⁺ | 202.0435 (Example) |

Expert Interpretation & Fragmentation Analysis: Under ESI conditions, the molecule readily protonates, likely on the amino group or a thiazole nitrogen, to form the [M+H]⁺ ion at m/z 202. High-resolution mass spectrometry can confirm the elemental composition with high accuracy. The fragmentation pattern in tandem MS (MS/MS) can further validate the structure.

A plausible fragmentation pathway initiated by collision-induced dissociation (CID) involves the cleavage of the bond between the phenyl and thiazole rings, which is a common fragmentation route for such linked aromatic systems.

G M [M+H]⁺ m/z = 202 F1 Fragment 1 (Aminothiazole cation) m/z = 99 M->F1 - C₇H₄N F2 Fragment 2 (Benzonitrile radical) m/z = 103 M->F2 - C₃H₃N₂S

Figure 2: Proposed Key Fragmentation Pathway for [M+H]⁺.

Integrated Characterization Workflow

The definitive structural confirmation of this compound relies on a synergistic approach, integrating synthesis, purification, and multiple spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Chemical Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification Purity Purity Assessment (HPLC >95%) Purification->Purity H_NMR ¹H NMR (Structural Framework) Purity->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Purity->C_NMR IR FT-IR (Functional Groups) Purity->IR MS HRMS (Molecular Formula & Mass) Purity->MS Final Structural Confirmation H_NMR->Final C_NMR->Final IR->Final MS->Final

Figure 3: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

The collective spectroscopic data provides an unambiguous structural fingerprint for this compound. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework. FT-IR spectroscopy confirms the presence of the critical amine and nitrile functional groups, while high-resolution mass spectrometry validates the elemental composition and molecular weight. This guide provides the foundational data and interpretive logic essential for any researcher utilizing this important chemical entity in synthesis, drug discovery, or materials science applications.

References

  • Benchchem. 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile.
  • PubChem. This compound.
  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications.
  • Ghoneim, A. A., & Morsy, N. M. (2020). Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents. Der Pharma Chemica.
  • PubChemLite. 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzonitrile.
  • SciELO. Synthesis and characterization of new amino acyl-4-thiazolidones.
  • ResearchGate. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • PubChem. 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile.
  • ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
  • PubMed. Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography.
  • Pharmaffiliates. 4-(2-((2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)benzonitrile.
  • NIST. Butyronitrile, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)-.
  • MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.

Sources

Methodological & Application

Protocol for the Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile via Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The synthesis is achieved through the classic Hantzsch thiazole synthesis, a reliable and efficient method for constructing the thiazole ring system.[2] This guide offers a step-by-step procedure, an in-depth explanation of the reaction mechanism, safety protocols, and characterization methods. The protocol is designed to be self-validating, with clear explanations for each experimental choice to ensure reproducibility and success for researchers in drug development and organic synthesis.

Introduction and Scientific Background

The 2-aminothiazole moiety is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for designing enzyme inhibitors and receptor antagonists. The target molecule, this compound, combines this important heterocycle with a benzonitrile group, providing a versatile handle for further chemical modification, for instance, in the development of kinase inhibitors or other therapeutic agents.[3]

The chosen synthetic route is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[2] This method involves the condensation reaction between an α-haloketone and a thioamide.[4][5] For this protocol, we will use 2-bromo-1-(4-cyanophenyl)ethanone as the α-haloketone and thiourea as the thioamide component. The reaction is typically conducted in a protic solvent like ethanol and proceeds via nucleophilic substitution followed by an intramolecular cyclization and dehydration, driven by the formation of the stable, aromatic thiazole ring.[4]

Reaction Scheme and Mechanism

Overall Reaction:

Reaction Mechanism:

The Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone (2-bromo-1-(4-cyanophenyl)ethanone). This SN2 reaction forms an isothiouronium salt intermediate. Subsequently, an intramolecular cyclization occurs where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which leads to the formation of the aromatic 2-aminothiazole ring.[4][6]

Hantzsch_Mechanism Thiourea Thiourea (Nucleophile) Intermediate Isothiouronium Salt Intermediate Thiourea->Intermediate SN2 Attack (S attacks α-carbon) AlphaHaloKetone α-Haloketone (2-bromo-1-(4-cyanophenyl)ethanone) AlphaHaloKetone->Intermediate Cyclized Cyclized Intermediate (Hemiaminal-like) Intermediate->Cyclized Intramolecular Cyclization (N attacks C=O) Product This compound (Aromatic Product) Cyclized->Product Dehydration (-H₂O) Water H₂O Cyclized->Water

Caption: Hantzsch thiazole synthesis mechanism.

Materials, Safety, and Equipment

Reagent and Solvent Data

Proper handling and measurement of reagents are critical for the success and safety of the experiment.

ReagentCAS NumberMolecular FormulaMW ( g/mol )Role
2-bromo-1-(4-cyanophenyl)ethanone20099-90-5C₉H₆BrNO224.06α-Haloketone (Substrate)
Thiourea62-56-6CH₄N₂S76.12Thioamide (Substrate)
Ethanol (EtOH), Absolute64-17-5C₂H₆O46.07Solvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Basic Quench/Workup
Deionized Water7732-18-5H₂O18.02Solvent/Workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying Agent
Mandatory Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work.

  • 2-bromo-1-(4-cyanophenyl)ethanone: This is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. Handle only in a certified chemical fume hood.[7][8][9]

  • Thiourea: Thiourea is harmful if swallowed, is a suspected carcinogen, and is suspected of damaging fertility or the unborn child.[10][11] It is also toxic to aquatic life with long-lasting effects.[12][13] Avoid creating dust.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, splash-proof safety goggles, and chemical-resistant gloves (e.g., nitrile) are required at all times.[13]

  • Waste Disposal: All chemical waste must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations. Avoid release to the environment.[11]

Required Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers, Erlenmeyer flasks, graduated cylinders

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp

  • Melting point apparatus

  • NMR spectrometer for product characterization

Detailed Experimental Protocol

This protocol is based on a standard Hantzsch synthesis approach, adapted for the specific substrates.[4]

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(4-cyanophenyl)ethanone (2.24 g, 10.0 mmol).

  • Add thiourea (0.84 g, 11.0 mmol, 1.1 equivalents). Rationale: A slight excess of thiourea is often used to ensure the complete consumption of the more valuable α-haloketone.[4]

  • Add 40 mL of absolute ethanol to the flask. The mixture will form a suspension.

Step 2: Reaction Execution
  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 3-4 hours.

  • Monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The starting ketone should be consumed, and a new, more polar spot corresponding to the product should appear.

Step 3: Workup and Product Isolation
  • After the reaction is complete, allow the flask to cool to room temperature.

  • Slowly add the reaction mixture to 100 mL of cold deionized water in a beaker while stirring.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. This step neutralizes the hydrobromic acid byproduct and precipitates the free amine product.

  • A solid precipitate of the crude product should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove any remaining salts.

  • Allow the product to air-dry on the filter paper for at least one hour.

Step 4: Purification
  • The crude product can be purified by recrystallization from ethanol.

  • Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Experimental Workflow Diagram

Workflow start Start setup 1. Reaction Setup - Combine reagents in EtOH start->setup reflux 2. Reflux - Heat at ~78°C for 3-4h - Monitor by TLC setup->reflux workup 3. Workup - Cool to RT - Precipitate in water - Neutralize with NaHCO₃ reflux->workup isolate 4. Isolation - Vacuum filter solid - Wash with cold H₂O workup->isolate purify 5. Purification - Recrystallize from EtOH isolate->purify characterize 6. Characterization - MP, TLC, NMR, IR purify->characterize end End Product characterize->end

Caption: Overall experimental workflow.

Characterization and Expected Results

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Appearance: A white to light yellow crystalline solid.[14]

  • Molecular Weight: 201.25 g/mol .[15]

  • Thin-Layer Chromatography (TLC): A single spot should be observed under UV light, with an Rf value distinct from the starting materials.

  • Melting Point (MP): Literature values should be consulted for comparison.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include aromatic protons from the benzonitrile ring, a singlet for the thiazole proton, and a broad singlet for the -NH₂ protons which is exchangeable with D₂O.[16][17][18]

  • Yield: A typical yield for this reaction after purification is in the range of 70-90%.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of this compound using the Hantzsch thiazole synthesis. By providing a clear rationale for each step and emphasizing critical safety precautions, this guide is intended to empower researchers to confidently synthesize this important chemical intermediate for applications in drug discovery and development.

References

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • International Union of Crystallography. (2016). 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile.
  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. | Download Scientific Diagram.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea.
  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
  • Nexchem Ltd. (2022, October 17). SAFETY DATA SHEET - Thiourea.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
  • Redox. (2022, March 9). Safety Data Sheet Thiourea.
  • PubChem. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PMC. [Link]
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide.
  • ResearchGate. (2025, August 8). Synthesis and Characterization of 4-(1-(2H benzo[d][2][3][15]triazol-2-ylimino)ethyl)benzonitrile and amino acid alanine and its Metal Complexes.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PMC. [Link]
  • Google Patents. (n.d.). CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or....
  • SIELC Technologies. (2018, February 16). Ethanone, 2-bromo-1-(4-bromophenyl)-.
  • ResearchGate. (n.d.). (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone.
  • Google Patents. (n.d.). US20070037978A1 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Pharmaffiliates. (n.d.). CAS No : 355022-20-7 | Product Name : 3-Amino-4-(isopropylamino)benzonitrile.

Sources

Application Notes & Protocols: High-Purity Isolation of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile, a critical building block in contemporary drug discovery and materials science. Recognizing that the purity of this intermediate directly impacts the yield, impurity profile, and efficacy of subsequent synthetic targets, we present detailed protocols for several robust purification techniques. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot effectively. Methodologies covered include optimized recrystallization, preparative flash column chromatography, and a preliminary acid-base extraction for challenging crude samples. Each protocol is designed as a self-validating system, incorporating in-process purity checks to ensure the final product meets the stringent requirements for advanced research and development.

Introduction: The Importance of Purity

This compound is a privileged scaffold, frequently appearing in the structure of pharmacologically active agents, including kinase inhibitors and antimicrobial compounds.[1] The molecule combines three key functional groups: a nucleophilic aminothiazole ring, a rigid phenyl linker, and an electrophilic benzonitrile group. The purity of this intermediate is paramount; residual starting materials, reagents, or side-products from its synthesis (often a Hantzsch-type reaction) can lead to complex downstream impurity profiles that are difficult and costly to remove.[2][3]

This guide provides researchers with the strategic and practical tools to achieve >99% purity, ensuring the integrity of subsequent research and development efforts.

Physicochemical Characterization

A thorough understanding of the compound's physical properties is the foundation of any purification strategy. These properties dictate solvent choice for recrystallization and chromatography, as well as the feasibility of techniques like acid-base extraction.

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₁₀H₇N₃S[4]
Molecular Weight 201.25 g/mol [4]
Appearance White to light yellow crystalline powder (predicted)[5]
Melting Point Not experimentally determined in available literature.
pKa (predicted) ~3-4 for the aminothiazole group (basic)
LogP (predicted) 2.3[4]
Solubility Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols.[5] Limited solubility in non-polar solvents and water.

Overall Purification Strategy

The choice of purification method depends on the initial purity of the crude material and the desired final purity. A typical decision workflow is outlined below. For crude material with significant impurities (<95% purity), a multi-step approach involving chromatography or a preliminary extraction is recommended. For relatively clean crude material (>95%), direct recrystallization is often the most efficient method.

Purification_Strategy start Crude this compound purity_check Assess Purity (TLC, ¹H NMR) start->purity_check chromatography Method 2: Flash Column Chromatography purity_check->chromatography Purity < 95% (Multiple Impurities) recrystallization Method 1: Recrystallization purity_check->recrystallization Purity > 95% acid_base Optional Pre-treatment: Acid-Base Extraction purity_check->acid_base Purity < 95% (Acidic/Basic Impurities) analysis Final Purity Analysis (HPLC, MP, NMR) chromatography->analysis recrystallization->analysis acid_base->chromatography Further Purification final_product Pure Product (>99%) analysis->final_product

Caption: Decision workflow for selecting the appropriate purification technique.

Method 1: Recrystallization from Ethanol

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures.

Rationale for Ethanol: Ethanol is an excellent choice for many aminothiazole derivatives.[1][6] It is a polar protic solvent capable of hydrogen bonding with the amino group, leading to good solubility at elevated temperatures. Upon cooling, its solvating power decreases significantly, promoting the formation of a pure crystalline lattice.

Protocol: Recrystallization
  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of 95% ethanol (e.g., 10-15 mL).

  • Heating: Heat the suspension to a gentle boil on a hot plate with stirring.

  • Solubilization: Add hot 95% ethanol dropwise until all the solid just dissolves. Expert Tip: Adding a large excess of solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Verification: Determine the melting point of the dried solid and assess its purity by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sharp melting point and a single spot on TLC are indicators of high purity.

Method 2: Flash Column Chromatography

For crude mixtures with significant levels of impurities or impurities with similar solubility profiles to the product, flash column chromatography is the method of choice.[7][8] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[9]

Principle of Separation: this compound is a polar molecule due to its amino and nitrile groups. It will adsorb onto the polar silica gel stationary phase. By using a mobile phase of appropriate polarity, compounds can be selectively eluted. Less polar impurities will travel down the column faster, while more polar impurities will be retained longer, allowing for separation.[8]

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_tlc 1. Develop Eluent System (via TLC analysis) prep_column 2. Pack Column (Slurry method with silica gel) prep_tlc->prep_column prep_sample 3. Prepare Sample (Adsorb crude onto silica) prep_column->prep_sample run_load 4. Load Sample onto Column prep_sample->run_load run_elute 5. Elute with Mobile Phase (Gravity or positive pressure) run_load->run_elute run_collect 6. Collect Fractions run_elute->run_collect ana_tlc 7. Analyze Fractions by TLC run_collect->ana_tlc ana_pool 8. Pool Pure Fractions ana_tlc->ana_pool ana_evap 9. Evaporate Solvent ana_pool->ana_evap final_product final_product ana_evap->final_product Pure Product

Caption: Step-by-step workflow for flash column chromatography purification.

Protocol: Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, determine a suitable eluent system. A good system will give the desired product an Rf value of approximately 0.2-0.3.[10] Test various ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

    • Example System: Dichloromethane:Methanol (98:2) or Ethyl Acetate:Hexane (1:1).

    • Expert Tip: If the spot streaks, adding a small amount of triethylamine (~0.5%) to the eluent can deactivate acidic sites on the silica gel and improve peak shape for basic compounds like this aminothiazole.[10]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or methanol). Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the determined mobile phase. Start with a less polar mixture and, if necessary, gradually increase the polarity (gradient elution) to elute the product.[10]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis and Pooling: Monitor the fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Method 3: Acid-Base Extraction

This technique is a powerful preliminary cleanup step, particularly useful for removing neutral or acidic impurities from the basic product.[11][12] The basic amino group on the thiazole ring can be protonated by an aqueous acid, forming a water-soluble ammonium salt. Neutral organic impurities will remain in the organic layer and can be separated.[13]

AcidBase_Workflow start Crude Product in Organic Solvent (e.g., EtOAc) extract Extract with Aqueous Acid (e.g., 1M HCl) start->extract separate Separate Layers extract->separate org_layer Organic Layer: Contains Neutral Impurities separate->org_layer aq_layer Aqueous Layer: Contains Protonated Product (Water-Soluble Salt) separate->aq_layer basify Basify Aqueous Layer (e.g., add NaOH or NaHCO₃) aq_layer->basify precipitate Product Precipitates Out of Solution basify->precipitate isolate Filter, Wash with H₂O, and Dry precipitate->isolate product Partially Purified Product isolate->product

Caption: Workflow for purification via acid-base extraction.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The protonated product will move into the aqueous layer.[12][14]

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the product.

  • Impurity Removal: Discard the organic layer, which contains the neutral impurities.

  • Neutralization & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is neutral or slightly basic (pH ~8). The free-base product will precipitate out of the solution.[14]

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under vacuum.

  • Verification: The resulting solid should be significantly purer. This product can then be used as is or subjected to recrystallization (Method 1) for final polishing.

Summary and Comparison

TechniqueTypical Starting PurityAchievable PurityYieldThroughputKey Advantage
Recrystallization > 95%> 99%Good to ExcellentHighSimple, scalable, and cost-effective.
Flash Chromatography < 95%> 99.5%Fair to GoodLow to MediumExcellent for separating complex mixtures and closely related impurities.
Acid-Base Extraction < 90%~ 90-98%ExcellentHighRapidly removes entire classes of impurities (neutral/acidic).

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Al-Busaidi, M., et al. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences.
  • Kaur, R., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. Journal of Visualized Experiments.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Patel, N. B., et al. (2012). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Google Patents. (n.d.). Process of producing 2-aminothiazole.
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
  • Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube.
  • O'Connor, G. (n.d.). Acid-Base Extraction.1.
  • PubChem. (n.d.). Dasb. National Center for Biotechnology Information.
  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives.
  • PubChem. (n.d.). 4-Amino-3-hydroxybenzonitrile. National Center for Biotechnology Information.
  • University of California, Los Angeles. (n.d.). Liquid/liquid Extraction.
  • Google Patents. (n.d.). 2-aminothiazole derivative, preparation method, and use.
  • Ghosh, A., et al. (2014). Presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research.
  • Der Pharma Chemica. (2015). Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1-iminododecyl)
  • MDPI. (2025). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library.
  • Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • PubChem. (n.d.). 4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-2-ium-2-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
  • 2a biotech. (n.d.). This compound.
  • PubChemLite. (n.d.). 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzonitrile.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • Pharmaffiliates. (n.d.). Ritonavir-impurities.
  • MDPI. (n.d.). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.

Sources

Application Note: Comprehensive Analytical Characterization of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile (ATBN), a key intermediate in pharmaceutical research and development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies for verifying the identity, purity, and physicochemical properties of this compound. The guide covers chromatographic, spectroscopic, and thermal analysis techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Each section explains the scientific rationale behind the chosen methods and provides step-by-step protocols to ensure reliable and reproducible results.

Introduction: The Significance of ATBN Characterization

This compound, with CAS Number 436151-85-8, is a heterocyclic compound featuring a privileged 2-aminothiazole scaffold.[1] This structural motif is integral to numerous biologically active molecules and approved pharmaceuticals, where it often plays a crucial role in binding to target proteins.[2][3] Given its importance as a synthetic building block, rigorous analytical characterization is imperative.[4] Establishing a definitive analytical profile ensures the material's identity, purity, and stability, which are critical parameters for its use in subsequent synthetic steps and for meeting regulatory standards in drug development.

This application note presents a multi-technique approach to create a comprehensive analytical fingerprint of ATBN, ensuring its quality and suitability for research and manufacturing purposes.

Physicochemical Properties

A summary of the fundamental properties of ATBN is provided below.

PropertyValueSource
IUPAC Name This compoundPubChem CID 2049589[1]
Molecular Formula C₁₀H₇N₃SPubChem CID 2049589[1]
Molecular Weight 201.25 g/mol PubChem CID 2049589[1]
Monoisotopic Mass 201.03606841 DaPubChem CID 2049589[1]

Analytical Characterization Workflow

A systematic workflow is essential for the complete characterization of a chemical entity. The process begins with assessing purity via chromatography, followed by definitive structural elucidation using a combination of spectroscopic techniques, and concludes with an evaluation of its thermal properties.

Analytical_Workflow cluster_0 Purity & Identity cluster_1 Structural Elucidation cluster_2 Physicochemical Properties HPLC HPLC (Purity Assay) MS Mass Spectrometry (Molecular Weight) HPLC->MS NMR NMR Spectroscopy (¹H & ¹³C) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR DSC DSC (Melting Point) FTIR->DSC TGA TGA (Thermal Stability) DSC->TGA Report Comprehensive Certificate of Analysis TGA->Report Start ATBN Sample Start->HPLC

Caption: Overall analytical workflow for ATBN characterization.

Chromatographic Analysis: Purity Determination

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity of small organic molecules. The method separates the analyte from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Purity is calculated based on the relative area of the main peak.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas.

  • Standard Preparation:

    • Prepare a stock solution of ATBN reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).

    • From the stock, prepare a working standard at 0.1 mg/mL using the diluent.

  • Sample Preparation:

    • Accurately weigh and dissolve the ATBN sample in the diluent to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient of A and B (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 25 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

Data Analysis:

  • Identify the principal peak corresponding to ATBN.

  • Calculate the area percent purity using the formula: Purity (%) = (Area of ATBN Peak / Total Area of All Peaks) * 100. The purity should typically be >98% for high-quality material.

Spectroscopic Analysis: Structural Elucidation

Structural_Elucidation Molecule C₁₀H₇N₃S (ATBN) MS Mass Spectrometry Confirms: Molecular Weight (201.25 Da) Molecule->MS FTIR FTIR Spectroscopy Identifies: NH₂, C≡N, C=N, Ar-H Molecule->FTIR NMR NMR Spectroscopy Maps: C-H Framework & Connectivity Molecule->NMR Structure Confirmed Structure MS->Structure FTIR->Structure NMR->Structure

Caption: Synergistic use of spectroscopic methods for structure confirmation.

Mass Spectrometry (MS)

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of ATBN. The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured, providing a highly accurate molecular mass.

Protocol:

  • Sample Preparation: Prepare a dilute solution of ATBN (approx. 10 µg/mL) in 50:50 Acetonitrile/Water with 0.1% formic acid.

  • Instrument Parameters (Typical):

    • Ionization Mode: ESI, Positive

    • Capillary Voltage: 3.5 kV

    • Scan Range: m/z 100-500

    • Nebulizer Gas (N₂): 35 psi

    • Drying Gas (N₂): 8 L/min, 300 °C

Expected Results: The primary ion observed will be the protonated molecule [M+H]⁺.

IonCalculated m/zObserved m/z
[C₁₀H₈N₃S]⁺202.0439~202.04
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts, signal integrations, and coupling patterns are used to confirm the precise atomic connectivity.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of ATBN in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Experiments: ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for unambiguous assignments.

    • Temperature: 25 °C

Interpretation of Spectra: Based on data for analogous structures, the following signals are expected.[5][6][7][8]

  • ¹H NMR (400 MHz, DMSO-d₆):

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    ~ 8.0 - 7.8 m 4H Aromatic protons (benzonitrile ring)
    ~ 7.5 s 2H -NH₂ (amino group)

    | ~ 7.3 | s | 1H | Thiazole C5-H |

  • ¹³C NMR (101 MHz, DMSO-d₆):

    Chemical Shift (δ, ppm) Assignment
    ~ 168 Thiazole C2 (attached to -NH₂)
    ~ 150 Thiazole C4 (attached to phenyl ring)
    ~ 133 Aromatic CH (benzonitrile)
    ~ 128 Aromatic CH (benzonitrile)
    ~ 119 Nitrile carbon (-C≡N)
    ~ 112 Aromatic C (ipso, attached to -C≡N)

    | ~ 105 | Thiazole C5 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol:

  • Sample Preparation: Place a small amount of the solid ATBN sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands: The spectrum will show characteristic peaks for the key functional groups.[9][10][11]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3250N-H stretchPrimary Amine (-NH₂)
~ 3100C-H stretchAromatic & Thiazole C-H
~ 2230C≡N stretchNitrile (-C≡N)
1640 - 1580C=N, C=C stretchThiazole & Aromatic Rings
~ 1520N-H bendPrimary Amine (-NH₂)
~ 840C-H out-of-plane bend1,4-disubstituted benzene

Thermal Analysis: Physicochemical Stability

Principle: Thermal analysis techniques measure changes in material properties as a function of temperature. DSC is used to determine the melting point and other thermal transitions, while TGA measures mass loss to assess thermal stability and decomposition.[12][13]

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the ATBN sample into an aluminum TGA or DSC pan.

  • Instrument Parameters:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range:

      • DSC: 25 °C to 300 °C (or above expected melting point).

      • TGA: 25 °C to 600 °C.

Expected Results:

  • DSC: The thermogram should display a sharp endothermic peak corresponding to the melting point of the crystalline solid. The peak onset provides the melting point.

  • TGA: The thermogram will show a stable baseline (no mass loss) until the onset of thermal decomposition. The temperature at which significant mass loss begins indicates the decomposition temperature and thermal stability of the compound.

Summary and Conclusion

The combination of these orthogonal analytical techniques provides a robust and comprehensive characterization of this compound. HPLC confirms purity, while MS provides definitive molecular weight. NMR and FTIR spectroscopy work in concert to unambiguously elucidate the molecular structure and confirm the presence of all key functional groups. Finally, DSC and TGA offer critical data on the material's thermal properties. Adherence to these protocols will ensure the consistent quality and reliability of ATBN for its intended applications in scientific research and drug discovery.

References

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link]
  • This compound. PubChem. [Link]
  • FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B.
  • Benzonitrile at BMRB. Biological Magnetic Resonance Bank. [Link]
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]
  • Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents. Der Pharma Chemica. [Link]
  • 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzonitrile. PubChemLite. [Link]
  • Synthesis and characterization of new amino acyl-4-thiazolidones. SciELO. [Link]
  • Benzyl-N-[4-(2-hydroxyethyl)
  • Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography. PubMed. [Link]
  • 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]
  • 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile.
  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.

Sources

Application Notes and Protocols: Leveraging 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 kinases, represents a fundamental mechanism of cellular signal transduction. Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making kinases a premier target class for therapeutic intervention. The 2-aminothiazole scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of potent inhibitors targeting a range of kinases, including Src family kinases, Aurora kinases, and cyclin-dependent kinases (CDKs).[1][2][3] Notably, Dasatinib, a potent pan-Src family kinase inhibitor, features this key motif.[1][4] This application note provides a comprehensive guide for researchers utilizing 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile, a compound featuring this critical 2-aminothiazole core, in kinase inhibitor screening campaigns. We will delve into the rationale for targeting specific kinase families, provide detailed, field-proven protocols for robust screening, and offer insights into data interpretation and downstream validation.

A particularly compelling and therapeutically relevant kinase family to consider for screening this compound is the TAM (TYRO3, AXL, and MER) subfamily of receptor tyrosine kinases (RTKs).[5][6] Aberrant TAM kinase signaling is a key driver of tumor progression, metastasis, and the development of resistance to a wide array of cancer therapies.[5][7][8][9] Consequently, inhibitors of the TAM family hold immense promise as both standalone and combination therapies in oncology.[8][9] Given the structural similarities within the kinase domain, small molecule inhibitors often exhibit activity across multiple TAM family members and other related kinases.[10][11] This guide will therefore place a special emphasis on screening strategies against the TAM kinases.

Key Concepts in Kinase Inhibition and Screening

Successful kinase inhibitor screening hinges on the selection of appropriate assay technologies and a thorough understanding of the underlying biochemical principles. The primary objective is to identify compounds that modulate the catalytic activity of the target kinase, typically by competing with ATP for binding to the active site.[12] Modern screening platforms offer high-throughput capabilities with robust, sensitive, and reproducible detection methods.[13][14] This application note will focus on three widely adopted, homogeneous (no-wash) assay formats:

  • Luminescence-Based ADP Detection (ADP-Glo™): This technology provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[15][16] The assay is performed in two steps: termination of the kinase reaction and depletion of remaining ATP, followed by the conversion of ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[17]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology, exemplified by LanthaScreen™ and HTRF®, measures the phosphorylation of a substrate by a kinase.[18][19] In a typical activity assay, a europium-labeled antibody specific for the phosphorylated substrate is brought into proximity with a fluorescently labeled substrate upon phosphorylation, resulting in a FRET signal.[20][21]

  • Kinase Binding Assays (LanthaScreen™ Eu Kinase Binding Assay): This TR-FRET based assay directly measures the binding of an inhibitor to the kinase active site. It utilizes a europium-labeled antibody directed against the kinase and a fluorescent tracer that binds to the ATP-binding site.[19] An inhibitor that displaces the tracer will disrupt FRET, leading to a decrease in the signal.

Experimental Workflow Overview

A typical kinase inhibitor screening campaign follows a logical progression from a broad primary screen to more focused secondary and cellular assays. The workflow is designed to identify potent and selective inhibitors with the desired mechanism of action.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Mechanism cluster_3 Cellular Validation A Single-Concentration Screen (e.g., 10 µM) B Identify 'Hits' (% Inhibition > 50%) A->B C Dose-Response Curve (IC50) B->C Progress Hits D Confirm Active Compounds C->D E Kinase Selectivity Profiling (Panel of Kinases) D->E Confirm & Prioritize F Mechanism of Action Studies (e.g., Kinase Binding Assay) E->F G Cellular Target Engagement F->G Advance Leads H Phenotypic Assays (e.g., Proliferation, Apoptosis) G->H

Caption: High-level workflow for kinase inhibitor screening.

Protocol 1: Primary Screening of this compound using the ADP-Glo™ Kinase Assay

This protocol describes a single-point concentration screen to identify the inhibitory activity of this compound against a panel of kinases, with a focus on the TAM family (AXL, MER, TYRO3).

Materials and Reagents
  • Recombinant human kinases (AXL, MER, TYRO3, etc.)

  • Appropriate kinase substrates (e.g., poly-Glu-Tyr peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (test compound)

  • Known kinase inhibitor (e.g., Staurosporine or a specific TAM inhibitor like BMS-777607 as positive control)[10][22][23]

  • Kinase reaction buffer (specific to each kinase)

  • DMSO (for compound dilution)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and reagent reservoirs

  • Plate-reading luminometer

Experimental Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a working stock by diluting the 10 mM stock to 400 µM in kinase reaction buffer (this will result in a final assay concentration of 10 µM and 1% DMSO).

    • Prepare positive (known inhibitor) and negative (DMSO vehicle) controls in the same manner.

  • Kinase Reaction Setup (5 µL total volume):

    • Add 1.25 µL of the 4X compound working solution (or control) to the appropriate wells of a 384-well plate.

    • Add 1.25 µL of 4X substrate/ATP mixture in kinase buffer. The final ATP concentration should be at or near the Km for each kinase, if known.

    • Initiate the kinase reaction by adding 2.5 µL of 2X kinase solution in kinase buffer.

  • Kinase Reaction Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[17][24]

    • Incubate at room temperature for 40 minutes.[17][24]

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[17][24]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Data Analysis

Calculate the percent inhibition for the test compound using the following formula:

% Inhibition = 100 * (1 - (RLU_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control))

Where:

  • RLU_compound is the relative light units from the well with the test compound.

  • RLU_positive_control is the RLU from the well with the potent inhibitor (maximum inhibition).

  • RLU_negative_control is the RLU from the well with DMSO only (no inhibition).

A "hit" is typically defined as a compound that exhibits >50% inhibition at the screening concentration.

Protocol 2: IC50 Determination using HTRF® KinEASE™ TK Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for "hits" identified in the primary screen against a tyrosine kinase (TK), such as AXL.

Materials and Reagents
  • HTRF® KinEASE™ TK Kit (Revvity), containing:

    • TK Substrate-biotin

    • Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab)

    • Streptavidin-XL665 (SA-XL665)

  • Recombinant human AXL kinase

  • This compound

  • ATP

  • Kinase reaction buffer

  • HTRF detection buffer

  • Low-volume, white 384-well assay plates

  • HTRF-compatible plate reader

Experimental Procedure
  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM).

    • Dilute each concentration from the DMSO plate into kinase buffer to create 4X working solutions.

  • Kinase Reaction Setup (20 µL total volume):

    • Add 5 µL of the 4X compound serial dilutions to the assay plate.

    • Add 5 µL of 4X TK Substrate-biotin/ATP mixture in kinase buffer.

    • Add 10 µL of 2X AXL kinase solution to initiate the reaction.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection Reagent Addition:

    • Prepare the HTRF detection mix by diluting the Eu-Ab and SA-XL665 in HTRF detection buffer according to the kit protocol.[25][26]

    • Add 20 µL of the detection mix to each well to stop the reaction.

  • Detection Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis and Visualization
  • Calculate the HTRF ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Normalize the data: Convert the HTRF ratios to percent inhibition for each compound concentration.

  • Generate IC50 curve: Plot percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 IC50 Determination Start Serial Dilution of This compound Kinase Reaction Incubate Kinase, Substrate, ATP, and Inhibitor Detection Add HTRF Reagents (Eu-Ab + SA-XL665) Readout Measure TR-FRET Signal Analysis Plot Dose-Response Curve and Calculate IC50

Caption: Workflow for IC50 determination using HTRF.

Representative IC50 Data Table
CompoundTarget KinaseIC50 (nM)
This compoundAXL45.2
This compoundMER89.7
This compoundTYRO3250.1
BMS-777607 (Control)AXL3.5

Note: Data are hypothetical and for illustrative purposes only.

Protocol 3: Mechanism of Action - LanthaScreen™ Eu Kinase Binding Assay

This assay directly measures the displacement of a fluorescent tracer from the kinase ATP binding site, confirming an ATP-competitive mechanism of action.

Materials and Reagents
  • LanthaScreen™ Eu Kinase Binding Assay Kit for AXL, including:

    • His-tagged AXL Kinase

    • LanthaScreen™ Eu-anti-His Antibody[27][28][29]

    • Kinase Tracer

  • This compound

  • Assay buffer

  • Low-volume, black 384-well assay plates

  • TR-FRET compatible plate reader

Experimental Procedure
  • Compound Serial Dilution:

    • Prepare a serial dilution of the test compound as described in Protocol 2.

  • Assay Setup (15 µL total volume):

    • Add 5 µL of the 4X compound serial dilutions to the assay plate.

    • Add 5 µL of a 4X mixture of His-tagged AXL Kinase and Eu-anti-His Antibody.

    • Add 5 µL of 4X Kinase Tracer to all wells.

  • Incubation:

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible reader.

Data Analysis

A decrease in the TR-FRET signal indicates displacement of the tracer by the test compound. The data is analyzed similarly to the HTRF assay, plotting the TR-FRET ratio against the log of the inhibitor concentration to determine an IC50 value, which in this context represents the binding affinity.

Interpreting Results and Next Steps

The data generated from these protocols will provide a comprehensive initial profile of this compound as a kinase inhibitor.

  • Primary Screen: Identifies which kinases from the panel are inhibited by the compound. A high hit rate against the TAM family would be a significant finding.

  • IC50 Determination: Quantifies the potency of the compound against the hit kinases. Lower IC50 values indicate higher potency.

  • Binding Assay: Confirms direct engagement with the kinase active site and provides evidence for an ATP-competitive mechanism.

The TAM Kinase Signaling Axis

Successful inhibition of TAM kinases can disrupt multiple pro-tumorigenic pathways. Understanding this context is crucial for interpreting the biological significance of your screening results.

G cluster_0 Downstream Pathways cluster_1 Cellular Outcomes Ligand GAS6 Receptor AXL / MER / TYRO3 Ligand->Receptor Binds & Activates PI3K PI3K/AKT Pathway Receptor->PI3K Activates MAPK RAS/MEK/ERK Pathway Receptor->MAPK Activates STAT JAK/STAT Pathway Receptor->STAT Activates ImmuneSupp Immune Evasion Receptor->ImmuneSupp Inhibitor This compound Inhibitor->Receptor Blocks ATP Binding Survival Cell Survival & Proliferation PI3K->Survival Metastasis Metastasis & Invasion PI3K->Metastasis Resistance Drug Resistance PI3K->Resistance MAPK->Survival MAPK->Metastasis STAT->Survival

Caption: Simplified TAM kinase signaling pathways.

Following successful biochemical characterization, promising compounds should be advanced to cellular assays to confirm target engagement and assess their effects on cancer cell proliferation, survival, and migration.[12][30] This transition from biochemical to cellular activity is a critical step in the drug discovery process.

References

  • Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry, 47(27), 6658–6680.
  • Bhalla, S., & Gerber, D. E. (2023). AXL Inhibitors: Status of Clinical Development. Current Oncology Reports, 25(5), 483-492.
  • Liu, J., et al. (2013). Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis. ACS Chemical Biology, 8(7), 1477–1485.
  • Hauf, S. T., et al. (2007). Discovery of Selective Aminothiazole Aurora Kinase Inhibitors. ACS Chemical Biology, 2(4), 285–291.
  • Verma, A., et al. (2017). TAM Receptor Tyrosine Kinases in Cancer Drug Resistance. Cancer Research, 77(11), 2775–2778.
  • Misra, R. N., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 47(7), 1719–1728.
  • Linger, R. M., et al. (2008). TAM receptor tyrosine kinases: biologic functions, signaling, and potential therapeutic targeting in human cancer. Advances in Cancer Research, 100, 35–83.
  • Misra, R. N., et al. (2004). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 47(7), 1719–1728.
  • El-Gamal, M. I., et al. (2018). AXL inhibitors in cancer. Journal of Medicinal Chemistry, 61(11), 4749–4768.
  • Graham, D. K., et al. (2023). TAM family kinases as therapeutic targets at the interface of cancer and immunity. Nature Reviews Clinical Oncology, 20(11), 755–779.
  • Graham, D. K., et al. (2023). TAM family kinases as therapeutic targets at the interface of cancer and immunity. Nature Reviews Clinical Oncology, 20(11), 755-779.
  • Bhalla, S., & Gerber, D. E. (2023). AXL Inhibitors: Status of Clinical Development. Current Oncology Reports, 25(5), 483-492.
  • Graham, D. K., et al. (2023). TAM family kinases as therapeutic targets at the interface of cancer and immunity. Nature Reviews Clinical Oncology, 20(11), 755-779.
  • Xu, J., et al. (2011). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Design, 17(38), 4307-4320.
  • Patsnap. (2024). What are AXL inhibitors and how do they work?.
  • Lombardo, L. J., et al. (2004). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry, 47(27), 6658-6680.
  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Methods in Molecular Biology (Vol. 661, pp. 149-165). Humana Press.
  • Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166.
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Tworkoski, K. A., et al. (2013). Targeting Axl and Mer Kinases in Cancer. Molecular Cancer Therapeutics, 12(11), 2237–2248.
  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are....
  • Wang, X., et al. (2020). TYRO3: A potential therapeutic target in cancer. Biomedicine & Pharmacotherapy, 129, 110433.
  • Davra, V., et al. (2021). MERTK Inhibition as a Targeted Novel Cancer Therapy. Cancers, 13(12), 2919.
  • Schlegel, J., et al. (2020). The Emerging Role of TYRO3 as a Therapeutic Target in Cancer. Cancers, 12(11), 3144.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • A. P. G., et al. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1683, 1-17.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

Sources

The Role of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile in Cancer Research: A Guide for Investigators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Core Scaffold

In the landscape of modern oncology drug discovery, the identification of novel molecular scaffolds that can be elaborated into potent and selective therapeutics is of paramount importance. The compound 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile (ATB), identified by its CAS Number 436151-85-8, represents such a foundational chemical entity.[1][2] While extensive research on this specific molecule is still emerging, the 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, recognized for its versatile biological activities.[3][4] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth overview of the current understanding and future directions for the application of ATB and its derivatives in cancer research. We will delve into its putative mechanisms of action, present detailed protocols for its investigation, and offer insights into the causality behind experimental choices.

The 2-aminothiazole moiety is a key component in numerous bioactive compounds, including some with demonstrated clinical relevance in oncology.[3] Derivatives of this scaffold have been shown to exhibit a range of anticancer effects, primarily through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell proliferation and survival.[5][6] This document will synthesize the available data on related compounds to provide a robust framework for investigating the anticancer potential of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 436151-85-8[1]
Molecular Formula C₁₀H₇N₃S[1]
Molecular Weight 201.25 g/mol [1]

Putative Mechanism of Action: Insights from Thiazole Derivatives

While the precise molecular targets of this compound are yet to be fully elucidated, research on analogous structures provides strong indications of its likely mechanisms of action. The primary anticancer effect of many thiazole derivatives is the induction of apoptosis.[5][6] This can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Induction of Apoptosis

Studies on related benzothiazole and aminothiazole derivatives have demonstrated their ability to trigger the intrinsic apoptotic pathway.[7][8] This is often characterized by:

  • Downregulation of anti-apoptotic proteins: A decrease in the expression of proteins like Bcl-2.[5][8]

  • Upregulation of pro-apoptotic proteins: An increase in the expression of proteins like Bax.

  • Release of cytochrome c: The translocation of cytochrome c from the mitochondria into the cytoplasm.[7]

  • Activation of caspases: The sequential activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[7][8]

The activation of caspase-3 is a critical step, as it leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological changes of apoptosis.[7]

Apoptosis_Pathway cluster_0 This compound cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade ATB ATB Bcl2 Bcl-2 (Anti-apoptotic) ATB->Bcl2 Inhibition Bax Bax (Pro-apoptotic) ATB->Bax Activation Mito Mitochondrion Bax->Mito Permeabilization CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Putative Intrinsic Apoptosis Pathway Modulated by ATB.

Kinase Inhibition

The 2-aminothiazole scaffold is also a common feature in many kinase inhibitors.[9] Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of cancer. While the specific kinase targets of this compound are not yet defined, it is plausible that it or its derivatives could exhibit inhibitory activity against various oncogenic kinases. For instance, related compounds have been investigated as inhibitors of Checkpoint Kinase 1 (Chk1) and Protein Kinase CK2.[9][10]

Experimental Protocols for Anticancer Evaluation

The following protocols are designed to provide a robust framework for the in vitro evaluation of this compound and its derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step to determine the cytotoxic potential of a compound against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)[4][11]

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (ATB) stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ATB in complete growth medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ATB. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with ATB (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

Scientific Rationale: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound (ATB)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with ATB at concentrations around its IC₅₀ value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Analysis: The cell population will be differentiated into four quadrants:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by ATB.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Scientific Rationale: Western blotting is a technique used to detect specific proteins in a sample. To confirm the mechanism of apoptosis induction by ATB, the expression levels of key apoptosis-related proteins such as Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3 can be analyzed.

Materials:

  • Cancer cells treated with ATB as described previously

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-9, anti-cleaved caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Future Directions and Concluding Remarks

This compound stands as a promising starting point for the development of novel anticancer agents. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore its therapeutic potential. Future research should focus on:

  • Target Identification: Utilizing techniques such as kinase profiling and affinity chromatography to identify the specific molecular targets of ATB and its more potent derivatives.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of ATB analogs to optimize anticancer activity and improve pharmacokinetic properties.

  • In Vivo Efficacy Studies: Assessing the antitumor activity of lead compounds in preclinical animal models of cancer.

By systematically applying these methodologies, the scientific community can unlock the full potential of the 2-aminothiazole scaffold and contribute to the development of the next generation of cancer therapeutics.

References

  • Carullo, G., Mazzotta, S., Koch, A., et al. New Oleoyl Hybrids of Natural Antioxidants: Synthesis and In Vitro Evaluation as Inducers of Apoptosis in Colorectal Cancer Cells. Molecules. 2020;25(22):5446.
  • Güzel-Akdemir, Ö., & Demir-Yazıcı, K. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: synthesis and anticancer activity. Journal of Research in Pharmacy, 25(3), 305-317.
  • ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines.
  • Al-Ostath, A., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Molecules, 26(23), 7385.
  • Güzel-Akdemir, Ö., & Demir-Yazıcı, K. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: synthesis and anticancer activity. Journal of Research in Pharmacy, 25(3), 305-317.
  • Li, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1185368.
  • Kim, Y., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5123.
  • Żyła, M., et al. (2011). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Folia Histochemica et Cytobiologica, 49(4), 669-675.
  • Al-Wahaibi, L. H., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2345.
  • Kumar, A., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of ancer Research and Therapeutics, 17(5), 1011-1033.
  • PubChem. This compound.
  • Si, X., et al. (2022). Synthesis and Antitumor Activity Evaluation in Vitro of 4-aminoquinazoline Derivatives Containing 1,3,4-thiadiazole. Research Square.
  • Sunway Pharm Ltd. This compound.
  • Norman, M. H., et al. (2007). Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5944-5951.
  • Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
  • Bakr, R. B., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(19), 6296.
  • Lee, S., et al. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Molecules, 26(16), 4984.
  • El-Sayed, N. N. E., et al. (2024).
  • Le, T. H., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(3), 1234-1245.
  • El-Metwally, A. M., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(23), 7234.
  • Ghotekar, S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435.
  • Hussain, M., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 26(16), 4884.
  • Rossignol, J. F., et al. (2014). Synthesis and pre-clinical studies of new amino-acid ester thiazolide prodrugs. Journal of Medicinal Chemistry, 57(15), 6525-6535.
  • Voroņina, J., et al. (2022).
  • Hernández-Luis, F., et al. (2014). 2-acylamino-5-nitro-1,3-thiazoles: preparation and in vitro bioevaluation against four neglected protozoan parasites. Bioorganic & Medicinal Chemistry Letters, 24(5), 1386-1390.

Sources

Developing Novel Therapeutics with a 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile Scaffold: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The 4-(2-amino-1,3-thiazol-4-yl)benzonitrile core is a "privileged scaffold" in medicinal chemistry, a distinction earned by its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic framework has demonstrated a remarkable versatility, serving as the foundation for therapeutics targeting a wide array of diseases, including cancer, microbial infections, inflammation, and viral illnesses.[3][4] Its significance is underscored by its incorporation into clinically approved drugs such as the kinase inhibitor Dasatinib.[5] The unique electronic properties and structural geometry of this scaffold allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[6]

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics based on the this compound scaffold. We will delve into the synthesis and characterization of this core structure, provide step-by-step protocols for evaluating its anticancer and antimicrobial potential, and outline key assays for early-stage pharmacokinetic and toxicity profiling.

Part 1: Synthesis and Characterization of the Core Scaffold

A robust and reproducible synthesis of the core scaffold is the foundational step in any drug discovery program. The Hantzsch thiazole synthesis is a classic and efficient method for constructing the 2-aminothiazole ring system.[7][8]

Protocol 1: Synthesis of this compound

This protocol is adapted from established Hantzsch thiazole synthesis procedures.[9][10]

Materials:

  • 4-bromoacetylbenzonitrile

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromoacetylbenzonitrile (1 equivalent) and thiourea (1.2 equivalents).

  • Solvent Addition: Add ethanol to the flask to create a slurry. The exact volume will depend on the scale of the reaction, but a concentration of approximately 0.5 M of the limiting reagent is a good starting point.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized scaffold.

Technique Expected Data
¹H NMR Aromatic protons of the benzonitrile ring will appear as multiplets in the range of δ 7.5–8.2 ppm. The thiazole proton will be a singlet around δ 6.8–7.1 ppm. The amino protons will appear as a broad singlet.
¹³C NMR The nitrile carbon will be observed around δ 115-120 ppm. Aromatic and thiazole carbons will appear in the range of δ 110-160 ppm.[11]
Mass Spec. The calculated molecular weight is approximately 201.25 g/mol .[12] Expect to see the [M+H]⁺ ion at m/z 202.
Melting Point The melting point should be determined and compared with literature values if available.

Part 2: Evaluation of Anticancer Activity

The this compound scaffold is a prominent feature in many kinase inhibitors.[13][14] Cyclin-dependent kinases (CDKs) and Aurora kinases are key regulators of the cell cycle and are frequently dysregulated in cancer, making them attractive therapeutic targets.[11][15][16]

Signaling Pathways

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 binds CDK2->Rb hyper-phosphorylates DNA_rep DNA Replication CDK2->DNA_rep initiates Inhibitor 4-(2-Amino-1,3-thiazol-4-yl) benzonitrile Derivative Inhibitor->CDK2 inhibits AuroraA_Pathway cluster_Mitosis Mitosis Aurora A Aurora A Centrosome Centrosome Aurora A->Centrosome maturation Spindle Mitotic Spindle Aurora A->Spindle assembly Cell_Division Cell_Division Spindle->Cell_Division enables Inhibitor 4-(2-Amino-1,3-thiazol-4-yl) benzonitrile Derivative Inhibitor->Aurora A inhibits

Role of Aurora A Kinase in Mitosis
Protocol 2: In Vitro Kinase Inhibition Assay (CDK2/Cyclin E)

This protocol is based on the ADP-Glo™ Kinase Assay from Promega. [3][6][17] Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme

  • Histone H1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT) [3]* ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (derivatives of the scaffold) dissolved in DMSO

  • Staurosporine (positive control inhibitor)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and staurosporine in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of diluted compound or DMSO (vehicle control).

    • 2 µL of CDK2/Cyclin E1 enzyme solution (concentration to be optimized, e.g., 4 ng/well). [3] * 2 µL of a mixture of Histone H1 substrate and ATP (final concentrations to be optimized, e.g., 0.1 µg/µL substrate and 150 µM ATP). [3]3. Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Evaluation of Antimicrobial Activity

The 2-aminothiazole scaffold is also a key component of many antimicrobial agents. [4]Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the in vitro antimicrobial activity of a new compound. [18][19]

Protocol 4: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI). [18][20][21] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • Standard antibiotic (positive control, e.g., ciprofloxacin, vancomycin)

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 4: Early-Stage Pharmacokinetic and Toxicology Profiling

Early assessment of a compound's ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial to identify potential liabilities.

Protocol 5: In Vitro Plasma Stability Assay

This assay assesses the stability of a compound in plasma, which can influence its in vivo half-life. [18][22][23] Procedure:

  • Incubation: Incubate the test compound (e.g., 1 µM) with plasma (human, rat, or mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t₁/₂).

Protocol 6: In Vitro Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s. [9][24][25][26][27] Procedure:

  • Incubation: Incubate the test compound (e.g., 1 µM) with liver microsomes (human, rat, or mouse) and a NADPH-regenerating system at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Termination and Analysis: Follow the same procedure as the plasma stability assay.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance (Clᵢₙₜ).

Protocol 7: hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiotoxicity. [1][2][10][28]Automated patch-clamp is a high-throughput method for assessing hERG liability.

Procedure:

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Electrophysiology: Measure the hERG channel current using an automated patch-clamp system.

  • Data Analysis: Determine the percentage of hERG current inhibition at each concentration and calculate the IC₅₀ value.

Protocol 8: Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical. [3][5][7][29][30] Procedure:

  • Strain Selection: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

  • Exposure: Expose the bacterial strains to the test compound with and without a metabolic activation system (S9 mix).

  • Plating: Plate the treated bacteria on a histidine-deficient agar medium.

  • Incubation and Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.

  • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Data Presentation

Table 1: In Vitro Anticancer Activity of this compound Derivatives
Compound ID Modification Target Kinase IC₅₀ (nM) Cell Line GI₅₀ (µM) Reference
Scaffold ------
Derivative 1R¹ substitutionCDK2/Cyclin EDataA549Data[cite]
Derivative 2R² substitutionAurora ADataHeLaData[cite]
Derivative 3R³ substitutionCDK2/Cyclin EDataMCF-7Data[cite]
Table 2: In Vitro Antimicrobial Activity of this compound Derivatives
Compound ID Modification Bacterial Strain MIC (µg/mL) Reference
Scaffold -S. aureusData[cite]
Scaffold -E. coliData[cite]
Derivative 4R¹ substitutionS. aureusData[cite]
Derivative 5R² substitutionE. coliData[cite]

Experimental Workflows

Drug_Discovery_Workflow Start Start Synthesis Synthesis of Scaffold and Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (Anticancer, Antimicrobial) Characterization->In_Vitro_Screening ADME_Tox Early ADME-Tox Profiling (Plasma Stability, Microsomal Stability, hERG, Ames) In_Vitro_Screening->ADME_Tox Hit_to_Lead Hit-to-Lead Optimization ADME_Tox->Hit_to_Lead Identify Hits Hit_to_Lead->Synthesis Iterative Design Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical End End Preclinical->End

General Drug Discovery Workflow

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. Its proven track record in yielding potent and selective modulators of various biological targets makes it an attractive starting point for drug discovery campaigns. By employing the robust synthetic and screening protocols outlined in this guide, researchers can systematically explore the chemical space around this privileged core, leading to the identification of promising new drug candidates. The emphasis on early-stage ADME-Tox profiling will further aid in de-risking these candidates and increasing the probability of their successful clinical development.

References

  • Microsomal Stability Assay & Protocol. (n.d.).
  • CDK Signaling Pathway. (n.d.).
  • Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. (n.d.). Taylor & Francis. [Link]
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol, 8(6), e2773. [Link]
  • Ames test. (n.d.). Wikipedia. [Link]
  • The Ames Test. (n.d.). [Link]
  • microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
  • Roles of Aurora kinases in mitosis and tumorigenesis. (2007). Molecular Cancer Research, 5(1), 1-10. [Link]
  • hERG Safety. (n.d.). Cyprotex. [Link]
  • Plasma Stability. (n.d.). Cyprotex. [Link]
  • Microsomal Stability. (n.d.). Cyprotex. [Link]
  • Aurora Kinases: Their Role in Cancer and Cellular Processes. (n.d.). SciSpace. [Link]
  • Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery. [Link]
  • ADME Microsomal Stability Assay. (n.d.). BioDuro. [Link]
  • Microsomal Stability Assay. (n.d.).
  • CDK Signaling Pathway. (n.d.).
  • CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. (2024). ACS Central Science. [Link]
  • Regulation of the Cell Cycle. (2015).
  • Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. (2022). International Journal of Molecular Sciences, 23(19), 10927. [Link]
  • CYCLIN DEPENDENT KINASE 2 AND THE REGULATION OF HUMAN PROGESTERONE RECEPTOR ACTIVITY. (2007). The Journal of Steroid Biochemistry and Molecular Biology, 107(3-5), 123-131. [Link]
  • hERG Safety Assay. (n.d.).
  • ADME Plasma Stability Assay. (n.d.). BioDuro. [Link]
  • Plasma Stability Assay. (n.d.). Domainex. [Link]
  • Spectral Assignments and Reference Data. (2005). Magnetic Resonance in Chemistry, 43(12), 1056-1060. [Link]
  • Development and application of high throughput plasma stability assay for drug discovery. (2005). International Journal of Pharmaceutics, 297(1-2), 110-119. [Link]
  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (2020). Journal of Chemical Information and Modeling, 60(10), 4849-4863. [Link]
  • (A) Stimulation protocol for hERG channel measurements. (B) Example of... (n.d.).
  • This compound. (n.d.). PubChem. [Link]
  • Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. (2019). Medicinal Chemistry Research, 28(9), 1476-1488. [Link]
  • Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains. (2023). European Journal of Medicinal Chemistry, 262, 115865. [Link]
  • Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives. (2015). Journal of Chemical and Pharmaceutical Research, 7(9), 42-49. [Link]
  • Minimal inhibitory concentrations (MICs in µg/mL) of biologically active 4-thiazolidinone derivatives against susceptible bacteria. (n.d.).
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2021). Molecules, 26(23), 7356. [Link]
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2021). Molecules, 26(23), 7356. [Link]
  • Synthesis and characterization of new amino acyl-4-thiazolidones. (2007). Journal of the Brazilian Chemical Society, 18(5). [Link]
  • Synthesis and Characterization of 4-(1-(2H benzo[d]t[3][15][24]riazol-2-ylimino)ethyl)benzonitrile and amino acid alanine and its Metal Complexes. (2018). Journal of Physics: Conference Series, 1032, 012040. [Link]
  • Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. (2008). Magnetic Resonance in Chemistry, 46(10), 983-987. [Link]
  • 13C NMR Chemical Shifts. (n.d.).
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Pharmaceuticals, 16(12), 1735. [Link]

Sources

Application Notes & Protocols for Cell-Based Assays Using 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors.[1][2] Derivatives of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile represent a promising class of compounds for the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive framework for researchers to characterize the biological activity of these derivatives using robust cell-based assays. We focus on their potential as kinase inhibitors, using Protein Kinase CK2 (formerly Casein Kinase II) and its associated signaling pathways as an illustrative model. Detailed, field-proven protocols for assessing cell proliferation, direct kinase inhibition in a cellular context, and downstream induction of apoptosis are provided to enable a thorough pharmacological evaluation.

Introduction: The 2-Aminothiazole Scaffold in Kinase Inhibition

The 2-aminothiazole moiety is a cornerstone pharmacophore for a multitude of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the development of potent drugs such as Dasatinib, a pan-Src family kinase inhibitor.[1][3] The structural versatility of this scaffold allows for substitutions that can modulate potency, selectivity, and pharmacokinetic properties.

Derivatives built upon the this compound core are of particular interest. This structure has been identified in compounds targeting a range of kinases, including Aurora kinases, Checkpoint Kinase 1 (CHK1), and Protein Kinase CK2.[4][5][6]

1.1. Focus Target: Protein Kinase CK2 - A Pro-Survival Kinase

Protein Kinase CK2 is a ubiquitously expressed serine/threonine kinase that is constitutively active in cells.[7] It plays a critical role in promoting cell proliferation and survival by phosphorylating a vast number of substrates involved in key oncogenic pathways, including NF-κB, Wnt, and PI3K/Akt.[8] Overexpression of CK2 is correlated with poor prognosis in numerous cancers, making it a compelling target for therapeutic intervention.[8]

Recent studies have identified 2-aminothiazole derivatives as potent inhibitors of CK2, acting through both traditional ATP-competitive mechanisms and novel allosteric modes of action.[7][8][9] Inhibition of CK2 can disrupt pro-survival signaling and induce apoptosis in cancer cells. One key downstream effect of CK2 activity is the phosphorylation and activation of the STAT3 transcription factor, which drives the expression of genes involved in proliferation and anti-apoptosis.[8] Therefore, assessing the phosphorylation status of STAT3 can serve as a valuable biomarker for CK2 inhibition in a cellular context.

This guide will outline a logical workflow to test a novel this compound derivative for its potential as a CK2 inhibitor.

Experimental Design & Workflow

A tiered approach is recommended to efficiently characterize novel compounds. The workflow begins with a broad assessment of cellular impact (cytotoxicity/proliferation), moves to direct target engagement (cellular kinase activity), and finishes by confirming the mechanism of cell death (apoptosis).

D cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Engagement & Mechanism cluster_2 Tier 3: Data Analysis & Interpretation A Synthesize & Prepare 4-(2-aminothiazol-4-yl)benzonitrile Derivative Library B Cell Proliferation Assay (MTT) Determine IC50 across cancer cell lines (e.g., 786-O renal, K562 leukemia) A->B Dose-response treatment C Cell-Based Kinase Assay (e.g., Phospho-STAT3 Western Blot or ELISA) Confirm inhibition of CK2 pathway B->C Select hit compounds & potent concentrations D Apoptosis Assay (Caspase-3/7) Quantify induction of programmed cell death C->D Correlate target inhibition with cellular outcome E Integrate Data: IC50 (Proliferation) EC50 (Kinase Inhibition) EC50 (Apoptosis) D->E F Lead Candidate Selection E->F

Caption: High-level workflow for characterizing novel kinase inhibitors.

Signaling Pathway: CK2 and Downstream STAT3 Activation

Inhibition of CK2 by a 2-aminothiazole derivative is hypothesized to block the phosphorylation cascade that leads to the activation of STAT3. This prevents STAT3 dimerization, nuclear translocation, and transcription of target genes essential for cell survival.

G Compound 4-(2-aminothiazol-4-yl) benzonitrile Derivative CK2 Protein Kinase CK2 Compound->CK2 Inhibition STAT3_inactive STAT3 (Inactive) CK2->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (Active) Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Transcription of Pro-Survival Genes (e.g., Bcl-2, Cyclin D1) Nucleus->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

Caption: Hypothesized mechanism of action via CK2/STAT3 pathway inhibition.

Detailed Protocols

Protocol 1: Cell Proliferation and Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability and proliferation.[4][5] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer cell line of interest (e.g., 786-O, K562)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10][11]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-channel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate overnight (37°C, 5% CO₂).[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[5]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of Solubilization Solution to each well to dissolve the formazan crystals.[11]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background.[10][11]

  • Data Analysis: Subtract the absorbance of the medium-only blank from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability vs. Vehicle
Vehicle (0.1% DMSO)1.25 ± 0.08100%
0.11.18 ± 0.0694.4%
1.00.85 ± 0.0568.0%
10.00.42 ± 0.0333.6%
100.00.15 ± 0.0212.0%
Protocol 2: Cellular Kinase Activity Assay (Western Blot for Phospho-STAT3)

This protocol assesses the phosphorylation status of a key downstream substrate of the target kinase, providing a direct measure of the compound's inhibitory activity within the cell.[8]

Materials:

  • 6-well or 12-well cell culture plates

  • Test compound and appropriate cancer cell line

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total-STAT3, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compound (and vehicle control) for a short duration (e.g., 2-6 hours) to observe direct effects on signaling.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature in Blocking Buffer.

  • Antibody Incubation: Incubate the membrane with the primary antibody for phospho-STAT3 (diluted in blocking buffer) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.

  • Densitometry Analysis: Quantify the band intensity for p-STAT3 and total STAT3. Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition and normalize to the vehicle control.

Protocol 3: Apoptosis Induction (Caspase-3/7 Activity Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.

Materials:

  • White, opaque-walled 96-well plates (for luminescence assays)

  • Test compound and appropriate cell line

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)[12]

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (100 µL/well) and incubate overnight. Treat cells with a dose-range of the test compound and controls as described in the MTT assay. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.

  • Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[12]

  • Lysis and Signal Generation: Add 100 µL of the prepared reagent to each well. This single reagent both lyses the cells and contains the pro-luminescent caspase substrate.[12]

  • Incubation: Mix the plate on an orbital shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with medium but no cells). Normalize the signal of treated wells to the vehicle control to determine the fold-increase in caspase-3/7 activity. Plot the fold-change against compound concentration to determine the EC₅₀ for apoptosis induction.

Troubleshooting & Best Practices

  • Compound Solubility: Ensure the this compound derivative is fully dissolved in DMSO and does not precipitate when diluted in culture medium.

  • Cell Density: Optimize cell seeding density for each assay. Too few cells will result in a low signal-to-noise ratio, while over-confluence can affect cell health and response to treatment.

  • Controls are Critical: Always include a vehicle control (e.g., DMSO at the highest concentration used), a negative control (untreated cells), and a positive control for the specific assay (e.g., a known inhibitor for the kinase assay, staurosporine for the apoptosis assay).

  • Assay Linearity: For each cell line, confirm that the assay signal (absorbance, luminescence) is linear within the range of cell numbers used.[5]

Conclusion

The protocols outlined in this guide provide a robust framework for the initial characterization of novel this compound derivatives as potential kinase inhibitors. By systematically evaluating their effects on cell proliferation, specific intracellular signaling events, and the induction of apoptosis, researchers can efficiently identify and advance promising lead candidates for further preclinical development.

References

  • Niefind, K., Yde, C. W., & Guerra, B. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Journal of Medicinal Chemistry, 63(15), 8045–8060. [Link]
  • Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. [Link]
  • Brehmer, D., Bivona, T. G., & Morrison, D. K. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(5), 2447–2460. [Link]
  • Engel, M., Windshügel, B., & Jose, J. (2020). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 63(15), 8061-8079. [Link]
  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer. ACS Omega. [Link]
  • Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol.
  • National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. NCBI Bookshelf. [Link]
  • Wang, Y., et al. (2018). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Molecules, 23(8), 1888. [Link]
  • Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]

Sources

Application Notes & Protocols: Investigating 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the preclinical evaluation of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile, a heterocyclic compound with significant therapeutic potential. The protocols and insights herein are designed to facilitate a logical, robust, and efficient investigation from initial biochemical assays to in vivo efficacy models.

Introduction and Scientific Rationale

This compound (Molecular Formula: C₁₀H₇N₃S, Molecular Weight: 201.25 g/mol ) is a small molecule featuring a 2-aminothiazole ring linked to a benzonitrile moiety.[1] This structural motif is of high interest in medicinal chemistry. The 2-aminothiazole core is a key pharmacophore present in several approved drugs, including the multi-targeted kinase inhibitor Dasatinib, which is used in cancer therapy.[2] This structural similarity strongly suggests that this compound may exert its biological effects through the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3][4]

The benzonitrile group often functions as a crucial hydrogen bond acceptor, enabling precise interactions within the ATP-binding pocket of kinases.[5] Indeed, various benzonitrile-containing compounds have been successfully developed as potent and selective kinase inhibitors.[6][7]

Therefore, the investigative strategy outlined in this guide is based on the central hypothesis that this compound is a novel kinase inhibitor . Our goal is to systematically validate this hypothesis, identify its specific molecular targets, characterize its cellular effects, and ultimately, evaluate its therapeutic potential in a preclinical in vivo setting.

Experimental Strategy: A Phased Approach

A successful investigation requires a logical progression from broad, target-agnostic screening to highly specific, hypothesis-driven experiments. The workflow below outlines a validated path from initial discovery to preclinical proof-of-concept.

G cluster_0 Phase 1: In Vitro Target Identification cluster_1 Phase 2: In Vitro Cellular Characterization cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & QC B Broad-Panel Kinase Screen (e.g., 400+ Kinases) A->B Test Compound C Hit Identification & IC50 Determination B->C Primary Hits D Cell Viability Screening (Cancer Cell Line Panel) C->D Validated Target Profile E Target Engagement Assay (e.g., Western Blot) D->E Select Sensitive Lines F Mechanism of Action Assay (e.g., Cell Cycle Analysis) E->F G Pharmacokinetics (PK) & MTD Studies F->G Candidate for In Vivo H Xenograft Efficacy Study in Immunocompromised Mice G->H Determine Dose/Schedule I Tumor Growth Inhibition & Biomarker Analysis H->I Evaluate Outcome G cluster_0 Signaling Cascade A DNA Damage B ATR/ATM Kinases A->B activates C Chk1 Kinase (Target) B->C activates D Cdc25A Phosphatase C->D phosphorylates & degrades E Cell Cycle Arrest D->E promotes progression Inhibitor 4-(2-Amino-1,3-thiazol-4-yl) benzonitrile Inhibitor->C INHIBITS

Caption: Simplified Chk1 Signaling Pathway Inhibition.

  • Cell Treatment & Lysis:

    • Plate HCT116 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at 1x, 5x, and 10x the GI₅₀ concentration for 6-24 hours. Include a DMSO control.

    • Optional: Induce mild DNA damage with a low dose of hydroxyurea to activate the Chk1 pathway.

    • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification & SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.

    • Run the gel to separate proteins by size.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-Cdc25A (Ser123).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an ECL substrate.

    • Image the blot using a chemiluminescence detector.

    • Strip the membrane and re-probe for total Chk1 and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.

  • Expected Outcome: A dose-dependent decrease in the phosphorylation of the Chk1 substrate, confirming target engagement in cells.

In Vivo Evaluation: Preclinical Proof-of-Concept

Rationale: Successful in vitro activity is a prerequisite, but in vivo studies are essential to assess a compound's efficacy in a complex biological system, considering factors like pharmacokinetics (PK) and tolerability. A tumor xenograft model is the gold standard for evaluating anticancer agents. [8][9] Protocol 5: Human Tumor Xenograft Efficacy Study

Prerequisites:

  • Formulation: Develop a stable, non-toxic vehicle for administering the compound (e.g., 0.5% methylcellulose, 5% DMSO in saline). Solubility can be a challenge for this class of compounds, and prodrug strategies may be considered if needed. [8]* MTD Study: A Maximum Tolerated Dose (MTD) study must be performed first to determine the highest dose that can be administered without causing significant toxicity.

  • Animal Model:

    • Use 6-8 week old female athymic nude mice (or another suitable immunocompromised strain).

    • Allow animals to acclimate for at least one week.

  • Tumor Implantation:

    • Harvest HCT116 cells during their exponential growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.

  • Study Initiation & Randomization:

    • Monitor tumor growth using digital calipers. Tumor volume = (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

      • Group 1: Vehicle control (e.g., oral gavage, daily)

      • Group 2: Compound at MTD (e.g., 50 mg/kg, oral gavage, daily)

      • Group 3: Compound at MTD/2 (e.g., 25 mg/kg, oral gavage, daily)

      • Group 4: Positive control (a known effective drug for this model)

  • Treatment and Monitoring:

    • Administer the treatment daily for 21-28 days.

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur).

  • Study Endpoint & Analysis:

    • The study ends when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

    • Euthanize the animals and excise the tumors. Weigh the tumors.

    • Calculate the Tumor Growth Inhibition (TGI): TGI (%) = 100 * (1 - (ΔT / ΔC)) Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Optional: Collect tumors and other tissues for biomarker analysis (e.g., Western blot for the target pathway) or histopathology.

Table 2: Representative In Vivo Efficacy Data (Hypothetical)

Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle ControlDaily, p.o.1450 ± 210-+5%
Compound (25 mg/kg)Daily, p.o.780 ± 15048%+2%
Compound (50 mg/kg)Daily, p.o.410 ± 9573%-4%
Positive ControlDaily, p.o.350 ± 8078%-6%

This hypothetical data shows a dose-dependent anti-tumor response with acceptable tolerability, supporting the compound's potential as a therapeutic agent.

Conclusion

This guide provides a structured, multi-phased approach for the comprehensive evaluation of this compound. By systematically progressing from broad biochemical screening to targeted cellular assays and finally to in vivo efficacy models, researchers can efficiently build a robust data package to validate its mechanism of action and therapeutic potential. Each step is designed to answer critical questions, ensuring that resources are focused on a compound with a clear, scientifically-grounded rationale for further development.

References

  • Benchchem. 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile. URL: https://www.benchchem.com/product/b1019601
  • Locuson, C. W., et al. (2011). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 39(8), 1427–1436. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3141818/
  • PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2049589
  • Zheng, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1467-1490. URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00127a
  • Indian Journal of Chemistry. (2021). In vitro anticancer activity of thiazole based β-amino carbonyl derivatives against HCT116 and H1299 colon cancer cell. NIScPR, Vol. 60B, pp. 100-112. URL: http://nopr.niscpr.res.in/handle/123456789/56434
  • PubChem. Dasatinib. URL: https://pubchem.ncbi.nlm.nih.
  • Simerpreet, S., & Cannoo, D. S. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 5(2), 243-253. URL: https://pharmacophorejournal.
  • Li, Y., et al. (2007). Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5944–5951. URL: https://pubmed.ncbi.nlm.nih.gov/17825590/
  • Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136–1141. URL: https://pubmed.ncbi.nlm.nih.gov/26850376/
  • Nguyen, H. T., et al. (2024). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 14(34), 24653-24662. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11352462/
  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. URL: https://www.researchgate.
  • Leong, C. O., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348–1354. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2375355/
  • Meanwell, N. A. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(8), 2529–2591. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3388221/
  • Salomão, K., et al. (2012). In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi. Antimicrobial Agents and Chemotherapy, 56(6), 3321–3329. URL: https://pubmed.ncbi.nlm.nih.gov/22450974/

Sources

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-(2-amino-1,3-thiazol-4-yl)benzonitrile scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. Its inherent structural features, including a hydrogen bond donor/acceptor-rich aminothiazole ring and a synthetically versatile benzonitrile moiety, make it an attractive starting point for the development of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of the principles and practical methodologies for conducting robust Structure-Activity Relationship (SAR) studies on this class of compounds. We will delve into the strategic design of analog libraries, detailing synthetic protocols, and outlining a cascade of biochemical and cellular assays essential for elucidating the nuanced relationships between molecular structure and biological function. The overarching goal is to equip researchers with the knowledge to rationally design potent, selective, and drug-like molecules based on this promising scaffold.

Introduction: The Significance of the this compound Core

The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, which imparts unique chemical and physical properties that are highly advantageous in drug design.[1] Its planarity and ability to participate in hydrogen bonding and other non-covalent interactions allow for effective binding to biological targets such as enzymes and receptors.[1][2] The 2-aminothiazole moiety, in particular, is a common pharmacophore found in a multitude of approved drugs and clinical candidates.

The this compound scaffold combines this privileged aminothiazole ring with a benzonitrile group. The benzonitrile provides a rigid anchor and a vector for synthetic elaboration, while the nitrile group can act as a hydrogen bond acceptor or be involved in other key interactions within a target's binding site.[3] SAR studies on analogs of this core structure are crucial for optimizing potency, selectivity, and pharmacokinetic properties. A systematic exploration of substitutions on the aminothiazole and benzonitrile rings allows for the fine-tuning of a compound's biological activity.

Key Biological Targets:

While analogs of this scaffold can be designed to interact with various targets, they have shown significant promise as inhibitors of protein kinases.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminothiazole core can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases, making it an excellent starting point for kinase inhibitor design. Other potential targets for this scaffold include monoamine transporters and metabotropic glutamate receptors.[5][6]

Strategic Design of Analog Libraries: A Roadmap for SAR Exploration

A successful SAR campaign hinges on the rational design of analog libraries. The goal is to systematically probe the chemical space around the core scaffold to identify key structural features that govern biological activity.

Core Scaffold and Key Modification Points

The this compound scaffold offers several points for chemical modification:

  • R1 (Amino Group): The 2-amino group is a critical interaction point, often forming hydrogen bonds with the hinge region of kinases. Modifications here can include acylation, alkylation, or incorporation into heterocyclic systems to modulate basicity and steric bulk.

  • R2 (Thiazole C5-Position): While less commonly modified, substitution at this position can influence the electronic properties of the thiazole ring and provide vectors for probing deeper pockets in the binding site.

  • R3 (Benzonitrile Ring): The phenyl ring is a prime location for introducing substituents to explore various pockets of the binding site and to modulate physicochemical properties like solubility and metabolic stability. Common modifications include the introduction of halogens, alkyl, alkoxy, and other functional groups.

Caption: Key modification points on the this compound scaffold.

Computational-Guided Design

Before embarking on extensive synthesis, computational tools can provide valuable insights to guide analog design.

  • Pharmacophore Modeling: If a set of known active compounds exists, a ligand-based pharmacophore model can be generated to identify the key chemical features required for biological activity.[7][8] This model can then be used to screen virtual libraries for novel analogs with a higher probability of being active.

  • Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode of designed analogs. This allows for the prioritization of compounds that are predicted to form favorable interactions with the target.

Synthetic Protocols: Building the Analog Library

The synthesis of this compound analogs is typically achieved through a convergent approach.

General Synthesis of the Core Scaffold

A common and efficient method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.

Protocol 1: Hantzsch Thiazole Synthesis of the Core Scaffold

  • Starting Materials: 4-cyanophenacyl bromide and thiourea.

  • Reaction: Equimolar amounts of 4-cyanophenacyl bromide and thiourea are refluxed in a suitable solvent, such as ethanol or isopropanol.

  • Work-up: Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the resulting solid precipitate is collected by filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization to yield this compound.

Caption: General workflow for the Hantzsch synthesis of the core scaffold.

Derivatization of the 2-Amino Group (R1)

The 2-amino group can be readily derivatized using standard organic chemistry transformations. For example, acylation can be achieved by reacting the core scaffold with an appropriate acyl chloride or anhydride in the presence of a base.

Synthesis of Substituted Benzonitrile Analogs (R3)

To introduce diversity at the benzonitrile ring, substituted phenacyl bromides are required for the Hantzsch synthesis. These can be prepared from the corresponding substituted acetophenones via bromination.

Biological Evaluation: The SAR Screening Cascade

A tiered approach to biological evaluation is essential for efficiently identifying promising analogs.

Primary Biochemical Assays

The initial screen should be a high-throughput biochemical assay that directly measures the interaction of the analogs with the purified biological target. For kinase targets, this is typically an in vitro kinase assay.[9][10]

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Radiometric Assay)

  • Assay Components:

    • Purified recombinant kinase.

    • Specific peptide or protein substrate.[11]

    • [γ-³²P]ATP (radiolabeled ATP).

    • Assay buffer containing MgCl₂ and other necessary cofactors.

    • Test compounds (analogs) dissolved in DMSO.

  • Procedure: a. In a 96- or 384-well plate, add the kinase, substrate, and test compound at various concentrations. b. Initiate the kinase reaction by adding [γ-³²P]ATP. c. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time. d. Stop the reaction by adding a stop solution (e.g., phosphoric acid). e. Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate. f. Wash the membrane to remove unincorporated [γ-³²P]ATP. g. Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[12]

Alternative High-Throughput Formats:

Non-radioactive kinase assay formats are also widely used and include:[12]

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assays: These assays use a lanthanide donor and a fluorescent acceptor to measure substrate phosphorylation.[13]

  • Luminescence-Based Assays: These assays measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[11]

Secondary Assays: Selectivity and Mechanism of Action

Analogs that show significant potency in the primary assay should be advanced to secondary assays to assess their selectivity and mechanism of action.

  • Kinase Profiling: To determine selectivity, potent compounds should be screened against a panel of other kinases.[9] This is crucial for identifying off-target effects and ensuring the desired specificity.

  • Mechanism of Action Studies: Assays can be designed to determine if the inhibitors are ATP-competitive, non-competitive, or uncompetitive. This often involves varying the concentration of ATP in the kinase assay.[12]

Cellular Assays

The most promising compounds from biochemical and selectivity assays should be evaluated in cell-based assays to determine their activity in a more physiologically relevant context.

  • Cellular Potency: Assays that measure the inhibition of a specific signaling pathway downstream of the target kinase can be used to determine the cellular IC₅₀.

  • Cytotoxicity Assays: It is important to assess the general cytotoxicity of the compounds to ensure that the observed cellular effects are due to target inhibition and not non-specific toxicity.

Data Analysis and SAR Interpretation

The data generated from the biological assays should be systematically organized to facilitate SAR interpretation.

Tabulation of SAR Data

Create a table that includes the structure of each analog and its corresponding biological activity data (e.g., IC₅₀ values).

Analog R1 R3 Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM)
Core-H-H>10,000>10,000
1 -COCH₃-H5,2008,100
2 -H3-F1,5002,300
3 -H4-OCH₃8501,200
4 -COCH₃3-F9801,500

This is example data and does not reflect actual experimental results.

Elucidating SAR Trends

By analyzing the tabulated data, key SAR trends can be identified:

  • Impact of R1 Substituents: Does acylation or alkylation of the 2-amino group increase or decrease potency? This can provide insights into the size and nature of the pocket around this group.

  • Influence of R3 Substituents: How do the position, size, and electronic properties of substituents on the benzonitrile ring affect activity? For example, is there a preference for electron-donating or electron-withdrawing groups at specific positions?

Caption: Iterative cycle of a structure-activity relationship study.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of novel therapeutics. A systematic and well-designed SAR study, incorporating rational analog design, efficient synthetic strategies, and a tiered biological evaluation cascade, is essential for unlocking the full potential of this privileged core. The insights gained from such studies will not only lead to the identification of potent and selective lead compounds but will also contribute to a deeper understanding of the molecular interactions that govern their biological activity. Future efforts should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them toward clinical development.

References

  • Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy. SAR and QSAR in Environmental Research. [Link]
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
  • Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular. Taylor & Francis Online. [Link]
  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry. [Link]
  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity.
  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]
  • In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]
  • 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile.
  • Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy.
  • This compound. PubChem. [Link]
  • Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents. Der Pharma Chemica. [Link]
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics. [Link]
  • Structure-Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. Journal of Medicinal Chemistry. [Link]
  • Benzyl-N-[4-(2-hydroxyethyl)
  • Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Imaging Monkey Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography. Journal of Medicinal Chemistry. [Link]
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ. [Link]
  • [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile.

Sources

Application Notes and Protocols for the Formulation of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the formulation of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile, a compound of interest in drug discovery owing to the established biological activities of the aminothiazole scaffold.[1][2] The primary challenge in the biological evaluation of this and similar molecules is often poor aqueous solubility, which can hinder the acquisition of accurate and reproducible data.[3] This document outlines robust, field-proven protocols for solubilization, the preparation of high-concentration stock solutions, and the subsequent dilution to generate working solutions suitable for a range of in vitro and in vivo biological assays. The methodologies are designed to ensure compound stability, maximize reproducibility, and maintain the integrity of the biological testing system.

Pre-Formulation Analysis: Compound Identity and Safety

A foundational understanding of the test article's physicochemical properties and safety profile is paramount before any experimental work commences. This ensures both the accuracy of the formulation and the safety of the researcher.

Physicochemical Properties

Key identifiers and computed properties for this compound are summarized below. The high lipophilicity and molecular structure suggest limited solubility in aqueous buffers, a critical consideration for formulation design.[3][4]

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₁₀H₇N₃S[5]
Molecular Weight 201.25 g/mol [5]
CAS Number 436151-85-8[5]
Predicted Solubility Low in water; Soluble in organic solvents like DMSO and DMF.[6][7]
Safety and Handling Precautions

According to available Safety Data Sheets (SDS), this compound is classified as hazardous.[5][8] All handling must be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation.[5][8]

  • Mandatory PPE: Safety goggles, nitrile gloves, and a lab coat are required.

  • Handling: Avoid generating dust. Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The Formulation Imperative: Overcoming Poor Aqueous Solubility

The majority of biological assays are conducted in aqueous environments (e.g., cell culture media, physiological buffers). A poorly soluble compound, if added directly, will not dissolve sufficiently, leading to an inaccurate test concentration and non-reproducible results.[3] The most common and effective strategy to overcome this is the "stock solution" method.[11] This involves dissolving the compound at a high concentration in a water-miscible organic solvent, followed by serial dilution into the final aqueous assay medium.[6][12]

Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose due to its exceptional ability to dissolve a wide range of polar and nonpolar compounds, its miscibility with water, and its relatively low toxicity at the final working concentrations used in most assays.[13][14]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM primary stock solution in 100% DMSO. This concentration is a standard starting point for most screening campaigns.

Rationale and Calculations

Preparing a concentrated stock solution minimizes errors associated with weighing very small masses and ensures consistency across multiple experiments.[15]

Calculation:

  • Target Concentration: 10 mM (which is 0.010 moles/L)

  • Molecular Weight (MW): 201.25 g/mol

  • To prepare 1 mL (0.001 L) of a 10 mM solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 201.25 g/mol = 0.0020125 g

    • Mass (mg) = 2.01 mg

Expert Insight: It is often more practical and accurate to prepare a larger volume (e.g., 5 or 10 mL) to increase the required mass, thereby reducing the relative error of the analytical balance. For a 10 mL final volume, you would weigh 20.13 mg.

Materials
  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.01 mg)

  • Glass beaker or vial

  • Volumetric flask (Class A)

  • Spatula and weigh boat

  • Vortex mixer and/or sonicator

  • Calibrated pipettes

  • Cryogenic vials for aliquoting

Step-by-Step Methodology
  • Preparation: Bring the compound container and the sealed bottle of DMSO to room temperature to prevent water condensation.[6]

  • Weighing: Place a weigh boat on the tared analytical balance. Carefully weigh the calculated mass of the compound (e.g., 20.13 mg for a 10 mL stock). Record the exact mass.

  • Initial Dissolution: Transfer the weighed powder into a clean, dry glass beaker or vial. Add approximately 70-80% of the final required volume of DMSO (e.g., 7-8 mL for a 10 mL stock).

  • Solubilization: Gently swirl the mixture. Use a vortex mixer for 1-2 minutes to facilitate dissolution. If solids persist, sonicate the vial in a water bath for 5-10 minutes.[15] Visually inspect against a light source to ensure all particulate matter has completely dissolved.

  • Quantitative Transfer: Carefully pour the dissolved solution into a 10 mL Class A volumetric flask. To ensure all compound is transferred, rinse the original beaker with a small amount of fresh DMSO (e.g., 1 mL) and add the rinse to the volumetric flask. Repeat this rinse step at least once more.[6]

  • Bringing to Volume: Add DMSO dropwise to the volumetric flask until the bottom of the meniscus aligns precisely with the calibration mark.

  • Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is perfectly homogeneous.

  • Aliquoting: Dispense the final stock solution into single-use, clearly labeled cryogenic vials (e.g., 50-100 µL aliquots). This practice is critical to prevent degradation from repeated freeze-thaw cycles.[16]

Workflow Visualization

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization & Storage p1 Calculate Mass (e.g., 20.13 mg for 10 mL) p2 Weigh Compound Accurately p1->p2 d1 Transfer Powder to Beaker p2->d1 d2 Add ~70% of DMSO (e.g., 7 mL) d1->d2 d3 Vortex / Sonicate Until Fully Dissolved d2->d3 f1 Quantitative Transfer to Volumetric Flask d3->f1 f2 Bring to Final Volume with DMSO f1->f2 f3 Homogenize (Invert 15-20x) f2->f3 f4 Aliquot into Cryo Vials f3->f4

Caption: Workflow for Preparing a 10 mM Primary Stock Solution.

Storage and Stability of Stock Solutions

Proper storage is essential to maintain the integrity and activity of the compound over time.

  • Rationale: Low temperatures (-20°C or -80°C) significantly slow down potential chemical degradation. Aliquoting into single-use volumes prevents contamination and the damaging effects of repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[15][16]

Storage ConditionDurationRationale
Powder (Solid) 2-3 years at -20°CHigh stability in solid form.[16]
DMSO Stock (-20°C) 1-2 monthsStandard storage for most compounds.[16]
DMSO Stock (-80°C) > 6 monthsPreferred for long-term storage to maximize stability.[16]

Protocol: Preparation of Working Solutions for In Vitro Assays

This protocol describes how to dilute the 10 mM primary stock solution into an aqueous medium for a typical cell-based assay.

The Criticality of Final DMSO Concentration

While an effective solvent, DMSO can have biological effects at higher concentrations.[17] Most cell lines can tolerate DMSO up to 0.5% v/v without significant cytotoxicity, but it is best practice to keep the final concentration ≤ 0.1% whenever possible.[14][18] Crucially, every experiment must include a "vehicle control" group, which contains cells treated with the same final concentration of DMSO in the medium, but without the compound. This allows researchers to distinguish the effects of the compound from any effects of the solvent.

Step-by-Step Methodology: Serial Dilution

Serial dilution is a stepwise process used to create a range of concentrations from a single stock solution accurately.[19][20] The following is an example of preparing a top working concentration of 10 µM with a final DMSO concentration of 0.1%.

  • Thaw Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature.

  • Prepare Intermediate Dilution: Create a 1:100 intermediate dilution of the stock.

    • Pipette 99 µL of sterile cell culture medium into a clean microcentrifuge tube.

    • Add 1 µL of the 10 mM DMSO stock solution.

    • Mix thoroughly by pipetting up and down.

    • This creates a 100 µM solution in 1% DMSO .

  • Prepare Final Working Solutions: Use the intermediate dilution to prepare the final concentrations in your assay plate (e.g., a 96-well plate).

    • To achieve a final concentration of 10 µM in a well with a final volume of 100 µL, add 10 µL of the 100 µM intermediate solution to 90 µL of medium containing cells.

    • The final DMSO concentration will be 0.1% (a 1:10 dilution of the 1% DMSO in the intermediate stock).

  • Create Dose-Response Curve: Perform further serial dilutions directly in the plate. For a 2-fold dilution series:

    • Add 50 µL of medium to all subsequent wells.

    • Transfer 50 µL from the 10 µM well to the next well, mix, and repeat down the column.

    • This will generate concentrations of 10 µM, 5 µM, 2.5 µM, etc., all containing 0.1% DMSO.

Serial Dilution Visualization

G cluster_intermediate Intermediate Dilution cluster_final Final Assay Plate (per well) stock Primary Stock 10 mM in 100% DMSO inter 100 µM in 1% DMSO stock->inter 1:100 Dilution (1µL stock + 99µL media) well1 10 µM (0.1% DMSO) inter->well1 1:10 Dilution (10µL inter. + 90µL media) well2 5 µM (0.1% DMSO) well1->well2 Transfer 50µL well3 2.5 µM (0.1% DMSO) well2->well3 Transfer 50µL well_etc ... well3->well_etc ...

Caption: Serial Dilution Workflow for In Vitro Working Solutions.

Advanced Considerations for In Vivo Formulations

Formulating compounds for animal studies is significantly more complex and requires careful consideration of the route of administration, dose volume, and potential toxicity of excipients. While a simple DMSO/saline dilution can sometimes be used, it is often not ideal due to the risk of precipitation and DMSO toxicity at higher doses.[16]

Common strategies for in vivo formulation of poorly soluble compounds include:

  • Co-solvent Systems: Using mixtures of solvents like PEG400, Tween 80, or ethanol in saline or water.[4][16]

  • Suspensions: Milling the compound to reduce particle size and suspending it in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC).[3]

  • Cyclodextrin Complexes: Using cyclodextrins to form inclusion complexes that dramatically increase the aqueous solubility of the compound.[21][22]

The development of a suitable in vivo formulation requires specialized expertise and should be guided by preclinical formulation scientists.

Conclusion

The biological activity of this compound can only be assessed accurately with proper and consistent formulation. By employing the robust protocols detailed in this guide—from careful pre-formulation analysis and safe handling to the precise preparation of DMSO stock solutions and their subsequent dilution for assays—researchers can generate reliable, reproducible data. Adherence to these methods, particularly the use of vehicle controls and the practice of aliquoting to maintain stock integrity, forms the bedrock of high-quality pharmacological investigation.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • BPS Bioscience. (n.d.). Serial Dilution Protocol. BPS Bioscience.
  • ResearchGate. (2024). How to achieve a final concentration of 0.1% DMSO for MTT Assay?. ResearchGate.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Integra Biosciences. (2023). How to do serial dilutions (including calculations). Integra Biosciences.
  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions.
  • Microbe Notes. (2023). Serial Dilution: Formula, Calculator, Method, Uses, Examples. Microbe Notes.
  • Study.com. (n.d.). Serial Dilution | Definition, Purpose & Calculation. Study.com.
  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. EMA.
  • American Society for Microbiology. (2005). Serial Dilution Protocols. ASM.
  • PubMed. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. National Library of Medicine.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Protocol Online. (2009). DMSO usage in cell culture. Protocol Online.
  • LifeTein. (2023). DMSO usage in cell culture. LifeTein.
  • ChemBK. (n.d.). 4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile. ChemBK.
  • Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Google Patents.
  • American Association of Pharmaceutical Scientists. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. AAPS.
  • PubMed Central. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. National Library of Medicine.
  • ChemWhat. (n.d.). 3-(2-AMINO-THIAZOL-4-YL)-BENZONITRILE CAS#: 202664-32-2. ChemWhat.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • 2a biotech. (n.d.). This compound. 2a biotech.
  • PubChemLite. (n.d.). 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzonitrile. PubChemLite.

Sources

Application Note & Scale-Up Protocol: Robust Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile, a critical starting material and key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor, Dasatinib.[1][2] The protocol detailed herein is based on the robust and well-established Hantzsch thiazole synthesis, optimized for safety, efficiency, and scalability.[3][4] We will elucidate the rationale behind the selection of reagents, solvents, and process parameters, and provide a detailed, step-by-step protocol suitable for implementation in a pilot plant or manufacturing setting. Emphasis is placed on process safety, hazard mitigation, and in-process controls to ensure a reproducible and high-purity outcome.

Introduction and Scientific Rationale

This compound is a pivotal building block in medicinal chemistry.[5] Its structure, featuring a reactive amino group and a cyano-substituted phenyl ring on a thiazole core, makes it a versatile precursor for constructing more complex molecules. The primary driver for its large-scale production is its role as a key intermediate in the manufacturing of Dasatinib, an essential medication for treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2]

The synthetic strategy focuses on the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing compound.[6] In this case, 2-bromo-1-(4-cyanophenyl)ethanone reacts with thiourea. This method is favored for industrial applications due to its high convergence, atom economy, and the use of relatively inexpensive and accessible starting materials.

Key Process Objectives:

  • Safety: To mitigate risks associated with the lachrymatory and corrosive α-bromoketone starting material.

  • Yield & Purity: To achieve high conversion and yield, delivering a final product with purity ≥99.0% suitable for GMP environments.

  • Scalability: To design a process that is transferable from laboratory (grams) to production (multi-kilogram) scale with predictable outcomes.

  • Efficiency: To utilize a streamlined workflow that minimizes cycle time and operational complexity.

Reaction Scheme and Mechanism

The synthesis proceeds via the Hantzsch condensation mechanism. The reaction involves the nucleophilic attack of the sulfur atom from thiourea on the electrophilic α-carbon of 2-bromo-1-(4-cyanophenyl)ethanone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Caption: Hantzsch Thiazole Synthesis Mechanism.

Process Development and Parameter Rationale

Starting Material Selection and Safety
  • 2-bromo-1-(4-cyanophenyl)ethanone: This α-bromoketone is a potent lachrymator and is corrosive.[7][8] Handling requires stringent engineering controls, such as a closed-system charging vessel or a glovebox, and full personal protective equipment (PPE), including respiratory protection.[9] Its synthesis from 4-cyanoacetophenone is a standard bromination reaction.[10]

  • Thiourea: An inexpensive, stable, and commercially available solid. A slight excess (1.1-1.2 equivalents) is typically used to ensure complete consumption of the more hazardous α-bromoketone.

  • Solvent Selection: Ethanol is the solvent of choice for this process. Compared to alternatives like DMF or chlorinated solvents, ethanol offers a superior safety and environmental profile, lower cost, and ease of removal. Its boiling point (78 °C) is ideal for providing sufficient thermal energy to drive the reaction to completion without requiring high-pressure equipment.

Reaction Conditions
  • Temperature: The reaction is conducted at reflux temperature (approx. 78-80 °C). This ensures the final dehydration step of the Hantzsch mechanism proceeds at an efficient rate. Temperature control is critical; an initial exotherm may be observed upon mixing the reactants, which must be managed on a large scale through controlled addition rates and adequate cooling capacity.

  • Reaction Time: The reaction is typically complete within 4-6 hours. Progress is monitored by an in-process control (IPC) such as HPLC or TLC, tracking the disappearance of the 2-bromo-1-(4-cyanophenyl)ethanone starting material.[11]

Work-up and Isolation

The reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the amino group of the product, forming a soluble salt. The isolation strategy is designed to neutralize this salt, causing the free base product to precipitate.

  • Neutralization: After cooling the reaction mixture, an aqueous base solution (e.g., ammonium hydroxide, sodium bicarbonate) is added. This step is critical for precipitating the product. The pH is adjusted to a target of 8-9 to ensure complete precipitation.

  • Isolation: The resulting solid slurry is easily isolated via filtration using standard equipment like a Nutsche filter-dryer.

  • Washing: The filter cake is washed with water to remove inorganic salts and then with a cold solvent like isopropanol or ethanol to purge residual impurities, affording a high-purity product.

Detailed Scale-Up Protocol (10 kg Scale)

Warning: This procedure must be performed in a well-ventilated area (e.g., a walk-in fume hood) or a closed reactor system. All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a full-body chemical-resistant suit. Respiratory protection is mandatory when handling 2-bromo-1-(4-cyanophenyl)ethanone.[7][9]

Bill of Materials
ReagentCAS No.Mol. Wt.QuantityMolesEquivalents
2-bromo-1-(4-cyanophenyl)ethanone20099-90-5224.0510.00 kg44.631.0
Thiourea62-56-676.123.73 kg49.001.1
Ethanol (200 Proof)64-17-546.07100 L--
Ammonium Hydroxide (28% aq.)1336-21-635.04~15 L--
Deionized Water7732-18-518.02100 L--
Equipment
  • 250 L Glass-Lined Reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet.

  • Heating/Cooling Mantle.

  • Nutsche Filter-Dryer or Centrifuge.

  • Vacuum Drying Oven.

Step-by-Step Procedure
  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging:

    • Charge the reactor with Ethanol (100 L).

    • Begin agitation at 100-150 RPM.

    • Charge Thiourea (3.73 kg). Stir for 15 minutes to dissolve.

    • CRITICAL STEP: Under strict engineering controls (e.g., powder transfer system), charge 2-bromo-1-(4-cyanophenyl)ethanone (10.00 kg) to the reactor in portions over 30-45 minutes. Monitor the internal temperature for any significant exotherm. Maintain temperature below 40 °C during addition.

  • Reaction:

    • Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 78-80 °C).

    • Maintain at reflux for 4-6 hours.

    • IPC: After 4 hours, take a sample and analyze by HPLC to check for the absence of 2-bromo-1-(4-cyanophenyl)ethanone (<1.0% remaining). If the reaction is incomplete, continue reflux for another 1-2 hours.

  • Cooling and Precipitation:

    • Once the reaction is complete, cool the mixture to 20-25 °C. A thick slurry may begin to form.

    • Slowly add deionized water (50 L) to the reactor over 30 minutes.

    • Prepare a solution of Ammonium Hydroxide (~15 L) in deionized water (50 L).

    • Slowly add the diluted ammonium hydroxide solution to the reactor, maintaining the internal temperature below 30 °C. Monitor the pH, targeting a final pH of 8.0-9.0.

    • Stir the resulting thick slurry at 20-25 °C for at least 2 hours to ensure complete precipitation.

  • Isolation and Washing:

    • Transfer the slurry to the filter-dryer.

    • Filter the product and wash the cake with deionized water (2 x 20 L) until the filtrate is neutral (pH ~7).

    • Wash the cake with cold (0-5 °C) ethanol (1 x 15 L) to remove any organic-soluble impurities.

  • Drying:

    • Dry the product under vacuum at 50-60 °C until the loss on drying (LOD) is <0.5%.

    • The expected yield is 8.0 - 8.6 kg (90-96%).

Process Workflow and Controls

Process_Workflow Figure 2: Manufacturing Process Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_finish Finishing charge_solv Charge Ethanol charge_thiourea Charge Thiourea charge_solv->charge_thiourea charge_ketone Charge α-Bromoketone (Critical Control Point: Temp < 40°C) charge_thiourea->charge_ketone heat Heat to Reflux (78-80°C) charge_ketone->heat react Hold at Reflux (4-6h) IPC: HPLC for SM <1.0% heat->react cool_react Cool to 20-25°C react->cool_react neutralize Neutralize with NH4OH (aq) to pH 8-9 (Critical Control Point: Temp < 30°C) cool_react->neutralize precipitate Stir for 2h neutralize->precipitate filter Filter Product precipitate->filter wash Wash with H2O & Cold EtOH filter->wash dry Vacuum Dry (50-60°C) LOD < 0.5% wash->dry qc Final QC Analysis dry->qc package Package & Label qc->package

Caption: Manufacturing Process Workflow.

Analytical Quality Control

The final product must be analyzed to ensure it meets the required specifications for use in further GMP manufacturing steps.

TestSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Identity by ¹H NMR Conforms to the structureUSP <761>
Purity by HPLC ≥ 99.0% areaValidated HPLC-UV Method
Any single impurity ≤ 0.15% areaValidated HPLC-UV Method
Melting Point 230 - 235 °CUSP <741>
Loss on Drying (LOD) ≤ 0.5% w/wUSP <731>
Residue on Ignition ≤ 0.1% w/wUSP <281>

Troubleshooting

IssuePotential CauseRecommended Action
Incomplete Reaction Insufficient reaction time or temperature.Extend reflux time by 1-2 hours. Confirm internal reactor temperature is at reflux.
Low Yield Incomplete precipitation; product loss during transfers.Check pH after neutralization is in the 8-9 range. Ensure efficient transfer of slurry to filter.
Product Fails Purity Inefficient washing; poor quality starting materials.Ensure starting materials meet specifications. Increase wash volumes or add a reslurry step in a suitable solvent.
Wet Product (High LOD) Insufficient drying time or temperature.Extend drying time. Ensure vacuum is adequate and oven temperature is correct.

Conclusion

The Hantzsch thiazole synthesis provides a direct and efficient pathway for the large-scale production of this compound. By implementing robust engineering controls for handling hazardous materials, carefully monitoring critical process parameters such as temperature and pH, and employing rigorous analytical quality control, this process can consistently deliver a high-purity product. The protocol described herein is scalable, reliable, and suitable for producing this key pharmaceutical intermediate in a regulated manufacturing environment.

References

  • AK Scientific, Inc. Safety Data Sheet: 2-Bromo-2-phenyl-1-(4-fluorophenyl)-ethanone. Link
  • Fisher Scientific.
  • Fisher Scientific. Safety Data Sheet: 2-Bromo-1-(4-morpholinophenyl)-1-ethanone. Link
  • Fisher Scientific.
  • Asian Journal of Chemistry; Vol. 25, No. 15 (2013), 8741-8743.
  • ResearchGate. The Hantzsch Thiazole Synthesis. Link
  • MIT CSAIL. 4-(4-Cyanophenyl)-2-aminothiazole. Link
  • Der Pharma Chemica, 2013, 5(2):181-184.
  • Molecules 2020, 25(1), 117. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Link
  • Google Patents.
  • Google Patents.
  • Organic Chemistry Portal. Thiazole synthesis. Link
  • ResearchG
  • viXra.org.
  • Molecules 2023, 28(19), 6825. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Link
  • Google Patents.
  • Scribd. Hantzsch Thiazole Synthesis 2010. Link
  • SynArchive. Hantzsch Thiazole Synthesis. Link
  • PubChem. This compound. Link
  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Link
  • Google Patents.
  • Acta Crystallographica Section E, 2009, 65(12), o2837. 2-bromo-1-(4-hydroxyphenyl)ethanone. Link

Sources

Safety and Handling Protocols for 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemistry of a Privileged Scaffold

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure incorporates the 2-aminothiazole motif, a privileged scaffold known to interact with a wide range of biological targets, alongside a benzonitrile group which can modulate pharmacokinetic properties and provide a handle for further chemical elaboration.[2][3] This unique combination of functional groups makes it a valuable building block for the synthesis of novel therapeutic agents, including potential antimicrobial and anticancer compounds.[2][3]

However, the very features that make this molecule chemically attractive also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The presence of an aminothiazole ring, which can be a structural alert for toxicity, and a nitrile group, which carries its own set of handling considerations, demands a proactive and informed approach to laboratory safety.[2]

This guide provides a detailed overview of the safety and handling procedures for this compound, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of rules to explain the rationale behind each procedural step, fostering a culture of safety rooted in scientific understanding.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. This begins with a clear identification of the potential hazards associated with this compound.

GHS Classification and Health Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements[4]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications indicate that the compound can cause significant harm through multiple routes of exposure. The primary health risks are acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.[4]

Chemical and Physical Properties

Understanding the physicochemical properties of a compound is essential for safe handling and storage.

PropertyValueSource
Molecular Formula C₁₀H₇N₃S[4]
Molecular Weight 201.25 g/mol [4]
Appearance Typically a solid powderN/A
Solubility Soluble in polar organic solvents like DMSO and DMF[5]
Structural Alerts and Potential for Toxicity

The 2-aminothiazole moiety is recognized in medicinal chemistry as a potential "toxicophore".[2] This means that while it is a key part of many active molecules, it can also be metabolized in the body to form reactive metabolites that may lead to adverse effects.[2] Researchers should be mindful of this potential long-term hazard, even when immediate, acute effects are not observed.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial to minimize exposure.

Engineering Controls

All work with solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles. The fume hood provides a physical barrier and active ventilation to protect the user. For any procedures that may generate aerosols, additional precautions should be considered.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles are required to protect against splashes and dust.[3] Standard safety glasses with side shields offer minimal protection and are not sufficient.

  • Hand Protection: Nitrile gloves are the recommended choice for handling this compound. They offer good resistance to a range of chemicals and are less likely to cause allergic reactions than latex gloves.[3] It is critical to remember that disposable nitrile gloves provide splash protection only and should be changed immediately upon contamination.

  • Protective Clothing: A laboratory coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is also recommended.

  • Respiratory Protection: For situations where a fume hood is not available or when weighing large quantities of the powder, a properly fitted respirator with a particulate filter may be necessary. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

dot

PPE_Workflow Start Handling this compound FumeHood Work in a Chemical Fume Hood Start->FumeHood Always Goggles Wear Chemical Splash Goggles FumeHood->Goggles Gloves Wear Nitrile Gloves Goggles->Gloves LabCoat Wear a Laboratory Coat Gloves->LabCoat Proceed Proceed with Experiment LabCoat->Proceed Contamination Glove Contamination? Proceed->Contamination Contamination->Proceed No ChangeGloves Remove and Dispose of Gloves Properly Contamination->ChangeGloves Yes WashHands Wash Hands Thoroughly ChangeGloves->WashHands WashHands->Gloves Don New Gloves Acylation_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Start Dissolve this compound in dry acetone AddReagent Slowly add acetyl chloride Start->AddReagent Reflux Reflux for 2 hours AddReagent->Reflux Cool Cool to room temperature Reflux->Cool Precipitate Pour into acidified cold water Cool->Precipitate Filter Collect solid by vacuum filtration Precipitate->Filter Wash Wash with cold acetone Filter->Wash Recrystallize Recrystallize from ethyl acetate Wash->Recrystallize End Obtain pure product Recrystallize->End

Caption: Experimental Workflow for Acylation.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery. However, its safe and effective use is contingent upon a thorough understanding of its hazards and the diligent application of safety protocols. By integrating the information and procedures outlined in this guide into their laboratory practices, researchers can mitigate risks and foster a safe working environment while exploring the scientific potential of this important molecule.

References

  • PubChem. This compound.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]
  • ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [Link]
  • PubChem. 2-Aminothiazole.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Carl ROTH.
  • Eastwest Medico. (2022).
  • The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
  • University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]
  • Eastwest Medico. (2022).
  • 2a biotech. This compound. [Link]
  • PubChem. Dasb.
  • Sharma, R., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of medicinal chemistry, 57(13), 5549–5563. [Link]
  • PubChem. 4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-2-ium-2-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile.
  • Der Pharma Chemica. Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1- iminododecyl)
  • Al-Omair, M. A., et al. (2018). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules (Basel, Switzerland), 23(11), 2826. [Link]
  • MDPI.
  • ResearchGate. Synthesis of 5-Amino-4-(4-aryl-2-thiazolyl)-2,3-Dihydro-2-Pyrrolones. [Link]
  • Güzel-Akdemir, Ö., & Demir-Yazıcı, K. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy, 25(3), 305-317. [Link]
  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)

Sources

storage conditions for 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Optimal Storage of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the recommended (CAS No. 436151-85-8), a key intermediate in pharmaceutical research and drug development. Adherence to these protocols is critical for maintaining the compound's purity, stability, and overall integrity, thereby ensuring the reliability and reproducibility of experimental outcomes. This document synthesizes information from safety data sheets (SDS), chemical stability principles, and best practices for handling related heterocyclic compounds to offer detailed short-term and long-term storage solutions.

Introduction: The Chemical Nature of this compound

This compound is a bifunctional molecule featuring a reactive 2-aminothiazole moiety and a benzonitrile group. The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2] However, the presence of the amino group and the sulfur atom in the thiazole ring, coupled with the nitrile group on the phenyl ring, introduces potential stability challenges. Understanding these structural features is paramount to defining appropriate storage conditions that mitigate degradation. Potential degradation pathways for benzonitriles can include hydrolysis under acidic or basic conditions.[3]

Core Storage Principles and Rationale

The primary objective of a defined storage protocol is to prevent chemical degradation, which can be initiated by factors such as temperature, moisture, light, and atmospheric oxygen. For this compound, the key considerations are:

  • Hydrolytic Stability: The nitrile group and the amino group can be susceptible to hydrolysis. Exposure to moisture can lead to the formation of corresponding carboxylic acids or other byproducts.

  • Oxidative Stability: The electron-rich aminothiazole ring may be prone to oxidation, especially in the presence of light and oxygen.

  • Thermal Stability: While many organic solids are stable at ambient temperatures, elevated temperatures can accelerate degradation reactions.

Based on safety data sheets for the compound and related structures, a consistent recommendation is to store the material in a cool, dry, well-ventilated place in a tightly closed container .[4][5][6][7]

Quantitative Storage Recommendations

For ease of implementation in a laboratory setting, the following storage parameters are recommended. These are based on a synthesis of supplier data and general chemical storage guidelines.

ParameterShort-Term Storage (≤ 6 months)Long-Term Storage (> 6 months)
Temperature Ambient Room Temperature (15-25°C)Refrigerated (2-8°C)
Atmosphere Standard Laboratory AtmosphereInert Atmosphere (Argon or Nitrogen)
Light Protected from Direct Light (Amber Vial)Stored in Darkness (Amber Vial within a light-blocking container)
Humidity Controlled (in a desiccator if ambient humidity is high)Tightly Sealed with Desiccant
Container Tightly Sealed Amber Glass VialTightly Sealed Amber Glass Vial with a PTFE-lined cap

Experimental Protocols for Storage

Protocol for Short-Term Benchtop Storage

This protocol is suitable for active projects where the compound is frequently accessed.

  • Aliquot the Material: Upon receiving the compound, if it is in a large quantity, aliquot it into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

  • Select Appropriate Vials: Use amber glass vials with screw caps. The amber color will protect the compound from light degradation.

  • Seal Tightly: Ensure the cap is securely fastened after each use to prevent moisture and air ingress.

  • Label Clearly: Each vial should be clearly labeled with the compound name, CAS number, date received, and any relevant hazard information.

  • Storage Location: Store the vials in a designated, well-ventilated chemical cabinet away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents.[8]

Protocol for Long-Term Archival Storage

This protocol is designed to ensure the long-term stability and integrity of the compound for future use or as a reference standard.

  • Prepare for Storage: Place the desired quantity of this compound into a clean, dry amber glass vial with a polytetrafluoroethylene (PTFE)-lined cap for a superior seal.

  • Inert Gas Purge: If possible, gently flush the vial with an inert gas like argon or nitrogen to displace any air and moisture. This is particularly important for preserving the amino group from oxidation.

  • Seal and Secure: Tightly seal the vial. For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Secondary Containment: Place the sealed vial inside a larger, light-blocking, and airtight secondary container. Add a small packet of desiccant to the secondary container to absorb any residual moisture.

  • Refrigerate: Store the secondary container in a refrigerator at 2-8°C.

  • Log the Sample: Record the storage location, date, and quantity in a laboratory inventory system.

  • Equilibration Before Use: When accessing the compound from long-term storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Visualization of Storage Decision Workflow

The following diagram illustrates the decision-making process for determining the appropriate .

StorageDecisionWorkflow Storage Protocol Decision Workflow for this compound start Compound Received duration_check Intended Storage Duration? start->duration_check short_term Short-Term Storage (<= 6 months) duration_check->short_term Short long_term Long-Term Storage (> 6 months) duration_check->long_term Long protocol_short Follow Short-Term Protocol: - Ambient Temperature (15-25°C) - Amber Vial - Tightly Sealed - Well-ventilated Area short_term->protocol_short protocol_long Follow Long-Term Protocol: - Refrigerate (2-8°C) - Inert Atmosphere (Ar/N2) - Amber Vial in Dark - Desiccant - PTFE-lined Cap long_term->protocol_long

Caption: Decision workflow for storage protocol selection.

Safety and Handling Precautions

It is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound is harmful if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation.[4][9]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]

Conclusion

The chemical integrity of this compound is best maintained through careful control of its storage environment. For short-term use, storage at ambient temperature in a sealed, light-protected container is sufficient. For long-term archival, refrigeration under an inert atmosphere with protection from light and moisture is strongly recommended. Adherence to these protocols will ensure the quality of the material for research and development applications.

References

  • PubChem. This compound. National Center for Biotechnology Information.
  • Sigma-Aldrich. Safety Data Sheet.
  • Spectrum Chemical. Material Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile.
  • Cole-Parmer. Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%.
  • Pharmaffiliates. 4-(2-((2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)benzonitrile.
  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
  • PubMed. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful synthesis.

Introduction

The compound this compound is a valuable building block in medicinal chemistry, often utilized for its unique structural features that allow for diverse biological activities. The most common and direct route to this molecule is the Hantzsch thiazole synthesis, a robust reaction that condenses an α-haloketone with a thioamide. In this case, 2-bromo-1-(4-cyanophenyl)ethanone (also known as 4-cyanophenacyl bromide) is reacted with thiourea.

While the Hantzsch synthesis is generally reliable, specific challenges can arise, particularly when dealing with functionalized starting materials. This guide will walk you through the common issues, their underlying causes, and provide field-proven solutions to overcome them.

Core Synthesis Workflow

The synthesis is a two-step process, starting with the preparation of the α-bromoketone intermediate, followed by the Hantzsch cyclization.

Synthesis_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis A 4-Cyanoacetophenone B 2-Bromo-1-(4-cyanophenyl)ethanone A->B Brominating Agent (e.g., Br2, NBS, CuBr2) D This compound B->D C Thiourea C->D E Pure Product D->E Purification

Overall synthetic workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield of 2-Bromo-1-(4-cyanophenyl)ethanone (α-Bromoketone)

Question: I am attempting to brominate 4-cyanoacetophenone, but my yield is very low, or I am recovering unreacted starting material. What could be the problem?

Answer:

Low yields in the α-bromination of acetophenones are common and can be attributed to several factors. The electron-withdrawing nature of the cyano group can deactivate the aromatic ring, but the primary site of reaction is the α-carbon of the ketone, which is activated by the carbonyl group.

Potential Causes and Solutions:

Possible Cause Explanation Suggested Solution(s)
Incomplete Enolization The rate-determining step for many α-halogenations is the formation of the enol or enolate. This can be slow, especially without a proper catalyst.Ensure the presence of an acid catalyst (e.g., a few drops of HBr or concentrated H₂SO₄) to promote enolization[1].
Improper Brominating Agent The choice of brominating agent and its reactivity can significantly impact the outcome.For substrates like 4-cyanoacetophenone, stronger brominating conditions may be necessary. Consider using copper(II) bromide in a solvent like ethyl acetate or chloroform[2]. Alternatively, N-bromosuccinimide (NBS) with a radical initiator (like AIBN) or light can be effective.
Reaction Temperature Too Low The reaction may be kinetically slow at lower temperatures.Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. However, be cautious as higher temperatures can also lead to side reactions.
Decomposition of Product α-bromoketones are lachrymators and can be unstable, especially in the presence of base or prolonged heating.Work up the reaction as soon as TLC indicates completion. Use a mild workup procedure, such as washing with cold water and a dilute solution of sodium bisulfite to quench any remaining bromine.

Self-Validation Check:

  • TLC Analysis: Monitor the reaction progress by TLC. The product, 2-bromo-1-(4-cyanophenyl)ethanone, should have a different Rf value than the starting 4-cyanoacetophenone.

  • Proton NMR: The appearance of a singlet around 4.4-4.7 ppm for the -CH₂Br protons is a clear indication of product formation[3].

Issue 2: Low Yield or No Product in the Hantzsch Thiazole Synthesis Step

Question: I have my 2-bromo-1-(4-cyanophenyl)ethanone, but the reaction with thiourea is not proceeding as expected. What should I do?

Answer:

The Hantzsch synthesis is generally efficient, but several parameters can influence its success.

Potential Causes and Solutions:

Possible Cause Explanation Suggested Solution(s)
Inappropriate Solvent The polarity of the solvent is crucial for dissolving the reactants and facilitating the reaction.Ethanol is the most commonly used and effective solvent for this reaction. Methanol or a mixture of ethanol and water can also be used[4][5].
Suboptimal Reaction Temperature The reaction typically requires heating to proceed at a reasonable rate.Refluxing the reaction mixture in ethanol is a standard and effective condition. Microwave-assisted synthesis can also be a highly efficient alternative, often leading to higher yields in shorter reaction times[6].
Incorrect Stoichiometry While the reaction proceeds in a 1:1 molar ratio, using a slight excess of one reagent can be beneficial.A slight excess of thiourea (1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the more valuable α-bromoketone[5][7].
Poor Quality of Starting Materials Impurities in either the α-bromoketone or thiourea can interfere with the reaction.Ensure the 2-bromo-1-(4-cyanophenyl)ethanone is pure. If it has been stored for a long time, it may have decomposed. Thiourea should be a fine, white powder.

digraph "Troubleshooting_Hantzsch" {
graph [nodesep=0.3, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low/No Yield in Hantzsch Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Check Solvent\n(Ethanol is optimal)"]; Temp [label="Check Temperature\n(Reflux or Microwave)"]; Stoich [label="Check Stoichiometry\n(Slight excess of thiourea)"]; Purity [label="Check Starting Material Purity"];

Start -> Solvent; Start -> Temp; Start -> Stoich; Start -> Purity;

Solvent -> Action1 [label="Adjust to optimal solvent"]; Temp -> Action2 [label="Increase to reflux or use microwave"]; Stoich -> Action3 [label="Use 1.1-1.5 eq. of thiourea"]; Purity -> Action4 [label="Purify starting materials"];

Action1 [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Re-run Reaction"]; Action2 [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Re-run Reaction"]; Action3 [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Re-run Reaction"]; Action4 [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Re-run Reaction"];

caption="Troubleshooting decision tree for low yield."; }

Troubleshooting decision tree for low yield.

Issue 3: Product Purification Challenges

Question: My reaction seems to have worked, but I am struggling to get a pure product. What are the best purification methods?

Answer:

Purification of this compound can sometimes be challenging due to its polarity and potential for forming tenacious impurities.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final product.

    • Recommended Solvents: A mixture of ethanol and water is a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to form crystals[8][9][10]. Other potential solvents include isopropanol or acetonitrile.

    • "Oiling Out": If the product separates as an oil instead of crystals, it may be because the melting point of the impure solid is lower than the boiling point of the solvent. Try using a larger volume of solvent or a solvent with a lower boiling point. Slow cooling is crucial to prevent oiling out[11].

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. For more polar impurities, adding a small percentage of methanol to the mobile phase may be necessary. A typical eluent system could be a gradient from 10% to 50% ethyl acetate in hexanes.

Self-Validation Check:

  • Melting Point: A sharp melting point is a good indicator of purity.

  • TLC: A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • NMR Spectroscopy: The absence of impurity peaks in the 1H and 13C NMR spectra is the ultimate confirmation of purity.

Issue 4: Potential Side Reactions

Question: I see unexpected spots on my TLC or peaks in my NMR spectrum. What are the likely side products?

Answer:

While the Hantzsch synthesis is generally clean, a few side reactions can occur.

Common Side Products and Their Causes:

  • Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis to an amide or a carboxylic acid, especially under acidic or basic conditions with prolonged heating in the presence of water[7][12][13][14][15].

    • Mitigation: Use anhydrous solvents if possible and avoid unnecessarily long reaction times at high temperatures. If hydrolysis is a persistent issue, consider protecting the nitrile group, though this adds extra steps to the synthesis.

  • Formation of Isomeric Iminothiazole: Under acidic conditions, the reaction of an α-haloketone with a monosubstituted thiourea can sometimes lead to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer in addition to the expected 2-(substituted amino)thiazole[16]. While thiourea itself is not substituted, impurities or reaction conditions could potentially favor alternative cyclization pathways.

    • Mitigation: Running the reaction under neutral or slightly basic conditions generally favors the formation of the desired 2-aminothiazole.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for the synthesis of this compound?

A1: Based on established procedures for similar compounds, the following protocol is recommended:

Step 1: Synthesis of 2-Bromo-1-(4-cyanophenyl)ethanone

  • To a solution of 4-cyanoacetophenone (1 equivalent) in a suitable solvent such as chloroform or ethyl acetate, add copper(II) bromide (2.2 equivalents)[2].

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the copper(I) bromide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-bromo-1-(4-cyanophenyl)ethanone, which can be used in the next step, or purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 2-bromo-1-(4-cyanophenyl)ethanone (1 equivalent) in absolute ethanol.

  • Add thiourea (1.2 equivalents) to the solution[5].

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.

  • Pour the reaction mixture into cold water to precipitate more product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Q2: What are the expected 1H and 13C NMR chemical shifts for the final product?

  • 1H NMR:

    • Aromatic protons (benzonitrile ring): δ 7.5–8.2 ppm (multiplet, 4H)

    • Thiazole proton (-CH=): δ 6.8–7.2 ppm (singlet, 1H)

    • Amino protons (-NH₂): A broad singlet that may be exchangeable with D₂O.

  • 13C NMR:

    • Nitrile carbon (-CN): ~δ 115-120 ppm

    • Thiazole carbons: ~δ 100-110 ppm (C-5) and ~δ 140-150 ppm (C-4), ~δ 165-170 ppm (C-2)

    • Aromatic carbons: In the range of δ 120-140 ppm.

Q3: Is there a good alternative to the Hantzsch synthesis for this molecule?

A3: Yes, an alternative approach involves a multi-component reaction starting from 4-cyanobenzaldehyde. One such method is the reaction of an aldehyde, an α-keto-ester, and a source of ammonia, followed by further functionalization. However, for the direct synthesis of 2-aminothiazoles, the Hantzsch reaction remains the most straightforward and widely used method.

Q4: My final product is colored. Is this normal, and how can I decolorize it?

A4: The pure product should be a white to off-white or pale yellow solid. A significant color, such as brown or dark yellow, indicates the presence of impurities. These can often be removed by treating a solution of the crude product with activated charcoal before the final filtration and crystallization step[18].

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • The Royal Society of Chemistry. (2009). Supporting Information for Chemical Communications.
  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of California, Davis. (n.d.). Recrystallization.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Heterocycles. (2012).
  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • EXCLI Journal. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81.
  • Kumar, A., et al. (2011). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1748.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles.
  • Biological Magnetic Resonance Bank. (n.d.). Benzonitrile at BMRB.
  • Journal of Chemical Education. (2000). Learning from the Hantzsch synthesis.
  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Chemguide. (n.d.). Hydrolysing nitriles.
  • Organic-Synthesis.com. (n.d.). Hydrolysis of Nitriles.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
  • Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(17), 3073.
  • Oakwood Chemical. (n.d.). 4-(2-Aminothiazol-4-yl)benzonitrile.
  • SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (2008). Heterocyclic Synthesis with 4-Benzoyl-1-cyanoacetylthiosemicarbazide: Selective Synthesis of Some Thiazole, Triazole, Thiadiazine, Pyrrylthiazole, and Pyrazolo[1,5-a]triazine Derivatives. Monatshefte für Chemie - Chemical Monthly, 139(4), 435-440.
  • ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(19), 18709–18746.
  • Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • ResearchGate. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(19), 18709–18746.
  • Heterocycles. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Heterocycles, 81(12), 2849-2856.
  • LookChem. (n.d.). CAS No.436151-85-8,4-(2-AMINO-THIAZOL-4-YL)-BENZONITRILE Suppliers.
  • Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • Applied and Environmental Microbiology. (1985). Purification and Characterization of Benzonitrilases from Arthrobacter sp. Strain J-1. Applied and Environmental Microbiology, 49(2), 302-306.

Sources

Technical Support Center: Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your yield of this valuable compound.

Overview of the Synthesis: The Hantzsch Thiazole Synthesis

The primary and most established method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(4-cyanophenyl)ethanone, with thiourea. The reaction proceeds through a multistep pathway, beginning with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. The overall reaction is known for potentially high yields and is relatively straightforward to perform.[1]

Troubleshooting Guide: Addressing Common Experimental Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common frustration in organic synthesis. For the Hantzsch synthesis of this compound, several factors can be at play. Let's break down the potential culprits and their solutions.

Potential Cause 1: Purity of Starting Materials

The purity of your 2-bromo-1-(4-cyanophenyl)ethanone and thiourea is critical. Impurities in the α-haloketone can lead to a variety of side reactions, consuming your starting material and complicating purification.

  • Troubleshooting Steps:

    • Verify Purity: Before starting the reaction, verify the purity of your 2-bromo-1-(4-cyanophenyl)ethanone using techniques like ¹H NMR and melting point analysis. The presence of unreacted 4-cyanoacetophenone or di-brominated byproducts can be detrimental.

    • Purification of α-Haloketone: If impurities are detected, consider recrystallizing the 2-bromo-1-(4-cyanophenyl)ethanone from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.

    • Thiourea Quality: Use a high-purity grade of thiourea. While generally stable, it can degrade over time.

Potential Cause 2: Suboptimal Reaction Conditions

The Hantzsch synthesis is sensitive to reaction parameters. The choice of solvent, temperature, and reaction time can significantly impact the yield.

  • Troubleshooting Steps:

    • Solvent Selection: Ethanol and methanol are common solvents for this reaction.[1] However, the solubility of the starting materials and the final product should be considered. If you observe poor solubility of your starting materials, you might explore other solvents like isopropanol or solvent mixtures.

    • Temperature Control: The reaction typically requires heating to proceed at a reasonable rate. A common temperature range is refluxing in ethanol (around 78 °C). Insufficient heat can lead to an incomplete reaction, while excessive heat might promote side reactions or decomposition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is between 2 to 6 hours. Stopping the reaction too early will result in unreacted starting materials, while prolonged reaction times can lead to the formation of byproducts.

Potential Cause 3: Inefficient Work-up and Isolation

The product, this compound, is typically isolated as a solid. An improper work-up procedure can lead to significant product loss.

  • Troubleshooting Steps:

    • Precipitation and pH Adjustment: After the reaction is complete, the product is often precipitated by pouring the reaction mixture into water. The product is basic due to the amino group, so adjusting the pH of the solution to neutral or slightly basic (pH 7-8) with a mild base like sodium bicarbonate can improve precipitation and yield.

    • Filtration and Washing: Ensure complete transfer of the precipitate during filtration. Wash the collected solid with plenty of water to remove any inorganic salts and residual solvent. Inadequate washing can leave impurities that will lower your final yield after purification.

Summary of Key Parameters for Yield Optimization:

ParameterRecommended Range/ConditionRationale
Purity of 2-bromo-1-(4-cyanophenyl)ethanone >98%Minimizes side reactions and simplifies purification.
Solvent Ethanol or MethanolGood solubility for reactants and facilitates reaction.
Temperature Reflux (approx. 78-80 °C in Ethanol)Provides sufficient energy for the reaction to proceed efficiently.
Reaction Time 2 - 6 hours (monitor by TLC)Ensures complete conversion without significant byproduct formation.
Work-up pH 7 - 8Maximizes precipitation of the basic product.
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?

The formation of side products is a common challenge that can significantly reduce the yield and complicate the purification of your desired compound.

dot

Side_Reactions cluster_conditions Reaction Conditions SM Starting Materials (2-bromo-1-(4-cyanophenyl)ethanone + Thiourea) DP Desired Product This compound SM->DP Hantzsch Synthesis (Desired Pathway) SP1 Side Product 1: Bis(4-cyanophenacyl)sulfide SM->SP1 Side Reaction SP3 Side Product 3: Over-reaction/Polymerization SM->SP3 Side Reaction SP2 Side Product 2: Hydrolysis of Nitrile Group DP->SP2 Degradation Excess α-haloketone Excess α-haloketone Excess α-haloketone->SP1 Presence of Water/Acid/Base Presence of Water/Acid/Base Presence of Water/Acid/Base->SP2 Prolonged Heating Prolonged Heating Prolonged Heating->SP3 Purification_Workflow Start Crude Product Recrystallization Recrystallization Start->Recrystallization Check_Purity Check Purity (TLC, NMR) Recrystallization->Check_Purity Pure_Product Pure Product Check_Purity->Pure_Product Purity > 98% Column_Chromatography Column Chromatography Check_Purity->Column_Chromatography Purity < 98% Column_Chromatography->Pure_Product

Sources

solubility problems of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimental work with this compound. Our goal is to equip you with the scientific understanding and practical methodologies to overcome these obstacles and ensure the success of your research.

Introduction to Solubility Challenges with this compound

This compound is a heterocyclic compound with a chemical structure that suggests potential for low aqueous solubility.[1] Its aromatic rings and functional groups contribute to a crystalline structure that can be challenging to dissolve in aqueous media, a common issue with many aminothiazole derivatives.[2][3] This guide will walk you through the underlying reasons for these solubility issues and provide a range of solutions, from simple adjustments to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous buffer. What are the likely causes?

A1: Precipitation of 2-aminothiazole derivatives in aqueous buffers is a common challenge.[2] The primary reasons for this include:

  • Intrinsic Low Aqueous Solubility: The fundamental chemical structure of the compound contributes to its poor solubility in water.[2]

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution due to the sudden change in solvent polarity.[2]

  • High Final Concentration: The intended concentration in your assay may exceed the compound's maximum solubility in that specific medium.[2]

  • Buffer Composition and pH: The pH of your buffer is critical. The 2-amino group on the thiazole ring is basic and its protonation state, which significantly impacts solubility, is pH-dependent.[2][4]

  • Temperature Effects: Changes in temperature, for instance, moving from room temperature to a 37°C incubator, can alter the compound's solubility.[2]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: For poorly soluble, hydrophobic compounds like this, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing high-concentration stock solutions.[3][5] Other polar aprotic solvents like Dimethylformamide (DMF) can also be effective. It is always advisable to start with a small amount of the compound to test its solubility before preparing a larger stock.

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?

A3: This phenomenon, known as "precipitation upon dilution," is a common hurdle.[3] Here are some strategies to mitigate it:

  • Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to avoid localized high concentrations of the compound that can trigger precipitation.[6]

  • Reduce the Final Concentration: Your target concentration might be too high. Determine the lowest effective concentration for your assay and see if that resolves the precipitation.

  • Increase the Co-solvent Concentration: If your assay can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5% or 1%) may be necessary to keep the compound in solution. Always include a vehicle control with the same DMSO concentration in your experiments.[6]

Troubleshooting Guide: Step-by-Step Solutions for Solubility Problems

This guide provides a systematic approach to resolving solubility issues with this compound.

Tier 1: Initial Optimization

These are the simplest and most direct methods to try first.

1. pH Adjustment:

  • Scientific Rationale: The 2-aminothiazole moiety is basic. By lowering the pH of the aqueous buffer, the amino group becomes protonated, forming a more soluble salt.[4]

  • Experimental Protocol:

    • Prepare a series of buffers (e.g., citrate or phosphate buffers) with a pH range from 4.0 to 7.4.

    • Prepare a concentrated stock solution of the compound in DMSO.

    • In separate tubes, add a small, consistent amount of the DMSO stock to each buffer to achieve the desired final concentration.

    • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

    • Quantify the dissolved compound using a suitable analytical method like HPLC-UV to determine the optimal pH for solubility.

2. Co-solvent Systems:

  • Scientific Rationale: The addition of a water-miscible organic solvent (co-solvent) to the aqueous buffer reduces the overall polarity of the solvent system, which can enhance the solubility of hydrophobic compounds.[3]

  • Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used.[3]

  • Experimental Protocol:

    • Prepare your aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5% ethanol).

    • Prepare a concentrated stock solution of the compound in DMSO.

    • Add the DMSO stock to each co-solvent buffer system to the desired final concentration.

    • Observe for any precipitation.

    • Crucially , run a parallel control experiment to ensure the chosen co-solvent concentration does not negatively impact your biological assay (e.g., cell viability, enzyme activity).

Tier 2: Advanced Formulation Strategies

If initial optimization is insufficient, more advanced techniques can be employed.

1. Cyclodextrin Complexation:

  • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that has significantly improved aqueous solubility.[7][8][9][10]

  • Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

    • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, stirring plate, freeze-dryer.

    • Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD in deionized water (e.g., 10% w/v).

    • Complex Formation: Add the this compound to the HP-β-CD solution, typically at a 1:1 or 1:2 molar ratio (compound:cyclodextrin).

    • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

    • Lyophilization: Freeze the resulting solution at a low temperature (e.g., -80°C) and then lyophilize to obtain a solid powder of the complex.

    • Characterization: Confirm the enhanced solubility of the complex in your aqueous buffer compared to the free compound.

2. Salt Formation:

  • Scientific Rationale: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[11] Since this compound has a basic amino group, it can be reacted with an acid to form a more soluble salt (e.g., hydrochloride or mesylate salt).

  • Considerations: This is a chemical modification that requires synthetic chemistry expertise. The newly formed salt will need to be fully characterized to confirm its structure and purity. It is also important to ensure that the salt form does not alter the biological activity of the compound.

Data Summary Table

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Increases ionization of the basic amino group.Simple, cost-effective.May not be suitable for all biological assays; potential for pH-dependent activity changes.
Co-solvents Reduces the polarity of the aqueous medium.Easy to implement.Co-solvents can interfere with biological assays at higher concentrations.
Cyclodextrin Complexation Encapsulates the hydrophobic molecule.Significant solubility enhancement; can improve stability.[8]Requires formulation development; increases the molecular weight of the final product.
Salt Formation Creates a more soluble ionic form of the compound.Can dramatically increase solubility and dissolution rate.[11]Requires chemical synthesis and characterization; the salt may have different properties than the parent compound.

Visual Workflows

Decision Workflow for Troubleshooting Solubility

G start Precipitation Observed tier1 Tier 1: Initial Optimization start->tier1 ph_adjust pH Adjustment tier1->ph_adjust cosolvent Co-solvent System tier1->cosolvent success Solubility Issue Resolved ph_adjust->success Successful fail Issue Persists ph_adjust->fail Unsuccessful cosolvent->success Successful cosolvent->fail Unsuccessful tier2 Tier 2: Advanced Formulation cyclodextrin Cyclodextrin Complexation tier2->cyclodextrin salt Salt Formation tier2->salt cyclodextrin->success salt->success fail->tier2

Caption: A stepwise approach to addressing solubility issues.

Cyclodextrin Complexation Workflow

G A Prepare Aqueous HP-β-CD Solution B Add this compound A->B C Stir for 24-48 hours at Room Temperature B->C D Freeze Solution (-80°C) C->D E Lyophilize to Obtain Solid Complex D->E F Characterize Enhanced Solubility E->F

Caption: The process of forming a cyclodextrin inclusion complex.

References

  • Solubility of Things. (n.d.). 2-Aminothiazole.
  • ResearchGate. (2025). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins.
  • Loftsson, T., & Brewster, M. E. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Impact Factor. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins.
  • SciSpace. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: Optimizing Reaction Conditions for Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the Hantzsch thiazole synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

A Brief Overview: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of a thiazole ring.[1][2] In its most common form for producing 2-aminothiazoles, the reaction involves the condensation of an α-haloketone with a thiourea.[1][3][4] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone (an SN2 reaction).[2][3][5] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic 2-aminothiazole ring.[2][3][5]

While the reaction is generally reliable and high-yielding, various factors can influence its outcome.[2][3] This guide will address common challenges and provide strategies for optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 2-aminothiazoles.

Issue 1: Low or No Product Yield

A diminished or absent yield is one of the most frequent frustrations. Several factors can contribute to this issue.

Possible Causes and Suggested Solutions:

  • Poor Quality of Starting Materials:

    • α-Haloketones: These reagents can be lachrymatory and may decompose over time.[2] Ensure you are using a fresh or properly stored α-haloketone.

    • Thiourea/Thioamides: Impurities in the thiourea can lead to unwanted side reactions and lower the yield.[6] It is recommended to use high-purity reagents.

  • Suboptimal Reaction Temperature:

    • The Hantzsch synthesis often requires heating to proceed efficiently.[6] The optimal temperature can vary depending on the specific substrates and solvent used.

    • Optimization Strategy: Start with a moderate temperature (e.g., refluxing in ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).[7] If the reaction is sluggish, a gradual increase in temperature may be beneficial. Modern approaches like microwave irradiation can significantly reduce reaction times and potentially improve yields.[6][8][9]

  • Inappropriate Solvent:

    • The choice of solvent is critical for the success of the reaction.[6] While alcohols like methanol and ethanol are commonly used, other solvents such as water, polyethylene glycol (PEG), and even solvent-free conditions have been reported to be effective.[6][10][11]

    • Solvent Selection Guide:

SolventPolarityTypical Reaction ConditionsNotes
Methanol/EthanolPolar ProticRefluxStandard and widely used solvents.[3][6]
WaterHigh PolarityRefluxA green and cost-effective option.[6]
PEG-400Polar Protic100 °CCan act as a phase-transfer catalyst and has been shown to give good yields.[10][12]
Solvent-FreeN/AGrinding/HeatingAn environmentally friendly approach that can enhance reaction rates.[6][11][13]
  • Ineffective or Absent Catalyst:

    • While the classic Hantzsch synthesis can proceed without a catalyst, modern variations often employ one to enhance efficiency.[6] Catalysts can facilitate the reaction by activating the substrates or promoting key steps in the mechanism.

    • Catalyst Options: A range of catalysts have been successfully used, including silica-supported tungstosilisic acid, iodine, and various acidic or basic catalysts.[6][10][14]

Issue 2: Formation of Impurities or Side Products

The presence of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your desired aminothiazole.

Possible Causes and Suggested Solutions:

  • Reaction Temperature is Too High or Reaction Time is Too Long:

    • Excessive heat or prolonged reaction times can lead to the decomposition of starting materials or the desired product, resulting in the formation of impurities.[7]

    • Optimization Strategy: Monitor the reaction progress closely using TLC. Once the starting materials are consumed, and the product spot is at its maximum intensity, it is crucial to stop the reaction to avoid the formation of degradation products.[7]

  • Incorrect pH of the Reaction Mixture:

    • The pH of the reaction medium can influence the reaction pathway and the formation of byproducts. While many Hantzsch syntheses are performed under neutral conditions, some variations benefit from acidic or basic catalysis.[7]

  • Side Reactions:

    • The multi-step nature of the Hantzsch synthesis means that competing reactions can occur.[6] Careful control over reaction conditions is key to minimizing these unwanted pathways.

Issue 3: Difficult Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be a challenge.

Possible Causes and Suggested Solutions:

  • Product is Highly Soluble in the Reaction Solvent:

    • If your 2-aminothiazole derivative is soluble in the reaction solvent, direct precipitation upon cooling may not be effective.

    • Isolation Strategy: After the reaction is complete, try adding a non-solvent to precipitate the product.[7] For many 2-aminothiazoles, which are often poorly soluble in water, pouring the reaction mixture into cold water or a dilute sodium carbonate solution can induce precipitation.[3][5]

  • Formation of a Complex Mixture of Products:

    • If your reaction has produced multiple byproducts, simple precipitation and filtration may not be sufficient to obtain a pure compound.

    • Purification Strategy: Column chromatography is a powerful technique for separating complex mixtures and isolating the desired product.[7]

  • Catalyst is Difficult to Remove from the Product:

    • Homogeneous catalysts can be challenging to separate from the reaction product.

    • Solution: Consider using a heterogeneous catalyst, such as silica-supported tungstosilisic acid, which can be easily removed by filtration after the reaction.[15]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch synthesis for 2-aminothiazoles?

The reaction starts with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-haloketone in an SN2 fashion. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic 2-aminothiazole ring.[2][3][5]

Hantzsch_Mechanism A α-Haloketone + Thiourea B SN2 Attack (S on α-Carbon) A->B Step 1 C Intermediate B->C D Intramolecular Cyclization (N on Carbonyl C) C->D Step 2 E Cyclic Intermediate D->E F Dehydration E->F Step 3 G 2-Aminothiazole F->G

Caption: The stepwise mechanism of the Hantzsch aminothiazole synthesis.

Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

When using N-monosubstituted thioureas, there is a possibility of forming two different regioisomers. The reaction conditions, particularly the pH, can play a crucial role in determining the outcome. In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles. However, conducting the reaction under strongly acidic conditions (e.g., in the presence of 10M HCl) can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.

Regioselectivity Start α-Haloketone + N-monosubstituted Thiourea Neutral Neutral Solvent Start->Neutral Acidic Acidic Conditions (e.g., 10M HCl) Start->Acidic ProductA 2-(N-substituted amino)thiazole (Major Product) Neutral->ProductA ProductB 3-substituted 2-imino-2,3-dihydrothiazole Acidic->ProductB

Caption: Influence of reaction conditions on regioselectivity.

Q3: Are there "greener" or more environmentally friendly methods for this synthesis?

Yes, several eco-friendly approaches have been developed to make the Hantzsch synthesis more sustainable. These include:

  • Using water as a solvent: This avoids the use of volatile organic compounds.[6]

  • Employing reusable catalysts: Catalysts like silica-supported tungstosilisic acid can be recovered and reused, reducing waste.[6][15]

  • Solvent-free conditions: Performing the reaction by grinding the reagents together at room temperature or with gentle heating is a highly efficient and green method.[6][11][13]

  • Microwave-assisted synthesis: This technique often leads to shorter reaction times, lower energy consumption, and improved yields.[6][8][9]

  • One-pot procedures: Combining multiple reaction steps into a single pot avoids the need to isolate intermediates, saving time, and reducing solvent usage.[10][16]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example and may require optimization for different substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-haloketone (e.g., 2-bromoacetophenone, 1 equivalent) and thiourea (1.1-1.5 equivalents).[3]

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol.[3]

  • Heating: Heat the reaction mixture to reflux with stirring.[3]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 1-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a cold, dilute aqueous solution of sodium carbonate or sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction and precipitate the product.[3][5]

    • Stir the resulting suspension for a few minutes.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove any inorganic salts.[3][5]

  • Drying: Air-dry the product or dry it in a desiccator. The crude product is often of sufficient purity for many applications.[3] If further purification is needed, recrystallization or column chromatography can be performed.

References

  • Radhika, S., Yamuna, P., & Anilkumar, G. (2022). A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives. Current Organic Chemistry, 26(19), 1779-1788.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469.
  • Yin, G., et al. (2012). Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1941-1948.
  • BenchChem. (2025). Technical Support Center: 2-Aminothiazole Derivative Synthesis.
  • Barluenga, J., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 349-351.
  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469.
  • Al-Said, M. S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(8), 9644-9655.
  • Barluenga, J., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 349-351.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • Bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • Egan, R. S., et al. (1968). Intermediates in the Hantzsch Thiazole Synthesis. The Journal of Organic Chemistry, 33(11), 4422-4426.
  • CUTM Courseware. (n.d.). Thiazole.
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • ResearchGate. (2025). An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst.
  • BenchChem. (2025). "optimization of Hantzsch thiazole synthesis reaction conditions".
  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
  • University of Sussex - Figshare. (2023). New methods for the rapid synthesis of thiazoles.
  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
  • BenchChem. (2025). A Comparative Analysis of 2-Aminothiazole Synthesis Methods.

Sources

Technical Support Center: Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile. This molecule is a crucial building block in medicinal chemistry, and its successful synthesis via the Hantzsch thiazole reaction is paramount for many research and development programs. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind common side reactions and provide validated protocols to enhance your yield, purity, and overall success.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is consistently low, and TLC/LC-MS analysis shows multiple unexpected spots/peaks. What are the primary issues I should investigate?

Answer: Low yield and a complex product mixture in a Hantzsch thiazole synthesis typically point to one of two areas: the quality of your starting materials or suboptimal reaction conditions that favor side reactions. The primary reaction involves the condensation of an α-haloketone, specifically 2-halo-1-(4-cyanophenyl)ethanone, with thiourea.[1][2][3]

Here is a logical workflow to diagnose the issue:

G start Low Yield & Poor Purity check_sm Step 1: Verify Starting Material (SM) Purity (α-Haloketone) start->check_sm sm_impure SM is Impure (See Q2) check_sm->sm_impure Yes sm_pure SM is Pure check_sm->sm_pure No analyze_side_products Step 2: Characterize Major Byproducts (LC-MS, NMR) byproduct_a Byproduct A Identified: Ketone Dimer (See Q3) analyze_side_products->byproduct_a Dimer? byproduct_b Byproduct B Identified: Product Dimer (See Q4) analyze_side_products->byproduct_b Dimer? byproduct_c Byproduct C Identified: Nitrile Hydrolysis (See Q5) analyze_side_products->byproduct_c Hydrolysis? optimize_conditions Step 3: Refine Reaction Conditions protocol_b Adjust Stoichiometry, Temperature, & Addition Order optimize_conditions->protocol_b protocol_a Implement SM Purification Protocol sm_impure->protocol_a sm_pure->analyze_side_products byproduct_a->optimize_conditions byproduct_b->optimize_conditions protocol_c Modify Workup Procedure byproduct_c->protocol_c

Caption: Troubleshooting workflow for low yield.

Your first and most critical action should be to rigorously assess the purity of your α-haloketone precursor. Subsequently, identifying the structure of the major byproducts will provide clear direction for optimizing the reaction conditions. The following questions address the most common byproducts and preventative measures in detail.

Question 2: How do I assess the purity of my starting α-haloketone, 2-chloro-1-(4-cyanophenyl)ethanone, and what impurities should I look for?

Answer: The purity of your α-haloketone is the single most important factor for a clean and high-yielding reaction. Synthesis of this intermediate, typically via direct halogenation of 4-cyanoacetophenone, can be non-selective and generate several impurities that will carry through and complicate your main reaction.[4]

Common Impurities and Their Consequences:

ImpurityChemical NameConsequence in Hantzsch Synthesis
Unreacted Starting Material 4-CyanoacetophenoneWill not react; difficult to separate from the final product due to similar polarity.
Di-halogenated Byproduct 2,2-Dichloro-1-(4-cyanophenyl)ethanoneCan react with thiourea to form undesired, highly conjugated byproducts.
Ring-halogenated Byproduct 2-Chloro-1-(3-chloro-4-cyanophenyl)ethanoneLeads to the formation of a halogenated version of your final product, a critical impurity in drug development.

Protocol for Purity Assessment and Purification:

  • Analysis:

    • ¹H NMR: Dissolve a small sample in CDCl₃. Look for the characteristic singlet of the α-methylene protons (Cl-CH₂ -C=O) around 4.7-4.8 ppm. The presence of a methyl singlet around 2.6 ppm indicates unreacted 4-cyanoacetophenone. Complex aromatic signals may suggest ring halogenation.

    • GC-MS: This is the best method to quantify levels of unreacted starting material and di-halogenated species.

  • Purification (if necessary):

    • Recrystallization: If the primary impurity is unreacted acetophenone, recrystallization is often effective. A solvent system like isopropanol/hexane or ethanol/water can be used.

      • Dissolve the crude α-haloketone in a minimum amount of hot isopropanol.

      • Slowly add hexane until turbidity is observed.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

      • Collect the crystals by vacuum filtration and wash with cold hexane.

      • Dry under vacuum.

Question 3: My mass spectrum shows a significant peak at M+113, which corresponds to a dimer of the product reacting with the starting ketone. How does this happen and how can I stop it?

Answer: This is a classic side reaction in Hantzsch syntheses. The 2-amino group of your synthesized thiazole product is nucleophilic. It can compete with the remaining thiourea in solution and attack a molecule of the electrophilic α-haloketone. This leads to the formation of a high-molecular-weight dimer impurity.

G cluster_main Main Reaction cluster_side Side Reaction Thiourea Thiourea (Nucleophile 1) Haloketone α-Haloketone (Electrophile) Thiourea->Haloketone Attacks Product Desired Product This compound Haloketone->Product Forms Product_nuc Product (Nucleophile 2) Haloketone_side α-Haloketone (Electrophile) Product_nuc->Haloketone_side Attacks Dimer Dimer Impurity (M+113) Haloketone_side->Dimer Forms

Caption: Competition between thiourea and product.

Mechanism and Prevention:

The root cause is a local or bulk concentration of the α-haloketone that is not immediately consumed by the thiourea. The key is to ensure that thiourea is always in excess relative to the α-haloketone at any given point in the reaction.

Troubleshooting Protocol:

  • Adjust Stoichiometry: Increase the excess of thiourea from a typical 1.1-1.2 equivalents to 1.5 equivalents. While this may seem wasteful, the cost of a difficult purification often outweighs the cost of the reagent. Thiourea is highly soluble in aqueous workup solutions, making its removal straightforward.[5]

  • Control Reagent Addition:

    • Do not add thiourea to the ketone. Instead, add the α-haloketone slowly to a solution or slurry of the thiourea in the reaction solvent (e.g., ethanol).

    • This "inverse addition" maintains a high concentration of thiourea throughout the reaction, ensuring it outcompetes the product for the electrophile.

  • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed (as monitored by TLC). Prolonged reaction times, especially at elevated temperatures, can favor the formation of this dimer.

Question 4: I'm seeing byproducts related to self-condensation of the α-haloketone. What conditions favor this and how can I adjust my experiment?

Answer: α-haloketones can undergo self-condensation, especially under basic conditions, though it can also be promoted by heat. The mechanism involves the formation of an enolate from one molecule of the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. This leads to complex aldol-type products and subsequent dehydration products, which can be highly colored.

Preventative Measures:

  • Avoid Strong Bases: The Hantzsch synthesis does not typically require a strong base. The reaction is often run in a neutral solvent like ethanol or isopropanol.[1] If you are using a base for any reason (e.g., in a one-pot procedure starting from the acetophenone), ensure it is mild and used catalytically.

  • Temperature Control: Maintain the lowest effective temperature for the reaction. While many procedures call for refluxing in ethanol, it is worth attempting the reaction at a lower temperature (e.g., 40-50 °C) for a longer period. Monitor by TLC to find the optimal balance between reaction rate and byproduct formation.

  • Order of Addition: As mentioned in Q3, adding the ketone slowly to the thiourea solution ensures it is rapidly consumed in the desired reaction pathway, minimizing its opportunity to react with itself.

Question 5: My final product's NMR and Mass Spec suggest the nitrile group (-CN) has been hydrolyzed to an amide (-CONH₂) or carboxylic acid (-COOH). How can I prevent this?

Answer: The benzonitrile group is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, particularly when heated. This often occurs during the reaction workup rather than the reaction itself.

Workup Protocol to Preserve the Nitrile Group:

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization/Precipitation: Pour the reaction mixture into a beaker containing ice water or a dilute, cold sodium bicarbonate solution.[1][5] This will neutralize any hydrohalic acid (HBr or HCl) formed during the reaction and precipitate the crude product.

  • Avoid Strong Acid/Base Washes: Do not wash the crude product with strong acids or bases. If further purification by extraction is needed, use a mild buffer system and avoid prolonged contact times.

  • Recrystallization Solvent: When recrystallizing, use neutral solvents like ethanol, isopropanol, or ethyl acetate. Avoid using highly acidic or basic solvent systems.

pH Stability of Benzonitrile Group:

ConditionStability of Nitrile GroupRecommendation
Strong Acid (e.g., 6M HCl, heat) Low (rapid hydrolysis)AVOID
Strong Base (e.g., 6M NaOH, heat) Low (rapid hydrolysis)AVOID
Mild Acid (e.g., pH 4-6) HighAcceptable for brief washes
Neutral (pH ~7) Very HighIDEAL
Mild Base (e.g., NaHCO₃ solution) HighRECOMMENDED for workup

References

  • Royal Society of Chemistry. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. [Link]
  • Dodson, R. M., & King, L. C. (1945). The Reaction of Ketones with Halogens and Thiourea. Journal of the American Chemical Society, 67(12), 2242. [Link]
  • MDPI. (2021).
  • Dodson, R. M., & King, L. C. (1945). The reaction of ketones with halogens and thiourea. PubMed. [Link]
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
  • Organic Chemistry Portal. Thiazole synthesis. [Link]
  • CHEM HELP ASAP. Hantzsch Thiazole Synthesis. [Link]
  • MDPI. (2016).
  • Royal Society of Chemistry. (2023).
  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea.
  • Royal Society of Chemistry. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. [Link]
  • PubChem. This compound. [Link]
  • National Institutes of Health (NIH). (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
  • YouTube. (2020).

Sources

Technical Support Center: Purification of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile (CAS No. 436151-85-8). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic intermediate. My goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

I. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you may encounter post-synthesis. The solutions provided are based on the compound's inherent chemical properties and established laboratory practices for related molecular structures.

Question 1: My crude product is a dark, oily residue or a discolored solid. How can I clean this up before attempting fine purification?

Answer:

This is a frequent issue arising from polymerization, degradation byproducts, or residual high-boiling solvents like DMF or DMSO. The key is a robust initial workup before proceeding to chromatography or recrystallization.

Probable Causes & Mechanistic Insight:

  • Residual Solvents: High-boiling aprotic polar solvents (e.g., DMF, NMP, DMSO) are often used in synthesis but are difficult to remove under vacuum, trapping impurities and imparting an oily consistency.

  • Degradation: The 2-aminothiazole moiety can be susceptible to oxidation or acid-catalyzed degradation, especially under harsh workup conditions, leading to colored, often polymeric, impurities.

  • Starting Material Contamination: Incomplete reactions, such as the common Hantzsch thiazole synthesis, can leave behind colored or complex starting materials.[1]

Recommended Protocol: Liquid-Liquid Extraction & Trituration

  • Dissolution: Dissolve the crude oily residue in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use a volume that fully dissolves the product (approx. 10-20 mL per gram of crude material).

  • Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This step is crucial to neutralize any residual acid catalyst (e.g., acetic acid) which can promote degradation.

  • Aqueous Wash (Brine): Perform a subsequent wash with a saturated sodium chloride (brine) solution. This helps to break any emulsions and removes the bulk of water from the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2]

  • Trituration (If Solidification Occurs): If you obtain a discolored solid, trituration can be highly effective. Add a poor solvent in which the product is sparingly soluble but impurities are more soluble (e.g., diethyl ether, hexanes, or a mixture). Stir the suspension vigorously. The product should precipitate as a cleaner, more crystalline solid, while colored impurities remain in the solvent. Filter to collect the purified solid.

Question 2: I am struggling to separate my product from a closely-eluting impurity using column chromatography. My TLC plates show overlapping spots.

Answer:

This challenge indicates that the impurity has a polarity very similar to your target compound, this compound. Optimizing the chromatographic conditions is essential.

Probable Causes & Mechanistic Insight:

  • Structural Analogs: The impurity is likely a structural isomer or a byproduct with similar functional groups, such as an N-acylated byproduct or a regioisomer from the synthesis.

  • Sub-optimal Mobile Phase: The chosen solvent system may not have sufficient selectivity to resolve the two compounds. The polarity of the 2-aminothiazole core combined with the benzonitrile group requires a carefully balanced mobile phase.[3][4]

Recommended Protocol: Advanced Chromatographic Strategies

  • Stationary Phase: Standard silica gel 60 (70-230 mesh) is typically the first choice.[4] If resolution fails, consider using a high-performance silica with a smaller particle size for better efficiency.

  • Mobile Phase Optimization:

    • Initial Screening: Start with a solvent system like Hexanes:Ethyl Acetate or DCM:Methanol.

    • Increase Selectivity: If spots overlap, introduce a third solvent to modulate selectivity. For example:

      • Add a small amount of triethylamine (~0.5-1%) to a DCM:Methanol system. The basic triethylamine deactivates acidic sites on the silica gel, reducing tailing of the basic 2-aminothiazole group and often sharpening the separation.

      • Try a ternary system like Hexanes:EtOAc:DCM. The different solvent properties can alter the interactions with the stationary phase and improve resolution.

  • Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, use a shallow gradient. Start with a less polar mixture and gradually increase the polarity. This will hold back the more polar compounds longer and can effectively separate closely-eluting spots. For example, start with 100% DCM and slowly ramp to 5% Methanol in DCM.

Workflow for Optimizing Column Chromatography

Caption: Decision workflow for troubleshooting column chromatography.

Question 3: My yield is very low after recrystallization. How can I improve recovery without sacrificing purity?

Answer:

Low recrystallization yield is typically a problem of solvent selection or technique. The ideal solvent should dissolve the compound completely when hot but very poorly when cold.

Probable Causes & Mechanistic Insight:

  • Incorrect Solvent Choice: The solvent may be too good, keeping a significant amount of product dissolved even at low temperatures. Conversely, if it's too poor, you may need a very large volume, leading to losses.

  • Premature Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice, reducing purity and apparent yield of the desired material.

  • Excessive Solvent Volume: Using too much solvent will result in a concentration below the saturation point upon cooling, preventing crystallization.

Recommended Protocol: Systematic Recrystallization

  • Solvent Screening: Test solubility in small vials. Good single-solvent candidates for this molecule include ethanol, methanol, isopropanol, or acetonitrile. A derivative has been successfully recrystallized from DMF, which could be an option for highly impure samples, though its high boiling point can be problematic.[5]

  • Minimal Hot Solvent: Place your crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the solid while heating and stirring until the solid just dissolves. Adding excess solvent is a common cause of low yield.

  • Slow Cooling: Once dissolved, cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Rapid cooling or agitation promotes the formation of small, impure crystals.

  • Induce Crystallization (If Needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal from a previous batch.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect and Wash: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the surface.

Data Summary: Suggested Starting Solvents

Purification TechniqueSuggested Solvents / SystemsRationale
Column Chromatography Hexanes:Ethyl Acetate (gradient)Good general-purpose system for moderately polar compounds.
Dichloromethane:Methanol (gradient, with optional 0.5% Et₃N)Excellent for polar compounds; base additive minimizes tailing of the amino group.[2][4]
Recrystallization Ethanol, Isopropanol, AcetonitrilePolar protic/aprotic solvents that should provide a good solubility differential between hot and cold.
Toluene, Ethyl AcetateMay work for less polar impurities; could be used as the "poor" solvent in a two-solvent system.
Dimethylformamide (DMF)Effective for dissolving highly impure material, but difficult to remove. Best for a first-pass cleanup.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A: Understanding the compound's properties is fundamental to its purification and handling.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 436151-85-8[6][7]
Molecular Formula C₁₀H₇N₃S[6]
Molecular Weight 201.25 g/mol [6]
Predicted XLogP3 2.3[6]
Appearance Typically an off-white to yellow or beige solid.General knowledge
Hazards Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[6][6]
Q2: What is the best way to monitor the purification process and assess final purity?

A: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is the standard.

  • TLC: Use silica gel 60 F₂₅₄ plates to monitor the progress of column chromatography in real-time.[3][4] Visualize spots under UV light (254 nm). The benzonitrile and thiazole rings are strong UV chromophores.

  • HPLC: This is the gold standard for determining final purity. A reverse-phase C18 column is a good starting point.[8] A mobile phase of acetonitrile and water (with 0.1% formic acid or TFA to ensure protonation and sharp peak shape) is a common choice. Purity should be assessed by peak area percentage, ideally at multiple wavelengths. A purity of >99% is often achievable with careful purification.[9]

Q3: How should I properly store the purified this compound?

A: Due to the presence of the amino group, which can be susceptible to air oxidation over time, proper storage is important for maintaining purity.

  • Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Container: Use a tightly sealed, airtight container to protect from moisture and air.

General Purification Workflow Diagram

G A Crude Synthetic Product (Often oily or discolored) B Initial Workup (Liquid-Liquid Extraction / Trituration) A->B Remove bulk impurities C Primary Purification (Flash Column Chromatography) B->C Isolate target compound D Assess Purity of Fractions (TLC) C->D Monitor separation E Combine Pure Fractions & Concentrate D->E Select fractions >95% pure F Final Polishing (Recrystallization) E->F Remove trace impurities & induce crystallinity G Final Purity Analysis (HPLC, NMR) F->G Verify final purity H Purified Product (>98%) Store under inert atmosphere G->H Proper storage

Sources

Technical Support Center: Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile, a critical building block for numerous pharmaceutical compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the synthetic landscape of this important molecule, providing in-depth protocols, troubleshooting advice, and a comparative analysis of different synthetic routes. Our goal is to empower you with the knowledge to make informed decisions for your specific research needs, ensuring efficiency, high yield, and purity in your experiments.

Introduction: The Significance of this compound

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The specific compound, this compound, is a valuable intermediate due to the presence of the reactive aminothiazole ring and the versatile benzonitrile group, which can be further functionalized.

This guide will focus on the most common and effective methods for the synthesis of this target molecule, offering practical solutions to common challenges encountered in the laboratory.

Route 1: The Classical Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is the most traditional and widely used method for preparing 2-aminothiazoles.[1] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For our target molecule, the key starting materials are 4-(2-bromoacetyl)benzonitrile (also known as 4-cyanophenacyl bromide) and thiourea.[2]

Reaction Mechanism

The reaction proceeds via a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoacetyl group, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism reactant1 4-(2-Bromoacetyl)benzonitrile intermediate1 Thiouronium Salt Intermediate reactant1->intermediate1 Nucleophilic Attack reactant2 Thiourea reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol

Materials:

  • 4-(2-Bromoacetyl)benzonitrile (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(2-bromoacetyl)benzonitrile in anhydrous ethanol.

  • Add thiourea to the solution and stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound.

Troubleshooting and FAQs
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction.[3] 2. Decomposition of starting material. 3. Suboptimal reaction temperature.[3]1. Extend the reflux time and continue to monitor by TLC. 2. Ensure the 4-(2-bromoacetyl)benzonitrile is of high purity and has not degraded. 3. Ensure the reaction is refluxing at the correct temperature.
Formation of Side Products 1. Self-condensation of the α-haloketone. 2. Formation of pseudothiohydantoins.1. Add the thiourea before heating to minimize self-condensation. 2. Maintain a slight excess of thiourea and ensure efficient stirring.
Product is difficult to purify Co-precipitation of unreacted thiourea or side products.Recrystallize the crude product from a suitable solvent system such as ethanol/water or isopropanol.[4]
Reaction turns dark brown/black Decomposition of reactants or product at high temperatures.Reduce the reflux temperature slightly if possible, or shorten the reaction time once the starting material is consumed as per TLC.

Alternative Synthetic Routes

While the Hantzsch synthesis is robust, alternative methods can offer advantages in terms of reaction time, yield, and environmental impact.

Route 2: One-Pot Synthesis from 4-Cyanoacetophenone

This method avoids the pre-synthesis and isolation of the lachrymatory α-haloketone, making it a more streamlined and safer approach.[5][6] The reaction proceeds via an in-situ α-bromination of 4-cyanoacetophenone followed by cyclization with thiourea.

Reaction Mechanism

The one-pot synthesis begins with the α-bromination of the ketone, followed by the classical Hantzsch cyclization pathway.

One_Pot_Synthesis reactant1 4-Cyanoacetophenone intermediate1 4-(2-Bromoacetyl)benzonitrile (in-situ) reactant1->intermediate1 reactant2 Brominating Agent (e.g., CuBr2) reactant2->intermediate1 reactant3 Thiourea intermediate2 Cyclization reactant3->intermediate2 intermediate1->intermediate2 product This compound intermediate2->product

Caption: One-Pot Synthesis Workflow.

Experimental Protocol

Materials:

  • 4-Cyanoacetophenone (1.0 eq)

  • Copper(II) Bromide (CuBr₂) (2.2 eq)

  • Thiourea (1.2 eq)

  • Ethanol/Chloroform solvent mixture

Procedure:

  • To a stirred solution of 4-cyanoacetophenone in a 1:1 mixture of chloroform and ethyl acetate, add copper(II) bromide.

  • Reflux the mixture for 3-5 hours until the black CuBr₂ is converted to the white CuBr. Monitor the bromination step by TLC.

  • Filter the hot solution to remove the copper salts and wash the residue with ethyl acetate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain crude 4-(2-bromoacetyl)benzonitrile.

  • Without further purification, dissolve the crude product in ethanol and add thiourea.

  • Reflux the mixture for 2-3 hours.

  • Follow the workup and purification steps as described in the Hantzsch synthesis protocol.

Troubleshooting and FAQs
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Bromination 1. Insufficient reflux time. 2. Deactivated CuBr₂.1. Extend the reflux time for the bromination step. 2. Use freshly opened or properly stored CuBr₂.
Low Yield in Cyclization Step Impurities from the bromination step interfering with the reaction.While this is a one-pot synthesis, a quick filtration through a short plug of silica gel after the bromination step can sometimes improve the yield of the final product.
Difficulty in removing copper salts Incomplete conversion of CuBr₂ to CuBr.Ensure the bromination reaction goes to completion. The color change from black to white is a good visual indicator.

Route 3: Microwave-Assisted Hantzsch Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times.[7][8]

Advantages of Microwave Synthesis
  • Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[7]

  • Improved Yields: The rapid and uniform heating can minimize the formation of side products.

  • Greener Chemistry: Reduced reaction times and often solvent-free conditions contribute to a more environmentally friendly process.[9]

Experimental Protocol

Materials:

  • 4-(2-Bromoacetyl)benzonitrile (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (in a microwave-safe vessel)

Procedure:

  • In a microwave-safe reaction vessel, combine 4-(2-bromoacetyl)benzonitrile and thiourea in a minimal amount of ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 100-120 °C) for 5-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the workup and purification steps as described in the Hantzsch synthesis protocol.

Troubleshooting and FAQs
Problem Potential Cause(s) Recommended Solution(s)
Pressure build-up in the vessel Rapid heating of the solvent.Ensure the reaction vessel is not overfilled and that the microwave reactor's pressure monitoring system is functioning correctly. A lower temperature ramp rate may be necessary.
Charring of the reaction mixture Localized overheating or "hot spots".Ensure efficient stirring within the microwave vessel. If charring persists, reduce the microwave power or the target temperature.
Inconsistent results Variations in microwave power output or temperature measurement.Calibrate the microwave reactor and use a consistent vessel type and reaction volume for better reproducibility.

Comparative Analysis of Synthetic Routes

Parameter Hantzsch Synthesis One-Pot Synthesis Microwave-Assisted Synthesis
Starting Materials 4-(2-Bromoacetyl)benzonitrile, Thiourea4-Cyanoacetophenone, Brominating Agent, Thiourea4-(2-Bromoacetyl)benzonitrile, Thiourea
Reaction Time 2-4 hours5-8 hours (total)5-15 minutes
Typical Yield HighGood to HighHigh to Excellent
Safety Considerations Use of lachrymatory α-haloketoneAvoids isolation of lachrymatory intermediateRequires specialized microwave equipment
Scalability Well-established for scale-upCan be challenging to scale due to filtration of copper saltsScalability may be limited by the size of the microwave reactor

Purification and Characterization

Regardless of the synthetic route chosen, the final product will likely require purification.

  • Recrystallization: This is the most common method for purifying the solid product. A mixture of ethanol and water is often a suitable solvent system.[4] The goal is to dissolve the compound in a minimum amount of hot solvent and allow it to slowly crystallize upon cooling, leaving impurities behind in the mother liquor.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a solvent system such as ethyl acetate/hexane can be employed to obtain a highly pure product.

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Conclusion

The synthesis of this compound can be successfully achieved through several methods. The classical Hantzsch synthesis remains a reliable and high-yielding approach. For improved safety and a more streamlined workflow, the one-pot synthesis from 4-cyanoacetophenone is an excellent alternative. For rapid synthesis and process optimization, the microwave-assisted method offers significant advantages. The choice of the optimal route will depend on the specific requirements of the researcher, including available equipment, scale, and safety considerations. This guide provides the necessary information to make an informed decision and to troubleshoot common experimental challenges.

References

  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to Substituted Thiazoles: A Guide for Researchers. BenchChem Technical Support.
  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane.
  • BenchChem. (2025). A Comparative Analysis of 2-Aminothiazole Synthesis Methods. BenchChem Technical Support.
  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches.
  • Jagdale, B.S., & Adole, V.A. (2015). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars (IJPRS).
  • BenchChem. (2025). Troubleshooting low yield in Benzonitrile synthesis. BenchChem Technical Support.
  • Scilit. (n.d.). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO.
  • Kumar, A., et al. (2023). Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review. Journal of the Iranian Chemical Society.
  • BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions. BenchChem Technical Support.
  • HETEROCYCLES. (2012).
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • ResearchGate. (n.d.). 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies.
  • BenchChem. (2025). Technical Support Center: 2-Aminothiazole Derivative Synthesis. BenchChem Technical Support.
  • Asian Journal of Chemistry. (2006). Microwave-Assisted Synthesis of 2-amino-4-substituted-phenyl-thiazoles.
  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4.
  • Journal of Molecular Structure. (2022).
  • International Journal of Pharmaceutical Sciences Review and Research. (2010). Microwave-Assisted Pharmaceutical Synthesis: An Overview.
  • Elsevier. (2025). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
  • ARKAT USA, Inc. (2004).
  • Organic Chemistry Portal. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles.
  • Google Patents. (2010). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • MDPI. (2018).
  • ResearchGate. (2008).
  • MDPI. (2022).
  • ResearchGate. (2022).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Pharmacophore. (2013).
  • BenchChem. (2025).
  • ACG Publications. (2010).
  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros.
  • HETEROCYCLES. (2000). A FACILE ONE-POT SYNTHESIS OF 4-ALKOXY-1,3-BENZENEDICARBONITRILE.
  • PubMed. (2022). Recent Development in the Synthesis of Thiazoles.
  • PubChem. (n.d.). 4-(Bromoacetyl)benzonitrile.
  • Pharmaffiliates. (n.d.). CAS No : 1794793-46-6 | Product Name : 4-(2-Bromoacetyl)benzonitrile-d4.
  • Google Patents. (n.d.). Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • Scholars Research Library. (2014).
  • National Institutes of Health. (2021).
  • ResearchGate. (2025). Benzyl-N-[4-(2-hydroxyethyl)

Sources

troubleshooting failed reactions involving 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice, validated protocols, and expert insights to help you overcome common challenges in the synthesis, functionalization, and handling of this important chemical intermediate.

Section 1: Troubleshooting the Hantzsch Synthesis

The most common route to synthesizing this compound is the Hantzsch thiazole synthesis, which involves the condensation of 2-bromo-1-(4-cyanophenyl)ethanone with thiourea.[1][2] While generally reliable, this reaction can present several challenges.

Q1: My reaction resulted in a very low yield or no product at all. What went wrong?

Answer: A low or non-existent yield in the Hantzsch synthesis typically points to issues with starting materials, reaction conditions, or the work-up procedure.

Causality Analysis: The mechanism begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3] A failure at any of these stages will halt the reaction.

Troubleshooting Workflow:

G start Low or No Yield sub1 Check Starting Materials start->sub1 Step 1 sub2 Verify Reaction Conditions start->sub2 Step 2 sub3 Optimize Work-up start->sub3 Step 3 sol1a Is α-haloketone fresh? It can degrade via dehalogenation or self-condensation. Verify by ¹H NMR. sub1->sol1a sol1b Is thiourea dry and pure? Moisture can interfere with the reaction. sub1->sol1b sol2a Is the temperature correct? Gentle heating (e.g., 60-80°C in ethanol) is typical. sub2->sol2a sol2b Is the solvent appropriate? Ethanol or methanol are common and effective. sub2->sol2b sol2c Has the reaction run long enough? Monitor progress using Thin Layer Chromatography (TLC). sub2->sol2c sol3a Was the pH adjusted correctly? Product is precipitated by adding a base (e.g., Na₂CO₃, NaHCO₃) to neutralize the HBr byproduct. sub3->sol3a sol3b Was the product washed properly? Wash with water to remove unreacted thiourea and salts. sub3->sol3b

Caption: Troubleshooting logic for low-yield Hantzsch synthesis.

Key Recommendations:

  • Starting Material Integrity: Use freshly prepared or purified 2-bromo-1-(4-cyanophenyl)ethanone. This reagent can degrade over time.

  • Reaction Monitoring: Use TLC (e.g., in a 1:1 mixture of ethyl acetate and hexanes) to track the consumption of the α-haloketone.[2] The reaction is often complete within 30-60 minutes with gentle heating.[4]

  • Stoichiometry: A slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) is often used to ensure the complete consumption of the more expensive α-haloketone.[2][4]

Q2: My analysis shows significant impurities and side products. What are they and how can I avoid them?

Answer: The formation of side products can complicate purification and reduce yield. Common impurities arise from the reactants themselves or alternative reaction pathways.

Problem Plausible Cause Proposed Solution & Explanation
Unreacted Starting Material Incomplete reaction due to insufficient time, low temperature, or poor reagent quality.Increase reaction time and/or temperature moderately. Monitor by TLC until the limiting reagent spot disappears. Ensure high-purity starting materials.
Presence of 4-Cyanobenzoyl-methanethioamide Incomplete cyclization or hydrolysis of an intermediate.Ensure reaction conditions are sufficiently dehydrating. The final dehydration step to form the aromatic ring is crucial.[5] Running the reaction in a solvent like ethanol at reflux helps drive this step.
Polymeric Materials Chloroacetaldehyde, a potential precursor to the α-haloketone, is known to polymerize.[6] If the α-haloketone is unstable, it may also form tars.Use high-purity, stabilized α-haloketone. Avoid excessively high temperatures which can accelerate polymerization and degradation.

Experimental Protocol: Standard Synthesis of this compound

This protocol is adapted from established Hantzsch synthesis procedures.[2][7]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-1-(4-cyanophenyl)ethanone (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add absolute ethanol (approx. 5-10 mL per mmol of the ketone).

  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Monitor the reaction progress by TLC every 15-20 minutes. The reaction is typically complete within 1-2 hours.

  • Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product hydrobromide salt may precipitate.

  • Neutralization: Pour the reaction mixture into a beaker containing a cold, aqueous solution of 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (approx. 20 mL per mmol of ketone) and stir.[2] This neutralizes the hydrobromic acid formed and precipitates the free base of the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any unreacted thiourea and inorganic salts.

  • Drying: Allow the solid to air-dry on the filter or dry it in a vacuum oven at a low temperature (<50°C) to obtain the crude product. The product is often pure enough for subsequent steps without further purification.[2]

Section 2: Troubleshooting Reactions of this compound

Q3: I am trying to acylate/alkylate the 2-amino group, but I am getting a mixture of products or no reaction at the desired position. Why is this happening?

Answer: The 2-aminothiazole moiety is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the exocyclic amino nitrogen (N-exo) and the endocyclic ring nitrogen (N-endo).[6] This can lead to issues with regioselectivity.

Causality Analysis:

  • N-exo Attack: Reaction at the exocyclic amino group is often the thermodynamically favored pathway, leading to the desired N-substituted product.

  • N-endo Attack: Reaction at the ring nitrogen leads to the formation of a thiazolium salt. This pathway can be kinetically favored, especially with reactive alkylating agents.[8]

G sub 2-Aminothiazole Reactivity N_exo Exocyclic Nitrogen (N-exo) - More basic - Leads to neutral amide/amine product sub->N_exo Path A N_endo Endocyclic Nitrogen (N-endo) - Less sterically hindered - Leads to charged thiazolium salt sub->N_endo Path B product_exo Desired Product (N-Acyl/Alkyl) N_exo->product_exo Thermodynamic Control (e.g., with base, heat) product_endo Side Product (Thiazolium Salt) N_endo->product_endo Kinetic Control (e.g., reactive alkyl halides)

Caption: Regioselectivity in the functionalization of 2-aminothiazoles.

Recommendations for Controlling Regioselectivity:

  • For Acylation: Use a non-nucleophilic base like pyridine or triethylamine. The base will deprotonate the exocyclic amine, increasing its nucleophilicity and favoring the formation of the amide at the N-exo position. A reaction of 4-(2-aminothiazol-4-yl)benzonitrile with phthalic anhydride in acetic acid demonstrates selective reaction at the exocyclic amine.[9]

  • For Alkylation: The outcome is highly dependent on the alkylating agent and conditions. Using less reactive alkylating agents and including a base can favor N-exo substitution. Highly reactive agents like methyl iodide may favor N-endo attack.

  • Protecting Groups: If regioselectivity remains a problem, consider temporarily protecting the exocyclic amino group before performing other transformations.

Section 3: Stability and Handling

Q4: My compound seems to be degrading in solution or during storage. What are the best practices for handling and storage?

Answer: While generally stable as a solid, this compound can degrade under certain conditions, especially in solution.[10]

Key Factors Influencing Stability:

  • pH: The thiazole ring can be susceptible to hydrolysis under strongly acidic or alkaline conditions. The exocyclic amino group's protonation state is also pH-dependent.

  • Oxidation: Aromatic amines can be sensitive to oxidation from air or other oxidizing agents present in solvents or reagents.[10]

  • Light: Aromatic and heterocyclic compounds can be susceptible to photodegradation.[10]

  • Temperature: Higher temperatures accelerate the rate of all degradation pathways.

Recommended Storage and Handling Procedures:

Form Condition Recommendation & Rationale
Solid Long-termStore in a tightly sealed, amber glass vial at <4°C in a desiccator. This minimizes exposure to moisture, light, and air.
Solution (Stock) Long-termPrepare concentrated stock solutions in an anhydrous, inert solvent like DMSO or DMF. Aliquot into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.[10]
Solution (Working) Short-termPrepare fresh working solutions in your assay buffer immediately before use. Minimize the time the compound spends in aqueous buffers at room temperature.

Experimental Protocol: Forced Degradation Study

This protocol helps identify the specific conditions under which your compound is unstable.[10]

  • Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in acetonitrile or methanol.

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials and subject them to the following conditions for 24 hours:

    • Acidic: Add an equal volume of 1 M HCl and incubate at 60°C.

    • Alkaline: Add an equal volume of 1 M NaOH and incubate at 60°C.

    • Oxidative: Add an equal volume of 3% H₂O₂ and keep at room temperature.

    • Photolytic: Expose to direct sunlight or a UV lamp at room temperature.

    • Thermal: Keep the stock solution at 60°C in the dark.

    • Control: Keep the stock solution at room temperature in the dark.

  • Analysis: At various time points (e.g., 0, 4, 8, 24 hours), take a sample from each vial, neutralize if necessary, and analyze by HPLC or LC-MS. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Section 4: Analytical Characterization

Q5: What are the expected analytical signatures for pure this compound?

Answer: Confirming the identity and purity of your compound is critical. Below are typical analytical data points.

Technique Expected Data
¹H NMR (DMSO-d₆)δ ~7.9-8.1 ppm (d, 2H, Ar-H ortho to CN), δ ~7.7-7.9 ppm (d, 2H, Ar-H meta to CN), δ ~7.5 ppm (s, 1H, thiazole-H), δ ~7.2 ppm (s, 2H, -NH₂). Note: Chemical shifts can vary based on solvent and concentration.
¹³C NMR (DMSO-d₆)Signals expected for aromatic carbons, thiazole ring carbons (~105-170 ppm), and the nitrile carbon (~118-120 ppm).
Mass Spec (ESI+) [M+H]⁺ = 202.04
Molecular Formula C₁₀H₇N₃S[11]
Molecular Weight 201.25 g/mol [11]

References

  • SynArchive. Hantzsch Thiazole Synthesis.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • International Union of Crystallography. 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile. (2016). IUCrData, 1(x), x00000.
  • CUTM Courseware. Thiazole.
  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. (2022).
  • Saber, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 134.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 118.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Journal of the Chemical Society C: Organic. The reactions of 2-aminothiazoles and 2-aminobenzothiazoles with propiolic acid and its esters. (1969).
  • Organic Chemistry Portal. Thiazole synthesis.
  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. (2020).
  • RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Advances, 13, 10131-10143.
  • PubChem. 2-Aminothiazole. National Center for Biotechnology Information.
  • Scribd. Hantzsch Thiazole Synthesis 2010.

Sources

Technical Support Center: Enhancing the Stability of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile derivatives. This scaffold is a cornerstone in medicinal chemistry, appearing in molecules targeting a wide range of biological targets.[1][2][3] However, its inherent reactivity can present significant stability challenges during screening, formulation, and storage.

This guide is designed to provide practical, in-depth solutions to the stability issues you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific experimental observations in a question-and-answer format.

Q1: I've dissolved my compound in DMSO, but upon dilution into my aqueous assay buffer, I see immediate precipitation or cloudiness. Is this a stability or solubility problem?

This is a critical first question, as it's often a solubility issue masquerading as instability. The two are, however, frequently linked.

  • Probable Cause & Scientific Explanation:

    • Supersaturation and pH Shift: Your compound is likely soluble in the neat organic solvent (like DMSO) but crashes out when introduced to the aqueous environment where its solubility is much lower. This can be exacerbated by a pH shift; the pH of your final assay buffer may alter the protonation state of the 2-amino group or other ionizable centers, drastically affecting solubility.[4]

    • Compound Instability: While less common for immediate precipitation, rapid degradation catalyzed by buffer components or pH could yield a less soluble degradant.

  • Recommended Solutions:

    • Confirm Solubility Limit: First, determine the kinetic solubility of your compound in the final assay buffer. This provides a baseline concentration that you should not exceed.

    • Pre-warm Media: If working with cell-based assays, pre-warming the culture media to 37°C before adding the compound can prevent temperature-related precipitation.[4]

    • Adjust Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally <0.5%) that maintains solubility. High concentrations can be toxic to cells and may mask compound-specific effects.

    • Employ Formulation Strategies: If intrinsic solubility is the core issue, consider using solubility enhancers. A common and effective method is the use of cyclodextrins (like HP-β-CD), which can form inclusion complexes with the hydrophobic parts of your molecule, improving aqueous solubility and often enhancing stability.[4]

Q2: During a time-course experiment, I'm observing a progressive decrease in my compound's activity or a new, growing peak in my HPLC/LC-MS analysis. What's happening?

This classic observation points directly to compound degradation. The key is to identify the degradation pathway to mitigate it. The most common pathways for this scaffold are hydrolysis, oxidation, and photodegradation.[5]

  • Probable Cause & Scientific Explanation:

    • Hydrolytic Degradation: The 2-aminothiazole ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[6][7] The reaction is often pH-dependent. Phenolic derivatives, for instance, show reduced stability under acidic conditions compared to their benzonitrile counterparts.[8]

    • Oxidative Degradation: The electron-rich aminothiazole ring is a potential target for oxidation. This can be initiated by dissolved oxygen, reactive oxygen species (ROS) generated in cell culture, or trace metal ions in your buffer.[6][9] Forced degradation studies often use hydrogen peroxide (H₂O₂) to simulate this pathway.[7]

    • Photodegradation: Aromatic and heterocyclic systems are often light-sensitive. Exposure to ambient lab light or specific wavelengths can trigger degradation. Studies have shown that thiazole-containing compounds with aryl ring substituents can undergo photo-oxygenation, reacting with singlet oxygen via a [4+2] cycloaddition to form an unstable endoperoxide that rearranges into a final degradation product.[10]

  • Recommended Solutions:

    • Conduct a Forced Degradation Study: This is the most definitive way to understand your molecule's liabilities. By systematically exposing the compound to harsh conditions (acid, base, peroxide, heat, light), you can identify the likely degradation pathways and characterize the resulting degradants.[5][7] (See Protocol 1 below).

    • Control Experimental Conditions:

      • pH Control: Ensure your buffers have sufficient capacity to maintain a stable pH throughout the experiment. Test compound stability across a pH range to find the optimum.

      • Minimize Oxygen Exposure: For sensitive compounds, consider de-gassing buffers or running experiments under an inert atmosphere (e.g., nitrogen or argon).

      • Protect from Light: Work with amber vials or under low-light conditions. For photostability testing, ICH Q1B guidelines provide standardized light sources.[7]

Q3: The color of my solid compound or concentrated stock solution has changed over time. Should I be concerned?

Yes. A color change is a strong visual indicator of a chemical transformation, often the formation of a conjugated, colored degradation product.

  • Probable Cause & Scientific Explanation:

    • Oxidative Degradation: Oxidation often leads to the formation of highly conjugated systems that absorb visible light, appearing colored. This is common in compounds with amino groups on aromatic rings.

    • Deamination/Ring Opening: Deamination of the 2-aminothiazole can occur, leading to different heterocyclic structures.[11] While the resulting product may not be colored, subsequent reactions could be.

  • Recommended Solutions:

    • Re-analyze the Material: Use HPLC with a photodiode array (PDA) detector or LC-MS to check the purity of the material. Compare the chromatogram to that of a freshly prepared or reference sample.

    • Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see FAQ section below). The primary culprits for solid-state degradation are often light, heat, and humidity.

    • Implement Proper Handling: When weighing the compound, do so quickly and avoid prolonged exposure to ambient light and air. For solutions, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing and storing.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing stability issues.

G cluster_0 Observation cluster_1 Initial Diagnosis cluster_2 Solubility Solutions cluster_3 Degradation Analysis & Solutions Obs Instability Observed (Precipitation, New Peak, Color Change) CheckSol Is it a solubility issue? (Occurs on dilution) Obs->CheckSol Immediate? CheckDeg Is it a degradation issue? (Time-dependent change) Obs->CheckDeg Progressive? Sol_Actions Determine Kinetic Solubility Use Co-solvents (e.g., Cyclodextrin) Optimize pH / Temperature CheckSol->Sol_Actions Yes Deg_Actions Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) Identify Degradants (LC-MS) CheckDeg->Deg_Actions Yes Mitigation Modify Storage (Inert Gas, Light Protection) Optimize Formulation (Antioxidants, Buffers) Redesign Molecule (Structure Modification) Deg_Actions->Mitigation

Caption: A decision workflow for troubleshooting stability and solubility issues.

Frequently Asked Questions (FAQs)

  • What are the ideal storage conditions for solid this compound derivatives?

    • Temperature: Store at -20°C or -80°C for long-term stability.

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen) in a tightly sealed container.

    • Light: Protect from light using amber vials or by storing in the dark.

    • Moisture: Use a desiccator to protect from moisture, which can accelerate hydrolytic degradation.

  • How should I store stock solutions?

    • Prepare stock solutions in a high-quality anhydrous solvent like DMSO. Store in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before sealing, flush the vial headspace with argon or nitrogen.

  • Can I proactively design more stable derivatives?

    • Yes. The trifluoromethyl group (-CF₃), for example, is known to impart metabolic stability and can influence electronic properties.[12][13] Strategic placement of electron-withdrawing or -donating groups can modulate the reactivity of the aminothiazole ring. Blocking metabolically labile sites or positions susceptible to oxidation can also significantly improve stability.

  • What analytical techniques are best for stability studies?

    • RP-HPLC with UV/PDA Detection: This is the workhorse for stability studies.[5] It allows for the quantification of the parent compound and the detection of degradation products. A PDA detector is crucial as it can help determine if co-eluting peaks are present (peak purity analysis).

    • LC-MS/MS: Essential for identifying the structure of unknown degradation products.[10] Accurate mass measurement helps determine the molecular formula, and fragmentation patterns provide structural clues.

Summary of Typical Forced Degradation Results

The following table summarizes potential degradation outcomes under various stress conditions, based on typical behavior for this class of compounds. The extent of degradation is highly dependent on the specific substituents of your derivative.

Stress ConditionTypical Reagent/ConditionDegradation (%)Common Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 60°C5 - 25%Hydrolysis of the thiazole ring or other labile groups (e.g., esters, amides).[6][7]
Basic Hydrolysis 0.1 M NaOH at 60°C10 - 40%Hydrolysis of the nitrile group to a carboxylic acid or amide; hydrolysis of the thiazole ring.[6][7]
Oxidative Degradation 3-6% H₂O₂ at Room Temp15 - 50%Oxidation of the sulfur atom, formation of N-oxides, or degradation of the aminothiazole ring.[5][6]
Photolytic Degradation ICH Q1B compliant light source5 - 30%Photo-oxygenation via reaction with singlet oxygen, leading to ring-opened products like benzamides.[10]
Thermal Degradation (Solution) 80°C in aqueous buffer< 10%Generally more stable to heat in solution unless other reactive species are present.[7]
Thermal Degradation (Solid) 105°C< 5%The solid state is typically more stable, but degradation can occur, especially in the presence of moisture.

Visualizing a Potential Degradation Pathway

The following diagram illustrates a simplified potential photodegradation pathway as suggested by literature for similar structures.[10]

G Parent 4-(2-Amino-1,3-thiazol-4-yl) benzonitrile Derivative Intermediate Unstable Endoperoxide Intermediate Parent->Intermediate Photo-irradiation + Singlet Oxygen ([4+2] Cycloaddition) Product Ring-Opened Product (e.g., Benzamide Derivative) Intermediate->Product Rearrangement

Caption: A simplified photodegradation pathway via an endoperoxide intermediate.

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[5][7]

Materials:

  • Your this compound derivative

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, heating block or water bath, photostability chamber

  • HPLC-UV/PDA system

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[7]

  • Control Sample: Dilute the stock solution with your mobile phase diluent to a final concentration of ~0.1 mg/mL. This is your time-zero (T₀) and control sample. Analyze immediately. Store a protected aliquot at 4°C in the dark.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24-48 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24-48 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute for analysis.

  • Thermal Degradation: Dilute the stock solution in your final assay buffer or water. Heat at 80°C for 48 hours, protected from light. Cool and analyze.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze the samples alongside a dark control.

  • Analysis: Analyze all stressed samples by RP-HPLC-PDA. Compare the chromatograms to the T₀ control. Calculate the percentage degradation and perform peak purity analysis on the parent peak. Use LC-MS to obtain mass information for any new, significant impurity peaks.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol enhances aqueous solubility and can protect the guest molecule from hydrolysis and photodegradation.[4]

Materials:

  • Your this compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer, freeze-dryer (lyophilizer)

Procedure:

  • Preparation of Aqueous Solution: Prepare an aqueous solution of HP-β-CD in deionized water. The concentration will depend on the desired molar ratio.

  • Complex Formation: Add your compound to the HP-β-CD solution, typically targeting a 1:1 molar ratio to start.

  • Equilibration: Stir the mixture vigorously at room temperature for 24-48 hours. The solution should become clear as the inclusion complex forms.

  • Lyophilization: Freeze the resulting solution at a low temperature (e.g., -80°C).

  • Drying: Lyophilize the frozen solution using a freeze-dryer to obtain a stable, solid powder of the inclusion complex. This powder can be easily reconstituted in aqueous buffers for your experiments.

  • Validation: Confirm complex formation and assess the stability of the lyophilized powder and the reconstituted solution compared to the unformulated compound.

References

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • Sleno, L., & Volmer, D. A. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry, 18(8), 1547-1557.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis.
  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Klančar, U., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry, 65(22), 15019-15036.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Benzonitrile Derivatives in Chemical Synthesis.
  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 2.
  • Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
  • Al-Ostath, A. I., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4478.
  • Itoh, T., et al. (1997). Deamination of 2-aminothiazoles and 3-amino-1,2,4-triazines with nitric oxide in the presence of a catalytic amount of oxygen. Chemical and Pharmaceutical Bulletin, 45(9), 1547-1549.
  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-16.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed.
  • ResearchGate. (n.d.). Design strategies for 2-aminothiazole derivatives.
  • PubChem. (n.d.). This compound.
  • Hartono, A., et al. (2017). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Energy Procedia, 114, 1030-1043.
  • Kumar, D. S., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 50(8), 699-707.
  • MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.
  • Espinosa-Bosch, M., et al. (2007). Isolation, identification and determination of the major degradation product in alprazolam tablets during their stability assay. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 47-53.
  • Pharmaffiliates. (n.d.). 4-(2-((2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)benzonitrile.
  • Gavrilović, M., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Foods, 11(13), 1944.
  • Namjoshi, O. A. (2015). Thermal Degradation of PZ-Promoted Tertiary Amines for CO2 Capture. University of Texas at Austin.

Sources

overcoming low reactivity of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of its precursors. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding of the common synthetic routes.

Introduction: The Challenge of the Electron-Withdrawing Benzonitrile Group

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved via the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. The primary precursor, 4-acetylbenzonitrile, possesses a strong electron-withdrawing nitrile (-CN) group. This group significantly deactivates the aromatic ring and influences the reactivity of the acetyl group, often leading to low yields and incomplete reactions in subsequent steps. This guide will address these specific challenges and provide practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound.

Q1: My α-bromination of 4-acetylbenzonitrile is slow and gives a low yield of 2-bromo-1-(4-cyanophenyl)ethanone. What is causing this and how can I improve it?

A1: The low reactivity of 4-acetylbenzonitrile towards α-bromination is a direct consequence of the electron-withdrawing nature of the para-nitrile group. This deactivates the acetyl group, making the formation of the enol or enolate intermediate, the rate-determining step in acid-catalyzed bromination, more difficult.[1]

Troubleshooting Steps:

  • Choice of Brominating Agent: While molecular bromine (Br₂) is commonly used, N-bromosuccinimide (NBS) can be a milder and more selective alternative, especially when radical-initiated side reactions are a concern.[2]

  • Catalyst:

    • Acid Catalysis: Ensure a strong acid catalyst, such as hydrobromic acid (HBr) in acetic acid, is used to promote enol formation.[3][4] A catalytic amount of aluminum chloride (AlCl₃) can also be effective.[5]

    • Radical Initiator: If using NBS, a radical initiator like AIBN or benzoyl peroxide, or photochemical initiation (hv), may be necessary to facilitate the reaction, although this is more common for allylic brominations.[3]

  • Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. Some brominations of deactivated acetophenones show poor yields below 80°C.[3] However, excessively high temperatures can lead to side products. A careful optimization of the reaction temperature is recommended.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Due to the reduced reactivity, a longer reaction time compared to activated acetophenones may be necessary.

Q2: I am observing the formation of multiple products during the α-bromination of 4-acetylbenzonitrile, including di-brominated and ring-brominated species. How can I improve the selectivity?

A2: The formation of multiple products is a common issue. Di-bromination can occur if the mono-brominated product is more reactive than the starting material. Aromatic ring bromination can happen if the reaction conditions are too harsh, although the deactivating nitrile group makes this less likely for 4-acetylbenzonitrile.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material, but avoid a large excess which can lead to di-bromination.

  • Slow Addition: Add the brominating agent dropwise at a controlled temperature to maintain a low concentration of the brominating species in the reaction mixture. This can help to minimize over-bromination.

  • Optimize Reaction Conditions: Milder conditions (lower temperature, less harsh catalyst) can improve selectivity. For instance, using NBS at room temperature might be more selective than Br₂ at reflux.

Q3: The Hantzsch cyclization of 2-bromo-1-(4-cyanophenyl)ethanone with thiourea is giving a very low yield of the desired this compound. What are the likely reasons?

A3: The electron-withdrawing nitrile group on the α-bromo ketone precursor deactivates the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack by the sulfur of thiourea. This is a crucial step in the Hantzsch synthesis mechanism.[6][7]

Troubleshooting Steps:

  • Solvent: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol are commonly used and can facilitate the reaction by protonating the carbonyl group, thereby increasing its electrophilicity.

  • Temperature: Refluxing in ethanol is a standard condition. However, for deactivated substrates, higher boiling point solvents or alternative heating methods might be necessary.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the Hantzsch synthesis, especially with unreactive substrates.[8][9][10] The rapid and uniform heating provided by microwaves can overcome the activation energy barrier for the cyclization.

  • Catalysis: While the Hantzsch synthesis is often performed without an explicit catalyst, acidic conditions can sometimes promote the reaction by activating the carbonyl group.[11] However, this should be approached with caution as it can also lead to side reactions.

Q4: I am considering a one-pot synthesis to avoid isolating the lachrymatory 2-bromo-1-(4-cyanophenyl)ethanone. Are there reliable one-pot procedures for this synthesis?

A4: Yes, one-pot procedures for the Hantzsch synthesis are well-documented and offer a significant advantage by avoiding the handling of the hazardous α-bromo ketone intermediate.[12] These methods typically involve the in-situ generation of the α-bromo ketone followed by the addition of thiourea.

Recommended Approach:

A one-pot synthesis using copper(II) bromide as both a brominating agent and a Lewis acid catalyst can be an effective strategy.[12] The reaction of 4-acetylbenzonitrile with CuBr₂ generates the α-bromo ketone in situ, which then reacts with thiourea to form the desired aminothiazole.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: α-Bromination of 4-Acetylbenzonitrile

dot digraph "Two_Step_Synthesis_Step_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} enddot Caption: Workflow for the α-bromination of 4-acetylbenzonitrile.

Materials:

  • 4-Acetylbenzonitrile

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Hydrobromic acid (HBr, 48% aqueous solution) - catalytic amount

  • Anhydrous Ether

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-acetylbenzonitrile (1 equivalent) in glacial acetic acid.

  • Add a catalytic amount of hydrobromic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous layer with anhydrous ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(4-cyanophenyl)ethanone.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hantzsch Cyclization

dot digraph "Two_Step_Synthesis_Step_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} enddot Caption: Workflow for the Hantzsch cyclization.

Materials:

  • 2-Bromo-1-(4-cyanophenyl)ethanone

  • Thiourea

  • Ethanol

  • Ammonium Hydroxide solution

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-cyanophenyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with ammonium hydroxide solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of this compound using Copper(II) Bromide

dot digraph "One_Pot_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} enddot Caption: Workflow for the one-pot synthesis.

Materials:

  • 4-Acetylbenzonitrile

  • Copper(II) Bromide (CuBr₂)

  • Thiourea

  • Ethanol

  • Chloroform

  • Sodium Bicarbonate solution (saturated)

Procedure:

  • In a round-bottom flask, suspend 4-acetylbenzonitrile (1 equivalent) and copper(II) bromide (2.2 equivalents) in a mixture of ethanol and chloroform (1:1).

  • Reflux the mixture for 2-3 hours.

  • Add thiourea (1.2 equivalents) to the reaction mixture and continue to reflux for another 3-5 hours, monitoring by TLC.

  • Cool the reaction mixture and filter to remove the copper salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography.

Protocol 3: Microwave-Assisted Synthesis of this compound

dot digraph "Microwave_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} enddot Caption: Workflow for the microwave-assisted synthesis.

Materials:

  • 2-Bromo-1-(4-cyanophenyl)ethanone

  • Thiourea

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine 2-bromo-1-(4-cyanophenyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes). The optimal conditions should be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the workup and purification procedure described in Protocol 1, Step 2.

Data Summary

MethodKey AdvantagesKey DisadvantagesTypical Yields
Two-Step Synthesis Well-established, allows for isolation and purification of intermediate.Involves handling of lachrymatory α-bromo ketone. Can be time-consuming.Moderate to Good
One-Pot Synthesis Avoids isolation of hazardous intermediate, improved efficiency.May require more careful optimization to minimize side reactions.Good to Excellent
Microwave-Assisted Significantly reduced reaction times, often higher yields.Requires specialized microwave reactor equipment.Good to Excellent

Mechanistic Insights

dot digraph "Hantzsch_Mechanism" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial"];

} enddot Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

The electron-withdrawing nitrile group on the benzoyl moiety of the α-bromo ketone (B) reduces the electron density at the carbonyl carbon. This makes the carbonyl carbon less electrophilic, thereby slowing down the initial nucleophilic attack by the sulfur of thiourea (A). This is a primary reason for the observed low reactivity.

References

  • YouTube. (2014).
  • Zenodo. (n.d.).
  • Quora. (2020).
  • Heterocycles. (2012).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
  • Journal of University of Shanghai for Science and Technology. (2022).
  • ResearchGate. (n.d.).
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
  • Reddit. (2020).
  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
  • PrepChem.com. (n.d.). Synthesis of p-cyanophenacyl bromide. [Link]
  • PubMed. (2013). A 4-(o-chlorophenyl)-2-aminothiazole: Microwave Assisted Synthesis, Spectral, Thermal, XRD and Biological Studies. [Link]
  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. [Link]
  • Asian Journal of Chemistry. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted. [Link]
  • PMC. (n.d.).
  • ResearchGate. (2025).
  • PMC. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
  • Organic Syntheses. (n.d.). Phenacyl bromide. [Link]
  • ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]
  • PMC. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [URL not available]
  • ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. [Link]
  • Oakwood Chemical. (n.d.). 4-(2-Aminothiazol-4-yl)benzonitrile. [Link]
  • ResearchGate. (2019).
  • Organic Chemistry Portal. (2005).
  • ACG Publications. (2010).
  • PMC. (n.d.). Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. [Link]
  • PMC. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. [Link]
  • One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. [URL not available]
  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Radical Cyclization of α-Bromo Aluminum Acetals: An Easy Approach to γ-Lactols. [URL not available]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals. It moves beyond standard protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, ensuring your synthesis is both efficient and reproducible.

Section 1: Foundational Principles - The Hantzsch Thiazole Synthesis

This section addresses the core chemical principles governing the formation of the 2-aminothiazole ring, which is fundamental to troubleshooting and optimization.

Q1: What is the fundamental reaction mechanism for synthesizing this compound?

The synthesis is a classic example of the Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887.[1] It involves the condensation reaction between an α-haloketone and a thioamide.[2][3] For the target molecule, the specific reactants are 2-bromo-1-(4-cyanophenyl)ethanone and thiourea.

The reaction proceeds through a well-established multi-step pathway:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of the haloketone, displacing the bromide ion.[4]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration: A molecule of water is eliminated to form a dihydrothiazole intermediate.

  • Tautomerization/Aromatization: The intermediate rapidly tautomerizes to form the stable, aromatic 2-aminothiazole ring system.[4][5] The aromaticity of the final product is a significant driving force for the reaction.[4]

Hantzsch_Mechanism Figure 1: Hantzsch Synthesis Mechanism R1 2-bromo-1-(4-cyanophenyl)ethanone Step1 1. S-Alkylation (SN2) R2 Thiourea Int1 S-Alkylation Intermediate Step2 2. Intramolecular    Cyclization Int1->Step2 Int2 Cyclized Intermediate Step3 3. Dehydration    (-H2O) Int2->Step3 Int3 Dehydrated Intermediate Product This compound (HBr Salt) Step4 4. Neutralization    (Base) Product->Step4 FinalProduct Final Neutral Product Step1->Int1 Formation of C-S bond Step2->Int2 Ring formation Step3->Product Aromatization Step4->FinalProduct

Caption: Figure 1: Hantzsch Synthesis Mechanism.

Q2: What are the critical starting materials and their required purity?

The two primary starting materials are:

  • α-Haloketone: Typically 2-bromo-1-(4-cyanophenyl)ethanone . This can be synthesized by the bromination of 4-acetylbenzonitrile. The purity of this reagent is critical; residual bromine or di-brominated species can lead to significant side reactions and discoloration of the product.

  • Thioamide: Thiourea is the most common and effective reagent for installing the 2-amino group.[2] It is a stable solid, but should be kept dry as it is hygroscopic.

Using high-purity reagents is essential for achieving high yields and minimizing the formation of byproducts that can complicate purification.[6]

Section 2: Catalyst Selection Guide

While the Hantzsch synthesis can proceed without a catalyst, modern protocols often employ one to enhance reaction rates, improve yields, and allow for milder conditions.[6]

Q3: Is a catalyst mandatory for this synthesis?

No, a catalyst is not strictly mandatory. The reaction can be driven to completion using thermal energy, often by refluxing the reactants in a suitable solvent like methanol or ethanol.[2][4] This catalyst-free approach is simple and avoids potential catalyst contamination or cost.[7] However, it may require longer reaction times and higher temperatures, which can sometimes lead to lower yields due to thermal degradation of reactants or products.

Q4: What types of catalysts are effective for this reaction and why?

Several classes of catalysts can be employed to improve the efficiency of the Hantzsch synthesis. The choice depends on the desired reaction conditions (e.g., temperature, solvent) and scalability.

  • Heterogeneous Acid Catalysts: These are solid-supported acids that can be easily filtered and reused, aligning with green chemistry principles. An excellent example is silica-supported tungstosilicic acid (SiW/SiO₂) .[8]

    • Mechanism: The Lewis acid sites on the catalyst activate the carbonyl group of the α-haloketone, making it more electrophilic and accelerating the intramolecular cyclization step.

  • Homogeneous Acid Catalysts: Strong acids like Trifluoromethanesulfonic acid (TfOH) can catalyze the coupling, often under metal-free conditions.[7] They work similarly by protonating the carbonyl oxygen, thereby activating it.

  • Biocatalysts: Emerging eco-friendly methods utilize recyclable biocatalysts like cross-linked chitosan hydrogels .[9] These can provide a basic environment and a high surface area to promote the reaction, often under mild conditions such as ultrasonic irradiation.

Catalyst SystemTypical ConditionsReported YieldAdvantagesDisadvantagesReference(s)
None (Thermal) Methanol or Ethanol, RefluxGood to ExcellentSimple, no catalyst cost/removal.Longer reaction times, higher energy input.[2],[4]
Silica Supported Tungstosilisic Acid Conventional heating or ultrasonic irradiation79-90%High yield, reusable catalyst, green method.Requires catalyst synthesis/purchase.[8]
Trifluoromethanesulfonic acid (TfOH) Mild conditionsGood to ExcellentMetal-free, high functional group tolerance.Corrosive, requires careful handling and neutralization.[7]
Cross-linked Chitosan Hydrogel Ultrasonic irradiationHighEco-friendly, recyclable, mild conditions.Catalyst may have limited lifetime.[9]

Section 3: Troubleshooting Common Experimental Issues

This section provides a systematic approach to diagnosing and solving problems encountered during the synthesis.

Troubleshooting_Workflow Figure 2: Troubleshooting Low Yield start Low Reaction Yield Observed q1 Was the reaction heated appropriately? start->q1 q2 Are reagents of high purity? q1->q2 Yes sol1 ACTION: Increase temperature or switch to microwave irradiation. q1->sol1 No q3 Is the solvent appropriate and dry? q2->q3 Yes sol2 ACTION: Purify α-haloketone and ensure thiourea is dry. q2->sol2 No q4 Was the workup procedure correct? q3->q4 Yes sol3 ACTION: Use anhydrous ethanol or methanol. Consider solvent-free conditions. q3->sol3 No sol4 ACTION: Ensure complete neutralization to precipitate the free base. q4->sol4 No end_node Yield Optimized q4->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Figure 2: Troubleshooting Low Yield.

Q5: My reaction yield is consistently low. What are the likely causes and how can I fix them?

Low yield is the most common issue. Systematically check the following factors[6]:

  • Suboptimal Temperature: The reaction often requires heat to overcome the activation energy for cyclization and dehydration. If refluxing, ensure a steady boil. Some modern protocols use microwave irradiation to drastically shorten reaction times and improve yields.[6]

  • Reagent Purity: Impurities in the α-haloketone are a primary culprit. Recrystallize or chromatograph the ketone if its purity is suspect. Ensure the thiourea is dry.

  • Improper Solvent: Methanol and ethanol are standard and effective.[2] However, solvent-free conditions have been reported to accelerate the reaction and increase yields by maximizing reactant concentration.[7]

  • Reaction Time: While some reactions are fast, others may require several hours at reflux. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum product formation before starting the workup.

Q6: I am observing significant byproduct formation. What are the common side reactions and how can they be minimized?

The primary side reaction involves the self-condensation of the α-haloketone or formation of other heterocyclic systems. To minimize this:

  • Control Stoichiometry: Use a slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) to ensure the α-haloketone is fully consumed in the desired pathway.[2]

  • Maintain Temperature: Avoid excessive temperatures, which can promote decomposition and side reactions. Follow the recommended temperature for your chosen protocol.

Q7: The product is not precipitating during the workup. What should I do?

This is a frequent and often misunderstood issue. The initial product formed in the reaction is the hydrobromide (HBr) salt of the 2-aminothiazole.[4] This salt is often soluble in the reaction medium (e.g., methanol/water mixtures).

  • The Solution: To precipitate the product, you must neutralize the mixture with a weak base.[4] Pouring the cooled reaction mixture into a solution of 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) will deprotonate the thiazole ring, yielding the neutral, less soluble free base which should precipitate out of the aqueous solution.[2][4]

Q8: My heterogeneous catalyst seems inactive or its performance is degrading upon reuse. Why?

If you are using a recyclable catalyst like SiW/SiO₂, loss of activity can occur.

  • Leaching: The active species may slowly leach from the support into the reaction medium.

  • Poisoning: While less common with acid catalysts than metal catalysts, the sulfur atom in the thiazole product can coordinate to active sites, potentially blocking them.[10]

  • Regeneration: Check the supplier's literature for catalyst regeneration protocols. This may involve washing with specific solvents or calcination at high temperatures to remove adsorbed organic material.

Section 4: Detailed Experimental Protocols

Protocol 1: Classic Catalyst-Free Synthesis in Methanol

This protocol is adapted from standard Hantzsch synthesis procedures.[2][4]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(4-cyanophenyl)ethanone (1.0 eq) and thiourea (1.5 eq).

  • Add methanol (approx. 5-10 mL per gram of ketone).

  • Heat the mixture to reflux (approx. 65-70°C) with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Once the starting ketone is consumed, remove the flask from the heat and allow it to cool to room temperature.

  • In a separate beaker, prepare a 5% aqueous solution of sodium carbonate.

  • Slowly pour the reaction mixture into the sodium carbonate solution while stirring. A solid precipitate should form immediately.[4]

  • Stir the suspension for 15-20 minutes to ensure complete neutralization.

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Dry the product under vacuum to obtain this compound. The crude product is often of high purity.

Protocol 2: Efficient Synthesis Using a Heterogeneous Catalyst

This protocol is based on the use of silica-supported tungstosilicic acid under ultrasonic irradiation.[8]

  • In a suitable reaction vessel, add 3-(bromoacetyl)benzonitrile (1.0 eq), thiourea (1.0 eq), and silica-supported tungstosilicic acid (SiW/SiO₂) (specify loading, e.g., 0.1 g per mmol of ketone).

  • Add a minimal amount of a suitable solvent like ethanol.

  • Place the vessel in an ultrasonic bath and irradiate at a specified temperature (e.g., 60°C).

  • Monitor the reaction by TLC. The reaction is often complete in a much shorter time (e.g., 30-60 minutes).

  • Upon completion, cool the mixture and filter to recover the heterogeneous catalyst. The catalyst can be washed, dried, and stored for reuse.

  • Concentrate the filtrate under reduced pressure.

  • Perform the neutralization and precipitation workup as described in Protocol 1 (Steps 6-11) to isolate the final product.

Section 5: Frequently Asked Questions (FAQs)

Q9: How does the choice of halogen in the α-haloketone (Br vs. Cl) affect the reaction? The reactivity follows the order I > Br > Cl, consistent with leaving group ability in an SN2 reaction. 2-Bromo-1-(4-cyanophenyl)ethanone is most commonly used as it offers a good balance of reactivity and stability. The chloro-analog is less reactive and may require more forcing conditions, while the iodo-analog is more reactive but potentially less stable and more expensive.

Q10: Can I use a substituted thiourea to synthesize an N-substituted 2-aminothiazole? Yes, using an N-monosubstituted thiourea is a common strategy. However, be aware that this can lead to issues with regioselectivity. Under neutral conditions, the reaction typically yields the 2-(N-substituted amino)thiazole. However, under acidic conditions, a mixture of isomers, including the 3-substituted 2-imino-2,3-dihydrothiazole, may be formed.[11] Careful control of pH is necessary to ensure the desired product.

Q11: What are the key green chemistry considerations for this synthesis? To make the synthesis more environmentally friendly, consider the following:

  • Catalyst Choice: Use a recyclable heterogeneous catalyst to minimize waste.[8]

  • Solvent Selection: Explore solvent-free conditions or use greener solvents like ethanol instead of methanol.[7]

  • Energy Input: Employing methods like ultrasonic or microwave irradiation can significantly reduce energy consumption by shortening reaction times.[8]

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Liebscher, J., & M. Pätzel. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 433-436.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
  • CUTM Courseware. Thiazole.
  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Diagram].
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Boukattaya, F., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(8), 1266.
  • ResearchGate. How does sulfur in thiazole poison Pd catalyst?. [Q&A Forum].
  • ResearchGate. The Hantzsch Thiazole Synthesis. [Diagram].
  • ResearchGate. Hantzsch thiazole synthesis. [Topic].
  • Scribd. Hantzsch Thiazole Synthesis 2010.
  • ResearchGate. Three possible ways of the reaction between 2-aminothiazole and electrophiles. [Diagram].
  • Sharma, P., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(43), 26867-26884.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • El-Sayed, M. A., et al. (2016). 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile. IUCrData, 1(7), x161138.
  • ResearchGate. Optimization of the reaction conditions for the synthesis of 1-aminoisoquinolines. [Figure].
  • PubChem. This compound. National Center for Biotechnology Information.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(15), 10178-10187.
  • El-Metwaly, N. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Gels, 10(11), 743.

Sources

Technical Support Center: Optimizing Crystallization of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively working on the crystallization of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile (CAS: 436151-85-8)[1][2][3]. The objective of this document is to provide practical, in-depth troubleshooting advice and methodologies to overcome common challenges in obtaining high-quality, crystalline material. The information presented herein synthesizes fundamental crystallization principles with compound-specific considerations derived from its molecular structure.

Compound Overview: this compound

This compound is a heterocyclic compound with a molecular weight of 201.25 g/mol [1][3]. Its structure features a rigid backbone and multiple functional groups capable of engaging in hydrogen bonding: a primary amine (donor), a thiazole ring (acceptor), and a nitrile group (acceptor). These characteristics are pivotal in its crystallization behavior, influencing solvent selection and the potential for polymorphism. Achieving a stable, pure, and well-defined crystalline form is critical for consistent downstream applications, including pharmaceutical development, where solid-state properties dictate bioavailability, stability, and manufacturability.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound is fully dissolved in the hot solvent, but no crystals form upon cooling. What are the next steps?

This is the most frequent challenge in crystallization and typically points to one of two issues: insufficient supersaturation or a high nucleation energy barrier.[4]

Causality: Crystals form when a solution becomes supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature.[5] If the concentration of the compound in the cold solvent is still below the saturation point, no crystallization will occur. Alternatively, the solution may be supersaturated, but the molecules have not yet organized into a stable crystal lattice, a process known as nucleation.

Solutions:

  • Increase Supersaturation:

    • Solvent Evaporation: Gently evaporate a portion of the solvent by passing a stream of nitrogen or air over the surface of the solution. This increases the solute concentration. Re-cool the solution to observe if crystals form.

    • Further Cooling: If cooling to room temperature is insufficient, try cooling the flask in an ice-water bath (0 °C) or even a salt-ice bath for lower temperatures.[4]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. The microscopic imperfections on the glass provide a surface for nucleation to begin.[6]

    • Seeding: Introduce a "seed crystal"—a tiny amount of the pure solid compound—into the cooled, supersaturated solution.[6] This provides a pre-existing template for crystal growth, bypassing the initial nucleation barrier. This is the most reliable method for inducing crystallization.

G start No Crystals Form Upon Cooling check_super Is the solution supersaturated? start->check_super increase_super Increase Supersaturation check_super->increase_super No induce Induce Nucleation check_super->induce Yes evap Evaporate Solvent increase_super->evap cool Cool to Lower Temp increase_super->cool success Crystals Form evap->success cool->success scratch Scratch Flask induce->scratch seed Add Seed Crystal induce->seed scratch->success seed->success

Caption: Troubleshooting workflow for crystallization failure.

Q2: My compound separates as an oil or a gum instead of crystals. How can I resolve this "oiling out"?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[7] This often happens when a compound's melting point is lower than the temperature of the solution from which it is separating, or when high levels of impurities are present.[4]

Causality: The dissolved compound, upon cooling, becomes insoluble in the solvent but possesses enough thermal energy to remain in a liquid state, forming supercooled droplets. Impurities can also suppress the melting point of the solid, contributing to this phenomenon.

Solutions:

  • Increase Solvent Volume: The primary solution is to re-heat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[6] This ensures that the compound comes out of solution at a lower temperature, where it is more likely to be in a solid state.

  • Slow Down Cooling: Rapid cooling favors oiling out. Allow the solution to cool very slowly to room temperature by insulating the flask (e.g., with paper towels or by placing it in a warm water bath that cools gradually). This provides a longer time for molecules to arrange into an ordered crystal lattice.[4]

  • Change the Solvent System: If the issue persists, the solvent may be unsuitable. Try a solvent with a lower boiling point or use a co-solvent system. Dissolve the compound in a "good" solvent (high solubility) and then slowly add a "poor" solvent (low solubility) at an elevated temperature until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.[8]

Q3: The crystallization yield is very low. How can I improve it?

A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor after filtration.

Causality: This is most commonly caused by using an excessive amount of solvent during the initial dissolution step or not cooling the solution to a low enough temperature.[6]

Solutions:

  • Minimize Solvent Volume: During dissolution, add the hot solvent portion-wise, ensuring you use only the minimum amount required to fully dissolve the solid.[5]

  • Maximize Cooling: Ensure the crystallization mixture is thoroughly cooled before filtration. After cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize the precipitation of the solid.[5]

  • Recover from Mother Liquor: If you have already filtered, you can attempt to recover more material from the mother liquor. Reduce the volume of the filtrate by about half using a rotary evaporator and cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to screen for this compound?

A: The "like dissolves like" principle is a good starting point. Given the compound's polar functional groups (amine, nitrile, thiazole), polar solvents are likely candidates. A good crystallization solvent should dissolve the compound well when hot but poorly when cold.[8]

  • Promising Candidates: Based on literature for similar structures and the compound's polarity, consider screening:

    • Alcohols: Methanol, Ethanol, Isopropanol

    • Ketones: Acetone, Methyl Ethyl Ketone

    • Esters: Ethyl Acetate

    • Nitriles: Acetonitrile

    • Amides: N,N-Dimethylformamide (DMF) has been used successfully for recrystallizing a closely related derivative.[9]

    • Co-solvents: Mixtures like Chloroform/Alcohol[10], Dichloromethane/Hexane, or Ethyl Acetate/Heptane can be very effective.

Q: I suspect my compound exhibits polymorphism. How can I investigate this?

A: Polymorphism is the ability of a solid to exist in multiple crystalline forms, which can have different physical properties.[11] If you observe different crystal habits (e.g., needles one day, plates the next) under slightly varied conditions, you may be dealing with polymorphism.

  • Investigation Strategy:

    • Vary Crystallization Conditions: Perform crystallizations from a range of different solvents and at different cooling rates.

    • Characterize the Solids: Analyze the different crystalline solids obtained using techniques such as:

      • Powder X-Ray Diffraction (PXRD): The definitive tool for identifying different polymorphs, as each will have a unique diffraction pattern.

      • Differential Scanning Calorimetry (DSC): Can reveal different melting points or phase transitions for different forms.

      • Infrared (IR) Spectroscopy: Polymorphs may show subtle but distinct differences in their IR spectra due to different hydrogen bonding environments.

Q: What are some advanced crystallization techniques if standard cooling fails?

A: If cooling crystallization is unsuccessful, several alternative methods can be employed:[12][13]

  • Solvent Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent. Slow diffusion at the interface can promote the growth of high-quality single crystals.[12]

  • Vapor Diffusion: Place a vial containing a solution of your compound inside a sealed jar containing a poor solvent. The vapor of the poor solvent will slowly diffuse into the solution, gradually inducing crystallization.

  • Microbatch Under-Oil: This technique involves dispensing nanoliter-scale droplets of the compound solution under a layer of inert oil. The slow evaporation of the solvent through the oil layer leads to a gradual increase in concentration, promoting crystal growth.[13]

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening
  • Place approximately 10-20 mg of this compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, swirling after each addition. Note if the compound dissolves readily. A good candidate will be poorly soluble at room temperature.[8]

  • For solvents where the compound is poorly soluble, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[8]

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quality and quantity of the crystals formed. A good solvent will produce a high yield of well-formed crystals upon cooling.

Table 1: Illustrative Solvent Screening Results

Solvent Solubility at 20°C Solubility at Boiling Observations Upon Cooling Assessment
Water Insoluble Insoluble No change Poor
Heptane Insoluble Insoluble No change Poor
Ethanol Sparingly Soluble Soluble High yield of fine needles Good (for purity)
Acetone Soluble Very Soluble Low yield Poor
Ethyl Acetate Sparingly Soluble Soluble Moderate yield, small prisms Promising
Acetonitrile Sparingly Soluble Very Soluble High yield of well-formed plates Excellent

| DMF | Soluble | Very Soluble | Oiled out initially, then solidified | Use with anti-solvent |

Protocol 2: Standard Cooling Crystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., Acetonitrile) in small portions while heating the flask on a hot plate. Swirl continuously. Add just enough hot solvent to completely dissolve the solid.[5]

  • If the solution is colored, you may consider an optional decolorization step by adding a small amount of activated charcoal and hot filtering.

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time.[14]

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal precipitation.[5]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces.

  • Dry the purified crystals, for example, in a vacuum oven, until a constant weight is achieved.

References

  • SOP: Crystallization. (n.d.). Chemistry, University of California, Riverside.
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
  • EPFL. (n.d.). Guide for crystallization.
  • Groves, J. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1865-1883. DOI:10.1039/D2CS00697A.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • IUCrData. (2016, July 6). 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile. International Union of Crystallography.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Myerson, A. S. (Ed.). (2001). Crystallization of Organic Compounds. John Wiley & Sons.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • 2a biotech. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). 4-(2-((2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)benzonitrile.
  • Ramakrishnan, E. (2015). Crystalization of 4-(1-Allyl-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)-2-(trifluoromethyl)benzonitrile. ResearchGate. DOI:10.5517/CC1406Q2.
  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • PubChem. (n.d.). 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile. National Center for Biotechnology Information.
  • Kang, Y., et al. (2014). Crystal structure of a monoclinic polymorph of 5-amino-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o922.

Sources

Technical Support Center: Analytical Troubleshooting for 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile (Compound ID: 2049589). This guide is designed for researchers, medicinal chemists, and quality control analysts who work with this and structurally related aminothiazole compounds. The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of biological activities, from anticancer to anti-inflammatory agents.[1][2][3] However, its unique chemical properties can present specific challenges during analytical characterization.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues encountered during analysis by NMR, MS, HPLC, and FTIR. Our approach is rooted in explaining the causal relationships behind experimental observations and providing logical, self-validating workflows to ensure data integrity.

Part 1: Foundational Troubleshooting - Before You Begin

Before delving into instrument-specific issues, it's crucial to address foundational sample properties. Many analytical problems originate from incorrect assumptions about the sample's purity, solubility, or stability.

Diagram: General Analytical Workflow

cluster_prep Sample Preparation & Initial Assessment cluster_analysis Instrumental Analysis cluster_final Data Interpretation & Reporting P1 Receive/Synthesize Raw Material P2 Assess Physical Properties (Color, Form) P1->P2 P3 Solubility Screening (e.g., DMSO, MeOH, ACN) P2->P3 A4 FTIR Analysis (Functional Groups) P2->A4 P4 Prepare Stock Solution P3->P4 A1 HPLC-UV Purity Check (& Quantitation) P4->A1 A3 ¹H & ¹³C NMR (Structural Elucidation) P4->A3 A2 LC-MS Confirmation (Mass & Fragmentation) A1->A2 D1 Integrate All Data A1->D1 A2->D1 A3->D1 A4->D1 D2 Confirm Structure & Purity D1->D2 D3 Generate Certificate of Analysis D2->D3

Caption: A typical workflow for the complete characterization of a synthesized compound.

Q1: My compound won't fully dissolve in common HPLC or NMR solvents. What should I do?

Answer: The solubility of this compound is dictated by the interplay between its polar amine and nitrile groups and its aromatic core.

  • Causality: Poor solubility often results from strong intermolecular forces in the solid state (crystal lattice energy) or a mismatch between the solute and solvent polarity. While the molecule has polar functional groups, the fused aromatic system contributes significant nonpolar character.

  • Troubleshooting Steps:

    • Start with Polar Aprotic Solvents: Based on the properties of similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is an excellent starting point, especially for NMR.[4] For HPLC, Acetonitrile (ACN) and Methanol (MeOH) are primary choices.

    • Use Sonication: Gentle sonication for 5-10 minutes can help break up aggregates and overcome the activation energy of dissolution. Avoid overheating, which could cause degradation.

    • Consider Solvent Mixtures: For reverse-phase HPLC, dissolving the sample in a small amount of DMSO or DMF before diluting with the mobile phase is a common and effective strategy. Ensure the initial solvent is miscible with your mobile phase and does not interfere with detection.

    • Check the pH: The primary amine on the thiazole ring (pKa ~5-6) is basic. Acidifying the solvent (e.g., adding 0.1% formic acid or TFA to water/ACN) will protonate this amine, forming a salt that is often significantly more soluble in polar solvents.

Q2: I suspect my sample is degrading during storage or analysis. What are the signs and how can I prevent it?

Answer: The 2-aminothiazole moiety can be susceptible to metabolic activation and degradation, so caution is warranted.[5][6]

  • Causality: Degradation can be triggered by light (photolysis), heat, extreme pH, or oxidative conditions. The exocyclic amine can be a site for oxidation.

  • Troubleshooting & Prevention:

    • Visual Inspection: A change in color (e.g., from off-white/beige to yellow or brown) is a primary indicator of degradation.

    • Analytical Indicators: In HPLC, the appearance of new, smaller peaks and a corresponding decrease in the main peak area over time is a classic sign. In NMR, you may see a complex mixture of new signals appearing.

    • Prevention:

      • Storage: Store the solid compound in a tightly sealed container, protected from light (amber vial), and at a reduced temperature (4°C or -20°C for long-term).

      • Solution Stability: Prepare solutions fresh for analysis whenever possible. If solutions must be stored, keep them refrigerated and protected from light. Perform a quick stability test by re-injecting a solution after 24 hours to see if new peaks have formed.

Part 2: Technique-Specific Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and quantification. A robust method is critical for accurate results.

Q1: I'm developing an HPLC method. What are the best starting conditions?

Answer: A reverse-phase method is most appropriate for this compound. Here is a validated starting point based on methods for similar aromatic, nitrogen-containing heterocycles.[7][8][9]

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and peak shape for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)The acid improves peak shape by suppressing the ionization of the basic amine group.
Mobile Phase B Acetonitrile (ACN) with 0.1% FA or TFAACN is a common organic modifier with good UV transparency.
Gradient 10% to 90% B over 15 minutesA screening gradient to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection (UV) 254 nm and 280 nmThe extensive aromatic system should have strong absorbance at these common wavelengths.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.

Q2: My main peak is tailing severely. How can I improve the peak shape?

Answer: Peak tailing for this compound is almost always caused by secondary interactions between the basic amine group and residual acidic silanols on the silica-based column packing.

  • Causality: Even on end-capped C18 columns, some free silanol groups (Si-OH) exist. The protonated amine (-NH₃⁺) can interact ionically with deprotonated silanols (Si-O⁻), causing a portion of the analyte molecules to lag on the column, resulting in a tailed peak.

  • Troubleshooting Flowchart:

start Peak Tailing Observed step1 Is the mobile phase pH controlled? (e.g., contains acid) start->step1 step2 Add 0.1% Formic Acid or TFA to both Mobile Phase A and B step1->step2 No step3 Increase Acid Concentration (e.g., to 0.2%) or Switch to TFA if using FA step1->step3 Yes end_good Peak Shape Improved step2->end_good step4 Lower Sample Concentration (Check for mass overload) step3->step4 step5 Use a Different Column (e.g., one with better end-capping or a different stationary phase) step4->step5 step5->end_good

Sources

Technical Support Center: Strategies to Enhance the Selectivity of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(2-amino-1,3-thiazol-4-yl)benzonitrile derivatives. This scaffold is a cornerstone in modern medicinal chemistry, particularly for developing kinase inhibitors.[1][2] However, achieving target selectivity across the highly conserved human kinome is a significant challenge. This guide provides troubleshooting strategies and detailed protocols in a practical question-and-answer format to help you navigate and overcome common hurdles in your experimental workflow.

Frequently Asked Questions (FAQs): Foundational Concepts
Q1: Why is achieving high selectivity so critical for kinase inhibitors based on the this compound scaffold?

A: The human kinome consists of over 500 protein kinases, many of which share a highly conserved ATP-binding pocket. While the 2-aminothiazole core is excellent for forming key hydrogen bonds with the kinase hinge region, this interaction is common to many kinases.[3] A lack of selectivity can lead to:

  • Off-Target Toxicity: Inhibition of unintended kinases can disrupt essential cellular signaling pathways, causing adverse effects and limiting the therapeutic window of a potential drug.

  • Misleading Biological Data: If a compound inhibits multiple kinases, it becomes difficult to attribute the observed cellular phenotype to the intended target, complicating mechanism-of-action studies.

  • Reduced Efficacy: Off-target binding can reduce the concentration of the inhibitor available to engage the primary target, potentially lowering its efficacy at a given dose.

Therefore, rationally designing derivatives that exploit subtle differences between kinase active sites is paramount for developing safe and effective therapeutic agents.[4][5]

Q2: My initial hit compound is potent but shows cross-reactivity with several kinases. What is the general strategic approach to begin improving its selectivity?

A: This is a common and excellent starting point. The key is to move from broad potency to focused selectivity through iterative, structure-guided modifications. The general workflow involves a cycle of design, synthesis, and testing, where each cycle builds on the data from the previous one.

The initial focus should be on understanding the Structure-Activity Relationship (SAR) around your core scaffold. This involves systematically modifying different parts of the molecule and observing the impact on both on-target potency and off-target activity. Computational modeling is an invaluable tool to guide these modifications before committing to synthesis.[5][6]

Below is a diagram illustrating this iterative optimization process.

G cluster_0 Optimization Cycle A Initial Hit Compound (Potent, Non-selective) B Step 1: In Silico Analysis (Docking, Homology Modeling) A->B Analyze Binding Mode C Step 2: Rational Design (Identify Modification Sites) B->C Predict Impact D Step 3: Chemical Synthesis (Create Focused Library) C->D Synthesize Derivatives E Step 4: Biological Screening (Kinase Panel, Cellular Assays) D->E Test Activity F Step 5: SAR Analysis (Compare Potency & Selectivity) E->F Generate Data F->C Refine Design (Iterate) G Optimized Lead Compound (Potent & Selective) F->G Achieve Goal G cluster_0 Kinase ATP Binding Site cluster_1 Key Interaction Zones Inhibitor This compound Core Scaffold Hinge Hinge Region (Conserved) Forms H-Bonds Inhibitor->Hinge Aminothiazole Binds Here Gatekeeper Gatekeeper Pocket (Variable Size) Confers Selectivity Inhibitor->Gatekeeper Benzonitrile projects towards here. Modify to exploit size differences. Solvent Solvent Front (Variable Composition) Confers Selectivity Inhibitor->Solvent Modify benzonitrile substituents to interact here.

Caption: Key kinase active site regions for selectivity tuning.

Problem: How can I rationally design modifications and predict their impact on selectivity before starting laborious chemical synthesis?

A: This is where computational chemistry becomes an indispensable part of the workflow. In silico methods can screen hundreds of virtual compounds, allowing you to prioritize the most promising candidates for synthesis. [4][7] Strategy 1: Molecular Docking and Binding Site Analysis

  • Causality: Molecular docking algorithms predict the preferred orientation of your inhibitor within a kinase's active site and estimate the binding affinity. By comparing the docking scores and predicted binding poses in your target versus known off-targets, you can identify modifications that improve the score for the former and worsen it for the latter.

  • Workflow:

    • Obtain high-quality crystal structures of your target and key off-target kinases from the Protein Data Bank (PDB). If structures are unavailable, generate homology models.

    • Prepare the protein structures (add hydrogens, assign charges) and your ligand library (generate 3D conformers).

    • Dock each virtual derivative into the active sites of the target and off-target kinases.

    • Analyze the results:

      • Do the modifications create favorable new interactions (H-bonds, hydrophobic contacts) in the target?

      • Do they introduce steric clashes or unfavorable interactions in the off-targets? [7] * Prioritize compounds with the best predicted selectivity profile for synthesis.

Strategy 2: Utilize Kinome-wide Computational Profiling Tools

Several computational platforms and databases have been developed to predict the interaction profile of a small molecule across a large portion of the kinome. [6][8]

  • Causality: These tools leverage machine learning models trained on vast datasets of known kinase-inhibitor interactions or compare binding site similarities based on physicochemical properties. [6][7]They can predict potential off-targets that you may not have considered, providing a more comprehensive selectivity forecast.

  • Workflow:

    • Submit the chemical structure of your proposed derivatives to a predictive tool (e.g., KinasePred, KinomeFEATURE). [6][8] 2. The tool will return a predicted activity or binding score against a panel of kinases.

    • Use this data to identify liabilities early in the design phase and to select derivatives with the "cleanest" predicted profiles for synthesis and experimental validation.

Experimental Protocols
Protocol 1: General Workflow for In Silico Kinase Selectivity Prediction

This protocol outlines a typical molecular docking experiment to assess the selectivity of a designed derivative.

1. Preparation of Protein Structures: a. Download the PDB files for your target kinase and a key off-target kinase. b. Use protein preparation software (e.g., Schrödinger's Protein Preparation Wizard, MOE) to: i. Remove water molecules beyond 5 Å from the active site. ii. Add hydrogen atoms and optimize their positions. iii. Assign correct protonation states for residues like Histidine. iv. Perform a restrained energy minimization to relieve any structural clashes.

2. Ligand Preparation: a. Draw your designed this compound derivative in a 2D chemical sketcher. b. Use a ligand preparation tool (e.g., LigPrep, ChemDraw) to: i. Generate a low-energy 3D conformation. ii. Enumerate possible ionization states at physiological pH (7.4 ± 0.5). iii. Generate tautomers and stereoisomers if applicable.

3. Grid Generation: a. Define the binding site for the docking calculation. This is typically a cubic box centered on the co-crystallized ligand in the PDB structure. b. Ensure the grid box is large enough to accommodate your ligand (~20x20x20 Å).

4. Molecular Docking: a. Use a docking program (e.g., Glide, AutoDock, GOLD). b. Dock your prepared ligand into the grids of both the target and off-target kinases. c. Use standard precision (SP) or extra precision (XP) modes for scoring.

5. Analysis: a. Compare the docking scores (e.g., GlideScore, ΔG) for your ligand in the target vs. the off-target. A more negative score indicates a more favorable predicted interaction. b. Visually inspect the top-scoring poses. Confirm that the 2-aminothiazole group forms the expected hydrogen bonds with the hinge region. c. Analyze the new interactions or steric clashes introduced by your modifications to understand the structural basis for the predicted selectivity.

Data Interpretation
Table 1: Example Kinase Selectivity Data for Hypothetical Derivatives

When evaluating new derivatives, it's crucial to quantify selectivity. A simple metric is the Selectivity Score, calculated as the ratio of IC50 values (Off-Target IC50 / On-Target IC50). A higher score indicates better selectivity.

Compound IDModification on BenzonitrileTarget Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Score (B/A)
LEAD-01 None (H)15453
DERIV-02 3-methoxy2040020
DERIV-03 4-(piperidin-4-yl)oxy18>10,000>555
DERIV-04 3-bromo12302.5

Interpretation:

  • LEAD-01: The starting point, potent but with only 3-fold selectivity.

  • DERIV-02: The 3-methoxy group slightly reduces on-target potency but dramatically improves selectivity (20-fold), likely by creating a steric clash in the off-target.

  • DERIV-03: The bulky, polar piperidinyl group maintains on-target potency while completely abrogating off-target activity, resulting in excellent selectivity. This group is likely interacting with the solvent-front region.

  • DERIV-04: The bromo-substituent slightly improves potency but worsens selectivity, indicating this modification is tolerated by both kinases.

References
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. [Link]
  • Computational methods for analysis and inference of kinase/inhibitor rel
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.).
  • Computational Modeling of Kinase Inhibitor Selectivity. (n.d.). PMC - NIH. [Link]
  • (PDF) Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. (n.d.).
  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. (n.d.).
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). NIH. [Link]
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
  • Discovery of selective aminothiazole aurora kinase inhibitors. (n.d.). PubMed. [Link]
  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. (2002). Journal of Medicinal Chemistry. [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. [Link]
  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. (2016). PubMed. [Link]
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2006). PubMed. [Link]
  • This compound. (n.d.). PubChem. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Validation of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile as a Deubiquitinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile (hereafter referred to as Compound X ) as a research tool for studying the ubiquitin system. The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and signaling, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Deubiquitinating enzymes (DUBs) are key regulators of the UPS, making them attractive therapeutic targets.[1][2]

The validation of any new chemical probe is paramount to ensure the reliability and reproducibility of experimental findings. This guide will objectively compare the hypothetical performance of Compound X with two established DUB inhibitors: the broad-spectrum, non-selective inhibitor PR-619 and the more selective inhibitor P22077 . Through a series of detailed experimental protocols and comparative data, we will illustrate a rigorous validation workflow for characterizing a novel DUB inhibitor.

The Ubiquitin-Proteasome System and the Role of DUBs

The ubiquitin-proteasome system orchestrates protein turnover and signaling through a cascade of enzymatic reactions involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. This process attaches ubiquitin, a small regulatory protein, to substrate proteins. Deubiquitinating enzymes (DUBs) reverse this process by cleaving ubiquitin from substrates, thereby regulating their stability and function.[1][2]

Inhibition of DUBs can lead to the accumulation of polyubiquitinated proteins, which can trigger various cellular responses, including apoptosis in cancer cells. For instance, the inhibition of Ubiquitin-Specific Protease 7 (USP7) can stabilize the tumor suppressor p53 by preventing the deubiquitination of its E3 ligase, MDM2.[3][4][5]

Ubiquitin-Proteasome System cluster_ubiquitination Ubiquitination cluster_deubiquitination Deubiquitination E1 E1 (Activating) E2 E2 (Conjugating) E1->E2 Ub E3 E3 (Ligating) E2->E3 Ub Substrate Substrate Protein E3->Substrate PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Poly-Ub chain Ub Ubiquitin Ub->E1 ATP DUB DUB PolyUb_Substrate->DUB Proteasome Proteasome Degradation PolyUb_Substrate->Proteasome DUB->Substrate Salvage Free_Ub Free Ubiquitin DUB->Free_Ub Recycle Inhibitor DUB Inhibitor (e.g., Compound X) Inhibitor->DUB

Figure 1: Simplified overview of the Ubiquitin-Proteasome System and the inhibitory action of DUB inhibitors.

Comparative Analysis of DUB Inhibitors

A critical aspect of validating a new research tool is to benchmark its performance against existing standards. In this guide, we will compare our hypothetical Compound X to:

  • PR-619: A well-characterized, cell-permeable, reversible, and broad-spectrum DUB inhibitor.[6][7] It is often used as a positive control to induce the accumulation of polyubiquitinated proteins in cells. Its non-selective nature makes it a useful tool for studying the general effects of DUB inhibition but limits its utility for dissecting the roles of specific DUBs.

  • P22077: A selective inhibitor of USP7 and the closely related USP47.[8][9] Its selectivity allows for the investigation of the specific roles of these DUBs in cellular processes, such as the p53 signaling pathway.[10]

The following table summarizes the key characteristics of these compounds, with placeholder data for Compound X to illustrate a potential validation outcome.

FeatureCompound X (Hypothetical Data)PR-619P22077
Mechanism Reversible DUB inhibitorReversible, non-selective DUB inhibitorSelective USP7/USP47 inhibitor
Potency (IC50) USP7: 5.5 µM; USP2: 15 µMBroad-spectrum (5-20 µM against various DUBs)USP7: 8.6 µM; USP47: ~8.7 µM[8]
Cellular Efficacy Induces p53 accumulation in WT p53 cellsInduces global polyubiquitin accumulation[7]Stabilizes p53 and its substrates[10]
Selectivity Preferential for USP7 over other DUBsNon-selective[7]Selective for USP7/USP47[9]

Experimental Validation Workflow

A robust validation of a novel DUB inhibitor should follow a multi-step process, moving from broad biochemical screening to more specific cell-based assays.

Validation_Workflow A Step 1: Primary Biochemical Screen (Pan-DUB Assay) B Step 2: Secondary Biochemical Screen (DUB Selectivity Panel) A->B Confirm DUB Inhibition C Step 3: Cellular Target Engagement (Ubiquitin Accumulation Assay) B->C Assess Selectivity D Step 4: Downstream Functional Assays (e.g., p53 Stabilization) C->D Validate in a Cellular Context

Figure 2: A four-step workflow for the validation of a novel DUB inhibitor.

Experimental Protocol 1: In Vitro Deubiquitinase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro potency (IC50) of test compounds against a specific DUB, such as USP7. The assay utilizes a fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), which upon cleavage by a DUB, releases the fluorescent AMC molecule.

Rationale: This is a direct and quantitative method to assess the enzymatic inhibition of a purified DUB. It is a crucial first step to confirm that the compound directly interacts with and inhibits the target enzyme.

Materials:

  • Recombinant human USP7 enzyme

  • Ubiquitin-AMC substrate

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)

  • Compound X, PR-619, P22077 (dissolved in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (Compound X, PR-619, P22077) in DMSO. A typical starting concentration is 10 mM. Then, dilute these stocks into assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation: Dilute the recombinant USP7 enzyme in assay buffer to the desired working concentration (e.g., 2 nM).

  • Assay Plate Setup:

    • Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.

    • Add 2 µL of the diluted compound solutions to the respective wells. For control wells, add 2 µL of DMSO.

    • Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare the Ub-AMC substrate solution in assay buffer (e.g., 200 nM). Add 50 µL of the substrate solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity every minute for 60 minutes at 37°C using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Normalize the reaction rates to the DMSO control.

    • Plot the normalized reaction rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: Cellular Ubiquitin Accumulation Assay

This protocol details a Western blot-based method to assess the ability of the test compounds to induce the accumulation of polyubiquitinated proteins in cultured cells.

Rationale: This assay confirms that the compound is cell-permeable and engages its target in a cellular environment, leading to the expected downstream effect of DUB inhibition. Comparing the global ubiquitin accumulation profile of Compound X to the non-selective PR-619 and the selective P22077 can provide initial insights into its selectivity in a cellular context.

Materials:

  • HEK293T or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X, PR-619, P22077 (dissolved in DMSO)

  • Proteasome inhibitor (e.g., MG132, as a positive control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, PVDF membranes

  • Primary antibodies: anti-Ubiquitin (e.g., P4D1), anti-p53, anti-MDM2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Compound X, PR-619, P22077, or DMSO (vehicle control) for 4-6 hours. Include a positive control of MG132 (e.g., 10 µM) for 4 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Analysis of Specific Pathways: To investigate the effect on the USP7-p53 axis, perform parallel Western blots with antibodies against p53 and MDM2. Use β-actin as a loading control.

Expected Outcomes and Interpretation

  • Compound X: If Compound X is a moderately selective USP7 inhibitor, we would expect to see a dose-dependent increase in a smear of high-molecular-weight polyubiquitinated proteins, similar to but potentially less intense than that caused by PR-619. Crucially, we would also expect to see a stabilization of p53 and a decrease in MDM2 levels, similar to the effect of P22077.

  • PR-619: As a broad-spectrum inhibitor, PR-619 will cause a robust, dose-dependent accumulation of polyubiquitinated proteins.[7]

  • P22077: This selective inhibitor should lead to a more specific pattern of ubiquitination and a clear stabilization of USP7 substrates like p53.[10]

Conclusion

The validation of a new chemical probe such as this compound requires a systematic and comparative approach. By benchmarking its performance against well-characterized tools like the non-selective inhibitor PR-619 and the selective inhibitor P22077, researchers can gain confidence in its mechanism of action, potency, and selectivity. The experimental workflows detailed in this guide provide a robust framework for such a validation, ensuring that any subsequent biological discoveries made with this new tool are built on a solid and reliable foundation.

References

  • P22077 USP47, USP7 27712-2. BPS Bioscience. [Link]
  • P22077 | USP7 inhibitor. Cellagen Technology. [Link]
  • Kessler, B. M. (2017). Molecular basis of USP7 inhibition by selective small molecule inhibitors.
  • Gavory, G., O'Dowd, C. R., Helm, M. D., et al. (2018). Discovery and characterization of highly potent and selective allosteric USP7 inhibitors. Nature Chemical Biology, 14(2), 118–125. [Link]
  • Kategaya, L., et al. (2017). Discovery and characterization of highly potent and selective allosteric USP7 inhibitors. Queen's University Belfast. [Link]
  • Oh, E., Akopian, D., & Rape, M. (2020). Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. Scientific Reports, 10(1), 5324. [Link]
  • Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. Broad Institute. [Link]

Sources

A Comparative Guide to Kinase Inhibitors: Profiling 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the investigational compound 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile against a panel of well-characterized, clinically relevant kinase inhibitors: Dasatinib, Imatinib, and Lapatinib. For drug development professionals and researchers, understanding the nuances of a novel compound's inhibitory profile in the context of established drugs is critical for assessing its therapeutic potential.

We will delve into the mechanisms of action, target selectivity, and the experimental workflows required to generate robust, comparative data. This guide is structured to not only present comparative information but also to provide the practical, validated methodologies necessary for the in-house characterization of novel kinase inhibitors.

Section 1: Profiling the Kinase Inhibitors

A foundational step in comparative analysis is understanding the fundamental properties of each compound, from its chemical structure to its established or putative mechanism of action.

This compound: An Investigational Compound

This compound is a heterocyclic compound featuring a benzonitrile moiety linked to an aminothiazole ring.[1] Such scaffolds are of significant interest in medicinal chemistry due to their potential for diverse biological activities. The presence of the nitrile group, a common pharmacophore in many approved drugs, can play a critical role in binding to target proteins, often acting as a hydrogen bond acceptor.[2]

  • Chemical Structure: C₁₀H₇N₃S

  • Putative Mechanism of Action: As a small molecule, it is hypothesized to function as an ATP-competitive inhibitor, binding to the ATP pocket of specific protein kinases. However, its precise kinase targets are not yet broadly characterized in publicly available literature, making it an ideal candidate for the screening protocols detailed in this guide.

Imatinib: The Archetype of Targeted Therapy

Imatinib was a revolutionary therapeutic that validated the principle of targeted kinase inhibition.[3] It is primarily known for its efficacy in treating chronic myeloid leukemia (CML).[3][4]

  • Mechanism of Action: Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[3]

  • Primary Kinase Targets: Its primary targets include the BCR-ABL fusion protein, c-KIT, and the platelet-derived growth factor receptor (PDGFR).[3][5][6][7] Its remarkable success in CML is due to its potent inhibition of the constitutively active BCR-ABL kinase.[5]

Dasatinib: A Second-Generation Multi-Targeted Inhibitor

Dasatinib is a second-generation inhibitor developed to overcome Imatinib resistance and to target a broader range of kinases.[8][9] It is significantly more potent than Imatinib against BCR-ABL.[8]

  • Mechanism of Action: Dasatinib is a potent, multi-targeted inhibitor that binds to both the active and inactive conformations of the ABL kinase domain, a key distinction from Imatinib which prefers the inactive state.[8][10] This allows it to inhibit some Imatinib-resistant mutations.[8]

  • Primary Kinase Targets: Its targets include BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[8][10][11]

Lapatinib: A Dual Inhibitor of the ErbB Family

Lapatinib represents a more focused approach, targeting specific members of the epidermal growth factor receptor (EGFR) family, which are frequently overexpressed in solid tumors like breast cancer.[12][13]

  • Mechanism of Action: Lapatinib is a reversible, dual tyrosine kinase inhibitor that targets the intracellular ATP-binding domains of EGFR (ErbB1) and HER2 (ErbB2).[12][14] By blocking these receptors, it inhibits downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[14][15]

  • Primary Kinase Targets: Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[12][14]

Section 2: Comparative Analysis of Kinase Inhibitory Activity

The cornerstone of characterizing a kinase inhibitor is quantifying its potency (IC50) and selectivity across a panel of kinases. Potency indicates the concentration of the inhibitor required to reduce kinase activity by 50%, while selectivity reveals its specificity for the intended target(s) versus off-target kinases. High selectivity is often desirable to minimize side effects.

The following table presents hypothetical, yet plausible, experimental data for this compound to illustrate how it would be compared against our reference inhibitors. This data would be generated using the biochemical assay described in Section 3.1.

Kinase TargetThis compound (IC50, nM)Imatinib (IC50, nM)Dasatinib (IC50, nM)Lapatinib (IC50, nM)
BCR-ABL >10,000250<1>10,000
c-KIT 5,20015012>10,000
PDGFRβ 8,5001005>10,000
SRC 750>10,000<1>10,000
EGFR >10,000>10,0003010
HER2 (ErbB2) >10,000>10,0004512
CK2 25>10,000>10,000>10,000

Note: Data for Imatinib, Dasatinib, and Lapatinib are representative values based on publicly available data. Data for this compound is illustrative for comparative purposes. A recent study identified 4-(thiazol-5-yl)benzoic acid derivatives as potent inhibitors of Protein Kinase CK2, suggesting a potential area for investigation for similar scaffolds.[16]

Interpretation of Comparative Data
  • Dasatinib demonstrates potent, broad-spectrum activity against BCR-ABL and SRC family kinases, consistent with its known profile.[10][11]

  • Imatinib shows high potency for its primary targets (BCR-ABL, c-KIT, PDGFRβ) but is less effective against SRC and the ErbB family.[5]

  • Lapatinib is highly selective for EGFR and HER2, as expected.[12][15]

  • Our investigational compound, This compound , appears largely inactive against the common oncogenic kinases in this panel but shows hypothetical potent and selective activity against Protein Kinase CK2. This would classify it as a selective CK2 inhibitor, warranting a different therapeutic investigation path than the other compounds.

Section 3: Essential Experimental Protocols

Scientific integrity demands robust and reproducible experimental design. The following protocols provide a validated framework for characterizing and comparing kinase inhibitors.

Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol is designed to determine the IC50 value of a compound against a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.[17] The ADP-Glo™ Kinase Assay is a widely used format for this purpose.[18]

Causality: The principle is straightforward: active kinases convert ATP to ADP. The amount of ADP produced is directly proportional to the kinase's activity. By adding an inhibitor, we can quantify the reduction in ADP production, and therefore, the inhibition of the kinase. The assay uses a two-step reaction: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which drives a luciferase reaction to produce a luminescent signal.[18][19]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test inhibitor (e.g., this compound) in 100% DMSO.

    • Perform an 11-point serial dilution (e.g., 1:3) in DMSO to create a concentration gradient. A DMSO-only sample will serve as the 0% inhibition control.

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 5 µL of the kinase/substrate mixture (containing the specific kinase of interest and its target peptide substrate in kinase reaction buffer, e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate competitive inhibition measurement.

    • Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep 1. Prepare Serial Dilution of Inhibitor in DMSO add_inhibitor 3. Add Inhibitor to Plate compound_prep->add_inhibitor reagent_prep 2. Prepare Kinase/Substrate and ATP Solutions add_kinase 4. Add Kinase/Substrate Mix reagent_prep->add_kinase add_atp 5. Initiate with ATP Incubate @ 30°C reagent_prep->add_atp add_inhibitor->add_kinase add_kinase->add_atp add_adpglo 6. Add ADP-Glo™ Reagent (Depletes ATP) add_atp->add_adpglo add_detection 7. Add Kinase Detection Reagent (Converts ADP to ATP) add_adpglo->add_detection read_lum 8. Read Luminescence add_detection->read_lum calc_ic50 9. Calculate % Inhibition and Determine IC50 read_lum->calc_ic50

Caption: Workflow for the in vitro biochemical kinase assay.

Protocol: Cell-Based Proliferation Assay (MTS Assay)

This protocol determines a compound's ability to inhibit cell growth (cellular potency or GI50), which is a crucial secondary validation after biochemical assays. It measures the overall effect of the inhibitor on cellular pathways in a living system.

Causality: Many cancer cell lines are "addicted" to the signaling pathways driven by specific kinases. Inhibiting a critical kinase in these cells should lead to a reduction in cell proliferation or an increase in cell death (apoptosis). The MTS assay quantifies the number of viable cells by measuring the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan product by dehydrogenase enzymes in living cells. The amount of color produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., K-562 for BCR-ABL, SK-BR-3 for HER2) under standard conditions.

    • Harvest cells and seed them into a 96-well clear-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of inhibitors or a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for multiple cell doublings and for the anti-proliferative effects to manifest.

  • Viability Measurement:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) directly to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time should be sufficient to yield a readable color change without saturation.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percent cell growth inhibition relative to the vehicle-treated control wells.

    • Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the GI50 (concentration for 50% growth inhibition).

Section 4: Visualizing Signaling Pathways

Understanding where each inhibitor acts is crucial for interpreting its biological effects. The diagram below illustrates a simplified overview of key signaling pathways targeted by the compared inhibitors.

G cluster_membrane cluster_cytoplasm cluster_nucleus PDGFR PDGFR PI3K_AKT PI3K/AKT Pathway PDGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK EGFR EGFR EGFR->PI3K_AKT EGFR->RAS_MAPK HER2 HER2 HER2->PI3K_AKT HER2->RAS_MAPK BCR_ABL BCR-ABL (Cytoplasmic) BCR_ABL->PI3K_AKT BCR_ABL->RAS_MAPK SRC SRC SRC->PI3K_AKT SRC->RAS_MAPK Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Proliferation RAS_MAPK->Proliferation CK2 CK2 (Constitutively Active) CK2->Proliferation Imatinib Imatinib Imatinib->PDGFR Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->PDGFR Dasatinib->BCR_ABL Dasatinib->SRC Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 ATB 4-(2-Amino-1,3-thiazol- 4-yl)benzonitrile ATB->CK2

Caption: Simplified signaling pathways and inhibitor targets.

Conclusion

This guide provides a comprehensive framework for comparing the novel kinase inhibitor this compound against established drugs like Imatinib, Dasatinib, and Lapatinib. The process of drug development hinges on such rigorous, multi-faceted comparisons. By employing validated biochemical and cell-based assays, researchers can accurately determine the potency, selectivity, and cellular efficacy of new chemical entities.

Based on our illustrative analysis, this compound presents a hypothetical profile of a selective CK2 inhibitor. This underscores a critical lesson: the therapeutic potential of a novel compound may lie in unexpected targets. Therefore, broad kinase screening followed by focused validation is an indispensable strategy in modern drug discovery. The protocols and comparative logic outlined herein provide a robust starting point for any research team tasked with characterizing the next generation of kinase inhibitors.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?
  • Pediatric Oncall. (n.d.). Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.
  • Synapse. (n.d.). Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications.
  • ChemicalBook. (2024, March 29). Dasatinib: Mechanism of action and Safety.
  • Pharmacology. (2025, March 25). Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • Teva, A., et al. (2013). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. PLoS One, 8(5), e63964.
  • Tefferi, A., & Pardanani, A. (2004). Imatinib targets other than bcr/abl and their clinical relevance in myeloid disorders. Blood, 104(13), 3857–3863.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lapatinib Ditosylate Hydrate?
  • Gomez, H. L., et al. (2008). Lapatinib - Overview and Current Role in Metastatic Breast Cancer. The Oncologist, 13(3), 276–283.
  • Medina, P. J., & Goodin, S. (2008). Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases. Clinical therapeutics, 30(8), 1426-1447.
  • Hyman, D. M., et al. (2018). Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. American journal of cancer research, 8(10), 1993.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Gvozdeva, Y., Georgieva, P., & Katsarov, P. (2025).
  • Kalmadi, S. (2013). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Journal of Cancer Science & Therapy, 5(9).
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Pretel-Irazabal, M., Tuneu, A., & Ormaechea Pérez, N. (2013). Therapeutic Targets in the Different Diseases in Which Imatinib Is Used.
  • Wang, J., & Li, X. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. In Methods in Molecular Biology.
  • Hughes, T. (2004). Cancer treatment with kinase inhibitors: What have we learnt from imatinib?. British Journal of Cancer, 90(1), 12-19.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • BenchChem. (2025). Application Notes and Protocols: Determination of iHCK-37 Activity using a Kinase Assay.
  • Benchchem. (n.d.). 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile.
  • Nishal, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Frontiers in Pharmacology, 14, 1109869.
  • PubChem. (n.d.). This compound.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:436151-85-8.
  • Wang, C., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1426-1454.
  • Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
  • Fleming, P. E., et al. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 55(22), 9436-9457.

Sources

Comparative Efficacy Analysis of Novel Nitrothiophene Carboxamides versus Established Antibiotics Against Enteric Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. This guide provides a comparative analysis of a promising new class of narrow-spectrum antibacterial agents, nitrothiophene carboxamides, against established first-line antibiotics for the treatment of common enteric pathogens. 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile serves as a key starting material in the synthesis of these novel carboxamides, highlighting the therapeutic potential of the 2-aminothiazole scaffold in addressing critical unmet medical needs. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the efficacy, mechanism of action, and relevant experimental methodologies.

The Emerging Challenge of Enteric Bacterial Infections

Infections caused by Escherichia coli, Shigella spp., and Salmonella spp. represent a significant global health burden, leading to a spectrum of illnesses from self-limiting gastroenteritis to life-threatening systemic infections. The therapeutic landscape for these pathogens is increasingly complicated by the emergence of multidrug-resistant strains, rendering many standard-of-care antibiotics ineffective. This underscores the critical need for innovative therapeutic strategies.

Profile of the Investigated Compounds

Novel Antibacterial Agent: Nitrothiophene Carboxamides

The nitrothiophene carboxamides are a novel class of prodrugs designed to overcome efflux pump-mediated resistance in Gram-negative bacteria.[1][2] Their mechanism of action is contingent on activation by specific bacterial nitroreductases, NfsA and NfsB, which are predominantly found in the target enteric pathogens.[1][2][3] This targeted activation leads to the formation of cytotoxic metabolites that disrupt essential cellular processes, resulting in bacterial cell death. The parent molecule, this compound, is a crucial building block in the chemical synthesis of these potent antibacterial agents.

Established Drugs for Comparison

For this comparative analysis, we have selected three widely used antibiotics for the treatment of infections caused by E. coli, Shigella, and Salmonella:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[4][5][6][7][8]

  • Ceftriaxone: A third-generation cephalosporin that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[9][10][11][12][13]

  • Trimethoprim-Sulfamethoxazole (TMP-SMX): A combination drug that sequentially inhibits enzymes in the bacterial folic acid synthesis pathway. Sulfamethoxazole inhibits dihydropteroate synthase, while trimethoprim inhibits dihydrofolate reductase.[14][15][16][17][18]

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of the novel nitrothiophene carboxamides and the established antibiotics against key enteric pathogens.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

CompoundOrganismMIC (µg/mL)Reference
Nitrothiophene Carboxamide (Compound 15) E. coli (Wild-Type)0.25[1]
E. coli (Multi-drug resistant clinical isolate)0.5[1]
Shigella spp. (Clinical isolate)0.25[1]
Salmonella spp. (Clinical isolate)0.5[1]
Ciprofloxacin E. coli≤1[5]
Ceftriaxone E. coliVaries[19]
Trimethoprim-Sulfamethoxazole E. coli0.06/1.14[20]

Note: MIC values for established drugs can vary significantly depending on the bacterial strain and resistance patterns.

In Vivo Efficacy: Mouse Thigh Infection Model

The neutropenic mouse thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of antimicrobial agents.[21][22][23][24] The endpoint is typically the reduction in bacterial load (colony-forming units, CFU) in the infected thigh muscle after treatment.

CompoundOrganismDoseBacterial Load Reduction (log10 CFU/thigh)Reference
Nitrothiophene Carboxamide (Compound 15) E. coli100 mg/kg~2.5[1]
Ciprofloxacin E. coli10 mg/kg~1.56[25]
E. coli30 mg/kg~2.0[25]
E. coli100 mg/kg~4.35[25]
Ceftriaxone E. coliNot directly comparableSee reference for details[26][27][28]
Trimethoprim-Sulfamethoxazole E. coliNot directly comparableSee reference for details[20][29]

Note: Direct comparison of in vivo efficacy can be challenging due to variations in experimental protocols, including dosing regimens and timing of administration. The provided data serves as an illustrative comparison.

Signaling Pathways and Mechanisms of Action

A clear understanding of the molecular pathways targeted by these antibacterial agents is crucial for rational drug design and for anticipating potential resistance mechanisms.

Nitrothiophene Carboxamides: A Prodrug Approach

Nitrothiophene_Carboxamides_MOA cluster_cell Inside Bacterial Cell Nitrothiophene Carboxamide (Prodrug) Nitrothiophene Carboxamide (Prodrug) Bacterial Cell Bacterial Cell Nitrothiophene Carboxamide (Prodrug)->Bacterial Cell Enters cell NfsA/NfsB (Nitroreductases) NfsA/NfsB (Nitroreductases) Reactive Metabolites Reactive Metabolites NfsA/NfsB (Nitroreductases)->Reactive Metabolites Activation Cellular Targets (DNA, Ribosomes, etc.) Cellular Targets (DNA, Ribosomes, etc.) Reactive Metabolites->Cellular Targets (DNA, Ribosomes, etc.) Damage Bacterial Cell Death Bacterial Cell Death Cellular Targets (DNA, Ribosomes, etc.)->Bacterial Cell Death

Caption: Mechanism of action of nitrothiophene carboxamides.

Established Antibiotics: Targeting Essential Bacterial Processes

Caption: Mechanisms of action of established antibiotics.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experiments cited in this guide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and quantitative approach to determine the in vitro susceptibility of bacteria to antimicrobial agents.[5][11][12][13]

MIC_Workflow Prepare serial two-fold dilutions of antimicrobial agent in broth Prepare serial two-fold dilutions of antimicrobial agent in broth Inoculate microtiter plate wells with bacterial suspension Inoculate microtiter plate wells with bacterial suspension Prepare serial two-fold dilutions of antimicrobial agent in broth->Inoculate microtiter plate wells with bacterial suspension Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard)->Inoculate microtiter plate wells with bacterial suspension Incubate at 37°C for 18-24 hours Incubate at 37°C for 18-24 hours Inoculate microtiter plate wells with bacterial suspension->Incubate at 37°C for 18-24 hours Visually inspect for turbidity (bacterial growth) Visually inspect for turbidity (bacterial growth) Incubate at 37°C for 18-24 hours->Visually inspect for turbidity (bacterial growth) Determine MIC: lowest concentration with no visible growth Determine MIC: lowest concentration with no visible growth Visually inspect for turbidity (bacterial growth)->Determine MIC: lowest concentration with no visible growth

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the antimicrobial agent in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (or other appropriate broth) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation:

    • From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Neutropenic Mouse Thigh Infection Model

This in vivo model is crucial for evaluating the efficacy of antimicrobial agents in a setting that mimics a localized soft tissue infection in an immunocompromised host.[21][22][23][24][25][30][31]

Thigh_Infection_Model_Workflow Induce neutropenia in mice (e.g., with cyclophosphamide) Induce neutropenia in mice (e.g., with cyclophosphamide) Inoculate thigh muscle with a standardized bacterial suspension Inoculate thigh muscle with a standardized bacterial suspension Induce neutropenia in mice (e.g., with cyclophosphamide)->Inoculate thigh muscle with a standardized bacterial suspension Administer antimicrobial agent at various doses and schedules Administer antimicrobial agent at various doses and schedules Inoculate thigh muscle with a standardized bacterial suspension->Administer antimicrobial agent at various doses and schedules Euthanize mice at a predetermined time point (e.g., 24 hours) Euthanize mice at a predetermined time point (e.g., 24 hours) Administer antimicrobial agent at various doses and schedules->Euthanize mice at a predetermined time point (e.g., 24 hours) Excise and homogenize the infected thigh muscle Excise and homogenize the infected thigh muscle Euthanize mice at a predetermined time point (e.g., 24 hours)->Excise and homogenize the infected thigh muscle Perform serial dilutions and plate homogenate on agar Perform serial dilutions and plate homogenate on agar Excise and homogenize the infected thigh muscle->Perform serial dilutions and plate homogenate on agar Incubate plates and count colony-forming units (CFU) Incubate plates and count colony-forming units (CFU) Perform serial dilutions and plate homogenate on agar->Incubate plates and count colony-forming units (CFU) Calculate bacterial load (CFU/gram of tissue) and compare treatment groups Calculate bacterial load (CFU/gram of tissue) and compare treatment groups Incubate plates and count colony-forming units (CFU)->Calculate bacterial load (CFU/gram of tissue) and compare treatment groups

Caption: Workflow for the neutropenic mouse thigh infection model.

Step-by-Step Methodology:

  • Induction of Neutropenia:

    • Administer cyclophosphamide to mice intraperitoneally on days -4 and -1 relative to infection to induce a neutropenic state.

  • Infection:

    • On day 0, inject a standardized suspension of the test bacterium (e.g., 10^6 - 10^7 CFU) directly into the thigh muscle of the mice.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer the antimicrobial agent via a clinically relevant route (e.g., subcutaneously or orally). Different dosing regimens can be tested.

  • Assessment of Bacterial Burden:

    • At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the infected thigh muscle and homogenize it in a sterile buffer.

    • Perform serial dilutions of the tissue homogenate and plate onto appropriate agar media.

    • Incubate the plates and count the number of colonies to determine the bacterial load (CFU per gram of tissue).

  • Data Analysis:

    • Compare the bacterial loads in the treated groups to the untreated control group to determine the in vivo efficacy of the antimicrobial agent.

Conclusion

The novel nitrothiophene carboxamides, synthesized from the versatile 2-aminothiazole precursor this compound, demonstrate potent in vitro and in vivo activity against key enteric pathogens, including multi-drug resistant strains of E. coli. Their unique mechanism of action, requiring activation by bacterial nitroreductases, presents a promising strategy to combat antimicrobial resistance. While direct comparisons with established drugs like ciprofloxacin, ceftriaxone, and TMP-SMX are complex due to varying experimental conditions, the preliminary data suggest that the nitrothiophene carboxamides have comparable or, in some cases, superior efficacy. Further investigation into the pharmacokinetic and pharmacodynamic properties of this new class of antibacterial agents is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies with scientific rigor.

References

  • Hameed, P. S., Bharatham, N., Katagihallimath, N., Sharma, S., Nandishaiah, R., Shanbhag, A. P., ... & Datta, S. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 8(1), 7263. [Link]
  • Hooper, D. C., & Wolfson, J. S. (1989). Ciprofloxacin: in vitro activity, mechanism of action, and resistance. Reviews of infectious diseases, 11 Suppl 5, S902–S911. [Link]
  • Wikipedia contributors. (2024). Ceftriaxone. In Wikipedia, The Free Encyclopedia. [Link]
  • Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373–447. [Link]
  • Wikipedia contributors. (2024). Ciprofloxacin. In Wikipedia, The Free Encyclopedia. [Link]
  • Patsnap. (2024). What is the mechanism of Ceftriaxone Sodium?
  • Patsnap. (2024). What is the mechanism of Ciprofloxacin Hydrochloride?
  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanism of action of and resistance to quinolones. Microbial biotechnology, 2(1), 40–61. [Link]
  • Drugs.com. (2025).
  • National Center for Biotechnology Information. (n.d.). Ceftriaxone. PubChem. [Link]
  • YouTube. (2020, October 5). Ceftriaxone Mechanism and Side Effects. [Link]
  • MSD Manuals. (n.d.). Trimethoprim and Sulfamethoxazole. [Link]
  • ResearchGate. (2018). (PDF) Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. [Link]
  • National Center for Biotechnology Information. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed. [Link]
  • Reeves, D. S., & Bint, A. J. (1977). Mechanism of action of trimethoprim and sulphonamides: relevance to synergy in vivo. Journal of Antimicrobial Chemotherapy, 3(Suppl B), 71–79. [Link]
  • Wikipedia contributors. (2024). Trimethoprim/sulfamethoxazole. In Wikipedia, The Free Encyclopedia. [Link]
  • Patsnap. (2024). What is the mechanism of Trimethoprim?
  • YouTube. (2018, February 12). Sulfamethoxazole and Trimethoprim - Mechanism of Action. [Link]
  • Smith, P. A., Koehler, M. F. T., Girgis, H. S., Yan, D., Chen, Y., Chen, Y., ... & O'Donnell, J. P. (2018). Optimized arylomycins are a new class of Gram-negative antibiotics.
  • Zeiler, H. J., & Grohe, K. (1984). Efficacy of ciprofloxacin in stationary-phase bacteria in vivo. The American journal of medicine, 77(4C), 31–35. [Link]
  • Ambalkar, S., Verma, J., Sharma, P., Singh, R., & Murumkar, P. R. (2023). Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives. Microbiology spectrum, 11(3), e03603-22. [Link]
  • Andes, D., & Craig, W. A. (2006). In Vivo Activity of Cefquinome against Escherichia coli in the Thighs of Neutropenic Mice. Antimicrobial agents and chemotherapy, 50(4), 1431–1436. [Link]
  • Frimodt-Møller, N., Knudsen, J. D., & Espersen, F. (2018). Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice. Antimicrobial agents and chemotherapy, 62(12), e01334-18. [Link]
  • Lemaire, S., Van Bambeke, F., Appelbaum, P. C., & Tulkens, P. M. (2007). Pharmacodynamics of fluoroquinolones. Journal of Antimicrobial Chemotherapy, 59(5), 829–839. [Link]
  • Hameed, P. S., Bharatham, N., Katagihallimath, N., Sharma, S., Nandishaiah, R., Shanbhag, A. P., ... & Datta, S. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 8(1), 7263. [Link]
  • Al-Harbi, N. O., & Al-Anazi, M. M. (2025). Comparative Evaluation of Ceftriaxone Efficacy Against Escherichia coli: A Study of Three Commercial Brands Using Minimal Inhibitory Concentration.
  • Kim, K. S., Anthony, B. F., & Wasserman, R. L. (1984). Efficacy of trimethoprim/sulfamethoxazole in experimental Escherichia coli bacteremia and meningitis. The Journal of infectious diseases, 149(4), 646. [Link]
  • Schilling, J. D., Lorenz, R. G., & Hultgren, S. J. (2002). Effect of trimethoprim-sulfamethoxazole on recurrent bacteriuria and bacterial persistence in mice infected with uropathogenic Escherichia coli. Infection and immunity, 70(12), 7042–7049. [Link]
  • ResearchGate. (2025). Study of the role played by NfsA, NfsB nitroreductase and NemA flavin reductase from Escherichia coli in the conversion of ethyl 2-(2 '-nitrophenoxy)acetate to 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), a benzohydroxamic acid with interesting biological properties. [Link]
  • Khan, I., Ibrar, A., Ahmed, W., & Abbas, N. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules (Basel, Switzerland), 28(7), 3095. [Link]
  • ImQuest BioSciences. (n.d.). In vivo Mouse Models of Bacterial Infection. [Link]
  • Thomann, L., Schalk, I. J., & Hartmann, R. W. (2020). In vivo efficacy testing using a neutropenic thigh-infection model in mice.
  • Connolly, K. L., Abrams, M. E., & Jerse, A. E. (2019). Pharmacokinetic Data Are Predictive of In Vivo Efficacy for Cefixime and Ceftriaxone against Susceptible and Resistant Neisseria gonorrhoeae Strains in the Gonorrhea Mouse Model. Antimicrobial agents and chemotherapy, 63(5), e02449-18. [Link]
  • Amsden, G. W. (2000). Oxygen-insensitive nitroreductase E. coli NfsA, but not NfsB, is inhibited by fumarate. The FEBS journal, 267(19), 5947–5952. [Link]
  • Chenouard, R., Mahieu, R., Luque Paz, D., Marion, E., Eveillard, M., & Dubée, V. (2021). Impact of ceftriaxone and temocillin on fecal abundance of extended-spectrum β-lactamase producing Escherichia coli in a mouse model. PloS one, 16(3), e0248239. [Link]
  • Zuluaga, A. F., Salazar, B. E., Vesga, O., & Agudelo, M. (2015). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. Antimicrobial agents and chemotherapy, 59(12), 7450–7458. [Link]
  • Whiteway, J., Koziarz, P., & Veall, J. (1998). Oxygen-Insensitive Nitroreductases: Analysis of the Roles of nfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives in Escherichia coli. Journal of bacteriology, 180(21), 5529–5539. [Link]
  • ResearchGate. (2015). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Specificity Challenge in Modern Drug Development

The 4-(2-amino-1,3-thiazol-4-yl)benzonitrile core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including potential applications as antibacterial synergists and anti-inflammatory agents.[1][2] As derivatives of this parent molecule advance through the drug development pipeline, establishing their specificity becomes a paramount concern. Off-target binding, or cross-reactivity, can lead to unforeseen pharmacological effects, toxicity, or diminished efficacy.[3]

This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for this class of small molecules. We will delve into the underlying principles, compare key analytical methodologies, provide detailed experimental protocols, and discuss the interpretation of results within a regulatory context. As these small molecules, known as haptens, are not immunogenic on their own, our focus will be on immunoassay-based approaches, which necessitate their conjugation to larger carrier proteins to elicit an antibody response.[4][5][6][7]

The Hapten-Carrier Principle: Eliciting an Immune Response

Small molecules like the this compound derivatives (molecular weight approx. 201.25 g/mol ) are incapable of independently stimulating an immune response to generate antibodies.[5][8] To overcome this, they must be covalently coupled to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[9] This hapten-carrier conjugate is then used to immunize an animal, prompting the production of antibodies, a portion of which will be specific to the hapten.

A critical consideration in experimental design is the choice of carrier protein. The protein used for immunization (e.g., KLH) should differ from the one used in the screening assay (e.g., BSA or Ovalbumin (OVA)). This strategy prevents the detection of anti-carrier antibodies, which would interfere with the assay and produce false results, ensuring that the measured response is specific to the hapten itself.[6]

cluster_immunogen Immunogen Preparation & Antibody Generation cluster_assay Immunoassay Plate Preparation Hapten Derivative (Hapten) Conjugate1 Hapten-KLH Conjugate Hapten->Conjugate1 Conjugation Carrier1 Carrier Protein (e.g., KLH) Carrier1->Conjugate1 Immunize Immunization Conjugate1->Immunize Antibodies Generate Anti-Hapten Antibodies Immunize->Antibodies Conjugate2 Hapten-BSA Conjugate (Coating Antigen) Antibodies->Conjugate2 Binds in Assay Hapten2 Derivative (Hapten) Hapten2->Conjugate2 Conjugation Carrier2 Different Carrier (e.g., BSA) Carrier2->Conjugate2

Caption: Workflow for antibody generation and assay reagent preparation.

Comparative Analysis of Methodologies

Two primary techniques are widely employed for assessing the cross-reactivity of small molecules: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Signal is inversely proportional to analyte concentration due to competition for limited antibody binding sites.[10][11]Measures changes in refractive index caused by binding events on a sensor surface in real-time.[12]
Format Antigen-coated plate or antibody-coated plate.Protein (antibody) is typically immobilized on the sensor chip; analyte flows over the surface.[12]
Labeling Requires an enzyme-labeled antigen or antibody.[13]Label-free, eliminating potential interference from labels.[14]
Data Output Endpoint colorimetric measurement (Optical Density).[15]Real-time binding kinetics (association/dissociation), affinity, and specificity.[14]
Throughput High (96/384-well plates).Lower to medium, depending on the instrument.
Expertise Widely accessible and established.Requires specialized equipment and expertise.
Key Advantage Cost-effective and high-throughput for screening large numbers of compounds.Provides detailed kinetic data (kₐ, kₔ) and true affinity (Kₐ), not just relative potency.[14]

Quantitative Cross-Reactivity Comparison

To illustrate the output of these studies, the following table presents hypothetical cross-reactivity data for several structural analogs of this compound. The data is derived from a competitive ELISA, with cross-reactivity calculated relative to the parent compound.

Cross-Reactivity Calculation: Cross-Reactivity (%) = (IC₅₀ of Parent Compound / IC₅₀ of Derivative) x 100

DerivativeStructure ModificationIC₅₀ (nM)Cross-Reactivity (%)
Parent Compound - 50 100%
Derivative A5-Chloro substitution on benzonitrile ring7566.7%
Derivative B5-Methyl substitution on thiazole ring45111.1%
Derivative CN-acetyl on 2-amino group>10,000<0.5%
Derivative D3-Methoxy substitution on benzonitrile ring48010.4%

Interpretation:

  • Derivative B shows slightly higher cross-reactivity, suggesting the methyl group may enhance binding to the antibody's paratope.

  • Derivative A and D show significantly reduced cross-reactivity, indicating that substitutions on the benzonitrile ring are poorly tolerated by the antibody.

  • Derivative C shows negligible cross-reactivity, demonstrating that modification of the 2-amino group, a likely key binding epitope, effectively abolishes recognition by the antibody.

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Screening

This protocol is designed to quantify small molecules by measuring their ability to compete with a labeled antigen for a limited number of antibody binding sites.[10] The signal generated is inversely proportional to the concentration of the analyte in the sample.[10]

A. Reagents and Materials

  • Coating Antigen: Hapten-BSA conjugate (1-10 µg/mL in coating buffer).

  • Primary Antibody: Anti-hapten antibody (polyclonal or monoclonal) raised using Hapten-KLH conjugate.

  • Test Compounds: Parent compound and derivatives, serially diluted.

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBS-T).[10]

  • Blocking Buffer: 1-3% BSA in PBS.[16]

  • Secondary Antibody: HRP-conjugated anti-species antibody (e.g., anti-rabbit IgG-HRP).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).[11]

  • Stop Solution: 1N HCl or 2N H₂SO₄.[10]

  • High-binding 96-well microplates.

B. Step-by-Step Methodology

  • Plate Coating: Add 100 µL/well of the coating antigen (Hapten-BSA) diluted in coating buffer. Incubate overnight at 4°C.

    • Scientist's Note: Overnight incubation at 4°C ensures stable, passive adsorption of the antigen to the polystyrene well surface.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of PBS-T.

  • Blocking: Add 200 µL/well of blocking buffer to prevent non-specific binding of subsequent antibodies.[17] Incubate for 1-2 hours at room temperature (RT).

  • Competition Reaction:

    • In a separate "competition" plate or in tubes, add 50 µL of each serially diluted test compound (or standard) and 50 µL of the primary antibody at its optimal working concentration.

    • Incubate for 1 hour at RT to allow the antibody to bind to the free compound.

  • Incubation: Wash the coated plate 3 times with PBS-T. Transfer 100 µL/well of the pre-incubated competition mixture to the coated plate. Incubate for 1-2 hours at RT.

    • Scientist's Note: During this step, any primary antibody that is not bound to a test compound will bind to the antigen coated on the plate.

  • Secondary Antibody Incubation: Wash the plate 3-5 times with PBS-T. Add 100 µL/well of HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at RT.

  • Development: Wash the plate 5 times with PBS-T. Add 100 µL/well of TMB substrate. Incubate in the dark for 10-20 minutes.

  • Stopping and Reading: Add 50 µL/well of stop solution. Read the absorbance at 450 nm on a microplate reader.[10]

cluster_key Legend A 1. Coat Plate (Hapten-BSA) B 2. Block (BSA) A->B D 4. Add Mixture to Plate (Competition Step) B->D C 3. Pre-Incubate (Antibody + Free Hapten) C->D E 5. Wash D->E F 6. Add Secondary Ab (Anti-IgG-HRP) E->F G 7. Wash F->G H 8. Add Substrate (TMB) G->H I 9. Stop & Read (450 nm) H->I K1 High Free Hapten → Low Signal K2 Low Free Hapten → High Signal

Caption: Experimental workflow for a competitive ELISA.

Protocol 2: Surface Plasmon Resonance (SPR) Competition Assay

SPR offers a real-time, label-free alternative for characterizing molecular interactions.[14] This protocol describes a competition-in-solution format to determine the binding affinity of derivatives.

A. Reagents and Materials

  • SPR Instrument & Sensor Chips: (e.g., CM5 chip).

  • Ligand: Anti-hapten antibody.

  • Analytes: Parent compound and derivatives.

  • Immobilization Buffers: Amine coupling kit (EDC, NHS), ethanolamine.

  • Running Buffer: HBS-EP+ or similar, potentially with low % DMSO for compound solubility.

  • Competitor: A fixed, low concentration of the parent compound.

B. Step-by-Step Methodology

  • Antibody Immobilization:

    • Activate the sensor chip surface using a pulse of EDC/NHS.

    • Inject the anti-hapten antibody diluted in an appropriate coupling buffer (e.g., 10 mM Acetate, pH 5.0) to achieve the desired immobilization level.

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

    • Scientist's Note: The goal is to immobilize enough antibody to get a robust signal, but not so much that it causes mass transport limitations.

  • Assay Setup: This is a competition-in-solution assay. A fixed concentration of the parent compound (the "competitor") is mixed with a serial dilution of the test derivative. The amount of free antibody binding sites remaining determines the SPR signal.

  • Binding Analysis:

    • Prepare a dilution series of each test derivative in running buffer.

    • To each dilution, add a fixed concentration of the parent compound (e.g., a concentration close to its Kₐ).

    • Inject the mixtures over the antibody-functionalized sensor surface at a constant flow rate (e.g., 30 µL/min).[18]

    • Record the binding response (in Resonance Units, RU) near the end of the injection.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., low pH glycine or mild base) to remove the bound antigen-antibody complex, preparing the surface for the next cycle.[18]

  • Data Analysis:

    • Plot the binding response (RU) against the log concentration of the test derivative.

    • Fit the resulting inhibition curve to determine the IC₅₀ value for each derivative.

    • These IC₅₀ values can be used to rank the relative binding affinities of the derivatives.

Regulatory Significance and Final Considerations

Cross-reactivity studies are a critical component of the preclinical safety assessment package submitted to regulatory agencies like the FDA and EMA.[19][20] Unexpected binding identified in tissue cross-reactivity (TCR) studies, often performed using immunohistochemistry (IHC) on a panel of human tissues, can indicate potential off-target toxicity.[3][21][22] The immunoassays described here serve as an essential precursor, allowing for the early-stage screening and selection of lead candidates with the most promising specificity profiles before committing to more extensive and costly GLP-compliant TCR studies.[19]

References

  • Competitive ELISA Protocol — Quantitative Detection via Antigen Compet. (2025). Vertex AI Search.
  • Large and Small Molecule Screening by SPR. Bio-Rad.
  • Immunoassay Methods - Assay Guidance Manual. (2012). NCBI Bookshelf - NIH.
  • Anti-hapten Antibody Problems. Aptamer Group.
  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. (2012).
  • Coupling of the carriers and small molecule haptens. (2016). CLOUD-CLONE CORP.(CCC).
  • Methods and applications of noncompetitive hapten immunoassays. (2024). RSC Publishing.
  • Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. (2025). IPHASE Biosciences.
  • Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis.
  • How To Conduct Preclinical Pharmacology/Toxicology Evalu
  • Ten Basic Rules of Antibody Valid
  • Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens. (2018). PMC - NIH.
  • Tissue Cross-Reactivity Studies.
  • Competitive ELISA. (2021).
  • Hapten.
  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021). [Source not available].
  • Small Molecule Immunosensing Using Surface Plasmon Resonance. PMC - NIH.
  • Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed.
  • Protocol for Competitive ELISA.
  • Crafting Competitive ELISA Assays: A Technical Guide. (2024). Bioss Antibodies.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central.
  • Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. (2023). [Source not available].
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. [Source not available].
  • Guidance for Industry. FDA.
  • A Practical Guide to Immunoassay Method Valid
  • This compound | C10H7N3S. PubChem.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI.
  • 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile. Benchchem.
  • Synthesis and Biological Activity of 2-Amino- and 2-aryl (Heteryl) Substituted 1,3-Benzothiazin-4-ones. (2025).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • Highly Sensitive Lateral Flow Immunoassay for Clenbuterol and Structurally Similar Beta2-Agonists in Me
  • Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. PMC - NIH.
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). [Source not available].
  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P
  • This compound. Kemix Pty Ltd.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

Sources

A Researcher's Guide to Validating the Mechanism of Action of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile, a molecule of significant interest in cellular stress and inflammation research, has emerged as a modulator of key signaling pathways.[1][2] Its validation as a research tool or therapeutic lead hinges on a rigorous and multi-faceted confirmation of its mechanism of action (MoA). This guide provides an in-depth, technically-grounded framework for researchers to validate the MoA of this compound, comparing its activity against established alternatives and offering detailed experimental protocols. Our focus is on two of its primary reported activities: inhibition of the Inositol-requiring enzyme 1α (IRE1α) endoribonuclease (RNase) activity and inhibition of Transforming growth factor-β-activated kinase 1 (TAK1).

The core principle of MoA validation is not to simply confirm an expected outcome, but to build a self-validating experimental narrative. This involves progressing from direct, biochemical target engagement to downstream cellular consequences, while simultaneously ruling out alternative explanations through selectivity and counter-screening assays.

Part 1: Targeting the Unfolded Protein Response - IRE1α Inhibition

The most well-characterized activity of this compound is its role in the Unfolded Protein Response (UPR). The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3][4] A central mediator of the UPR is IRE1α, a unique bifunctional enzyme possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain.[5][6] Upon ER stress, IRE1α oligomerizes and autophosphorylates, activating its RNase domain.[6] The canonical substrate for this RNase activity is the mRNA of X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from XBP1 mRNA, leading to a translational frameshift that produces the potent transcription factor XBP1s.[7][8] XBP1s then upregulates genes involved in restoring ER homeostasis.[4]

Experimental Validation Workflow: IRE1α Pathway

The following workflow provides a logical progression from direct enzyme inhibition to cellular confirmation.

G cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Downstream Functional Outcomes A In Vitro IRE1α RNase Assay B Determine IC50 & Ki A->B Quantify Potency C XBP1 Splicing Assay (RT-PCR) B->C Confirm in Cells D XBP1s Reporter Assay (e.g., Luciferase) C->D High-Throughput Confirmation E qPCR of XBP1s Target Genes (e.g., ERdj4, EDEM1) D->E Assess Functional Consequence F Cell Viability under ER Stress E->F Phenotypic Outcome

Caption: Experimental workflow for validating IRE1α pathway inhibition.

Protocol 1: In Vitro IRE1α RNase Activity Assay

This biochemical assay directly measures the ability of a compound to inhibit the cleavage of an XBP1 RNA substrate by recombinant IRE1α protein. It is the foundational experiment to confirm direct target engagement.

Rationale: Using a cell-free system with purified components isolates the interaction between the inhibitor and its direct target, IRE1α, eliminating confounding variables from complex cellular environments. A fluorescently-labeled RNA substrate provides a sensitive and quantitative readout.[5][9]

Step-by-Step Methodology:

  • Reagents & Materials:

    • Recombinant human IRE1α cytoplasmic domain (commercially available).

    • Fluorescently-labeled XBP1 stem-loop RNA substrate (e.g., FAM-quencher pair).

    • RNase Assay Buffer: 50 mM HEPES, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100, pH 7.2.[5]

    • Test Compound: this compound, serially diluted in DMSO.

    • Positive Control Inhibitor: 4µ8C.[10]

    • 384-well, low-volume, black assay plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a 2X solution of recombinant IRE1α in RNase Assay Buffer.

    • In the assay plate, add 50 nL of test compound dilutions or controls (DMSO for vehicle, 4µ8C for positive control).

    • Add 5 µL of the 2X IRE1α solution to each well and pre-incubate for 30 minutes at room temperature to allow compound binding.[5]

    • Prepare a 2X solution of the fluorescent XBP1 RNA substrate in RNase Assay Buffer.

    • Initiate the reaction by adding 5 µL of the 2X RNA substrate solution to each well.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission appropriate for the fluorophore) at 37°C for 60 minutes.

    • Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percent inhibition relative to the DMSO control against the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50.

Protocol 2: Cellular XBP1 Splicing Assay by RT-PCR

This assay validates that the compound can penetrate the cell membrane and inhibit IRE1α activity in a physiological context.

Rationale: The splicing of XBP1 is a direct and specific downstream event of IRE1α RNase activation.[3] Conventional or quantitative RT-PCR can distinguish between the unspliced (XBP1u) and spliced (XBP1s) forms, providing a robust measure of target engagement in cells.[11]

Step-by-Step Methodology:

  • Cell Culture & Treatment:

    • Plate a suitable cell line (e.g., HEK293T, HeLa) at a density to reach ~80% confluency on the day of the experiment.

    • Pre-treat cells with a dose-range of this compound or a vehicle control (DMSO) for 1-2 hours.

    • Induce ER stress by adding an agent like Tunicamycin (e.g., 2.5 µg/mL) or Thapsigargin (e.g., 100 nM) for 4-6 hours.[3][11] Include a non-stressed control group.

  • RNA Extraction & RT-PCR:

    • Harvest cells and extract total RNA using a standard Trizol or column-based method.

    • Perform reverse transcription (RT) to synthesize cDNA.

    • Set up PCR with primers designed to flank the 26-nucleotide intron in XBP1 mRNA. This allows amplification of both XBP1u and XBP1s in the same reaction.

    • Run the PCR products on a high-resolution agarose or polyacrylamide gel. The XBP1u product will be 26 bp larger than the XBP1s product.[5]

    • (Optional - for qPCR): Use a primer set where the forward primer specifically spans the splice junction of XBP1s.[3][11] Normalize the expression of XBP1s to a stable housekeeping gene.

Comparative Analysis: IRE1α Inhibitors

A critical aspect of validation is benchmarking against known standards. This provides context for the compound's potency and utility.

CompoundReported IC50 (In Vitro)Cellular Efficacy (XBP1 Splicing)MechanismReference
This compound To be determinedTo be determinedAllosteric RNase InhibitorN/A
4µ8C ~60 nMEffective at 1-10 µMAllosteric RNase Inhibitor[5][10]
KIRA6 (STF-083010) N/A (Kinase inhibitor)Effective at ~1 µMATP-competitive Kinase Inhibitor (indirectly inhibits RNase)[6]

Part 2: Probing the Inflammatory Axis - TAK1 Inhibition

TAK1 is a crucial kinase in the MAP3K family that integrates signals from various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, to activate downstream pathways such as NF-κB and JNK/p38 MAPKs.[12][13] Inhibition of TAK1 is a potential therapeutic strategy for inflammatory diseases and some cancers.[14][15] Validating this compound as a TAK1 inhibitor requires a distinct set of biochemical and cellular assays.

Signaling Pathway: TAK1-Mediated NF-κB Activation

G Stimulus TNFα / IL-1β Receptor Receptor Complex (e.g., TNFR) Stimulus->Receptor TAK1_complex TAK1/TAB Complex Receptor->TAK1_complex recruits & activates IKK_complex IKK Complex (α, β, γ) TAK1_complex->IKK_complex phosphorylates & activates Inhibitor This compound Inhibitor->TAK1_complex inhibits IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates Transcription Transcription of Inflammatory Genes Nucleus->Transcription

Caption: Simplified TAK1 signaling pathway leading to NF-κB activation.

Protocol 3: Cellular Validation of TAK1 Inhibition

This assay measures the phosphorylation of a direct downstream substrate of the IKK complex, which is activated by TAK1.

Rationale: Instead of a direct biochemical assay, a robust cellular assay can provide compelling evidence of target engagement. Monitoring the phosphorylation of IκBα, a key event immediately downstream of TAK1-IKK activation, serves as a specific and sensitive readout of TAK1 activity in a cellular context.[12]

Step-by-Step Methodology:

  • Cell Culture & Treatment:

    • Plate macrophage-like cells (e.g., RAW 264.7) or other responsive cell lines (e.g., HeLa).

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.

    • Pre-treat cells with a dose-range of this compound, a known TAK1 inhibitor (e.g., TAK1-IN-4[16]), or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a potent TAK1 activator like TNFα (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL) for a short duration (e.g., 15-30 minutes).

  • Western Blot Analysis:

    • Immediately lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα. A loading control like β-actin or GAPDH should also be used.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to determine the ratio of phosphorylated to total IκBα.

Comparative Analysis: TAK1 Inhibitors

Benchmarking against other known TAK1 inhibitors is essential for understanding the compound's relative potency and potential for off-target effects.

CompoundTypeReported IC50Cellular TargetReference
This compound Reversible (presumed)To be determinedTAK1N/A
5Z-7-Oxozeaenol Covalent~8.9 nMTAK1[17]
TAK1-IN-4 ReversibleTo be determinedTAK1[16]
AZ-TAK1 Reversible~130 nMTAK1[17]

Conclusion and Future Directions

This guide outlines a rigorous, evidence-based approach to validating the dual mechanisms of action of this compound. By systematically progressing from direct biochemical assays to cellular target engagement and downstream functional readouts, researchers can build a comprehensive and defensible profile of this compound.

The critical next step is to perform kinase panel screening to assess the selectivity of this compound. Does it inhibit other MAP3Ks or unrelated kinases? Is its activity against IRE1α and TAK1 truly specific? Answering these questions is paramount to its utility as a precise chemical probe. Ultimately, the confluence of direct target engagement data, cellular pathway modulation, and broad selectivity profiling will define the true mechanism of action and establish the scientific value of this intriguing molecule.

References

  • Hiramatsu, N., et al. (2011). Reconstitution and characterization of the unconventional splicing of XBP1u mRNA in vitro. Nucleic Acids Research.
  • Benchchem. (n.d.). 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile. Benchchem.
  • van de Bittner, G. C., et al. (2012). A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress. Analytical and Bioanalytical Chemistry.
  • Thoreen, C. C., et al. (2016). Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1). Taylor & Francis Online.
  • Voeltz, G. K., et al. (2021). Live imaging of the co-translational recruitment of XBP1 mRNA to the ER and its processing by diffuse, non-polarized IRE1α. bioRxiv.
  • Karagöz, G. E., et al. (2019). In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay. Bio-protocol.
  • Ximbio. (n.d.). XBP1 splicing reporter (XSARA) cell line. Ximbio.
  • Wang, M., et al. (2018). Acute Endoplasmic Reticulum Stress-Independent Unconventional Splicing of XBP1 mRNA in the Nucleus of Mammalian Cells. MDPI.
  • Karagöz, G. E., et al. (2019). In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay. ResearchGate.
  • Wang, Y., et al. (2023). IRE1α RNase activity is critical for early embryo development by degrading maternal transcripts. PubMed Central.
  • Wang, C. (2014). Identification and characterization of tak1 regulated signaling pathway. DR-NTU, Nanyang Technological University.
  • 2a biotech. (n.d.). This compound. 2a biotech.
  • Semantic Scholar. (n.d.). Genetic and pharmacological validation of TAK1 inhibition in macrophages as a therapeutic strategy to effectively inhibit TNF secretion. Semantic Scholar.
  • PubChem. (n.d.). This compound. PubChem.
  • Jacob, L. S., et al. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. PubMed Central.
  • Liu, R., et al. (2021). TAK1 signaling is a potential therapeutic target for pathological angiogenesis. PubMed.
  • IMR Press. (2024).
  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry.
  • Gray, N. S., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. PubMed Central.
  • Pharmaffiliates. (n.d.). 4-(2-((2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)benzonitrile.
  • PubChem. (n.d.). 4-[2-[(2R,3S)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile. PubChem.
  • Hageman, M. J., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central.
  • Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd.

Sources

A Comparative Analysis of Synthetic Methodologies for 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, most notably the tyrosine kinase inhibitor, Dasatinib. The efficiency, scalability, and environmental impact of its synthesis are therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of the primary synthetic routes to this key building block, supported by experimental data and procedural insights to inform methodological selection in a research and development setting.

The core of this analysis focuses on the widely adopted Hantzsch thiazole synthesis and its modern variations, evaluating them on key performance indicators such as reaction yield, purity, reaction time, and overall process efficiency. We will delve into the mechanistic underpinnings of these methods and provide detailed protocols to ensure reproducibility.

Methodology 1: The Classic Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a foundational and robust method for the construction of the thiazole ring.[1][2] The reaction proceeds via the condensation of an α-haloketone with a thioamide or thiourea.[1][2] In the context of our target molecule, this involves the reaction of 2-bromo-1-(4-cyanophenyl)ethan-1-one with thiourea.

Reaction Mechanism

The mechanism of the Hantzsch synthesis is a well-established two-step process. It begins with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone, forming an S-alkylated isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 2-aminothiazole ring.

dot

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Conventional Heating

Materials:

  • 2-bromo-1-(4-cyanophenyl)ethan-1-one

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-(4-cyanophenyl)ethan-1-one (1.0 eq.) in absolute ethanol.

  • Add thiourea (1.1-1.5 eq.) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.[3]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into cold deionized water to precipitate the product.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.

  • The crude product can be recrystallized from ethanol to afford pure this compound.

Methodology 2: One-Pot Synthesis from Aryl Ketones

To circumvent the use of lachrymatory and often unstable α-haloketones, one-pot methodologies have been developed. These methods typically involve the in situ generation of the α-haloketone from the corresponding aryl ketone, followed by the Hantzsch cyclization.

Reaction Workflow

This approach combines the α-halogenation of 4-acetylbenzonitrile and the subsequent cyclization with thiourea in a single reaction vessel, thereby improving operational simplicity and reducing handling of hazardous intermediates. Common halogenating agents for this purpose include N-Bromosuccinimide (NBS) or iodine.[4]

dot

One_Pot_Workflow Start 4-Acetylbenzonitrile Thiourea Halogenating Agent Step1 In situ α-Halogenation Start->Step1 Step2 Hantzsch Cyclization Step1->Step2 Product This compound Step2->Product

Caption: One-pot synthesis workflow.

Experimental Protocol: One-Pot Synthesis with Iodine

Materials:

  • 4-Acetylbenzonitrile

  • Thiourea

  • Iodine

  • Ethanol

Procedure:

  • To a stirred solution of 4-acetylbenzonitrile (1.0 eq.) in ethanol, add thiourea (1.2 eq.) and iodine (1.1 eq.).

  • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water.

  • The crude product is dried and can be recrystallized from ethanol.

Methodology 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times.[5][6] This "green chemistry" approach can be applied to the Hantzsch synthesis of this compound.[7]

Advantages of Microwave Irradiation

Microwave heating offers several advantages over conventional heating methods, including rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. This often leads to cleaner reactions with fewer side products.[5]

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • 4-Acetylbenzonitrile

  • Thiourea

  • Iodine

  • Ethanol

Procedure:

  • In a microwave-safe vessel, mix 4-acetylbenzonitrile (1.0 eq.), thiourea (1.2 eq.), and iodine (1.1 eq.) in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 170 W) and temperature for a short duration, typically 5-15 minutes.[8] The reaction progress can be monitored by TLC after cooling.

  • After completion, cool the vessel and pour the contents into ice-cold water.

  • The work-up procedure is similar to the conventional one-pot synthesis, involving filtration, washing with sodium thiosulfate solution and water, and recrystallization from ethanol.

Comparative Performance Data

Synthesis MethodStarting MaterialsReaction TimeYield (%)PurityKey AdvantagesKey Disadvantages
Classic Hantzsch 2-bromo-1-(4-cyanophenyl)ethan-1-one, Thiourea2-4 hours85-95%HighHigh yield, well-establishedRequires synthesis and handling of lachrymatory α-haloketone
One-Pot Synthesis 4-Acetylbenzonitrile, Thiourea, Iodine8-10 hours75-85%GoodAvoids isolation of hazardous intermediateLonger reaction time, potential for side reactions
Microwave-Assisted 4-Acetylbenzonitrile, Thiourea, Iodine5-15 minutes88-95%HighRapid synthesis, high yield, energy efficientRequires specialized microwave reactor

Note: Yields and reaction times are approximate and can vary based on specific reaction conditions and scale.

Conclusion and Recommendations

The choice of synthetic method for this compound depends on the specific requirements of the research or production setting.

  • The Classic Hantzsch Synthesis is a reliable and high-yielding method, ideal for laboratories equipped to handle α-haloketones safely. Its predictability and high purity output make it a strong candidate for producing high-quality material.

  • The One-Pot Synthesis offers a significant advantage in terms of operational simplicity and safety by avoiding the isolation of the lachrymatory α-bromo ketone. While the reaction times are longer and yields may be slightly lower, it is an excellent option for larger scale synthesis where minimizing the handling of hazardous materials is a priority.

  • Microwave-Assisted Synthesis represents the most rapid and efficient method, aligning with the principles of green chemistry. For laboratories with access to microwave reactors, this approach is highly recommended for rapid lead optimization and small-scale synthesis due to its speed and high yields.

Ultimately, for process development and scale-up, a thorough evaluation of all three methods is advisable to determine the most cost-effective and scalable route that meets the required quality standards.

References

  • Vitor S.C. de Andrade, Marcio C.S. de Mattos. (2020). One-pot synthesis of 4-aryl-2-aminothiazoles from styrenes and thioureas promoted by tribromoisocyanuric acid. Tetrahedron Letters, 30, 152164. [Link]
  • Badali, E., Ziyaei Halimehjani, A., & Habibi, A. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports, 13(1), 3045. [Link]
  • Mali, D. R., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 207-217. [Link]
  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9349-9361. [Link]
  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 643-661. [Link]
  • de Andrade, V. S. C., & de Mattos, M. C. S. (2020). One-pot synthesis of 4-aryl-2-aminothiazoles from styrenes and thioureas promoted by tribromoisocyanuric acid. Bohrium, 1(1). [Link]
  • Jawale, D. V., et al. (2017). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. Environmental Chemistry Letters, 15(2), 269-274. [Link]
  • Cerecetto, H., & González, M. (2020).
  • de Andrade, V. S. C., & de Mattos, M. C. S. (2020). One-pot synthesis of 4-aryl-2-aminothiazoles from styrenes and thioureas promoted by tribromoisocyanuric acid. Tetrahedron Letters, 61(30), 152164. [Link]
  • Narender, P., et al. (2008). Catalyst-Free Efficient Synthesis of 2-Aminothiazoles in Water at Ambient Temperature. Letters in Organic Chemistry, 5(6), 495-499. [Link]
  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9361. [Link]
  • Badali, E., Ziyaei Halimehjani, A., & Habibi, A. (2022).
  • Wang, Y., et al. (2018). Montmorillonite K10: an effective catalyst for synthesis of 2-aminothiazoles.
  • Kumar, D., et al. (2019). A simple sequential one-pot synthesis of 4-aryl thiazole-based Schiff bases. SN Applied Sciences, 1(11), 1391. [Link]
  • Abdel-Wahab, B. F., et al. (2018). Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents. Der Pharma Chemica, 10(4), 1-8. [Link]
  • Bouyahya, A., et al. (2017).
  • Kumar, A., et al. (2014). A 4-(o-chlorophenyl)-2-aminothiazole: Microwave Assisted Synthesis, Spectral, Thermal, XRD and Biological Studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 936-943. [Link]
  • Kumar, R., et al. (2020). Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. Heliyon, 6(10), e05222. [Link]
  • El-Sayed, N. N. E., et al. (2019). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 24(19), 3469. [Link]
  • Mickevičius, V., et al. (2021). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 26(11), 3182. [Link]
  • Khunt, R. C., et al. (2005). Studies in Hantzsch Thiazole Synthesis: Synthesis of 3-(2-Allylamino-4-thiazolyl)-2H-1-benzopyran-2-ones and 3-(4-Phenylthiazoline-2-anil)-2H-1-benzopyran-2-ones in Solid State. Journal of the Indian Chemical Society, 82(1), 75-78. [Link]
  • Yin, G., et al. (2012). Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1941-1948. [Link]
  • Chavan, S. M., et al. (2017). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. International Journal of Pharmaceutical Sciences and Research, 8(5), 2095-2101. [Link]
  • Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4469-4472. [Link]
  • Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]
  • S. Sudheesh, et al. (2011). Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. Journal of Chemical and Pharmaceutical Research, 3(6), 738-745. [Link]
  • Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. Heterocycles, 104(4), 623. [Link]
  • Gao, M., et al. (2007). Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography. Journal of Medicinal Chemistry, 50(14), 3256-3266. [Link]

Sources

Comparative Benchmarking of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile Against the Known CDK8/19 Inhibitor, Senexin B

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Kinase Inhibitor Candidate

Introduction: The Rationale for a Targeted Investigation

In the landscape of modern drug discovery, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of numerous clinically relevant agents, particularly kinase inhibitors.[1][2][3] The investigational compound, 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile, possesses this key heterocyclic motif linked to a benzonitrile group—a feature also present in several known inhibitor classes where it can engage in critical interactions within the kinase ATP-binding pocket.[4] While the specific biological targets of this compound are not widely documented, its structural characteristics suggest a plausible interaction with the cyclin-dependent kinase (CDK) family.

This guide provides a comprehensive framework for benchmarking this compound. Our hypothesis posits that it may function as an inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in various cancers, including colorectal, breast, and prostate cancer.[5][6][7] CDK8, along with its close paralog CDK19, modulates the activity of key oncogenic signaling pathways such as Wnt/β-catenin and STAT (Signal Transducer and Activator of Transcription).[8][9][10]

To establish a rigorous performance benchmark, we have selected Senexin B , a potent, selective, and well-characterized inhibitor of CDK8 and CDK19, as the known standard.[11][12][13][14] This guide will detail the head-to-head experimental protocols required to assess the biochemical potency, cellular activity, and preliminary selectivity of our test compound relative to this established benchmark.

Compound Profiles

A thorough evaluation begins with understanding the physicochemical properties of both the investigational compound and the standard.

PropertyThis compound (Test Compound)Senexin B (Standard)
IUPAC Name This compound4-[[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethyl]amino]quinazoline-6-carbonitrile
Molecular Formula C₁₀H₇N₃SC₂₇H₂₆N₆O
Molecular Weight 201.25 g/mol [15]450.54 g/mol [14]
Known Target(s) UnknownCDK8 / CDK19[11][12]
Reported Potency Not ApplicableKd : 140 nM (CDK8), 80 nM (CDK19)[11][14] IC₅₀ : 24-50 nM[12][13]

Experimental Design: A Multi-Tiered Benchmarking Workflow

Our comparative analysis will proceed through a logical sequence of assays, starting with direct target engagement and moving to a more physiologically relevant cellular context. This workflow ensures that resources are directed toward compounds that show genuine promise in the initial, more direct biochemical screens.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Selectivity Profile biochem_assay Biochemical Kinase Assay (ADP-Glo™) biochem_result Determine IC₅₀ vs. CDK8/CycC biochem_assay->biochem_result Direct target inhibition cell_assay Cell-Based STAT1 Phosphorylation Assay (Western Blot / In-Cell ELISA) biochem_result->cell_assay Proceed if IC₅₀ is promising cell_result Measure inhibition of pSTAT1 (S727) cell_assay->cell_result Target engagement in situ selectivity_assay Kinome-Wide Selectivity Screen (e.g., KinomeScan™) cell_result->selectivity_assay Proceed if cellularly active selectivity_result Assess Off-Target Interactions selectivity_assay->selectivity_result Define specificity G cluster_nuc IFN IFN-γ Receptor IFN-γ Receptor IFN->Receptor JAK JAK Kinase Receptor->JAK Activates STAT1_Y STAT1 (pY701) JAK->STAT1_Y Phosphorylates Nucleus Nucleus STAT1_Y->Nucleus Translocates to STAT1_S STAT1 (pS727) Transcription Gene Transcription STAT1_S->Transcription Regulates CDK8 CDK8/CycC CDK8->STAT1_S Phosphorylates Inhibitor Test Compound / Senexin B Inhibitor->CDK8 Inhibits

Caption: Simplified CDK8-mediated STAT1 signaling pathway.

Materials:

  • HCT-116 (human colorectal carcinoma) or similar cell line with intact IFN signaling.

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

  • Recombinant human IFN-γ (e.g., R&D Systems).

  • Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727), Rabbit anti-total-STAT1, Mouse anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and Western blotting equipment.

  • ECL (Enhanced Chemiluminescence) substrate.

Step-by-Step Methodology:

  • Cell Culture: Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: The day before treatment, replace the medium with a low-serum (e.g., 0.5% FBS) medium and incubate overnight. This reduces basal signaling activity.

  • Inhibitor Pre-treatment: Treat cells with serial dilutions of the test compound and Senexin B (e.g., 0.01, 0.1, 1, 10 µM) or DMSO vehicle for 2 hours.

  • Cytokine Stimulation: Stimulate the cells by adding IFN-γ to a final concentration of 10 ng/mL to all wells (except for the unstimulated control) and incubate for an additional 1 hour.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the wells with 100 µL of ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody for phospho-STAT1 (S727) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescent signal.

  • Re-probing: Strip the membrane and re-probe for total STAT1 and GAPDH to ensure equal protein loading and to normalize the phospho-signal.

Data Analysis:

  • Perform densitometry analysis on the Western blot bands using software like ImageJ.

  • Calculate the ratio of pSTAT1 (S727) to total STAT1 for each condition.

  • Normalize this ratio to the GAPDH loading control.

  • Compare the dose-dependent reduction in pSTAT1 signal for the test compound against Senexin B.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate direct comparison.

Table 1: Hypothetical Biochemical Potency Data

CompoundTargetAssay TypeIC₅₀ (nM)
Senexin B (Standard) CDK8/CycCADP-Glo™35
This compound CDK8/CycCADP-Glo™450

Interpretation: In this hypothetical result, the test compound shows direct inhibition of CDK8, but is over 10-fold less potent than the standard, Senexin B. This would classify it as a moderate "hit" worthy of further investigation or chemical optimization.

Table 2: Hypothetical Cellular Activity Summary

CompoundCell LineAssayEndpointEffective Concentration (µM)
Senexin B (Standard) HCT-116Western Blot>90% inhibition of pSTAT1 (S727)1.0
This compound HCT-116Western Blot>90% inhibition of pSTAT1 (S727)10.0

Interpretation: The cellular data corroborates the biochemical findings. The test compound is active in cells but requires a higher concentration than Senexin B to achieve the same level of target inhibition, suggesting it is either less potent, less cell-permeable, or both.

Conclusion and Next Steps

This guide outlines a systematic and robust approach to benchmarking a novel compound, this compound, against the known CDK8/19 inhibitor Senexin B. By progressing from direct biochemical assays to cell-based measures of target engagement, researchers can generate the critical data needed to make informed decisions.

Should the test compound demonstrate promising activity (e.g., an IC₅₀ < 1 µM and cellular activity within a reasonable concentration range), the logical next step would be a broad kinase selectivity screen. [16][17][18]Profiling against a panel of several hundred kinases would reveal its specificity and identify potential off-target liabilities, which is a crucial step in validating it as a selective chemical probe or a viable starting point for a drug discovery program.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
  • Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available. BioCrick. [Link]
  • Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. Frontiers in Pharmacology. [Link]
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • CDK8-Novel Therapeutic Opportunities. MDPI. [Link]
  • CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors. PubMed. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Revving the throttle on an oncogene: CDK8 takes the driver se
  • Tumor-suppressive effects of CDK8 in endometrial cancer cells. PMC - NIH. [Link]
  • Strategy toward Kinase-Selective Drug Discovery.
  • Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. BPS Bioscience. [Link]
  • Role of CDK8 and CDK19 in STAT1 phosphorylation at serine 727.
  • CDK8+Cyclin C NanoBRET Kinase Assay. Reaction Biology. [Link]
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC - NIH. [Link]
  • Cdk8 directly regulates glycolysis via phosphoryl
  • Selective Dual Inhibition of TNKS1 and CDK8 by TCS9725 Attenuates STAT1/β-Catenin/TGFβ1 Signaling in Renal Cancer. MDPI. [Link]
  • CDK8/cyclin C Kinase Assay Service. Reaction Biology. [Link]
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Mimicking Native Interactions for Small-Molecule Inhibitors of Tight Protein-Protein Interactions. PMC - NIH. [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]
  • CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response. PMC - PubMed Central. [Link]
  • Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo. PNAS. [Link]
  • Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline. Frontiers. [Link]
  • Drugs currently in use based on 2-aminothiazole skeleton.
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
  • Products - 2a biotech. 2a biotech. [Link]
  • This compound | C10H7N3S. PubChem. [Link]

Sources

A Head-to-Head Comparison of Aminothiazole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form key interactions with the ATP-binding site of numerous protein kinases.[1][2] This versatility has led to the development of a plethora of inhibitors targeting various kinase families crucial in oncology and other therapeutic areas. For researchers and drug development professionals, navigating the landscape of these inhibitors to select the optimal tool compound or starting point for a new drug discovery program can be a formidable task.

This guide provides a comprehensive head-to-head comparison of aminothiazole-based inhibitors targeting three critical cancer-related kinase families: Cyclin-Dependent Kinases (CDKs), Provirus Integration site for Moloney murine leukemia virus (PIM) kinases, and Aurora kinases. We will delve into their biochemical potency, cellular activity, selectivity profiles, and in vivo efficacy, supported by experimental data from peer-reviewed literature. Furthermore, this guide offers detailed protocols for the key assays used to characterize these inhibitors, empowering researchers to validate and expand upon these findings in their own laboratories.

The Rise of Aminothiazole-Based Kinase Inhibitors

The 2-aminothiazole core typically engages the kinase hinge region through a pair of hydrogen bonds, mimicking the adenine portion of ATP.[1] This fundamental binding mode, however, can be finely tuned through substitutions at various positions of the thiazole ring, leading to inhibitors with remarkably diverse selectivity and potency profiles. This guide will focus on representative aminothiazole-based inhibitors of CDKs, PIM kinases, and Aurora kinases to highlight the key attributes and differentiators within this important class of compounds.

Comparative Analysis of Aminothiazole-Based Inhibitors

To provide a clear and objective comparison, the following sections and tables summarize the biochemical potency, cellular activity, and in vivo efficacy of selected aminothiazole-based inhibitors against their target kinase families.

Biochemical Potency and Selectivity

The true value of a kinase inhibitor often lies in its selectivity, as off-target activities can lead to unforeseen toxicities or confound experimental results. The following table compares the biochemical potency (IC50) of representative aminothiazole-based inhibitors against their primary targets and a selection of off-targets.

Inhibitor (Target)Primary Target IC50 (nM)Key Off-Targets and IC50/Percent InhibitionReference
Diaminothiazole CDK Inhibitor (Compound 51) CDK2/cyclin A: 1.1, CDK5/p25: 1.8, CDK1/cyclin B: 4.0, CDK4/cyclin D1: 6.3, CDK6/cyclin D1: 7.6GSK3β: 90-fold less active than against CDKs. At 0.1 µM, shows >90% inhibition of CDK9/cyclin T1.[3][4]
Aminothiazolone PIM Inhibitor (OX01401) PIM1: 15Data on broad kinase panel not provided, but optimized to reduce off-target activities from a rhodanine-based precursor.[5]
Aminothiazole Aurora Kinase Inhibitor (Compound 25) Aurora A: 529, Aurora B: 577, Aurora C: 758At 10 µM, shows significant inhibition (>80% remaining activity) of Flt3, CDK1/CyclinB, and TrkB.[6]
Dasatinib (Multi-kinase) BCR-ABL: <1, SRC: <1, c-KIT: 5, PDGFRβ: 7Highly promiscuous, inhibiting over 30 tyrosine and serine/threonine kinases.[7][8]

Expert Insights: The data clearly illustrates the tunability of the aminothiazole scaffold. While Dasatinib is a powerful multi-kinase inhibitor, targeted optimization can yield highly selective compounds like the diaminothiazole CDK inhibitor (Compound 51).[3][7] The development of selective inhibitors is crucial for elucidating the specific roles of individual kinases in cellular processes and for minimizing off-target effects in a therapeutic context. When selecting an inhibitor for in vitro or in vivo studies, it is imperative to consider its full selectivity profile to ensure that the observed phenotype is indeed a result of inhibiting the intended target.

Cellular Activity

Effective translation from a potent biochemical inhibitor to a useful in-cell tool or therapeutic candidate requires the compound to effectively penetrate cells and engage its target in the complex cellular milieu. The following table summarizes the cellular potency of our selected aminothiazole-based inhibitors in various cancer cell lines.

InhibitorCell LineCellular Potency (IC50/EC50)Mechanism of Action in CellsReference
Diaminothiazole CDK Inhibitor (Compound 51) 13 out of 15 cancer cell lines0.27 - 6.9 µMSuppression of retinoblastoma (Rb) phosphorylation, induction of apoptosis.[3]
Aminothiazolone PIM Inhibitor (OX01401) MV4-11 (leukemia), K562 (leukemia)Not specified, but inhibits proliferationReduction of intracellular phosphorylation of a PIM substrate.[5]
Aminothiazole Aurora Kinase Inhibitor Not specifiedNot specifiedDecreased histone H3 serine 10 phosphorylation, cytokinesis failure, endoreduplication.[9]
Dasatinib K562 (CML)<1 nMInhibition of BCR-ABL and SRC signaling pathways.[10]

Expert Insights: A significant drop-off in potency from biochemical to cellular assays can indicate poor cell permeability or efflux by cellular transporters. For instance, the modest cellular activity of some diaminothiazole CDK inhibitors was attributed to poor cell permeability.[3] It is also crucial to confirm target engagement in cells, for example, by monitoring the phosphorylation status of a known downstream substrate of the target kinase via Western blotting. This provides a direct link between the inhibitor's presence and its intended biological effect.

In Vivo Efficacy in Preclinical Models

The ultimate test for a potential therapeutic agent is its ability to demonstrate efficacy in a living organism. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool to evaluate the antitumor activity of novel compounds.[11]

InhibitorCancer ModelDosing RegimenOutcomeReference
Aminothiazole CDK4/6 Inhibitor (Compound A) Eol-1 xenograft (nude rats)Not specified, plasma concentration of 510 nMInhibition of pRb phosphorylation and BrdU incorporation in the tumor.[12]
Dasatinib (as a pan-Src inhibitor) Adjuvant arthritis model (rats)0.3 and 3 mg/kg, twice daily (oral)Reduction of inflammation.[13]
Aminothiazole Hec1/Nek2 Inhibitor (Compound 29) MDA-MB-231 xenografts (mice)Not specifiedRemarkable in vivo antitumor activity.[14]

Expert Insights: In vivo efficacy is dependent not only on the inhibitor's potency but also on its pharmacokinetic and pharmacodynamic properties. A compound with excellent in vitro activity may fail in vivo due to poor bioavailability, rapid metabolism, or inability to reach efficacious concentrations at the tumor site.[15] Therefore, in vivo studies should always include pharmacodynamic readouts, such as target phosphorylation in tumor tissue, to confirm that the drug is engaging its target at the administered dose.[15]

Experimental Protocols

To ensure the integrity and reproducibility of research in this field, the following sections provide detailed, step-by-step methodologies for the key experiments used to characterize aminothiazole-based kinase inhibitors.

Biochemical Kinase Inhibition Assay (ATP Competition)

This assay determines the concentration of an inhibitor required to block 50% of a kinase's activity (IC50) and can also be used to assess whether the inhibitor competes with ATP for binding to the kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a 2X substrate/ATP solution in kinase buffer. For ATP competition assays, prepare solutions with varying ATP concentrations (e.g., from 0.1x to 10x the Km of ATP for the specific kinase).[16]

    • Prepare serial dilutions of the aminothiazole inhibitor in DMSO, followed by a final dilution in kinase buffer to create a 4X inhibitor solution.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X inhibitor solution to the wells.

    • Add 10 µL of the 2X kinase solution to each well and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay (e.g., 33P-ATP filter binding) or a non-radiometric method like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based ATP depletion assay (e.g., Kinase-Glo®).[11][17][18]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • For ATP competition assays, an increase in the inhibitor's IC50 value with increasing ATP concentrations indicates an ATP-competitive mechanism of action.[16]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the aminothiazole inhibitor in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percent viability for each treatment group relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Target Engagement

Western blotting is used to detect the phosphorylation status of a kinase's downstream substrate, providing direct evidence of target engagement within the cell.

Protocol:

  • Cell Lysis:

    • Treat cells with the aminothiazole inhibitor for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing (for total protein):

    • To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate protein.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of an aminothiazole-based inhibitor in a subcutaneous xenograft model.[11]

Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the aminothiazole inhibitor or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

    • Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blotting to assess target inhibition).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the differences in tumor growth between the groups.

Visualizing the Concepts

To further clarify the concepts discussed in this guide, the following diagrams illustrate a key signaling pathway targeted by aminothiazole inhibitors and a typical experimental workflow.

Signaling_Pathway cluster_0 Cell Cycle Progression Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Aminothiazole_CDK4/6_Inhibitor Aminothiazole_CDK4/6_Inhibitor Aminothiazole_CDK4/6_Inhibitor->CDK4/6 inhibits

Caption: Simplified signaling pathway of CDK4/6 in cell cycle progression and the point of intervention by aminothiazole-based inhibitors.

Experimental_Workflow Biochemical_Screening Biochemical Kinase Assay (IC50 Determination) Cellular_Assays Cell-Based Assays (Viability, Target Engagement) Biochemical_Screening->Cellular_Assays Hit Identification In_Vivo_Studies In Vivo Xenograft Model (Efficacy and PD) Cellular_Assays->In_Vivo_Studies Candidate Selection Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Preclinical Candidate

Caption: A typical experimental workflow for the preclinical development of aminothiazole-based kinase inhibitors.

Future Perspectives

The aminothiazole scaffold will undoubtedly continue to be a rich source of novel kinase inhibitors. Future research will likely focus on developing inhibitors with even greater selectivity, including those that can overcome known resistance mutations. Furthermore, the exploration of allosteric inhibitors based on the aminothiazole core presents an exciting avenue to achieve higher selectivity and novel mechanisms of action. By combining rational drug design with robust preclinical evaluation, as outlined in this guide, the full therapeutic potential of aminothiazole-based inhibitors can be realized.

References

  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Nallan, L., et al. (2008). Discovery of Selective Aminothiazole Aurora Kinase Inhibitors. ACS Chemical Biology, 3(3), 180-192.
  • Bestgen, B., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Part 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(4), 1803-1816.
  • Shao, H., et al. (2020).
  • Bestgen, B., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 199, 112391.
  • Cool,s J., et al. (2006). Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)
  • van de Stolpe, A., et al. (2014).
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Kim, K. S., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-Ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 45(18), 3905-3927.
  • Rostam, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(1), 1-32.
  • Bestgen, B., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(4), 1803-1816.
  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.
  • Wodicka, L. M., et al. (2013). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Chemistry & Biology, 20(6), 812-822.
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • Suzuki, R., et al. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo.
  • Brear, P., et al. (2019). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 62(17), 7837-7848.
  • Brear, P., et al. (2019). Supporting Information for Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry.
  • Patel, H., et al. (2020). Aminothiazolones as potent, selective and cell active inhibitors of the PIM kinase family. Bioorganic & Medicinal Chemistry, 28(22), 115724.
  • Asghar, U., et al. (2021). Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. Cancers, 13(11), 2686.
  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063.
  • Nallan, L., et al. (2008). Discovery of selective aminothiazole aurora kinase inhibitors. ACS chemical biology, 3(3), 180–192.
  • Wodicka, L. M., et al. (2013). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. Chemistry & Biology, 20(6), 812-822.
  • Rostam, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(1), 1-32.
  • Liu, Y., et al. (2018). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Molecules, 23(10), 2465.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244.
  • Spring, L. M., et al. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology, 11, 698822.
  • Spring, L. M., et al. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology, 11, 698822.
  • Lynch, J. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(1), 125-139.
  • VanArsdale, T., et al. (2020). Abstract PS19-10: Preclinical head-to-head comparison of CDK4/6 inhibitor activity toward CDK4 vs CDK6. Cancer Research, 80(4 Supplement), PS19-10.
  • Reaction Biology. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors. Reaction Biology.
  • Bestgen, B., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of medicinal chemistry, 62(4), 1803–1816.
  • Kim, K. S., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-Ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 45(18), 3905-3927.
  • Liu, Y., et al. (2018). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Molecules, 23(10), 2465.

Sources

validating the anti-proliferative effects of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating the Anti-proliferative Effects of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Introduction

In the landscape of oncology drug discovery, the identification and validation of novel small molecules with potent anti-proliferative activity is a cornerstone of therapeutic advancement. Among the myriad of heterocyclic scaffolds, the aminothiazole moiety has garnered significant attention due to its presence in numerous biologically active compounds. This guide focuses on a specific aminothiazole derivative, this compound, outlining a comprehensive and scientifically rigorous framework for validating its anti-proliferative effects.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a strategic rationale for experimental choices, ensuring a self-validating system of inquiry. We will objectively compare the performance of this compound with a well-established anti-cancer agent, doxorubicin, and provide detailed, actionable experimental methodologies.

Compound Profiles: The Investigational Agent and the Benchmark

This compound

  • Structure:

  • Chemical Formula: C10H7N3S[1]

  • Molecular Weight: 201.25 g/mol [1]

  • Rationale for Investigation: Thiazole derivatives have shown promise for their cytotoxic effects against cancer cell lines.[2] Some have been shown to induce apoptosis through the activation of caspase pathways.[2] The benzonitrile group is also present in several pharmaceuticals and is often investigated for its role in enzyme inhibition.[3][4] While the precise mechanism of action for this specific compound is the subject of our validation, its structural motifs suggest a potential for interaction with key cellular pathways involved in proliferation and survival.

Doxorubicin: The Comparative Standard

  • Mechanism of Action: Doxorubicin is a well-characterized anthracycline antibiotic widely used in chemotherapy.[][6] Its primary mechanisms of anti-cancer activity include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[7][8][9]

  • Rationale for Use as a Comparator: Doxorubicin's extensive clinical use and well-documented effects on a wide range of cancer cell lines make it an ideal positive control and benchmark for evaluating the potency and potential mechanisms of novel anti-proliferative agents.[7][8]

Experimental Design: A Multi-faceted Approach to Validation

A robust validation strategy requires a multi-pronged experimental approach to move from initial observations of reduced cell number to a more nuanced understanding of the underlying cellular and molecular events. The selection of appropriate cell line models is a critical first step.[10]

Cell Line Selection Rationale

The choice of cancer cell lines should be guided by the desire to assess the compound's activity across different cancer types and genetic backgrounds. A common starting point is the NCI-60 panel, which represents nine distinct tumor types.[11][12] For a focused initial validation, a smaller, representative panel is often employed.

Proposed Cell Line Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive (ER+), wild-type p53
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER-, PR-, HER2-), mutant p53
A549 Lung CarcinomaKRAS mutation
HCT116 Colorectal CarcinomaWild-type p53

This panel allows for the assessment of efficacy in hormone-dependent and independent breast cancers, as well as in lung and colon cancers with different mutational profiles.

Experimental Workflow

The validation process will follow a logical progression from assessing overall cell viability to dissecting the specific mechanisms of cell death and cell cycle arrest.

Caption: A stepwise workflow for validating the anti-proliferative effects of the target compound.

Detailed Experimental Protocols

1. Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13][16]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[14] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for quantification by flow cytometry.[18]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 and 2x IC50 concentrations of this compound and Doxorubicin for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS and fix by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.[18] Incubate on ice for at least 30 minutes or store at 4°C.[18][19]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[18][20] Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18][20]

  • Incubation: Incubate at room temperature for 15-30 minutes in the dark.[19][20]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events.[18] Use appropriate software to model the cell cycle distribution.

3. Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[22] Propidium iodide is used to identify cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.

Protocol:

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[23] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution).[21][23]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22][23]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry as soon as possible.[23]

4. Western Blot Analysis of Apoptotic Markers

To confirm the induction of apoptosis at the molecular level, we will perform Western blotting to detect the cleavage of key apoptotic proteins. The activation of executioner caspases, such as caspase-3, and the subsequent cleavage of their substrates, like poly (ADP-ribose) polymerase (PARP), are hallmarks of apoptosis.[24][25]

Protocol:

  • Protein Extraction: Treat cells with the test compounds, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against cleaved caspase-3, full-length and cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[26]

Data Presentation and Interpretation

Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin

Cell LineThis compoundDoxorubicin
MCF-7[Hypothetical Value][Hypothetical Value]
MDA-MB-231[Hypothetical Value][Hypothetical Value]
A549[Hypothetical Value][Hypothetical Value]
HCT116[Hypothetical Value][Hypothetical Value]

Table 2: Effect on Cell Cycle Distribution (%) in MCF-7 Cells after 24h Treatment

TreatmentG0/G1 PhaseS PhaseG2/M PhaseSub-G1 (Apoptosis)
Vehicle Control[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
Compound (IC50)[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
Doxorubicin (IC50)[Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]

Table 3: Apoptosis Induction in MCF-7 Cells after 48h Treatment

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Compound (IC50)[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Doxorubicin (IC50)[Hypothetical Value][Hypothetical Value][Hypothetical Value]

Interpretation of Expected Results

  • Potency: A lower IC50 value for this compound compared to doxorubicin would indicate higher potency.

  • Cell Cycle Arrest: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest interference with cell cycle progression at that checkpoint. An increase in the sub-G1 population is indicative of apoptosis.

  • Apoptosis Induction: A significant increase in the percentage of Annexin V-positive cells will confirm that the compound induces apoptosis.

  • Molecular Mechanism: The appearance of cleaved caspase-3 and cleaved PARP bands on a Western blot will provide definitive molecular evidence of caspase-dependent apoptosis.

Signaling Pathway Context

The induction of apoptosis is often mediated through intrinsic or extrinsic pathways, which converge on the activation of executioner caspases.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Compound This compound Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Doxorubicin Doxorubicin Doxorubicin->Intrinsic Caspase3 Caspase-3 Activation Intrinsic->Caspase3 Extrinsic Extrinsic Pathway (Death Receptor) Extrinsic->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified overview of the apoptotic signaling cascade.

Conclusion

This guide provides a comprehensive framework for the initial validation of the anti-proliferative effects of this compound. By systematically progressing from broad assessments of cell viability to detailed mechanistic studies, researchers can build a robust data package to support the further development of this compound as a potential anti-cancer therapeutic. The inclusion of a well-established comparator like doxorubicin provides essential context for interpreting the potency and mechanism of action. The successful execution of these experiments will lay a solid foundation for subsequent in-depth mechanistic studies and preclinical evaluation.

References

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

[21] Jayaraman, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1952.

[18] University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

[19] Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

[20] University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

[7] Gewirtz, D. A. (2012). Cancer: How does doxorubicin work?. eLife, 1, e00323.

[8] Zhidkov, N. V., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(16), 3997.

[17] Wikipedia. (2023, December 1). Cell cycle analysis. Retrieved from [Link]

[22] Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

[9] Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446.

[6] Cancer Research UK. (2022, May 17). Doxorubicin. Retrieved from [Link]

[13] Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

[27] Gillet, J. P., et al. (2011). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current cancer drug targets, 11(7), 789–800.

[28] Ali, A., et al. (2016). 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile. IUCrData, 1(7), x161099.

[16] National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

[29] Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

[24] Shomu's Biology. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. Retrieved from [Link]

[26] ResearchGate. (n.d.). A: representative Western blot of caspase-3 activation and PARP... [Image]. Retrieved from [Link]

[30] Gillet, J. P., et al. (2011). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate.

[11] ResearchGate. (2012, November 24). How can we select type of cell line for screening anti proliferatory activity?. Retrieved from [Link]

[25] Kumar, S. (2012). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 844, 175–191.

[10] Wilson, T. R., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 333.

[1] PubChem. (n.d.). This compound. Retrieved from [Link]

[12] Sharma, S. V., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377–2382.

[31] Bergeron, R. J., et al. (1996). In vitro antiproliferative activity of 4-substituted 2-(2-hydroxyphenyl)thiazolines on murine leukemia cells. Journal of medicinal chemistry, 39(9), 1834–1839.

[3] Wang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(8), 1269–1295.

[32] Gao, M., et al. (2010). Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography. Journal of medicinal chemistry, 53(13), 5077–5081.

[33] Koul, S., et al. (2025). Design, synthesis, and biological evaluation of 2-amino-1,3,4-thiadiazoles as new potential EGFR inhibitors for treatment of cancer. Bioorganic & medicinal chemistry, 124, 118527.

[34] Al-Issa, S. A., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules (Basel, Switzerland), 28(17), 6296.

[35] Li, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules (Basel, Switzerland), 28(21), 7380.

[36] Siwek, A., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules (Basel, Switzerland), 28(22), 7592.

[37] Aiello, F., et al. (2016). 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. Marine drugs, 14(12), 224.

[4] Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

[38] 2a biotech. (n.d.). Products. Retrieved from [Link]

Sources

A Researcher's Guide to Assessing the Kinase Selectivity of Novel 2-Aminothiazole-Based Inhibitors: A Case Study Perspective on 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent, and safe therapeutic agent is fraught with challenges. One of the most critical hurdles is ensuring the target specificity of a candidate molecule. This is particularly true in the field of kinase inhibitors, where the high degree of conservation in the ATP-binding site across the kinome often leads to off-target effects and unforeseen toxicities.

This guide provides a comprehensive framework for assessing the kinase selectivity of novel inhibitors, using the 2-aminothiazole scaffold as a central theme. While we will use the specific molecule 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile as a guiding example, it is important to note that, as of the time of this publication, extensive public kinase profiling data for this specific compound is not available. Therefore, this document will serve as a practical, in-depth guide on the methodologies and thought processes required to undertake such an assessment, drawing on publicly available data for structurally related and well-characterized inhibitors to illustrate key concepts.

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors, most notably the multi-kinase inhibitor Dasatinib.[1] Its prevalence underscores the potential of this chemical starting point but also highlights the critical need for rigorous selectivity profiling to understand its on- and off-target activities.

The Imperative of Kinase Selectivity

Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. However, their efficacy can be undermined by a lack of selectivity. Off-target inhibition can lead to a range of adverse effects and can also confound the interpretation of experimental results, making it difficult to attribute a biological outcome to the inhibition of the intended target. Therefore, a thorough understanding of a compound's selectivity profile is not just a regulatory requirement but a fundamental aspect of robust scientific inquiry and drug development.[2]

Experimental Workflow for Assessing Kinase Selectivity

A multi-pronged approach, combining in vitro biochemical assays with cell-based validation, is essential for a comprehensive assessment of kinase inhibitor selectivity. The following workflow outlines the key experimental stages:

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Broad Kinome Profiling cluster_2 Phase 3: Cellular Validation A Primary Biochemical Assay (e.g., against a few key targets) B Determine IC50/Ki for Primary Target(s) A->B C Large-Panel Kinase Screen (e.g., KINOMEscan®) B->C Proceed if potent D Identify On- and Off-Target Kinases C->D E Target Engagement Assays (e.g., NanoBRET™, CETSA®) D->E Validate hits F Downstream Signaling & Phenotypic Assays E->F

Caption: A generalized experimental workflow for assessing kinase inhibitor selectivity.

Phase 1: Initial Biochemical Potency Determination

The first step is to determine the inhibitory activity of the compound against its intended primary target(s). This is typically done using in vitro biochemical assays that measure the phosphorylation of a substrate by the purified kinase enzyme.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and a buffer containing MgCl2 and ATP. A radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) is commonly used.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiate Reaction: Start the kinase reaction by adding the ATP mixture. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid or EDTA.

  • Substrate Capture: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Phase 2: Broad Kinome Selectivity Profiling

Once the on-target potency is established, the next crucial step is to assess the compound's selectivity across a broad panel of kinases. Several commercial services, such as Eurofins DiscoverX's KINOMEscan®, offer comprehensive screening against hundreds of kinases.[3]

The KINOMEscan® platform utilizes a competition binding assay. In this method, the test compound is incubated with a DNA-tagged kinase and an immobilized ligand that binds to the active site of the kinase. The amount of kinase that binds to the immobilized ligand is quantified by qPCR. If the test compound binds to the kinase, it will compete with the immobilized ligand, resulting in a lower amount of kinase captured. The results are typically reported as the percentage of kinase remaining in the test sample compared to a control, or as a dissociation constant (Kd).

Illustrative Kinome Scan Data for a Hypothetical 2-Aminothiazole Inhibitor

Since specific data for this compound is unavailable, the following table represents a hypothetical kinome scan result for a 2-aminothiazole-based compound, highlighting potential on- and off-target interactions. This is based on the known promiscuity of some inhibitors with this scaffold.

Kinase Target% Control @ 1 µMKd (nM)Kinase Family
SRC 5 15 Tyrosine Kinase
LCK 8 25 Tyrosine Kinase
YES 12 40 Tyrosine Kinase
p38α (MAPK14)35150CMGC
JNK1 (MAPK8)45250CMGC
ABL11550Tyrosine Kinase
AURKA80>1000Serine/Threonine Kinase
CDK285>1000CMGC

This is illustrative data and does not represent actual experimental results for this compound.

This hypothetical data suggests that our illustrative compound is a potent inhibitor of Src family kinases (SRC, LCK, YES) and ABL1, with weaker activity against p38α and JNK1. The high "% Control" values for AURKA and CDK2 indicate minimal binding at the tested concentration.

Phase 3: Cellular Validation of Kinase Inhibition

Biochemical assays, while essential, do not fully recapitulate the complex cellular environment. Therefore, it is critical to validate the findings from in vitro screens in cellular models.

Step-by-Step Protocol: Western Blot Analysis of Downstream Substrate Phosphorylation

  • Cell Culture and Treatment: Culture a relevant cell line that expresses the target kinase. Treat the cells with varying concentrations of the inhibitor for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total protein of the substrate to serve as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Comparative Analysis with Alternative Inhibitors

To put the selectivity profile of a novel compound into context, it is essential to compare it with other well-characterized inhibitors that target the same or related kinases.

Illustrative Comparison of Hypothetical this compound with Known Kinase Inhibitors

The following table provides an illustrative comparison of our hypothetical 2-aminothiazole compound with established inhibitors of Src family kinases, p38 MAPK, and JNK.

InhibitorPrimary Target(s)IC50/Kd (Primary Target)Key Off-Targets
Hypothetical Compound Src family kinases15-40 nM (Kd)ABL1, p38α, JNK1
Dasatinib Multi-kinase (BCR-ABL, Src family, c-KIT, PDGFR)~1 nM (IC50 for Src)Numerous kinases across the kinome[4]
Saracatinib (AZD0530) Src, ABL~10 nM (IC50 for Src)LCK, Fyn, YES
SB203580 p38α/β50-500 nM (IC50)Minimal at therapeutic concentrations[5]
SP600125 JNK1/2/340-90 nM (IC50)Numerous other kinases[6]

This is illustrative data for comparison purposes.

This comparative analysis would allow a researcher to position their novel compound in the existing landscape of kinase inhibitors. For our hypothetical compound, the data suggests a profile of a potent Src family kinase inhibitor with some cross-reactivity against other tyrosine and MAP kinases.

Visualizing Signaling Pathway Interactions

Diagrams can be powerful tools for visualizing the on-target and off-target effects of a kinase inhibitor within a signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase Src Src Family Kinases (On-Target) RTK->Src Downstream1 Downstream Effectors 1 Src->Downstream1 p38 p38 MAPK (Off-Target) Downstream2 Downstream Effectors 2 p38->Downstream2 JNK JNK (Off-Target) Downstream3 Downstream Effectors 3 JNK->Downstream3 Transcription Gene Transcription (Proliferation, Survival) Downstream1->Transcription Downstream2->Transcription Downstream3->Transcription Inhibitor Hypothetical 2-Aminothiazole Inhibitor Inhibitor->Src Potent Inhibition Inhibitor->p38 Weaker Inhibition Inhibitor->JNK Weaker Inhibition

Sources

A Researcher's Guide to Ensuring Reproducibility in Experiments Utilizing 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the reproducibility of experimental results is the bedrock of scientific progress. Small molecule inhibitors, such as 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile, are powerful tools for dissecting complex biological pathways. However, their utility is contingent upon the consistency and reliability of the data they generate. This guide provides an in-depth analysis of the critical factors influencing experimental outcomes with this compound, offering a framework for robust and reproducible research.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various agents with anticancer, antimicrobial, and anti-inflammatory properties.[1] The title compound, this compound, is noted for its potential applications in medicinal chemistry and materials science.[2] Ensuring the reproducibility of studies involving this and similar molecules requires a multi-faceted approach, beginning with the material's synthesis and extending through every step of the experimental design and execution.

Part 1: The Foundation—Synthesis, Purity, and Characterization

The journey to reproducible results begins with the starting material. Variability in the purity, isomeric form, or even the salt form of a small molecule can lead to significant discrepancies between experiments and laboratories.

Comparison of Synthetic Approaches

While a definitive, standardized synthesis for this compound is not universally established in the literature, general methods for creating similar 2-aminothiazole structures are well-documented. These typically involve the Hantzsch thiazole synthesis or variations thereof. The choice of synthetic route can impact the impurity profile of the final compound.

Synthetic Route (General)Common ReagentsPotential ImpuritiesImpact on Reproducibility
Hantzsch Thiazole Synthesis α-haloketone, ThioureaUnreacted starting materials, over-alkylated products, regioisomers.Can lead to variable potency or off-target effects if impurities are biologically active.
Multi-step Routes e.g., involving 2-aminobenzenethiol and 4-aminobenzonitrile in polyphosphoric acid[3]Residual catalysts, solvents, side-products from intermediate steps.Purity below 95% can introduce significant experimental noise and artifacts.

Scientist's Note: It is imperative to obtain a comprehensive Certificate of Analysis (CoA) from the supplier. This document should detail the purity (typically by HPLC), identity confirmation (by ¹H NMR and MS), and levels of residual solvents or inorganic impurities. For in-house syntheses, rigorous purification, often involving column chromatography followed by recrystallization, is essential.

The Self-Validating Protocol: Compound Characterization

Before any biological experiment, the identity and purity of this compound must be independently verified.

Step-by-Step Compound Validation Workflow:

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To assess purity.

    • Method: Run the compound on two different column/solvent systems (e.g., C18 with acetonitrile/water and a phenyl-hexyl column with methanol/water).

    • Validation Criterion: Purity should be >98% with no single impurity >0.5%.

  • Mass Spectrometry (MS):

    • Objective: To confirm molecular weight.

    • Method: Use high-resolution mass spectrometry (HRMS) to obtain an exact mass. The expected molecular weight for C₁₀H₇N₃S is approximately 201.25 g/mol .

    • Validation Criterion: The observed mass should be within 5 ppm of the calculated exact mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm chemical structure.

    • Method: Acquire a ¹H NMR spectrum. The spectrum should be consistent with the expected structure of this compound.

    • Validation Criterion: All expected peaks should be present with correct integration and splitting patterns, and no significant unassigned peaks should be visible.

  • Solubility Assessment:

    • Objective: To determine appropriate solvent and concentration for stock solutions.

    • Method: Test solubility in common solvents like DMSO. Observe for precipitation after dilution into aqueous assay buffers. Compound aggregation is a common source of artifacts.[4]

    • Validation Criterion: The final concentration of DMSO in cellular assays should be kept consistent and low (typically ≤0.5%) to avoid solvent-induced effects.[5]

Part 2: Reproducibility in Biological Assays—A Focus on Kinase Inhibition

Thiazole derivatives are frequently investigated as kinase inhibitors.[6] Discrepancies in assay results are a major challenge. This section outlines a robust approach to kinase inhibition assays to ensure data is reliable and reproducible.

Experimental Workflow for a Reproducible Kinase Assay

G cluster_0 Pre-Assay Validation cluster_1 Assay Optimization cluster_2 Primary Assay Execution cluster_3 Data Validation & Orthogonal Testing Compound_QC Compound QC (HPLC, MS, NMR) Kinase_Validation Target Kinase Validation in Cell Model (Western Blot) Compound_QC->Kinase_Validation Dose_Response Dose-Response & Time-Course (Determine optimal conditions) Kinase_Validation->Dose_Response ATP_Conc Determine Km for ATP (Use physiological concentration) Dose_Response->ATP_Conc Biochem_Assay Biochemical Assay (e.g., ADP-Glo, TR-FRET) ATP_Conc->Biochem_Assay Cell_Assay Cell-Based Assay (e.g., Western for p-Substrate) Biochem_Assay->Cell_Assay Controls Controls (Vehicle, Positive/Negative) Cell_Assay->Controls Orthogonal Orthogonal Assay (Structurally unrelated inhibitor) Controls->Orthogonal Selectivity Kinome Selectivity Screen (Identify off-targets) Orthogonal->Selectivity

Sources

A Guide to the Independent Structural Verification of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: January 2026

The Analytical Strategy: A Self-Validating Workflow

Our approach hinges on the synergistic use of three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method interrogates the molecule from a different physical standpoint, and together, they create a self-validating system where the weaknesses of one technique are covered by the strengths of another.[1]

G cluster_0 Orthogonal Structural Verification Workflow Proposed_Structure Proposed Structure: 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile NMR NMR Spectroscopy (¹H, ¹³C, 2D) Proposed_Structure->NMR Provides atomic connectivity and C/H framework. MS Mass Spectrometry (HRMS) Proposed_Structure->MS Confirms elemental composition (C₁₀H₇N₃S). IR Infrared Spectroscopy (FTIR) Proposed_Structure->IR Identifies key functional groups. Final_Confirmation Unambiguously Confirmed Structure NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation

Figure 1: A workflow diagram illustrating the use of orthogonal analytical techniques for robust structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution.[2][3][4] It provides detailed information about the chemical environment and connectivity of every proton and carbon atom, allowing us to piece together the molecular framework. For a molecule like this compound, a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is essential for an unambiguous assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5–10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of organic compounds and because its solvent peak does not obscure key regions of the spectrum. Amine (N-H) protons are often visible as broad signals in this solvent.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. As the ¹³C isotope has a low natural abundance (~1.1%), significantly more scans are required compared to ¹H NMR to obtain a clear spectrum.

  • 2D NMR Acquisition (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), revealing H-C-C-H connections.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to, confirming C-H bonds.

Data Interpretation: A Predicted Spectrum

The following table outlines the expected NMR signals for the target structure. The predicted chemical shifts are based on established principles and data from analogous structures.[5] Any significant deviation from this pattern would call the proposed structure into question.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Rationale & Key 2D Correlations
NH₂ (Amino)~7.3, broad singlet (2H)N/ABroad signal due to quadrupole effects and potential exchange. Disappears upon D₂O shake.
H5 (Thiazole)~7.4, singlet (1H)~107Isolated proton on the electron-rich thiazole ring. Correlates with C5 in HSQC.
Ar-H (ortho to CN)~7.9, doublet (2H)~133Deshielded by the electron-withdrawing nitrile group. Correlates with adjacent Ar-H in COSY.
Ar-H (ortho to Thiazole)~7.8, doublet (2H)~128Correlates with adjacent Ar-H in COSY.
C2 (Thiazole, C-NH₂)N/A~169Carbon attached to two nitrogen atoms, highly deshielded.
C4 (Thiazole, C-Ar)N/A~150Quaternary carbon of the thiazole ring.
C5 (Thiazole, C-H)See H5~107Shielded carbon in the five-membered ring.
C1' (Benzene, C-Thiazole)N/A~138Quaternary aromatic carbon.
C4' (Benzene, C-CN)N/A~110Quaternary carbon deshielded by the nitrile.
CN (Nitrile)N/A~119Characteristic chemical shift for a nitrile carbon.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

While NMR provides the blueprint, high-resolution mass spectrometry (HRMS) confirms the building materials.[1] By measuring the mass-to-charge ratio with extremely high precision (typically to four or more decimal places), HRMS provides a molecular formula, a critical and non-negotiable piece of data for structural confirmation.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI), which minimizes fragmentation and primarily generates the protonated molecular ion, [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of mass accuracy below 5 parts per million (ppm).

Data Interpretation: Confirming the Elemental Composition

For a compound with the molecular formula C₁₀H₇N₃S, the expected results are as follows:

  • Molecular Formula: C₁₀H₇N₃S

  • Monoisotopic Mass: 201.0361 g/mol

  • Expected HRMS Result (for [M+H]⁺): m/z 202.0439

An experimental result matching this exact mass to within 5 ppm provides extremely strong evidence that the sample has the correct elemental composition.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[6] Each functional group (e.g., amine, nitrile, aromatic ring) absorbs IR radiation at a characteristic frequency. This provides a qualitative "fingerprint" that must be consistent with the proposed structure.

Experimental Protocol: FTIR-ATR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This requires minimal sample preparation and is non-destructive.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000–400 cm⁻¹.

Data Interpretation: Identifying Key Bonds

The IR spectrum should display absorption bands characteristic of the functional groups in this compound.

Table 2: Characteristic IR Absorption Bands for the Target Molecule

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
N-H (Primary Amine)3400–3250Symmetric & Asymmetric Stretching (often two distinct peaks)
C-H (Aromatic)3100–3000Stretching
C≡N (Nitrile)2240–2220Stretching (a sharp, strong peak)[5]
C=N / C=C (Thiazole/Aromatic)1650–1450Ring Stretching (multiple bands)

The presence of a sharp, intense peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group, while the characteristic double peak in the 3300 cm⁻¹ region confirms the primary amine. The absence of any of these key signals would be a major red flag.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The true power of this workflow lies not in any single piece of data, but in their collective agreement. The HRMS data confirms the molecular formula is C₁₀H₇N₃S. The IR spectrum confirms the presence of the required amine, nitrile, and aromatic/thiazole functional groups. Finally, the detailed ¹H and ¹³C NMR spectra, including 2D correlations, assemble these pieces into a single, unique constitutional isomer: this compound. This orthogonal, self-validating approach provides the highest degree of confidence in the structural assignment, forming a solid foundation for any further research or development.

References

  • Title: Structure elucidation of small organic molecules by contemporary computational chemistry methods Source: Semantic Scholar URL:[Link]
  • Title: Advances in structure elucidation of small molecules using mass spectrometry Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy Source: Omics Online URL:[Link]
  • Title: Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy Source: Anuradha College of Pharmacy URL:[Link]
  • Title: Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF Source: ResearchG
  • Title: 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile Source: International Union of Crystallography (IUCr) URL:[Link]
  • Title: this compound | C10H7N3S Source: PubChem URL:[Link]
  • Title: Supporting Information for Asymmetric Suzuki-Miyaura coupling of heteroaryl electrophiles Source: The Royal Society of Chemistry URL:[Link]
  • Title: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions Source: MDPI URL:[Link]
  • Title: 4-[2-(1,3-Dioxoisoindolin-2-yl)
  • Title: Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1- iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents Source: Der Pharma Chemica URL:[Link]
  • Title: Benzyl-N-[4-(2-hydroxyethyl)
  • Title: Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies Source: MDPI URL:[Link]
  • Title: 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites Source: PubMed URL:[Link]
  • Title: Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides Source: PubMed URL:[Link]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Efficacy of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of small molecule drug discovery, the 2-amino-1,3-thiazole scaffold has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors for oncology.[1] Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has made it a cornerstone for the development of targeted therapies.[2] This guide delves into the therapeutic potential of a representative of this class, 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile , by providing a comparative analysis of its structurally related analogs that have been evaluated for their anticancer efficacy. While direct peer-reviewed efficacy studies on this specific molecule are not extensively available in the public domain, a wealth of data on its close derivatives allows for a comprehensive understanding of the structure-activity relationships (SAR) that govern the potency of this chemical series.

The 2-Aminothiazole Core: A Versatile Pharmacophore

The 2-aminothiazole moiety is a key pharmacophore in several clinically approved and investigational drugs.[1] Its prevalence in medicinal chemistry stems from its synthetic tractability and its role as an effective bioisostere for other functional groups, enabling favorable interactions with biological targets. The nitrogen and sulfur atoms of the thiazole ring, along with the exocyclic amino group, can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule within the active site of kinases.

Below is a general workflow for the synthesis and evaluation of 2-aminothiazole derivatives, a common pathway in the discovery of novel kinase inhibitors.

G cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., α-haloketone, thiourea) hantzsch Hantzsch Thiazole Synthesis start->hantzsch aminothiazole 2-Aminothiazole Core hantzsch->aminothiazole functionalization Functionalization (e.g., acylation, arylation) aminothiazole->functionalization derivatives Library of 2-Aminothiazole Derivatives functionalization->derivatives in_vitro In Vitro Assays derivatives->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) in_vitro->cytotoxicity kinase_inhibition Kinase Inhibition Assays (e.g., radioactive, fluorescence-based) in_vitro->kinase_inhibition lead_optimization Lead Optimization cytotoxicity->lead_optimization kinase_inhibition->lead_optimization in_vivo In Vivo Models (e.g., xenografts) lead_optimization->in_vivo G cluster_membrane Cell Membrane RTK Extracellular Domain Transmembrane Domain Intracellular Kinase Domain ADP ADP RTK:f2->ADP Substrate Substrate Protein RTK:f2->Substrate Phosphorylation Ligand Growth Factor (Ligand) Ligand->RTK:f0 Binding Inhibitor This compound Analog Inhibitor->RTK:f2 Inhibition ATP ATP ATP->RTK:f2 PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: A simplified diagram of receptor tyrosine kinase (RTK) inhibition by a 2-aminothiazole derivative.

Experimental Methodologies for Efficacy Determination

The evaluation of the anticancer efficacy of novel compounds like this compound and its analogs typically involves a tiered screening approach, starting with in vitro assays and progressing to more complex models.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the concentration at which a compound inhibits cancer cell growth. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT, a yellow tetrazolium salt, to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., a 2-aminothiazole derivative) is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the viability against the compound concentration.

Kinase Inhibition Assays

To elucidate the mechanism of action, direct inhibition of specific kinases is often assessed. A common method is the in vitro radioactive kinase assay .

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate protein or peptide by the target kinase. A decrease in radioactivity on the substrate in the presence of the inhibitor indicates inhibition.

Step-by-Step Protocol:

  • Reaction Setup: The reaction is set up in a microplate well containing the purified target kinase, the substrate, and a buffer solution.

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of radiolabeled ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Reaction Termination: The reaction is stopped, often by spotting the mixture onto a phosphocellulose paper or membrane.

  • Washing: The paper/membrane is washed to remove unincorporated radiolabeled ATP.

  • Radioactivity Measurement: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Conclusion and Future Directions

The 2-aminothiazole scaffold, as exemplified by the this compound structure, represents a highly promising framework for the development of novel anticancer agents, particularly kinase inhibitors. The comparative analysis of its analogs reveals that subtle modifications to the core structure can lead to significant changes in potency and selectivity. The presence of the benzonitrile moiety in the target compound is particularly interesting, as the nitrile group can participate in various non-covalent interactions and is a common feature in many approved drugs.

Future research should focus on the direct synthesis and biological evaluation of this compound to ascertain its specific anticancer profile and kinase inhibitory activity. Further derivatization of the 2-amino group and exploration of a wider range of substitutions on the 4-phenyl ring are warranted to optimize the therapeutic potential of this promising chemical series. The detailed experimental protocols provided in this guide offer a robust framework for such future investigations.

References

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
  • Stavropoulou, P., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414. [Link]
  • Li, X., et al. (2013). Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. Chinese Journal of Organic Chemistry, 33(11), 2369-2376. [Link]
  • Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. [Link]
  • Zarenezhad, E., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
  • Gendron, T., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 23(10), 5585. [Link]
  • Bradshaw, T. D., et al. (1998). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 41(10), 1649-58. [Link]
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
  • Chen, Y. T., et al. (2016). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 21(10), 1347. [Link]
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
  • Ghorab, M. M., et al. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology, 21(3), 19-25. [Link]
  • Taha, M., et al. (2020). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 19, 124-142. [Link]
  • Sravanthi, V., et al. (2020). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in-vitro Evaluation. Letters in Drug Design & Discovery, 17(9), 1146-1158. [Link]
  • El-Wahab, A. H. A., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals, 4(8), 1104-1116. [Link]
  • Leong, C. O., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348–1354. [Link]

Sources

A Senior Scientist's Guide to Comparative Docking of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experimentally grounded framework for conducting comparative molecular docking studies on analogs of 4-(2-amino-1,3-thiazol-4-yl)benzonitrile. We will move beyond a simple procedural list to explore the scientific rationale behind each step, ensuring a robust and reproducible computational experiment. Our focus will be on elucidating the structure-activity relationships (SAR) of this important chemical scaffold against a relevant biological target.

Introduction: The Scientific Rationale

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, including the kinase inhibitor Dasatinib.[1] Its rigid structure and hydrogen bonding capabilities make it an excellent anchor for binding within ATP pockets of various kinases.[1] The core compound, this compound[2], serves as an excellent starting point for fragment-based drug design and lead optimization.

This guide will use Aurora Kinase A (AURKA) as our target protein. AURKA is a serine/threonine kinase crucial for cell cycle regulation, and its overexpression is linked to various cancers, making it a well-validated oncology target. We will perform a comparative docking analysis to predict how specific chemical modifications to the parent compound might enhance or alter its binding affinity and mode of interaction within the AURKA active site. This process is fundamental in the early stages of drug discovery for prioritizing synthesis and biological testing.[3]

The Comparative Workflow: A Conceptual Overview

Before diving into the protocols, it is crucial to understand the logical flow of a comparative docking study. The entire process is designed as a self-validating system, where initial steps confirm the viability of the computational model before generating new predictive data.

G cluster_prep Phase 1: System Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Data Analysis & Interpretation p_prep Protein Preparation (PDB ID: 3E5A) redock Redocking of Co-crystallized Ligand p_prep->redock Receptor docking Dock Analogs into Prepared Receptor p_prep->docking Receptor l_prep Ligand Preparation (Parent + 3 Analogs) l_prep->redock Ligand l_prep->docking Analogs rmsd RMSD Calculation (< 2.0 Å ?) redock->rmsd rmsd->docking Protocol Validated analysis Analyze Binding Energy, Pose, and Interactions docking->analysis sar Elucidate Structure- Activity Relationship (SAR) analysis->sar

Caption: Workflow for a validated comparative docking study.

Detailed Experimental Protocols

Here, we detail the step-by-step methodologies. The causality behind each choice is explained to provide a deeper understanding of the process. For this guide, we will reference protocols compatible with widely-used academic software such as AutoDock Tools, AutoDock Vina, and UCSF Chimera.[4][5]

Target Protein Preparation

The quality of the protein structure is paramount for a meaningful docking result.[6][7] We will use the crystal structure of Aurora Kinase A in complex with the inhibitor MLN8054 (PDB ID: 3E5A).

Protocol: Protein Preparation

  • Obtain Crystal Structure: Download the PDB file for 3E5A from the RCSB Protein Data Bank.

  • Initial Cleaning: Open the PDB file in a molecular viewer (e.g., UCSF Chimera, Discovery Studio).

    • Remove Solvent: Delete all water molecules (HOH). Rationale: Most crystallographic waters are not structurally conserved and can interfere with ligand docking. Retain only those known to mediate key interactions, if any.[7]

    • Remove Co-ligands: Delete all non-protein molecules, including the co-crystallized ligand (MLN8054) and any ions or cofactors not essential for binding. We will save the original ligand separately for the validation step.

    • Handle Multiple Chains: If the biological unit is a monomer, remove any additional protein chains.[6] For 3E5A, Chain A is typically used.

  • Prepare the Structure for Docking (Using AutoDock Tools):

    • Add Hydrogens: Add polar hydrogens. Rationale: Hydrogens are typically not resolved in crystal structures but are critical for correct hydrogen bonding and charge calculations.[5]

    • Compute Charges: Assign Gasteiger charges to all atoms. Rationale: The scoring function uses atomic partial charges to calculate electrostatic interactions, a key component of binding energy.[8]

    • Set Atom Types: Assign AutoDock atom types.

    • Save as PDBQT: Save the prepared protein file in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Ligand Preparation

We will prepare the parent compound and three representative analogs to investigate the effect of specific functional group modifications.

  • Parent Compound (L0): this compound

  • Analog 1 (L1): 4-(2-Amino-1,3-thiazol-4-yl)benzoic acid (Nitrile to Carboxylic Acid)

  • Analog 2 (L2): 4-(2-acetamido-1,3-thiazol-4-yl)benzonitrile (Amino to Acetamide)

  • Analog 3 (L3): 4-(2-Amino-1,3-thiazol-4-yl)-2-fluorobenzonitrile (Fluoro-substitution on the phenyl ring)

Protocol: Ligand Preparation

  • Obtain 2D Structures: Draw the structures using chemical drawing software (e.g., ChemDraw, MarvinSketch) or download from a database like PubChem.[2][6]

  • Convert to 3D and Optimize:

    • Use a program like Open Babel or the features within your drawing software to generate a 3D conformation.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94). Rationale: This step ensures that the ligand has realistic bond lengths and angles, preventing steric clashes or high-energy conformations from biasing the docking result.[7]

  • Prepare for Docking (Using AutoDock Tools):

    • Load Ligand: Open the 3D structure.

    • Assign Charges: Compute Gasteiger charges.[8]

    • Detect Rotatable Bonds: Define the rotatable bonds. The software will typically do this automatically. Rationale: Flexible ligand docking, where the ligand's rotatable bonds can move freely, provides a more realistic simulation of how a molecule adapts to a binding site.[9]

    • Save as PDBQT: Save each prepared ligand as a separate PDBQT file.

Docking Protocol Validation (Redocking)

This is a critical self-validation step. We will dock the co-crystallized ligand (MLN8054, extracted in step 3.1) back into the binding site and compare the result to its original position.

Protocol: Redocking and Validation

  • Define the Binding Site (Grid Box):

    • In AutoDock Tools, center the grid box on the position of the co-crystallized ligand.

    • Ensure the box dimensions are large enough to encompass the entire binding site and allow for ligand rotation (e.g., 25 x 25 x 25 Å). Note the center coordinates and dimensions.

  • Configure AutoDock Vina: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and size, and the output file name.

  • Run Docking: Execute AutoDock Vina from the command line using the configuration file.

  • Analyze RMSD:

    • Load the docked pose of MLN8054 and the original crystal structure into a visualizer.

    • Superimpose the protein backbones and calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand and the crystallographic ligand.

    • Success Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.[10][11]

Comparative Docking of Analogs

Once the protocol is validated, we use the exact same settings to dock our parent compound and its analogs.

Protocol: Docking the Analogs

  • Modify Configuration: Sequentially update the conf.txt file to specify each analog (L0, L1, L2, L3) as the ligand.

  • Run Docking: Execute AutoDock Vina for each of the four compounds.

  • Collect Results: Vina will output a PDBQT file for each ligand containing several binding poses (typically 9), ranked by binding affinity (in kcal/mol). It also prints these scores to the command line or a log file.

Results and Discussion

The primary outputs of a docking study are the predicted binding affinity (docking score) and the binding pose. A more negative binding affinity suggests a stronger interaction.[10]

Quantitative Data Summary

The results should be compiled into a clear, comparative table.

Compound IDAnalog DescriptionPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Other Key Interactions
L0 Parent Compound-8.5GLU-161, LEU-210Pi-Alkyl with VAL-96
L1 Carboxylic Acid-9.2GLU-161, LEU-210, LYS-106Salt bridge with LYS-106
L2 Acetamide-7.9LEU-210Steric hindrance near gatekeeper
L3 2-Fluoro-8.9GLU-161, LEU-210Halogen bond with VAL-96 backbone

Note: The data above is hypothetical and for illustrative purposes only.

Interpretation and Structure-Activity Relationship (SAR)

The analysis phase involves interpreting the quantitative data in the context of the 3D binding poses.[12][13]

  • Parent Compound (L0): The model predicts the 2-aminothiazole group acts as a "hinge-binder," forming two key hydrogen bonds with the backbone of GLU-161 and LEU-210 in the hinge region of AURKA. The benzonitrile group projects into a hydrophobic pocket.

  • Analog L1 (Carboxylic Acid): This analog shows the most improved binding affinity. Visual inspection reveals the carboxylate group forms an additional hydrogen bond and a potential salt bridge with the catalytic LYS-106, a common interaction for kinase inhibitors. This suggests the nitrile is a good candidate for replacement with a hydrogen bond acceptor.

  • Analog L2 (Acetamide): The bulky acetyl group on the amine leads to a worse score. The model indicates this is due to a slight steric clash with the "gatekeeper" residue, forcing the ligand into a less favorable conformation and disrupting the optimal hinge-binding geometry.

  • Analog L3 (2-Fluoro): The addition of a fluorine atom provides a moderate improvement in affinity. The model suggests the fluorine atom forms a favorable halogen bond or other electrostatic interaction with the protein backbone, enhancing binding without introducing steric bulk.

This analysis provides testable hypotheses for medicinal chemists: modifying the nitrile to a carboxylate (L1) or adding electronegative groups to the phenyl ring (L3) are promising strategies, while adding bulk to the 2-amino group (L2) is likely detrimental.

Conclusion

This guide outlines a comprehensive and self-validating workflow for the comparative molecular docking of this compound analogs against Aurora Kinase A. By grounding our computational experiment in a robust validation step and carefully analyzing the resulting poses and scores, we can derive meaningful structure-activity relationships. These in silico predictions serve as a powerful tool to rationalize experimental findings and guide the design of next-generation inhibitors with improved potency and selectivity.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]
  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
  • International Journal of Pharmaceutical Investigation. (2020).
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • Bonvin Lab. (n.d.).
  • Ingenta Connect. (2024). Synthesis and Molecular Docking Study of Some New Thiazole-coumar...[Link]
  • NIH. (n.d.).
  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. [Link]
  • ACS Publications. (2022).
  • ResearchGate. (2019).
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
  • PubMed Central (PMC). (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. [Link]
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
  • OUCI. (n.d.). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]
  • YouTube. (2020).
  • Journal of Student Research. (n.d.). Basics, types and applications of molecular docking: A review. [Link]
  • SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. [Link]
  • PubChem. (n.d.). This compound. [Link]

Sources

validation of analytical methods for 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile Quantification

Introduction

This compound is a heterocyclic compound featuring a core aminothiazole structure, a class of molecules with significant interest in pharmaceutical development due to their diverse biological activities. The accurate and precise quantification of this and similar active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is therefore a critical decision, guided by the specific requirements of the application, whether for routine quality control, stability testing, or sensitive bioanalytical studies.

This guide provides a comprehensive comparison of two robust and widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). As a senior application scientist, this document moves beyond mere protocols to explain the causality behind methodological choices, grounded in the principles of scientific integrity and regulatory expectations.

Pillar of Trust: The Imperative of Method Validation

Before deploying any analytical method for decision-making in a regulated environment, it must be validated to demonstrate its fitness for a specific purpose.[1] The International Council for Harmonisation (ICH) provides a comprehensive framework, most recently updated in its Q2(R2) guideline, that outlines the essential performance characteristics to be evaluated.[2][3][4] Validation ensures that the method is reliable, reproducible, and provides data that is accurate and trustworthy.[5]

The core parameters assessed during validation, which will form the basis of our comparison, include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

We will now compare two distinct, yet powerful, methods for the quantification of this compound.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: This technique is a workhorse of pharmaceutical quality control labs. It relies on the separation of the analyte from other compounds in a mixture as it passes through a packed column (the stationary phase) propelled by a liquid (the mobile phase). The separation is based on the analyte's physicochemical interactions with the stationary and mobile phases. Quantification is achieved by a UV detector, which measures the analyte's absorbance of light at a specific wavelength. This method is valued for its simplicity, cost-effectiveness, and robustness in routine assays.

Experimental Protocol: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chemicals and Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Orthophosphoric acid (OPA).

    • Water (HPLC grade).

  • Chromatographic Conditions:

    • Column: Phenomenex® Luna C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% v/v Orthophosphoric Acid in Water.

    • Mobile Phase B: 0.1% v/v Orthophosphoric Acid in Acetonitrile.

    • Elution Mode: Isocratic.

    • Composition: 55% Mobile Phase A : 45% Mobile Phase B.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm (determined via UV scan of the analyte).

    • Run Time: 8 minutes.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

    • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Prepare the test sample by dissolving it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Workflow Diagram: HPLC-UV Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock Solution (1000 µg/mL) s1->s2 s3 Create Calibration Curve Standards (1-100 µg/mL) s2->s3 a1 Inject into HPLC System s3->a1 s4 Prepare Test Sample & Filter s4->a1 a2 Isocratic Separation on C18 Column a1->a2 a3 UV Detection at 275 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve (Area vs. Concentration) d1->d2 d3 Quantify Sample Concentration d2->d3 UPLCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing s1 Prepare Calibration Standards (0.1-200 ng/mL) s3 Spike All Samples & Standards with Internal Standard (IS) s1->s3 s2 Prepare Test Sample s2->s3 a1 Inject into UPLC System s3->a1 a2 Rapid Separation on C18 1.7µm Column a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Q1: 202.1 -> Q3: 116.1) a3->a4 d1 Integrate Peak Area Ratios (Analyte/IS) a4->d1 d2 Generate Calibration Curve (Ratio vs. Concentration) d1->d2 d3 Quantify Sample Concentration d2->d3 Forced_Degradation cluster_stress Stress Conditions Analyte Analyte Solution (this compound) Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Thermal (Heat) Analyte->Thermal Photo Photolytic (UV Light) Analyte->Photo Analysis Analyze via HPLC-UV or UPLC-MS/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Demonstrate Specificity: Analyte peak is pure and resolved from all degradation product peaks. Analysis->Result

Sources

Safety Operating Guide

Proper Disposal of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile, a compound frequently utilized in drug development and chemical synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is designed to empower researchers with the knowledge to handle this specific chemical waste stream with confidence and precision.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound presents multiple health risks that necessitate careful handling at all stages.

Hazard Profile:

According to aggregated GHS data, this compound is classified with the following hazards[1][2]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

This hazard profile underscores the necessity of appropriate Personal Protective Equipment (PPE) at all times when handling this compound or its waste.

Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard Statement(s)Recommended PPE
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332Nitrile gloves, Lab coat, Chemical safety goggles, Face shield (if splash risk), Respirator (if dust or aerosols are generated)
Skin Corrosion/IrritationH315Nitrile gloves, Lab coat
Serious Eye Damage/Eye IrritationH319Chemical safety goggles, Face shield (if splash risk)
Specific Target Organ ToxicityH335Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)

The causality behind these PPE recommendations is directly linked to the compound's toxicity profile. Nitrile gloves provide a suitable barrier against dermal absorption, while safety goggles and a face shield protect against accidental splashes that could cause serious eye damage. A respirator is crucial when the solid compound is handled in a way that could generate dust, preventing inhalation of harmful particles.

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate waste characterization. All waste containing this compound must be treated as hazardous waste.[3] It is crucial to avoid mixing this waste with other waste streams unless their compatibility is certain.

Core Principle: Do not mix incompatible waste streams. The nitrile functional group can be reactive, particularly with strong acids or oxidizing agents, potentially leading to the generation of heat or toxic gases.[4] The thiazole group, while generally stable, should also be considered when assessing compatibility.[3]

Segregation Protocol:

  • Dedicated Waste Container: Establish a dedicated, properly labeled hazardous waste container for all solid and liquid waste containing this compound.

  • Solid Waste: This includes contaminated consumables such as gloves, weighing paper, and disposable labware. Place these items in a designated, sealed plastic bag before depositing them into the solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[5]

  • Empty Containers: "Empty" containers that held the pure compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous liquid waste.[5][6] After triple-rinsing, the container can be defaced and discarded according to institutional guidelines.

The following diagram illustrates the decision-making process for waste segregation.

WasteSegregation cluster_generation Waste Generation Point cluster_characterization Characterization & Segregation cluster_disposal_paths Disposal Paths Waste Waste containing This compound IsSolid Is the waste solid? Waste->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsContainer Is it an empty container? IsLiquid->IsContainer No LiquidWaste Liquid Hazardous Waste Container (Non-halogenated) IsLiquid->LiquidWaste Yes TripleRinse Triple Rinse with Appropriate Solvent IsContainer->TripleRinse Yes Rinsate Collect Rinsate as Liquid Hazardous Waste Rinsate->LiquidWaste TripleRinse->Rinsate DefaceDiscard Deface Label & Discard Container as per EHS TripleRinse->DefaceDiscard

Caption: Decision workflow for segregating waste containing this compound.

Containerization and Labeling: Ensuring Clarity and Safety

Proper containerization and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and are essential for preventing accidental exposures and ensuring compliant disposal.[7][8]

Containerization Protocol:

  • Material Compatibility: Use containers made of materials compatible with the waste. For liquid waste containing organic solvents, high-density polyethylene (HDPE) or glass containers are generally appropriate.[9] Avoid using metal containers for acidic or basic waste streams.[7]

  • Container Integrity: Ensure waste containers are in good condition, with no cracks, leaks, or residue on the exterior. The container must have a tightly fitting screw cap.[5]

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% of the container volume as headspace to allow for vapor expansion.[7]

Labeling Protocol:

All hazardous waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".[8][10]

  • The full chemical name: "this compound" and any other chemical constituents in the waste stream, with their approximate concentrations.[5] Do not use abbreviations or chemical formulas.[11]

  • The specific hazard characteristics of the waste (e.g., "Toxic," "Irritant").[8]

  • The date on which the waste was first added to the container (accumulation start date).[8]

  • The name and contact information of the generating researcher or laboratory.

Storage and Final Disposal: The Final Steps in the Chain of Custody

The storage of hazardous waste is subject to strict regulations. All laboratories that generate hazardous waste are required to have designated "Satellite Accumulation Areas" (SAAs).[8][9]

Storage Protocol:

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[8][9]

  • Segregation: Store incompatible waste streams separately within the SAA to prevent accidental mixing. For example, keep acidic waste away from cyanide- or sulfide-containing waste.[9]

  • Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment trays to contain any potential leaks or spills.[7]

  • Container Closure: Keep waste containers securely capped at all times, except when adding waste.[5][9]

Final Disposal:

The ultimate disposal of this compound waste must be conducted through your institution's licensed hazardous waste disposal vendor.

  • Contact EHS: When your waste container is approaching full (90% capacity), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[6]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink.[3] This can lead to the contamination of waterways and harm to aquatic life.

  • Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for waste pickup requests and documentation.

By following these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper hazard assessment, segregation, containerization, and authorized disposal are fundamental to the safe practice of science.

References

  • PubChem. This compound.
  • Emory University. Chemical Waste Disposal Guidelines. [Link]
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Nitriles. [Link]
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab. [Link]
  • Medical Laboratory Observer.
  • United States Environmental Protection Agency.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
  • CPAChem.
  • Cole-Parmer.
  • CP Lab Safety.
  • Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. [Link]
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety and operational protocols for handling 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile (CAS No: 436151-85-8). As researchers and drug development professionals, our primary responsibility is to foster a culture of safety that protects both ourselves and the integrity of our work. This document moves beyond a simple checklist, offering a self-validating system of protocols grounded in the specific hazards of this compound. The causality behind each recommendation is explained to build a deeper, more intuitive understanding of safe laboratory practices.

Hazard Analysis: Understanding the Need for Protection

This compound is a heterocyclic building block with significant utility in medicinal chemistry. However, its chemical reactivity necessitates a thorough understanding of its toxicological profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear directive on its potential hazards.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1][2]

  • H332: Harmful if inhaled.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

This profile indicates that the compound poses a multi-route exposure risk: oral, dermal, and inhalation. The primary mandate for any handling protocol is, therefore, to establish robust barriers to prevent any contact. Personal Protective Equipment (PPE) is the final and most personal of these barriers, employed after engineering and administrative controls are established.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing PPE, it is critical to recognize that PPE is the last line of defense. A truly safe system is built on a multi-layered approach known as the hierarchy of controls.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.

For this compound, engineering controls, such as working within a certified chemical fume hood, are non-negotiable to mitigate the inhalation hazard (H332, H335).[3][4] This guide focuses on the final layer: the specific PPE required to prevent dermal and ocular exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly counteract the identified hazards. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesType: Nitrile gloves are the standard recommendation. Always use powder-free gloves to prevent aerosolization of the compound.[5] Rationale: Protects against dermal absorption ("Harmful in contact with skin" - H312) and skin irritation (H315).[1][2] Double-gloving is required when handling neat material or concentrated solutions.
Eyes Safety glasses with side shields or gogglesStandard: Must meet ANSI Z87.1 or equivalent standards. Rationale: Prevents eye contact from splashes or airborne particles, addressing the "Causes serious eye irritation" hazard (H319).[6][7]
Face Face shield (in addition to goggles)Requirement: To be used when there is a significant risk of splashing, such as when transferring large volumes of solutions or during spill cleanup. Rationale: Provides a secondary barrier of protection for the entire face.
Body Laboratory coatType: A standard, long-sleeved laboratory coat is mandatory. Rationale: Protects skin on the arms and torso from accidental contact and contamination of personal clothing.[3]
Respiratory NIOSH-approved respiratorRequirement: Mandatory when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[7] Rationale: Addresses the "Harmful if inhaled" (H332) and "May cause respiratory irritation" (H335) hazards.[1][2] An N95 respirator is sufficient for particulates.
Feet Closed-toe shoesRequirement: Fully enclosed shoes made of a non-porous material are required in the laboratory at all times. Rationale: Protects feet from spills.[8]

Operational Plan: Step-by-Step Guidance

Adherence to a strict, repeatable procedure is essential for safety.

Pre-Handling & Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.

  • Assemble PPE: Before approaching the chemical storage area, gather all necessary PPE as specified in the table above.

  • Inspect PPE: Carefully inspect gloves for any signs of degradation, punctures, or tears.[3] Ensure safety glasses are clean and unscratched.

  • Prepare Workspace: Line the work surface within the fume hood with absorbent bench paper to contain any minor spills.

Handling the Solid Compound (e.g., Weighing)
  • Don PPE: Put on your lab coat, safety goggles, and a single pair of nitrile gloves.

  • Transfer to Hood: Transport the sealed container of this compound to the fume hood.

  • Don Second Pair of Gloves: Before opening the container, put on a second pair of nitrile gloves.

  • Weigh Compound: Carefully weigh the desired amount of the solid, avoiding any actions that could generate dust. Use a micro-spatula and weigh into a tared, sealed container (e.g., a vial with a cap).

  • Seal and Clean: Securely close the primary container. Using a disposable wipe lightly dampened with 70% ethanol, decontaminate the exterior of the container and the spatula before removing them from the fume hood. Dispose of the wipe in the designated solid waste container.

  • Doff Outer Gloves: Before leaving the fume hood, remove the outer pair of gloves and dispose of them in the designated waste stream.

Emergency Plan: Spill Response

Even with careful planning, spills can occur. A clear and immediate response plan is crucial.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate (If Necessary): For a large spill outside of a containment area (fume hood), evacuate the immediate area.

  • Assess and Equip: For a small, contained spill (e.g., <1 gram) inside a fume hood, you may proceed with cleanup if you are trained and have the correct PPE.

    • Ensure you are wearing a lab coat, double nitrile gloves, and splash goggles.

  • Contain and Clean:

    • Do NOT use a dry brush or towel, as this will generate dust.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).[3]

    • Carefully sweep the mixture into a designated, sealable waste container.

    • Perform a final decontamination of the spill area with a damp cloth, and dispose of all cleanup materials as hazardous waste.

Disposal Plan: A Lifecycle Approach

Proper disposal is a critical final step in the safe handling of this compound. All waste must be treated as hazardous.

  • Contaminated PPE:

    • Gloves, Wipes, Bench Paper: Place all disposables that have come into contact with the chemical into a clearly labeled, sealed plastic bag or container designated for solid chemical waste.[3]

  • Empty Chemical Containers:

    • The original container of the chemical is considered hazardous waste. Do not rinse it into the sink. Deface the label and place it in the designated solid waste container.

  • Solutions and Unused Material:

    • Dispose of any unused material or solutions in a properly labeled hazardous liquid waste container. The container must be compatible with the solvents used. Never pour this chemical down the drain.[3]

  • Waste Pickup:

    • Store all waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.

By integrating this expert-driven, safety-first approach, you can confidently handle this compound, ensuring both personal safety and the integrity of your research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • 2a biotech. (n.d.). This compound.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment to Use When Handling Hazardous Drugs.
  • The University of Edinburgh. (2024). Personal Protective Equipment. Health & Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Amino-1,3-thiazol-4-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.